molecular formula C7H4FNO4 B1319113 3-Fluoro-2-nitrobenzoic acid CAS No. 1000339-51-4

3-Fluoro-2-nitrobenzoic acid

Cat. No.: B1319113
CAS No.: 1000339-51-4
M. Wt: 185.11 g/mol
InChI Key: DTGONJAUUOWYGB-UHFFFAOYSA-N
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Description

3-Fluoro-2-nitrobenzoic acid is a useful research compound. Its molecular formula is C7H4FNO4 and its molecular weight is 185.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO4/c8-5-3-1-2-4(7(10)11)6(5)9(12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGONJAUUOWYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596451
Record name 3-Fluoro-2-nitrobenzoic acid
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Molecular Weight

185.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000339-51-4
Record name 3-Fluoro-2-nitrobenzoic acid
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Record name 3-Fluoro-2-nitrobenzoic acid
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Foundational & Exploratory

3-Fluoro-2-nitrobenzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Fluoro-2-nitrobenzoic Acid: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 1000339-51-4), a key building block in modern medicinal and agrochemical research. We will delve into its core chemical properties, explore its reactivity, and present a logical framework for its application in complex organic synthesis. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile reagent.

Introduction: The Strategic Importance of Fluorinated Nitroaromatics

This compound belongs to a class of substituted aromatic compounds whose value lies in the unique interplay of its three functional groups: the carboxylic acid, the nitro group, and the fluorine atom. The strategic placement of these groups creates a molecule with distinct reactivity profiles, making it an essential precursor for introducing specific functionalities into larger, more complex molecules.[1]

In pharmaceutical development, the incorporation of fluorine is a well-established strategy for enhancing drug efficacy. Fluorine's high electronegativity can modulate the acidity/basicity (pKa) of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. The nitro group, a strong electron-withdrawing group, not only influences the reactivity of the aromatic ring but also serves as a versatile synthetic handle, readily converted to an amine for further derivatization. The carboxylic acid provides a primary point for conjugation, esterification, or amide bond formation. Consequently, this compound is instrumental in the synthesis of novel Active Pharmaceutical Ingredients (APIs) and advanced drug intermediates.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its effective use in the laboratory.

Core Chemical Properties

The key quantitative data for this compound are summarized below. These properties are critical for reaction planning, purification, and safety assessments.

PropertyValueSource
CAS Number 1000339-51-4[2]
Molecular Formula C₇H₄FNO₄[2]
Molecular Weight 185.11 g/mol [2]
Appearance Pale lemon crystalline powder[1]
Density 1.568 g/cm³[1]
Boiling Point 354.2°C[1]
Flash Point 168°C[1]
Purity (Typical) ≥99.0% (by HPLC)[1]
Molecular Structure

The structural arrangement of the functional groups is the primary determinant of the molecule's reactivity.

Caption: Molecular structure of this compound.

Predicted Spectroscopic Signature
  • ¹H NMR: The aromatic region would show three distinct proton signals, each a multiplet due to complex splitting from both neighboring protons and the fluorine atom (H-F coupling). The strong electron-withdrawing effects of the nitro and carboxyl groups would shift these protons downfield.

  • ¹³C NMR: Seven carbon signals are expected. The carboxyl carbon would appear significantly downfield (~165-170 ppm). The aromatic carbons would show characteristic shifts, with the carbon directly bonded to the fluorine atom exhibiting a large C-F coupling constant.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (~3000 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), asymmetric and symmetric N-O stretches for the nitro group (~1530 and ~1350 cm⁻¹, respectively), and a C-F stretch (~1200-1300 cm⁻¹).[5]

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 185. Key fragmentation patterns would include the loss of -OH (m/z 168), -NO₂ (m/z 139), and -COOH (m/z 140).[6]

Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from the distinct reactivity of its three key functional sites. The choice of reaction conditions determines which site is addressed.

Reactivity mol This compound nuc_sub Nucleophilic Aromatic Substitution (SNAr) mol->nuc_sub Activated by -NO₂ Target: C-F bond cooh_chem Carboxylic Acid Chemistry mol->cooh_chem Site for amidation, esterification, etc. nitro_red Nitro Group Reduction mol->nitro_red Forms aniline derivative nuc_sub_prod Diverse heterocyclic systems (e.g., Benzimidazoles) nuc_sub->nuc_sub_prod cooh_prod Amides, Esters, Acid Chlorides cooh_chem->cooh_prod nitro_prod 2-Amino-3-fluorobenzoic acid derivatives nitro_red->nitro_prod

Caption: Key reactivity pathways for this compound.

  • Carboxylic Acid Group: This is the most accessible functional group for standard transformations. It can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, creating a highly reactive intermediate for the formation of amides and esters. Direct coupling with amines or alcohols is also readily achieved using standard coupling agents (e.g., EDC, DCC).

  • Nitro Group: The nitro group is a powerful tool for introducing a nitrogen nucleophile. It can be selectively reduced to an amine (-NH₂) using various methods, such as catalytic hydrogenation (H₂, Pd/C) or chemical reduction (e.g., SnCl₂, Fe/HCl). This transformation is fundamental for building heterocyclic structures or for subsequent diazotization reactions.

  • Fluorine Atom (Nucleophilic Aromatic Substitution - SₙAr): The fluorine atom is positioned ortho to the strongly electron-withdrawing nitro group. This arrangement strongly activates the C-F bond towards nucleophilic aromatic substitution. Fluorine is an excellent leaving group in SₙAr reactions, allowing for the facile introduction of O-, N-, and S-based nucleophiles. This pathway is particularly valuable for synthesizing benzimidazole derivatives and other fused ring systems.[7]

Representative Synthesis Protocol

While specific manufacturing processes for this compound are often proprietary, a plausible and illustrative synthetic route can be adapted from established methods for closely related isomers, such as 2-Fluoro-3-nitrobenzoic acid. The following protocol demonstrates a common industrial approach involving oxidation of a substituted toluene.[8][9]

Disclaimer: This protocol is for illustrative purposes, based on the synthesis of a related isomer, and should be adapted and optimized under controlled laboratory conditions by qualified personnel.

Reaction: Oxidation of 2-Fluoro-3-nitrotoluene to 2-Fluoro-3-nitrobenzoic acid

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start: 2-Fluoro-3-nitrotoluene (Starting Material) dissolve Dissolve in Isopropanol/Water start->dissolve add_oxidant Add Sodium Dichromate (Oxidizing Agent) dissolve->add_oxidant react Stir at 25°C for 3 hours add_oxidant->react filter Filter Reaction Mixture react->filter evap Evaporate Organic Solvent (Reduced Pressure) filter->evap recrystal Recrystallize from Hot Water evap->recrystal isolate Isolate Pure Product (2-Fluoro-3-nitrobenzoic acid) recrystal->isolate

Caption: General workflow for the synthesis of a fluoronitrobenzoic acid.

Step-by-Step Methodology:
  • Vessel Preparation: To a suitable reaction vessel equipped with a mechanical stirrer and temperature probe, add 2-Fluoro-3-nitrotoluene (1 part by weight), isopropanol (12 parts by volume), and water (6 parts by volume).[9]

  • Reagent Addition: Stir the mixture to achieve a solution or fine suspension. To this, add sodium dichromate (3 parts by weight) portion-wise, ensuring the temperature is maintained at or below 25°C.[9]

  • Reaction: Allow the reaction mixture to stir at 25°C for approximately 3 hours. Monitor the reaction progress by a suitable method (e.g., TLC or HPLC) to confirm the consumption of the starting material.[9]

  • Initial Filtration: Upon completion, filter the reaction mixture to remove inorganic solids.

  • Solvent Removal: Transfer the filtrate to a rotary evaporator and remove the organic solvent (isopropanol) under reduced pressure.

  • Recrystallization: Add water to the remaining residue. Heat the mixture with stirring to dissolve the product. Allow the solution to cool slowly to 0°C to induce recrystallization.[9]

  • Isolation: Collect the precipitated solid by filtration, wash with a small amount of cold water, and dry under vacuum to yield the final product, 2-fluoro-3-nitrobenzoic acid.[9]

Causality and Justification: The choice of a strong oxidizing agent like sodium dichromate is essential for the conversion of the benzylic methyl group to a carboxylic acid. The isopropanol/water solvent system is chosen to solubilize both the organic starting material and the inorganic oxidant. The final recrystallization step is a critical purification technique to remove unreacted starting material and soluble byproducts, ensuring high purity of the final product.

Applications in Drug Discovery and Agrochemicals

This compound is not an end product but a high-value intermediate. Its utility is demonstrated in the synthesis of a wide range of target molecules.

  • Pharmaceuticals: It serves as a precursor for synthesizing APIs where the fluoronitrobenzoic acid scaffold is embedded within a larger molecule. Its structure is particularly suited for creating kinase inhibitors, anti-infective agents, and compounds targeting the central nervous system. The fluorine atom can enhance blood-brain barrier penetration, a critical factor for CNS drugs.[1]

  • Agrochemicals: In the agrochemical sector, this intermediate is used to develop next-generation pesticides, herbicides, and plant growth regulators.[1] The strong electron-withdrawing nature of the nitro and fluoro groups can contribute to the potency and environmental stability of the final active ingredient.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound must be handled with appropriate care.

  • Hazard Classification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[2] It may also cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10][11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Arrange for disposal as special waste through a licensed disposal company.[10]

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from the synergistic interplay of its functional groups. Its well-defined physicochemical properties and predictable reactivity make it an indispensable tool for medicinal and agricultural chemists. A thorough understanding of its handling requirements and synthetic potential, as outlined in this guide, is essential for leveraging this molecule to its full potential in the development of novel, high-impact chemical entities.

References

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-fluoro-2-nitro- (CAS 1493-27-2).
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemsrc. (2024). This compound | CAS#:1000339-51-4. Retrieved from [Link]

  • ChemicalBook. (n.d.). This compound | 1000339-51-4.
  • PubChem. (n.d.). 2-Fluoro-3-nitrobenzoic acid. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Fluoro-3-Nitrobenzoic Acid: Properties and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.
  • WIPO Patentscope. (n.d.). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3-, and 4-nitrobenzoic acids. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluorobenzoic Acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Fluoro-3-Nitrobenzoic Acid: A Cornerstone for Pharmaceutical and Agrochemical Innovation. Retrieved from [Link]

  • NIST. (n.d.). 4-Fluoro-3-nitrobenzoic acid. Retrieved from [Link]

  • ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

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Introduction: The Strategic Importance of 3-Fluoro-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Characteristics of 3-Fluoro-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 1000339-51-4) is a highly functionalized aromatic compound that serves as a critical building block in modern organic synthesis. Its strategic value lies in the unique arrangement of three distinct functional groups on the benzene ring: a carboxylic acid, a nitro group, and a fluorine atom. This trifecta of reactivity makes it an exceptionally versatile intermediate in the synthesis of complex molecular architectures.

In the pharmaceutical industry, the incorporation of a fluorine atom can significantly enhance the metabolic stability, bioavailability, and binding affinity of active pharmaceutical ingredients (APIs).[1] The nitro group is a powerful electron-withdrawing group and a synthetic handle that can be readily reduced to an amine, opening pathways to a vast array of heterocyclic compounds and other nitrogen-containing scaffolds. The carboxylic acid provides a reactive site for amide bond formation, esterification, and other key transformations. Consequently, this compound is instrumental in the development of novel therapeutics, from anti-inflammatory drugs to anti-cancer agents.[2] Beyond pharmaceuticals, it is also employed in the agrochemical sector for creating next-generation pesticides and in materials science for synthesizing specialty polymers and electronic materials.[1] This guide offers a detailed examination of its core physical characteristics, providing the foundational knowledge necessary for its effective application in research and development.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are essential for reaction planning, dosage calculations, and safety assessments.

PropertyValueSource(s)
CAS Number 1000339-51-4[2][3]
Molecular Formula C₇H₄FNO₄[2][3]
Molecular Weight 185.11 g/mol [2][3]
Appearance Pale lemon crystalline powder / Off-white solid[4]
Boiling Point 354.2 ± 27.0 °C (Predicted)[2][4]
Density 1.568 ± 0.06 g/cm³ (Predicted)[4]
Flash Point 168 °C
pKa 1.85 ± 0.10 (Predicted)[4]

Spectroscopic Profile: Structural Elucidation and Verification

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The following sections detail the expected spectral characteristics.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Under typical electron impact (EI) ionization, the molecular ion peak [M]⁺ is readily observed.

  • Expected m/z: The primary peak for the molecular ion will be found at 185 , corresponding to the nominal mass of C₇H₄FNO₄.[2] High-resolution mass spectrometry (HRMS) would show a mass of approximately 185.0124.[3]

  • Fragmentation: Characteristic fragmentation patterns would include the loss of -OH (m/z 168), -NO₂ (m/z 139), and -COOH (m/z 140), which are invaluable for unambiguous structural identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atom. The strong electron-withdrawing effects of the nitro and carboxyl groups, combined with the electronegativity of fluorine, result in a highly deshielded aromatic system.

  • ¹H NMR: The aromatic region (typically 7.0-8.5 ppm) will display signals for the three protons on the benzene ring. Due to the substitution pattern, complex splitting patterns (doublets of doublets, triplets of doublets) are expected. The proton ortho to the nitro group and the proton between the fluorine and carboxyl group will be the most downfield shifted.

  • ¹³C NMR: The spectrum will show seven distinct carbon signals. The carboxyl carbon will appear significantly downfield (~165 ppm). The carbon attached to the fluorine will exhibit a large one-bond coupling constant (¹J C-F), appearing as a doublet. The carbon attached to the nitro group will also be significantly deshielded.

  • ¹⁹F NMR: As a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is a powerful tool.[6] A single resonance is expected for the fluorine atom. Its chemical shift, relative to a standard like CFCl₃, will be indicative of its position on the electron-deficient aromatic ring.[7] This signal will be split by the adjacent aromatic protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • O-H Stretch: A broad absorption band is expected in the range of 2500-3300 cm⁻¹ , characteristic of the carboxylic acid hydroxyl group.

  • C=O Stretch: A strong, sharp absorption band will appear around 1700-1725 cm⁻¹ , corresponding to the carbonyl stretch of the carboxylic acid.

  • N-O Stretch (Nitro Group): Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹ .

  • C-F Stretch: A strong absorption will be present in the fingerprint region, typically around 1200-1300 cm⁻¹ , corresponding to the C-F bond.

  • C=C Aromatic Stretch: Multiple peaks of variable intensity will be observed in the 1450-1600 cm⁻¹ region.

Acidity and Solubility Profile

The physicochemical behavior in solution is governed by the compound's acidity and polarity.

  • Acidity: With a predicted pKa of approximately 1.85, this compound is a relatively strong organic acid.[4] This is a direct consequence of the inductive electron-withdrawing effects of both the ortho-nitro group and the meta-fluoro group, which stabilize the resulting carboxylate anion. This strong acidity is a critical consideration in designing reactions, particularly those involving bases, and in developing purification protocols.

  • Solubility: Specific solubility data is limited. However, based on its structure and data from related isomers, a general solubility profile can be inferred.

    • Water: Slightly soluble. Solubility will increase significantly in basic aqueous solutions (pH > 3) due to deprotonation to the more polar carboxylate salt.

    • Polar Aprotic Solvents (DMSO, DMF): Expected to be soluble.

    • Alcohols (Methanol, Ethanol): Expected to be slightly to moderately soluble.[8]

    • Chlorinated Solvents (DCM, Chloroform): Limited solubility is expected.

    • Ethers (Diethyl Ether, THF): Limited solubility is expected.

Thermal Properties and Stability

Understanding the thermal stability is crucial for safe handling, storage, and reaction condition selection.

  • Thermal Stability: The compound is a solid at room temperature and possesses a high predicted boiling point (354.2 °C) and flash point (168 °C), indicating good thermal stability under standard laboratory conditions.[2] However, like many nitroaromatic compounds, it should be handled with care at elevated temperatures, and thermal analysis (TGA/DSC) is recommended before large-scale heating.

  • Storage: For long-term stability and to prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[4]

Key Methodologies: Synthesis, Purification, and Analysis

The successful use of this compound relies on robust protocols for its synthesis and quality control.

Representative Synthesis Workflow

One of the logical and direct routes to this compound is the regioselective nitration of 3-fluorobenzoic acid.[2] The electron-withdrawing carboxylic acid group directs nitration to the meta position, while the ortho-, para-directing fluorine atom activates the C2 and C6 positions. The position ortho to the fluorine (C2) is sterically less hindered and electronically favored, leading to the desired product.

Synthesis_Workflow Start 3-Fluorobenzoic Acid Reaction Nitration (0°C to RT) Start->Reaction Reagents Fuming HNO₃ Conc. H₂SO₄ Reagents->Reaction Workup Quench on Ice & Filtration Reaction->Workup Crude Crude Product Workup->Crude Purify Recrystallization (e.g., Ethanol/Water) Crude->Purify Final Pure this compound Purify->Final

Caption: Representative workflow for the synthesis of this compound.

Protocol: Synthesis via Nitration This protocol is based on established procedures for the nitration of fluorobenzoic acids.[5]

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (e.g., 6 parts by volume) to 0 °C in an ice-salt bath.

  • Nitrating Mixture Preparation: Slowly add fuming nitric acid (e.g., 3 parts by volume) to the cooled sulfuric acid while maintaining the temperature at or below 10 °C.

  • Substrate Addition: Over 30-60 minutes, add solid 3-fluorobenzoic acid (1 part by weight) portion-wise to the nitrating mixture, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, stir the mixture at 0 °C for one hour, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product. Dry the purified crystals under vacuum.

Analytical Workflow for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound, ensuring it meets the ≥99.0% purity often required for pharmaceutical and R&D applications.

Analysis_Workflow Sample Sample Preparation (Dissolve in Mobile Phase) HPLC HPLC System Sample->HPLC Data Data Acquisition & Integration HPLC->Data Column C18 Reverse-Phase Column Column->HPLC Detector UV Detector (e.g., 254 nm) Detector->HPLC Report Purity Report (% Area) Data->Report

Caption: Standard workflow for purity analysis via reverse-phase HPLC.

Protocol: HPLC Purity Analysis This protocol is based on standard methods for analyzing nitrobenzoic acids.[2][9][10]

  • System Preparation: Set up an HPLC system equipped with a UV detector, autosampler, and a reverse-phase C18 column (e.g., 5 µm particle size, 150 mm x 4.6 mm).

  • Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA) or phosphoric acid. A typical starting point is an isocratic mixture of 40-60% acetonitrile.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 0.1 mg/mL).

  • Sample Preparation: Prepare the sample to be analyzed at a similar concentration using the same diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: Ambient or controlled at 25 °C

    • Detection Wavelength: 254 nm

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard to determine the retention time, followed by the sample.

  • Quantification: Calculate the purity of the sample based on the peak area percentage (Area %). The retention time should be between 1.8 and 2.9 minutes under standard conditions.[2]

Safety, Handling, and Disposal

Adherence to safety protocols is paramount when working with any chemical intermediate.

  • Hazard Identification: this compound is classified under GHS as Acute Toxicity, Oral, Category 4. The primary hazard statement is H302: Harmful if swallowed.[3] Related isomers also carry warnings for skin and eye irritation.[4]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Spill Management: In case of a spill, collect the dry material without creating dust. Place it in a sealed container for disposal.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste.

Conclusion

This compound is a cornerstone intermediate whose value is defined by its unique combination of reactive functional groups. A thorough understanding of its physical characteristics—from its spectroscopic signature and solubility to its thermal stability and acidity—is the foundation upon which successful and innovative research is built. By leveraging the technical data and protocols outlined in this guide, researchers and drug development professionals can confidently and safely integrate this powerful building block into their synthetic strategies, accelerating the discovery of new medicines and materials.

References

  • PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. Retrieved January 11, 2026, from: [Link]

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  • Chemsrc. (n.d.). This compound | CAS#:1000339-51-4. Retrieved January 11, 2026, from: [Link]

  • Xingrui Industry Co., Limited. (n.d.). This compound: Sourcing & Application Guide for Buyers. Retrieved January 11, 2026, from: [Link]

  • The Royal Society of Chemistry. (2014). Supporting Information. Available at: [Link]

  • WIPO Patentscope. (2021). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Available at: [Link]

  • PubChem. (n.d.). Preparation method of 2-fluoro-3-nitrobenzoic acid - Patent CN-113861034-A. Retrieved January 11, 2026, from: [Link]

  • PubChem. (n.d.). 2-Fluoro-3-nitrobenzoic acid. Retrieved January 11, 2026, from: [Link]

  • International Journal of Quantum Chemistry. (2007). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Available at: [Link]

  • PubChem. (n.d.). This compound. Retrieved January 11, 2026, from: [Link]

  • Wikipedia. (n.d.). 3-Fluorobenzoic acid. Retrieved January 11, 2026, from: [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Available at: [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved January 11, 2026, from: [Link]

  • Google Patents. (n.d.). CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.
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  • NIST. (n.d.). Benzoic acid, 2-nitro-. Retrieved January 11, 2026, from: [Link]

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An In-Depth Technical Guide to 3-Fluoro-2-nitrobenzoic Acid: A Keystone Intermediate for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Fluorinated Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—its high electronegativity, small van der Waals radius, and the remarkable stability of the carbon-fluorine bond—offer chemists a powerful tool to modulate a molecule's lipophilicity, metabolic stability, acidity (pKa), and binding affinity.[1] Among the myriad of fluorinated building blocks, 3-Fluoro-2-nitrobenzoic acid (CAS No. 1000339-51-4) emerges as a particularly valuable intermediate. Its specific substitution pattern, featuring a nitro group ortho to the carboxylic acid and a fluoro group in the meta position, creates a unique electronic and steric environment, predisposing it to versatile chemical transformations critical for the synthesis of complex pharmaceutical agents, particularly in the realm of kinase inhibitors. This guide provides an in-depth technical overview of its synthesis, properties, reactivity, and applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Characteristics

This compound is an aromatic carboxylic acid that typically appears as an off-white to pale lemon crystalline powder.[2] Its molecular structure is foundational to its chemical behavior and utility in synthesis.

PropertyValueSource(s)
CAS Number 1000339-51-4[3]
Molecular Formula C₇H₄FNO₄[3]
Molecular Weight 185.11 g/mol [3]
Appearance Off-white to pale yellow solidChemicalBook[2]
Melting Point 193-195 °CSigma-Aldrich
Boiling Point 354.2 °C at 760 mmHg (Predicted)Smolecule[4]
Density ~1.6 g/cm³ (Predicted)Smolecule[4]
InChI 1S/C7H4FNO4/c8-5-3-1-2-4(7(10)11)6(5)9(12)13/h1-3H,(H,10,11)[3]
SMILES C1=CC(=C(C(=C1)F)[O-])C(=O)O[3]

Note: Some physical properties are predicted values from chemical databases and should be confirmed experimentally.

Synthesis of this compound: A Protocol Grounded in Electrophilic Aromatic Substitution

The most direct and industrially relevant synthesis of this compound involves the electrophilic nitration of 3-fluorobenzoic acid. The directing effects of the substituents on the aromatic ring are key to understanding the outcome of this reaction. The carboxylic acid is a meta-directing deactivator, while the fluorine atom is an ortho-, para-directing deactivator. The reaction conditions must be carefully controlled to favor nitration at the C2 position, which is ortho to the carboxylic acid and ortho to the fluorine.

While the primary product of this reaction is often the 5-fluoro-2-nitro isomer, manipulation of reaction conditions can yield the desired this compound. A European patent describes a process where this compound is formed as a detectable isomer during the nitration of 3-fluorobenzoic acid.[5]

Workflow for Synthesis via Nitration

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Work-up & Isolation cluster_2 Step 3: Purification Start 3-Fluorobenzoic Acid Reaction Electrophilic Aromatic Substitution Start->Reaction Reagents Mixed Acid (HNO₃ / H₂SO₄) Reagents->Reaction Quench Pour onto Ice Reaction->Quench Filter Filter Precipitate Quench->Filter Wash Wash with Cold Water Filter->Wash Dry Dry under Vacuum Wash->Dry Crude Crude Product Mix (Isomers) Dry->Crude Purify Recrystallization or Column Chromatography Crude->Purify Final Pure 3-Fluoro-2-nitrobenzoic Acid Purify->Final

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Nitration of 3-Fluorobenzoic Acid

This protocol is adapted from established methods for the nitration of fluorobenzoic acids.[5][6] Researchers should perform their own optimization and safety assessments.

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add 3-fluorobenzoic acid to concentrated sulfuric acid, ensuring the temperature is maintained at or below room temperature. Cool the resulting solution to 0 °C in an ice bath.

  • Nitrating Agent Addition: Slowly add fuming nitric acid dropwise to the cooled solution. The temperature must be strictly controlled and kept below 5-10 °C throughout the addition to minimize the formation of undesired isomers and byproducts.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for a designated period (e.g., 3 hours), monitoring the reaction progress by a suitable method such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The crude product will precipitate out of the aqueous solution.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acid.

  • Drying: Dry the crude product under vacuum. The resulting solid will be a mixture of isomers.

  • Purification: The desired this compound must be separated from other isomers, primarily 5-fluoro-2-nitrobenzoic acid. This can be achieved by techniques such as fractional crystallization from a suitable solvent system or by column chromatography on silica gel.

Chemical Reactivity and Mechanistic Rationale

The reactivity of this compound is dictated by the interplay of its three functional groups and their positions on the aromatic ring.

Acidity and the "Ortho Effect"

The acidity of the carboxylic acid is significantly enhanced by the presence of the ortho-nitro group. This phenomenon, known as the "ortho effect," is a combination of steric and electronic factors.

  • Inductive Effect: The nitro group is a powerful electron-withdrawing group (-I effect). Its proximity to the carboxylate group in the conjugate base provides a strong inductive stabilization of the negative charge, thereby increasing the acidity of the parent acid.[7]

  • Steric Inhibition of Resonance: The bulky nitro group sterically hinders the carboxyl group, forcing it to twist out of the plane of the benzene ring.[8] This disruption of coplanarity inhibits the electron-donating resonance effect of the phenyl ring on the carboxyl group, which would otherwise destabilize the carboxylate anion. The net result is a more stable conjugate base and a stronger acid.

The fluorine atom at the meta-position also contributes an inductive electron-withdrawing effect, further increasing the acidity compared to benzoic acid itself.

Ortho_Effect cluster_acid This compound cluster_base Conjugate Base (Anion) cluster_stabilization Anion Stabilization Mechanisms Acid Base Acid->Base Deprotonation (pKa is lowered) Inductive Strong Inductive Effect (-I) from ortho-NO₂ and meta-F Base->Inductive Stabilized by: Steric Steric Hindrance from ortho-NO₂ forces -COO⁻ out of plane Resonance Inhibition of destabilizing π-donation from ring

Caption: Factors contributing to the enhanced acidity of the title compound.

Reactivity of the Functional Groups
  • Carboxylic Acid: The -COOH group undergoes typical reactions such as esterification, amidation, and conversion to an acyl chloride. These transformations are fundamental to its use as a building block, allowing for its linkage to other molecular fragments.

  • Nitro Group: The nitro group is a versatile functional handle. Its most critical reaction in pharmaceutical synthesis is its reduction to an aniline (amino group). This transformation converts the electron-withdrawing nitro group into a nucleophilic, electron-donating amino group, fundamentally altering the reactivity of the aromatic ring and enabling subsequent cyclization reactions. Common reduction methods include catalytic hydrogenation (e.g., using Pd/C) or treatment with metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl).[9]

  • Aromatic Ring: The presence of two strong deactivating groups (nitro and carboxyl) and a moderately deactivating fluoro group makes the aromatic ring highly electron-deficient and thus resistant to electrophilic aromatic substitution. Conversely, it is activated towards nucleophilic aromatic substitution (SₙAr), although the positions are not ideally situated for displacement of the fluorine atom.

Application in Pharmaceutical Synthesis: Gateway to Kinase Inhibitors

This compound is a strategic precursor for the synthesis of heterocyclic scaffolds that form the core of many targeted therapies, particularly kinase inhibitors. The general synthetic strategy involves the reduction of the nitro group to form 2-amino-3-fluorobenzoic acid (an anthranilic acid derivative), which is then used as a key building block.

Synthesis of Quinazolinone Scaffolds

A primary application is in the synthesis of quinazolinones. This heterocyclic system is a "privileged scaffold" in medicinal chemistry and is present in numerous FDA-approved kinase inhibitors like Gefitinib and Erlotinib. The general synthesis involves the cyclization of an anthranilic acid derivative with an appropriate reaction partner.

Exemplary Synthetic Workflow: From Intermediate to Heterocyclic Core

The following workflow illustrates how this compound can be converted into a fluorinated quinazolinone core, a key structure in many kinase inhibitors.

Application_Workflow cluster_reduction Step 1: Nitro Reduction cluster_cyclization Step 2: Cyclization Start 3-Fluoro-2-nitrobenzoic Acid Reduction Reduction (e.g., H₂, Pd/C) Anthranilic 2-Amino-3-fluorobenzoic Acid Intermediate Reduction->Anthranilic Cyclization Condensation/ Cyclization Anthranilic->Cyclization Reagent + Amide/Formamide or equivalent Reagent->Cyclization Final Fluorinated Quinazolinone Core Cyclization->Final

Caption: Synthetic pathway from the title compound to a quinazolinone core.

This fluorinated quinazolinone core can then undergo further functionalization, such as coupling reactions at various positions, to build the final active pharmaceutical ingredient (API). The fluorine atom, strategically placed on this core, can enhance binding to the kinase active site and improve the overall drug-like properties of the final molecule. While patents often describe the synthesis of isomers like 2-fluoro-3-nitrobenzoic acid for specific drugs like the BRAF inhibitor dabrafenib, the underlying chemical logic and utility of these fluoronitrobenzoic acids as precursors to amino-benzoic acids for building heterocyclic kinase inhibitors are directly transferable.[10]

Analytical and Spectroscopic Data

Note: While widely commercially available, publicly accessible, peer-reviewed spectral data for this specific CAS number is limited. The following represents expected spectral characteristics based on its structure and data for closely related isomers.

  • ¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the adjacent fluoro, nitro, and carboxyl groups.

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals: six for the aromatic carbons and one for the carboxyl carbon. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorptions corresponding to the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxyl group (~1700 cm⁻¹), asymmetric and symmetric N-O stretches of the nitro group (~1530 and ~1350 cm⁻¹), and C-F stretching vibrations.

  • Mass Spectrometry (MS): Under electron impact (EI) ionization, the molecular ion peak is expected at an m/z of 185.[4] Characteristic fragmentation patterns would include the loss of -OH (m/z 168), -NO₂ (m/z 139), and -COOH (m/z 140).

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated fume hood.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [PubChem]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [PubChem]

Conclusion

This compound, CAS 1000339-51-4, is a highly functionalized building block whose value is derived from the specific arrangement of its substituents. The ortho-nitro group activates the molecule for critical transformations, most notably reduction to an aniline, while simultaneously enhancing the acidity of the carboxylic acid via the ortho effect. The meta-fluoro group provides a strategic site for introducing fluorine, a key element for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Its utility as a precursor to fluorinated anthranilic acids makes it an indispensable intermediate for constructing heterocyclic cores, such as quinazolinones, which are prevalent in modern targeted therapies. For researchers in drug discovery and process development, a thorough understanding of the synthesis, reactivity, and strategic application of this compound is essential for the efficient development of next-generation pharmaceuticals.

References

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An In-depth Technical Guide to the Molecular Structure of 3-Fluoro-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 3-Fluoro-2-nitrobenzoic acid (C₇H₄FNO₄), a critical building block in medicinal chemistry and organic synthesis. We delve into the synergistic application of spectroscopic, crystallographic, and computational methodologies to afford an unambiguous and detailed portrait of its three-dimensional architecture and electronic landscape. This document is intended for researchers, scientists, and drug development professionals, offering not only foundational data but also the strategic rationale behind the analytical techniques employed for structural elucidation.

Introduction and Strategic Importance

This compound is an aromatic carboxylic acid distinguished by the presence of two potent electron-withdrawing groups: a nitro group (-NO₂) ortho to the carboxylic acid and a fluorine (-F) atom meta to it. This specific substitution pattern imbues the molecule with unique reactivity and makes it a valuable precursor for the synthesis of complex pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs).[1] The incorporation of fluorine, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2][3]

A precise understanding of the molecular structure of this intermediate is paramount. It dictates the molecule's reactivity, intermolecular interactions, and ultimately, its suitability for specific synthetic transformations. This guide moves beyond a simple data sheet, providing a holistic view of how complementary analytical techniques are leveraged to build a complete and validated structural model.

Chemical Identity and Physicochemical Properties

A foundational step in any chemical investigation is the confirmation of the material's identity and a summary of its key physical properties. These data serve as a baseline for all subsequent analytical work.

PropertyValueSource
IUPAC Name This compound[4][5]
CAS Number 1000339-51-4[4][6][7]
Molecular Formula C₇H₄FNO₄[4][7]
Molecular Weight 185.11 g/mol [4][7]
Appearance Pale lemon crystalline powder[1]
Boiling Point 354.2 °C[1][8]
Density ~1.6 g/cm³[8][9]
Flash Point 168.0 °C[1][8]
Comprehensive Structural Elucidation

The determination of a molecular structure is not a single experiment but a process of accumulating and correlating evidence from multiple analytical techniques. Each method provides a unique piece of the puzzle, and their convergence provides the highest level of confidence.

3.1. Molecular Connectivity and Functional Group Analysis via Spectroscopy

Spectroscopic methods are indispensable for confirming the presence of functional groups and mapping the connectivity of atoms within the molecule.

Caption: Workflow for spectroscopic characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural elucidation for organic molecules in solution.

    • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The integration will correspond to one proton for each signal. The splitting patterns (doublets, triplets of doublets, etc.) will be complex due to coupling between the protons (³JHH) and coupling to the fluorine atom (³JHF, ⁴JHF).

    • ¹³C NMR: The carbon NMR will display seven signals. The carboxyl carbon will be significantly downfield (>160 ppm). The aromatic carbons will appear between ~110-150 ppm, with their chemical shifts influenced by the attached substituents. The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF).

    • ¹⁹F NMR: A single resonance is expected, and its coupling to adjacent protons will provide critical information for assigning the aromatic signals in the ¹H NMR spectrum.

  • Infrared (IR) Spectroscopy: IR spectroscopy excels at identifying functional groups by their characteristic vibrational frequencies.

    • O-H Stretch: A very broad absorption band is expected from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

    • C=O Stretch: A strong, sharp absorption around 1700-1730 cm⁻¹ corresponds to the carbonyl of the carboxylic acid.

    • N-O Stretches: Two strong bands, typically around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric), confirm the presence of the nitro group.

    • C-F Stretch: A strong absorption in the fingerprint region, typically 1000-1300 cm⁻¹, is indicative of the carbon-fluorine bond.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and clues to its structure through fragmentation analysis.

    • Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak at m/z 185, corresponding to the molecular weight of the compound.[4]

    • Fragmentation: Common fragmentation pathways include the loss of -OH (m/z 168), -COOH (m/z 140), and -NO₂ (m/z 139), which helps to confirm the presence and connectivity of these functional groups.

3.2. Unambiguous 3D Structure via Single-Crystal X-ray Diffraction

While spectroscopy defines connectivity, only X-ray crystallography can provide a definitive, high-resolution three-dimensional map of the molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

  • Crystal Growth (Self-Validation Step): The ability to grow a high-quality single crystal is itself a validation of sample purity. A common method is slow evaporation.

    • Dissolve the this compound sample in a suitable solvent (e.g., ethanol, acetonitrile) to near saturation at a slightly elevated temperature.[10]

    • Allow the solution to cool slowly and the solvent to evaporate over several days in a vibration-free environment.[11]

    • Visually inspect for well-formed, transparent crystals suitable for diffraction.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (~100 K) to minimize thermal motion.

    • Expose the crystal to a monochromatic X-ray beam (e.g., Mo-Kα, λ = 0.71073 Å).[11]

    • Rotate the crystal and collect the diffraction pattern (reflections) on an area detector.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a list of reflection intensities.

    • Solve the phase problem using direct methods or Patterson synthesis to generate an initial electron density map.

    • Build an initial molecular model into the electron density map.

    • Refine the model by least-squares methods, adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns. The final structure of benzoic acid derivatives typically shows centrosymmetric dimers linked by hydrogen bonds between their carboxyl groups.[12]

3.3. Corroboration and Electronic Insights via Computational Modeling

Theoretical calculations, particularly using Density Functional Theory (DFT), serve as a powerful tool to corroborate experimental findings and provide insights into properties that are difficult to measure directly, such as the electronic distribution and conformational energy landscape.

DFT_Workflow Input Initial Structure (from X-ray or sketch) GeoOpt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input->GeoOpt Select basis set & functional Freq Frequency Calculation GeoOpt->Freq Confirm minimum energy state Output Optimized Geometry (Bond lengths, angles) Calculated Spectra (IR, NMR) Freq->Output

Caption: A typical workflow for DFT calculations.

  • Methodology: A geometry optimization is performed to find the lowest energy conformation of the molecule.[11] Subsequent frequency calculations confirm that this structure is a true energy minimum (no imaginary frequencies) and can be used to predict the IR spectrum.[13] NMR shielding constants can also be calculated and converted to chemical shifts for comparison with experimental data.[13]

  • Causality and Validation: The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is critical and is based on established performance for similar organic systems.[14] A strong correlation between the calculated bond lengths/angles and the X-ray data, as well as between calculated and experimental spectra, provides a powerful cross-validation of the structural assignment.

Synthesis and Application Context

Understanding the molecular structure is intrinsically linked to the molecule's synthesis and utility.

  • Synthesis: this compound is typically synthesized through electrophilic aromatic substitution. A common route involves the nitration of 3-fluorobenzoic acid using a mixture of nitric and sulfuric acids.[9] The directing effects of the fluorine (ortho, para-directing) and the carboxylic acid (meta-directing) groups guide the incoming nitronium ion (NO₂⁺) to the desired position.

  • Applications: This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The three functional groups offer distinct handles for further chemical modification:

    • The carboxylic acid can be converted to esters, amides, or acid chlorides.

    • The nitro group can be reduced to an amine, which is a versatile nucleophile for building heterocyclic rings (e.g., benzimidazoles).[15]

    • The fluorine atom can participate in nucleophilic aromatic substitution reactions, though this is less facile than in more activated systems.

Conclusion

The molecular structure of this compound has been rigorously defined through the synergistic application of NMR and IR spectroscopy, mass spectrometry, single-crystal X-ray diffraction, and computational chemistry. The spectroscopic data confirm the atomic connectivity and the presence of the key carboxylic acid, nitro, and fluoro functional groups. X-ray crystallography provides an unambiguous, high-resolution model of the molecule's three-dimensional geometry in the solid state. DFT calculations corroborate these experimental findings and offer deeper insight into the electronic structure. This well-defined structural foundation is essential for rationally designing synthetic routes and predicting the reactivity of this important chemical intermediate in the development of new therapeutics and advanced materials.

References
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3-Fluoro-2-nitrobenzoic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Fluoro-2-nitrobenzoic Acid

Abstract

This compound is a pivotal building block in medicinal chemistry and fine chemical synthesis, most notably as a key intermediate for the production of BRAF inhibitors like Dabrafenib.[1] The strategic placement of the fluoro, nitro, and carboxylic acid functionalities on the aromatic ring presents unique synthetic challenges, primarily concerning regioselectivity and the management of harsh reaction conditions. This guide provides a comprehensive analysis of the core synthetic pathways to this compound, offering a comparative look at their respective merits and limitations. We delve into the mechanistic underpinnings of these transformations, present detailed experimental protocols, and offer field-proven insights aimed at researchers, chemists, and process development professionals. The focus is on elucidating the causality behind experimental choices to empower robust and scalable synthesis.

Introduction: Strategic Importance and Synthetic Considerations

The value of this compound lies in its utility as a versatile precursor for complex molecular architectures. The fluorine atom can modulate the electronic properties and metabolic stability of a final drug molecule, while the nitro and carboxylic acid groups serve as reactive handles for further chemical elaboration.

1.1 Applications in Drug Development

The primary driver for the synthesis of this compound is its role in the pharmaceutical industry. It is an essential intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), including tyrosine kinase inhibitors and other targeted cancer therapies.[1] The demand for efficient, pure, and scalable production methods is therefore of critical importance.

1.2 Core Synthetic Challenges

Synthesizing this trisubstituted benzene derivative is not trivial. The main challenges include:

  • Regiocontrol: Introducing three different substituents onto a benzene ring in the desired 1,2,3-pattern requires a carefully planned synthetic sequence. Direct nitration of fluorinated precursors, for example, often yields a mixture of isomers that are difficult to separate.[1]

  • Reaction Conditions: Many classical methods rely on aggressive reagents (e.g., strong oxidants like potassium permanganate or chromium trioxide) and harsh conditions, which can lead to safety concerns, significant waste generation, and unwanted side reactions.[1]

  • Purity: The stringent purity requirements for pharmaceutical intermediates necessitate robust purification protocols to remove residual reagents, byproducts, and isomeric impurities.[2]

Primary Synthesis Pathways: A Comparative Analysis

Several viable routes to this compound have been developed. This guide focuses on two predominant strategies: the direct oxidation of a substituted toluene and a multi-step approach involving halogen exchange.

2.1 Pathway A: Direct Oxidation of 3-Fluoro-2-nitrotoluene

This is one of the most direct and commonly employed methods. The synthesis begins with the commercially available 3-fluoro-2-nitrotoluene and converts the methyl group into a carboxylic acid via oxidation.[3][4]

Causality of Experimental Design: The choice of oxidant is critical. Strong oxidizing agents are required to convert the relatively unreactive methyl group of a nitrotoluene. Sodium dichromate in an aqueous/organic co-solvent system is frequently used.[2][5] The acidic conditions generated by reagents like sulfuric acid facilitate the oxidation process. The reaction temperature must be carefully controlled to drive the reaction to completion while minimizing thermal degradation and the formation of impurities. DFT studies on the oxidation of nitrotoluenes show that the reaction can be complex, with competition between methyl group and ring oxidation.[6]

Workflow Diagram:

G A 3-Fluoro-2-nitrotoluene B Oxidation Reaction (e.g., Na2Cr2O7, H2SO4) A->B Add Oxidant C Crude this compound B->C Reaction & Quench D Purification (Recrystallization) C->D Isolate Solid E Pure this compound D->E Final Product

Caption: Workflow for the direct oxidation of 3-fluoro-2-nitrotoluene.

2.2 Pathway B: Multi-step Synthesis via Halogen Exchange

An alternative and often more controlled strategy involves building the molecule in stages, culminating in a halogen exchange reaction to introduce the fluorine atom. A notable example starts with 2-chloro-3-nitrotoluene.[1][7] This approach avoids the direct oxidation of a fluorinated toluene, which can sometimes be challenging, and instead introduces the valuable fluorine atom at a later stage.

Causality of Experimental Design: This pathway is a prime example of leveraging the principles of Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds in three main stages:

  • Initial Oxidation: The methyl group of 2-chloro-3-nitrotoluene is first oxidized to an aldehyde. This is a deliberate choice to use milder conditions compared to a direct oxidation to the carboxylic acid, which can improve selectivity and reduce byproducts.[1]

  • Halogen Exchange (SNAr): The intermediate, 2-chloro-3-nitrobenzaldehyde, undergoes a chlorine-fluorine exchange. This reaction is highly effective because the nitro group is positioned ortho to the chlorine leaving group. This positioning strongly activates the aromatic ring toward nucleophilic attack by the fluoride ion, stabilizing the negatively charged Meisenheimer complex intermediate.[8][9][10][11] This is the cornerstone of the SNAr mechanism.[9][12]

  • Final Oxidation: The resulting 2-fluoro-3-nitrobenzaldehyde is then oxidized to the final carboxylic acid product, often using a milder oxidant like sodium chlorite or hydrogen peroxide with a catalyst.[1][5]

Pathway Diagram:

G cluster_0 Stage 1 cluster_1 Stage 2: Halogen Exchange (SNAr) cluster_2 Stage 3 A 2-Chloro-3-nitrotoluene B 2-Chloro-3-nitrobenzaldehyde A->B Mild Oxidation (e.g., H2O2, catalyst) C 2-Fluoro-3-nitrobenzaldehyde B->C Fluorination (e.g., KF) D This compound C->D Final Oxidation (e.g., NaClO2)

Caption: Multi-step synthesis involving a key SNAr halogen exchange step.

Comparative Data Summary

The choice of synthetic pathway often depends on factors such as raw material availability, required scale, and purity specifications.

ParameterPathway A: Direct OxidationPathway B: Halogen Exchange
Starting Material 3-Fluoro-2-nitrotoluene2-Chloro-3-nitrotoluene or o-Methylphenol[7]
Number of Steps 1 (from toluene precursor)3+
Key Transformation C-H OxidationNucleophilic Aromatic Substitution (SNAr)
Typical Yield Good to High (Reported up to 96%)[5]Moderate to Good (Varies per step)
Process Control Requires careful control of exothermic oxidationStaged approach allows for better control
Reagent Profile Strong, potentially hazardous oxidants (e.g., dichromate)Milder oxidants in stages; requires fluorinating agent
Waste Profile Generates heavy metal waste (if using Cr/Mn)Potentially cleaner, avoiding heavy metal oxidants[1]
Scalability Scalable, but thermal management is keyGenerally well-suited for industrial scale-up

Detailed Experimental Protocols

The following protocols are representative methodologies synthesized from published procedures. They are intended for execution by trained professionals in a properly equipped laboratory setting.

4.1 Protocol for Pathway A: Oxidation of 3-Fluoro-2-nitrotoluene [5]

This protocol is based on a procedure using sodium dichromate as the oxidant.

  • 1. Reagent Charging: In a suitable reaction vessel, dissolve 3-fluoro-2-nitrotoluene (e.g., 50.0 g, 0.32 mol) in a mixture of isopropanol (600 mL) and water (300 mL).

  • 2. Oxidant Addition: To the stirred solution, add sodium dichromate (150.0 g, 0.57 mol) portion-wise, maintaining the internal temperature at approximately 25°C with appropriate cooling.

  • 3. Reaction: Stir the reaction mixture vigorously at 25°C for 3 hours. Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC).

  • 4. Work-up: Upon completion, filter the reaction mixture to remove inorganic solids. Concentrate the filtrate under reduced pressure to remove the isopropanol.

  • 5. Isolation: Add water to the residue and heat with stirring to dissolve the product. Cool the solution to 0-5°C to induce recrystallization.

  • 6. Purification: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound. A reported yield for a similar process is 96%.[5]

4.2 Protocol for Pathway B: Key Halogen Exchange Step [1]

This protocol outlines the critical chlorine-fluorine exchange on the aldehyde intermediate.

  • 1. Reagent Charging: In a reaction vessel equipped for anhydrous conditions, charge 2-chloro-3-nitrobenzaldehyde and a suitable high-boiling polar aprotic solvent (e.g., DMSO or sulfolane).

  • 2. Fluorinating Agent: Add a source of fluoride ion, such as spray-dried potassium fluoride (KF). A phase-transfer catalyst may be added to improve reactivity.

  • 3. Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen) to the required temperature (typically >150°C). The progress of the SNAr reaction is monitored chromatographically.

  • 4. Quench and Extraction: After the reaction is complete, cool the mixture and quench by pouring it into cold water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

  • 5. Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-fluoro-3-nitrobenzaldehyde, which can be carried forward to the final oxidation step.

Conclusion

The synthesis of this compound is a well-established process crucial for the pharmaceutical industry. The most direct route, via the oxidation of 3-fluoro-2-nitrotoluene, offers high yields in a single step but often employs environmentally challenging heavy metal oxidants. Multi-step syntheses, particularly those leveraging a late-stage Nucleophilic Aromatic Substitution for fluorination, provide a more controlled, staged approach that can utilize milder reagents and may be better suited for large-scale industrial production where process control and waste management are paramount.[1] The selection of an optimal pathway requires a careful evaluation of scale, cost, safety, and environmental impact, with ongoing research focused on developing greener and more efficient catalytic methods.

References

  • Google Patents. CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.
  • WIPO Patentscope. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Available from: [Link]

  • Arkivoc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. (2022-10-12). Available from: [Link]

  • PrepChem.com. Synthesis of 3-nitro-4-fluoro-benzoic acid. Available from: [Link]

  • Google Patents. DE1096892B - Process for the preparation of 2-nitro-4-fluoro and 4-nitro-2-fluorobenzoic acid.
  • Wikipedia. Sandmeyer reaction. Available from: [Link]

  • Stack Exchange. Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. (2021-04-27). Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Purity of 2-Fluoro-3-Nitrobenzoic Acid: A NINGBO INNO PHARMCHEM CO.,LTD. Perspective. Available from: [Link]

  • PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

  • YouTube. Nucleophilic Aromatic Substitution. (2019-07-12). Available from: [Link]

  • PMC - PubMed Central - NIH. Concerted Nucleophilic Aromatic Substitution Reactions. Available from: [Link]

  • Google Patents. CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
  • Khan Academy. Sandmeyer reaction (video). Available from: [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018-08-20). Available from: [Link]

  • Acta Chimica Slovenica. Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Available from: [Link]

  • Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid. Available from: [Link]

  • MySkinRecipes. 3-Fluoro-2-nitrotoluene. Available from: [Link]

  • NCBI. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. Available from: [Link]

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A Comprehensive Technical Guide to 3-Fluoro-2-nitrobenzoic Acid: Synthesis, Characterization, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-2-nitrobenzoic acid (CAS No. 1000339-51-4) is a key fluorinated building block in organic synthesis, distinguished by the strategic placement of its fluoro, nitro, and carboxylic acid functionalities.[1][2] This unique arrangement makes it a valuable intermediate in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries.[3] The presence of the fluorine atom can significantly enhance the metabolic stability and binding affinity of target molecules, a sought-after attribute in modern drug design. This guide provides an in-depth analysis of the nomenclature, physicochemical properties, synthesis, and key chemical reactions of this compound. Furthermore, it explores its critical role in the synthesis of active pharmaceutical ingredients (APIs), supported by detailed experimental protocols and characterization data.

Nomenclature and Structural Identifiers

The unambiguous identification of a chemical entity is fundamental for scientific communication and reproducibility. The compound with the common name this compound is systematically named according to IUPAC nomenclature.

IUPAC Name: this compound[1]

This name is derived by identifying the parent structure as benzoic acid, with substituents at positions 2 and 3 of the benzene ring. The substituents are a nitro group (-NO₂) at position 2 and a fluoro group (-F) at position 3.

For computational and database search purposes, several other standard identifiers are used:

IdentifierValueSource
CAS Number 1000339-51-4[1]
Molecular Formula C₇H₄FNO₄[1]
Canonical SMILES C1=CC(=C(C(=C1)F)[O-])C(=O)O[1]
InChI InChI=1S/C7H4FNO4/c8-5-3-1-2-4(7(10)11)6(5)9(12)13/h1-3H,(H,10,11)[1]
InChIKey DTGONJAUUOWYGB-UHFFFAOYSA-N[1]

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is essential for its handling, storage, and application in a laboratory setting.

Physicochemical Properties
PropertyValueUnitSource
Molecular Weight 185.11 g/mol [1]
Boiling Point (Predicted) 344.2 ± 27.0°C[4]
Density (Predicted) 1.568 ± 0.06g/cm³[4]
pKa (Predicted) 1.89 ± 0.25[4]
Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves electrophilic nitration of a fluorinated benzoic acid precursor. The directing effects of the existing substituents on the aromatic ring are crucial for achieving the desired regioselectivity. The carboxylic acid group is a meta-director, while the fluorine atom is an ortho-, para-director.

General Synthetic Strategy: Electrophilic Nitration

A common and logical approach to the synthesis of this compound is the nitration of 3-fluorobenzoic acid. In this reaction, the fluorine atom, being an activating ortho-, para-director, and the carboxylic acid group, a deactivating meta-director, guide the incoming nitro group. The position ortho to the fluorine and meta to the carboxyl group (C2) is sterically and electronically favored for nitration.

Synthetic_Pathway start 3-Fluorobenzoic Acid intermediate This compound start->intermediate HNO₃, H₂SO₄

Caption: General synthetic route to this compound.

Representative Experimental Protocol

Synthesis of 5-Fluoro-2-nitrobenzoic Acid from 3-Fluorobenzoic Acid [4]

  • Dissolution: Dissolve 3-fluorobenzoic acid (1.0 g, 7.13 mmol) in concentrated sulfuric acid (2 mL) with gentle heating.

  • Cooling: Cool the resulting solution to 0 °C in an ice bath.

  • Nitration: Slowly add fuming nitric acid (539 mg, 8.56 mmol) dropwise to the cooled solution, ensuring the temperature is maintained below 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 3 hours.

  • Work-up: Pour the reaction mixture into ice water.

  • Isolation: Collect the resulting solid precipitate by filtration, wash with cold water, and dry to yield the product.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product. The final product's identity and purity should be confirmed by melting point analysis and spectroscopic methods (NMR, IR, MS).

Applications in Drug Discovery and Organic Synthesis

The unique trifunctional nature of this compound makes it a valuable precursor for a variety of complex organic molecules. The nitro group can be readily reduced to an amine, which can then participate in a wide range of coupling and cyclization reactions. The carboxylic acid provides a handle for amide bond formation or other modifications. The fluorine atom, as previously mentioned, can impart beneficial pharmacokinetic properties to the final molecule.

Precursor to Active Pharmaceutical Ingredients (APIs)

A notable application of this compound is its reported use as a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Flubufen.[3]

The general synthetic utility of fluoronitrobenzoic acids is well-established in medicinal chemistry. For example, the related compound 2-amino-3-fluorobenzoic acid is a crucial intermediate for the synthesis of indole derivatives, such as the anti-inflammatory agent Etodolac.[5] This highlights the importance of the aminofluorobenzoic acid scaffold, which is directly accessible from this compound via reduction of the nitro group.

Application_Pathway start This compound intermediate 2-Amino-3-fluorobenzoic Acid start->intermediate Reduction (e.g., H₂, Pd/C) product Complex APIs (e.g., Flubufen, Indole Derivatives) intermediate->product Further Synthetic Steps

Caption: Role of this compound in API synthesis.

Agrochemicals and Material Science

Beyond pharmaceuticals, this compound and its derivatives are also employed in the development of next-generation agrochemicals, such as pesticides and herbicides. Its unique electronic properties also make it a candidate for incorporation into advanced materials and polymers.

Analytical Characterization

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data for this compound is not available in the cited literature, the expected features can be predicted based on data from closely related isomers like 5-fluoro-2-nitrobenzoic acid.[4]

  • ¹H NMR: The proton spectrum would be expected to show three signals in the aromatic region (typically δ 7.0-8.5 ppm). The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitro and carboxylic acid groups and the electronegativity of the fluorine atom. The protons will exhibit coupling to each other (³JHH) and coupling to the fluorine atom (³JHF, ⁴JHF).

  • ¹³C NMR: The carbon spectrum would display seven distinct signals: six for the aromatic carbons and one for the carboxyl carbon (typically δ 165-175 ppm). The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF). The chemical shifts of the aromatic carbons will be significantly affected by the positions of the three different substituents.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid) 2500-3300Broad
C=O (Carboxylic Acid) 1680-1710Strong
N-O (Nitro, Asymmetric) 1500-1550Strong
N-O (Nitro, Symmetric) 1330-1370Strong
C-F (Aryl Fluoride) 1100-1300Strong
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), this compound would be expected to show a molecular ion peak ([M]⁺) at m/z = 185.11.

Conclusion

This compound stands out as a strategically important synthetic intermediate. Its value is derived from the synergistic interplay of its three functional groups, which allows for diverse and complex molecular architectures to be constructed. The incorporation of fluorine, a key strategy in modern medicinal chemistry, is readily achieved using this building block. As the demand for novel pharmaceuticals and agrochemicals with enhanced properties continues to grow, the importance of versatile and well-characterized intermediates like this compound in the research and development pipeline is set to increase.

References

  • Data sourced from PubChem, a public database of chemical information. ([Link])

  • Information on synthesis of related compounds sourced from various chemical suppliers and d
  • PrepChem. Synthesis of 3-nitro-4-fluoro-benzoic acid. ([Link])

  • Google Patents. Production process of 2-fluoro-3-nitrobenzoic acid. ()
  • National Center for Biotechnology Information. New Flurbiprofen Derivatives: Synthesis, Membrane Affinity and Evaluation of in Vitro Effect on β-Amyloid Levels. ([Link])

  • Moodle@Units. Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. ([Link])

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  • WIPO Patentscope. Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. ([Link])

  • Google Patents. The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-. ()

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3-Fluoro-2-nitrobenzoic acid spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Fluoro-2-nitrobenzoic Acid

Introduction

This compound (CAS No. 1000339-51-4) is a substituted aromatic carboxylic acid with the molecular formula C₇H₄FNO₄ and a molecular weight of 185.11 g/mol .[1][2] As a functionalized building block, it is of significant interest to researchers in medicinal chemistry and materials science. The precise arrangement of the carboxyl, nitro, and fluoro substituents on the benzene ring dictates its chemical reactivity, steric profile, and electronic properties, making it a valuable intermediate in the synthesis of novel pharmaceutical compounds and specialized polymers.[1]

Accurate and unambiguous structural confirmation is paramount for any downstream application. This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the theoretical underpinnings of the expected spectral features, provide field-proven experimental protocols for data acquisition, and interpret the resulting data to build a complete analytical profile of the molecule.

Overall Analytical Workflow

The comprehensive characterization of a chemical entity like this compound follows a logical progression of analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirming identity and purity.

cluster_0 Spectroscopic Analysis Workflow cluster_1 NMR Suite synthesis Synthesis & Purification of this compound ms Mass Spectrometry (MS) Determine Molecular Weight & Fragmentation synthesis->ms Provides MW ir Infrared (IR) Spectroscopy Identify Functional Groups synthesis->ir Confirms functional groups nmr NMR Spectroscopy Elucidate C-H-F Framework ms->nmr Confirms formula ir->nmr Confirms connectivity data Data Integration & Structural Confirmation nmr->data H_NMR ¹H NMR C_NMR ¹³C NMR F_NMR ¹⁹F NMR

Caption: A typical workflow for the spectroscopic characterization of an organic molecule.

Mass Spectrometry (MS)

Mass spectrometry is the foundational technique for determining the molecular weight and elemental formula of a compound. For this compound, both "hard" ionization techniques like Electron Ionization (EI) and "soft" techniques like Electrospray Ionization (ESI) provide critical and complementary information.[3]

Predicted Fragmentation Patterns

The fragmentation of this compound is highly characteristic, driven by the presence of the labile nitro group and the stable aromatic core.[4]

  • Electron Ionization (EI-MS): In EI, the high-energy electron beam typically produces the molecular ion (M⁺˙) at an m/z corresponding to the molecular weight. For this compound, the molecular ion is expected at m/z 185 .[1] The most prominent fragmentation pathway for aromatic nitro compounds is the loss of the nitro group (•NO₂, 46 Da), resulting in a significant fragment ion at m/z 139 .[1][5] A subsequent loss of carbon monoxide (CO, 28 Da) from this ion can lead to a fragment at m/z 111 .

  • Electrospray Ionization (ESI-MS): ESI is a soft ionization technique ideal for polar molecules containing acidic or basic functional groups.[6] Given the carboxylic acid moiety, this compound is best analyzed in negative ion mode, where it readily deprotonates to form the [M-H]⁻ ion at m/z 184 .[1] This ion serves as the precursor for tandem MS (MS/MS) experiments. Collision-induced dissociation (CID) of the [M-H]⁻ ion would characteristically show a loss of carbon dioxide (CO₂, 44 Da) to produce a fragment at m/z 140 .

cluster_0 Negative ESI Pathway cluster_1 Positive EI Pathway M_H [M-H]⁻ m/z 184 M_H_CO2 [M-H-CO₂]⁻ m/z 140 M_H->M_H_CO2 - CO₂ M [M]⁺˙ m/z 185 M_NO2 [M-NO₂]⁺ m/z 139 M->M_NO2 - •NO₂ M_NO2_CO [M-NO₂-CO]⁺ m/z 111 M_NO2->M_NO2_CO - CO

Caption: Primary fragmentation pathways in ESI (negative) and EI (positive) modes.

Table 1: Summary of Key Mass Fragments

Ionization Mode Precursor Ion (m/z) Key Fragment Ion (m/z) Neutral Loss
EI (Positive) 185 [M]⁺˙ 139 •NO₂ (46 Da)
EI (Positive) 139 111 CO (28 Da)

| ESI (Negative) | 184 [M-H]⁻ | 140 | CO₂ (44 Da) |

Experimental Protocol: LC-ESI-MS

This protocol describes the analysis using a High-Performance Liquid Chromatography (HPLC) system coupled to an ESI Mass Spectrometer.

  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile:water (LC-MS grade) to create a 100 µg/mL stock solution. Further dilute to a working concentration of 1-10 µg/mL.

  • Chromatographic Separation (Optional but Recommended):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions (Negative Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Negative.

    • Capillary Voltage: 3.0-3.5 kV.

    • Drying Gas (N₂) Flow: 8-10 L/min.

    • Gas Temperature: 300-350 °C.

    • Nebulizer Pressure: 30-40 psi.

    • Scan Range: m/z 50-300.

  • Data Acquisition: Acquire full scan data to identify the [M-H]⁻ ion at m/z 184. If available, perform data-dependent MS/MS on the ion at m/z 184 to confirm the fragmentation pattern (loss of CO₂).

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While an experimental spectrum for this specific isomer is not publicly available, a predicted spectrum can be constructed based on the known absorption frequencies of its constituent functional groups.[7][8]

Predicted IR Absorption Bands

The structure of this compound contains four key vibrational regions of interest: the hydroxyl group, the carbonyl group, the nitro group, and the substituted aromatic ring.

Table 2: Predicted Characteristic IR Absorption Frequencies

Functional Group Type of Vibration Predicted Wavenumber (cm⁻¹) Intensity Rationale & Notes
Carboxylic Acid O-H Stretch 3300 - 2500 Broad The extreme broadness is due to strong intermolecular hydrogen bonding, a hallmark of carboxylic acid dimers.[8]
Aromatic C-H Stretch 3100 - 3000 Medium Characteristic of sp² C-H bonds on the benzene ring.[9]
Carboxylic Acid C=O Stretch 1710 - 1680 Strong, Sharp Conjugation with the aromatic ring slightly lowers the frequency compared to an aliphatic acid.
Aromatic C=C Stretch 1600 - 1450 Medium (multiple bands) These absorptions confirm the presence of the aromatic skeleton.
Nitro N-O Asymmetric Stretch 1550 - 1520 Strong The electron-withdrawing nature of the adjacent carboxyl and fluoro groups influences this position.
Nitro N-O Symmetric Stretch 1360 - 1330 Strong A second strong band confirming the nitro group.
C-O Stretch / O-H Bend Coupled Vibrations 1320 - 1210 Medium In-plane bending of the O-H group coupled with C-O stretching.
C-F Stretch 1150 - 1050 Strong The carbon-fluorine bond gives rise to a strong, characteristic absorption in this region.

| Aromatic C-H | Out-of-Plane Bend | 900 - 675 | Strong | The pattern of these bands is diagnostic of the substitution pattern (1,2,3-trisubstituted). |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the preferred method for solid samples as it requires minimal sample preparation.[10][11]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Use a soft wipe with isopropanol or ethanol and allow it to fully evaporate.

  • Background Collection: With the clean, empty crystal, collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.[12]

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the center of the ATR crystal.

  • Apply Pressure: Lower the pressure anvil and apply firm, consistent pressure to ensure good contact between the sample and the crystal surface. Do not overtighten, as this can damage the crystal.[11]

  • Sample Spectrum Collection: Collect the sample spectrum using the same parameters as the background scan (scans, resolution). The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Cleaning: Retract the anvil, remove the sample powder, and clean the crystal thoroughly with a solvent-moistened wipe as in Step 1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and structure of an organic molecule. A full analysis for this compound involves ¹H, ¹³C, and ¹⁹F NMR.

Predicted ¹H NMR Spectrum

The molecule has three protons on the aromatic ring (H4, H5, H6). Their chemical shifts and coupling patterns are dictated by the electronic effects of the three substituents.

  • -COOH: Moderately de-shielding.

  • -NO₂: Strongly de-shielding (electron-withdrawing).

  • -F: Strongly de-shielding (inductive withdrawal) but also shielding (resonance donation); its net effect is complex. It will also cause splitting (J-coupling) with nearby protons.

Table 3: Predicted ¹H NMR Data (in DMSO-d₆, ~400 MHz)

Proton Predicted Shift (δ, ppm) Predicted Multiplicity Coupling Constants (J, Hz) Rationale
COOH ~13.5 broad singlet (br s) N/A Acidic proton, chemical shift is concentration and solvent dependent.
H6 ~8.1 - 8.3 doublet of doublets (dd) ³J(H6-H5) ≈ 8.0, ⁴J(H6-F) ≈ 5-7 H6 is ortho to the strongly withdrawing nitro group, shifting it significantly downfield. It is coupled to H5 (ortho) and the fluorine atom (meta).
H5 ~7.8 - 8.0 triplet of doublets (td) or multiplet (m) ³J(H5-H6) ≈ 8.0, ³J(H5-H4) ≈ 8.0, ⁵J(H5-F) ≈ 1-2 H5 is coupled to both H4 and H6. Long-range coupling to fluorine may also be observed.

| H4 | ~7.6 - 7.8 | doublet of doublets (dd) | ³J(H4-H5) ≈ 8.0, ³J(H4-F) ≈ 9-11 | H4 is ortho to the fluorine atom, resulting in a large three-bond coupling constant. |

Predicted ¹³C NMR Spectrum

The spectrum will show 7 distinct carbon signals. The chemical shifts are heavily influenced by the substituents, and carbons bonded to fluorine will appear as doublets due to C-F coupling.

Table 4: Predicted ¹³C NMR Data (in DMSO-d₆, ~101 MHz)

Carbon Predicted Shift (δ, ppm) Predicted Multiplicity (due to F) Coupling Constant (¹JCF, ²JCF, etc.) Rationale
C=O ~165 singlet (s) N/A Typical chemical shift for an aromatic carboxylic acid carbon.
C3-F ~160 doublet (d) ¹J(C-F) ≈ 250-260 Hz Directly attached to fluorine, resulting in a very large one-bond coupling constant and a downfield shift.
C2-NO₂ ~148 doublet (d) ²J(C-F) ≈ 15-20 Hz Quaternary carbon attached to the nitro group. Shifted downfield and coupled to fluorine through two bonds.
C1-COOH ~130 doublet (d) ³J(C-F) ≈ 3-5 Hz Quaternary carbon attached to the carboxylic acid. Shows smaller three-bond coupling to fluorine.
C6 ~135 singlet (s) or small doublet ⁴J(C-F) ≈ 1-3 Hz Shifted downfield due to proximity to the nitro group.
C5 ~125 singlet (s) N/A Least affected by the ortho/para directing effects of the substituents.

| C4 | ~120 | doublet (d) | ²J(C-F) ≈ 20-25 Hz | Shielded by the resonance effect of fluorine and shows a large two-bond coupling. |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it excellent for confirming the presence and environment of fluorine atoms.[13]

  • Chemical Shift: For an aromatic C-F bond, the chemical shift is expected in the range of -110 to -120 ppm (relative to CFCl₃). The exact position is sensitive to the electronic environment created by the other substituents.

  • Multiplicity: The fluorine signal will be split by the adjacent protons. It will be coupled to H4 (ortho, ³J(F-H4) ≈ 9-11 Hz) and H6 (meta, ⁴J(F-H6) ≈ 5-7 Hz). Therefore, the signal should appear as a doublet of doublets (dd) .

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Weigh 10-20 mg of this compound for ¹H NMR, or 50-75 mg for ¹³C NMR.[14]

    • Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the solid is fully dissolved, using gentle vortexing if necessary.

    • Using a Pasteur pipette, filter the solution through a small plug of glass wool into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[15]

    • Cap the NMR tube securely. The final sample height should be approximately 4-5 cm.[16]

  • Instrument Setup:

    • Insert the sample into the spinner turbine and adjust the depth using the appropriate gauge.

    • Insert the sample into the NMR magnet.

  • Data Acquisition:

    • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.

    • ¹H Acquisition: Acquire a standard 1D proton spectrum (e.g., 8-16 scans).

    • ¹³C Acquisition: Acquire a proton-decoupled 1D carbon spectrum (e.g., 1024 or more scans, depending on concentration).

    • ¹⁹F Acquisition: Acquire a proton-coupled 1D fluorine spectrum.

    • Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the ¹H and ¹³C spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Safety and Handling

As a substituted nitroaromatic compound and an acid, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. Avoid contact with skin and eyes.

  • Hazards: May cause skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[2]

Conclusion

The combination of mass spectrometry, infrared spectroscopy, and multinuclear NMR spectroscopy provides a robust and definitive characterization of this compound. Mass spectrometry confirms the molecular weight of 185.11 g/mol and reveals characteristic fragmentation patterns, including the loss of the nitro group.[1] IR spectroscopy identifies the key functional groups: the broad O-H and sharp C=O stretches of the carboxylic acid, the strong N-O stretches of the nitro group, and the C-F bond. Finally, a combination of ¹H, ¹³C, and ¹⁹F NMR provides the complete structural map, confirming the 1,2,3-substitution pattern and the precise electronic environment of each atom in the molecule. This comprehensive spectroscopic profile is essential for ensuring material quality and for the rational design of new molecules in research and development.

References

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3-Fluoro-2-nitrobenzoic acid reactivity profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity Profile of 3-Fluoro-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 1000339-51-4) is a highly functionalized aromatic compound that has emerged as a pivotal building block in modern organic synthesis.[1][2] Its unique arrangement of a carboxylic acid, a nitro group, and a fluorine atom on a benzene ring imparts a distinct and versatile reactivity profile. This guide provides a comprehensive analysis of the molecule's electronic properties and explores its primary reaction pathways, including nucleophilic aromatic substitution (SNAr), reduction of the nitro group, and transformations of the carboxylic acid moiety. By elucidating the causality behind its reactivity, this document serves as a technical resource for scientists leveraging this intermediate in the synthesis of complex targets such as pharmaceuticals and agrochemicals.[1][2]

Chemical and Physical Properties

This compound is typically a pale lemon or off-white crystalline powder.[1] Its physical properties are indicative of a stable organic molecule suitable for a variety of reaction conditions.[1]

PropertyValueSource
CAS Number 1000339-51-4[1][3]
Molecular Formula C₇H₄FNO₄[2][4]
Molecular Weight 185.11 g/mol [2][4]
Boiling Point 354.2 °C[1][2]
Density ~1.6 g/cm³[1][2]
Physical Form Off-white to Pale-yellow Solid[1]

Core Reactivity: An Electron-Deficient Aromatic System

The reactivity of this compound is dominated by the powerful electron-withdrawing effects of its substituents. The nitro (-NO₂) group and the fluorine (-F) atom are strongly electronegative, pulling electron density from the aromatic ring through both inductive and resonance effects. The carboxylic acid (-COOH) group also acts as an electron-withdrawing group. This cumulative effect renders the aromatic ring highly electron-deficient (electrophilic), which is the cornerstone of its chemical behavior.

This electron deficiency profoundly influences the two major classes of aromatic reactions:

  • Deactivation towards Electrophilic Aromatic Substitution (EAS): The ring's low electron density makes it a poor nucleophile, and thus highly resistant to attack by electrophiles.

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-poor nature of the ring makes it susceptible to attack by nucleophiles, particularly at positions activated by the electron-withdrawing groups.[5][6]

SNAr_Mechanism Workflow for Nucleophilic Aromatic Substitution (SNAr). Reactant This compound + Nu⁻ Transition1 Rate-Determining Step (Nucleophilic Attack) Reactant->Transition1 Intermediate Meisenheimer Complex (Resonance Stabilized) Transition1->Intermediate Formation Transition2 Fast Step (Loss of Leaving Group) Intermediate->Transition2 Product Substituted Product + F⁻ Transition2->Product Aromatization Restored

Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).

Exemplary Protocol: Synthesis of 3-amino-2-nitrobenzoic acid

This protocol describes a typical SNAr reaction where aqueous ammonia serves as the nucleophile.

  • Reaction Setup: In a sealed pressure vessel, suspend this compound (1.0 eq) in a 2:1 mixture of water and ethanol.

  • Reagent Addition: Add aqueous ammonia (28-30%, 5.0-10.0 eq) to the suspension.

  • Heating: Seal the vessel and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Isolation: Acidify the mixture with concentrated HCl to a pH of ~2-3. The product will precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the 3-amino-2-nitrobenzoic acid product.

Reduction of the Nitro Group

The conversion of the nitro group to an amine is a fundamental transformation that unlocks a new range of synthetic possibilities, particularly for the construction of heterocyclic systems.

Causality & Method Selection:

  • Catalytic Hydrogenation (e.g., H₂, Pd/C): This is often the cleanest method, producing water as the only byproduct. It proceeds under mild conditions (room temperature, low H₂ pressure). However, it may not be suitable if other reducible functional groups (e.g., alkynes, alkenes) are present that need to be preserved.

  • Metal-Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl): This is a robust and cost-effective method, widely used in industrial settings. It is highly chemoselective for the nitro group. The choice of metal can be important; for instance, iron is inexpensive and environmentally benign.

Exemplary Protocol: Synthesis of 2-amino-3-fluorobenzoic acid

This protocol details the reduction of the nitro group using iron in an acidic medium.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and a mixture of ethanol and water (e.g., 4:1 ratio).

  • Reagent Addition: Add iron powder (Fe, ~5.0 eq) and a catalytic amount of ammonium chloride (NH₄Cl, ~0.2 eq) or acetic acid.

  • Heating: Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. The reaction is often exothermic.

  • Monitoring: Follow the disappearance of the starting material by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Once complete, cool the mixture and filter it hot through a pad of Celite to remove the iron salts. Wash the filter cake with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The pH can be adjusted to the isoelectric point of the amino acid to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with a minimal amount of cold water, and dry. Recrystallization from an ethanol/water mixture can be performed if higher purity is needed. [7]

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety undergoes standard transformations, providing another handle for synthetic diversification.

  • Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or with an alkyl halide under basic conditions yields the corresponding ester.

  • Amide Formation: The carboxylic acid can be converted to an amide by first activating it to an acyl chloride (using SOCl₂ or (COCl)₂) followed by reaction with an amine, or by using peptide coupling reagents (e.g., EDC, HATU) to directly couple with an amine.

  • Reduction: Strong reducing agents like LiAlH₄ or borane (BH₃) can reduce the carboxylic acid to a primary alcohol (3-fluoro-2-nitrophenyl)methanol. Care must be taken as these reagents can also reduce the nitro group.

Synthetic Applications & Strategy

The true synthetic power of this compound lies in the orthogonal reactivity of its functional groups. A common synthetic strategy involves:

  • SNAr Reaction: First, displace the fluorine with a desired nucleophile. The activating nitro group directs this reaction efficiently.

  • Nitro Reduction: Next, reduce the nitro group to an amine.

  • Cyclization/Further Functionalization: The newly formed amine, being ortho to the substituent introduced in step 1 and meta to the carboxylic acid, can be used in cyclization reactions to form various heterocyclic scaffolds, such as benzimidazoles, quinolones, or benzodiazepines. [8][9]The carboxylic acid can then be used as a final handle for modification.

This stepwise approach allows for the controlled and regioselective construction of complex molecular architectures, making it a valuable intermediate in drug discovery and development. [1][10]

Safety and Handling

Hazard Profile:

  • Harmful if swallowed (H302). [4]* Causes skin irritation (H315). * Causes serious eye irritation (H319). * May cause respiratory irritation (H335). Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid breathing dust, fumes, or vapors. * Avoid contact with heat, flames, and sparks. Keep away from strong oxidizing agents. [11]* Store in a cool, dry place in a tightly sealed container.

Conclusion

This compound is a quintessential example of a modern synthetic building block where functionality dictates reactivity. Its electron-deficient aromatic core is highly activated for nucleophilic aromatic substitution at the fluorine position, while the nitro and carboxylic acid groups offer subsequent sites for diverse chemical transformations. Understanding the interplay of these functional groups and the underlying electronic principles enables chemists to strategically design and execute efficient syntheses of high-value compounds for the pharmaceutical, agrochemical, and material science industries.

References

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biological activity of nitro compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Nitro Compounds

Audience: Researchers, scientists, and drug development professionals.

Abstract

The nitro group (–NO₂), a simple yet potent functional group, is a cornerstone in the design of a vast array of biologically active molecules. Its strong electron-withdrawing nature and susceptibility to bioreduction make it a unique pharmacophore, and in some contexts, a toxicophore.[1][2] This guide provides a comprehensive technical overview of the biological activities of nitro compounds, delving into the core mechanisms of action that govern their efficacy as antimicrobial, anticancer, and vasodilatory agents. We will explore the pivotal role of enzymatic nitroreduction in activating these compounds, the generation of cytotoxic reactive intermediates, and the structure-activity relationships that dictate their therapeutic applications. Furthermore, this document details established experimental protocols for evaluating biological activity and discusses the mechanisms of toxicity, offering a balanced perspective for researchers engaged in drug discovery and development.

Introduction to Nitro Compounds: A Tale of Duality

Since the discovery of chloramphenicol in 1947, nitro-containing molecules have been a subject of intense investigation in medicinal chemistry.[3][4] These compounds are characterized by the presence of one or more nitro groups attached to an aliphatic or aromatic scaffold. The nitro group's high electron-withdrawing ability, conferred by resonance and inductive effects, profoundly influences the molecule's physicochemical properties and biological interactions.[2]

This electronic characteristic is central to the dual nature of nitro compounds: they can be both life-saving pharmacophores and potentially hazardous toxicophores.[1][2] Their biological activity is rarely intrinsic; instead, most nitro compounds are prodrugs that require metabolic activation to exert their effects.[5][6] This activation is almost universally centered on the reductive metabolism of the nitro group, a process that forms the foundation of their diverse therapeutic applications, from fighting infectious diseases to targeting solid tumors.[3]

The Core Mechanism: Bioreduction and Activation

The biological activity of nearly all therapeutic nitroaromatic compounds is contingent upon the enzymatic reduction of the nitro group within the target cell or microorganism.[7] This bioactivation process is the critical first step that transforms a relatively inert prodrug into a highly reactive, cytotoxic agent.

The Central Role of Nitroreductases (NTRs)

The key enzymes responsible for this transformation are nitroreductases (NTRs), a large family of flavin-containing enzymes.[6][7] These enzymes catalyze the reduction of the nitro group using reducing equivalents from cofactors like NADH or NADPH.[] Crucially, many pathogenic bacteria and protozoa possess highly efficient NTRs that are absent in mammalian cells, providing a basis for selective toxicity.[9] NTRs are broadly classified into two types based on their sensitivity to oxygen:

  • Type I Nitroreductases: These are oxygen-insensitive enzymes that typically perform a two-electron reduction of the nitro group, sequentially forming nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates.[6] These intermediates are highly reactive electrophiles capable of damaging cellular macromolecules.

  • Type II Nitroreductases: These enzymes are oxygen-sensitive and catalyze a single-electron reduction to form a nitro radical anion (R-NO₂⁻).[10]

The Decisive Role of Oxygen: Hypoxic Selectivity

The local oxygen concentration is a critical determinant of the fate of the nitro radical anion and, consequently, the compound's activity.

  • Under Normoxic (Aerobic) Conditions: In the presence of oxygen, the single-electron reduction is often reversed in a "futile cycle." The nitro radical anion rapidly transfers its electron to molecular oxygen, regenerating the parent nitro compound and producing a superoxide anion (O₂⁻).[10] This prevents the accumulation of cytotoxic intermediates in healthy, well-oxygenated tissues.

  • Under Hypoxic (Anaerobic) Conditions: In low-oxygen environments, such as those found within solid tumors or inhabited by anaerobic bacteria, the futile cycle is suppressed.[9][11] The nitro radical anion can undergo further reduction to generate the highly cytotoxic nitroso and hydroxylamine species, which then mediate cellular damage.[9][12]

This oxygen-dependent activation is the cornerstone of the use of nitro compounds as hypoxia-activated prodrugs (HAPs) in cancer therapy and their efficacy against anaerobic microorganisms.[9][13]

G cluster_main Bioreduction Pathway of a Nitroaromatic Compound (R-NO₂) cluster_futile Normoxic Conditions cluster_direct Hypoxic / Anaerobic Conditions Prodrug Nitro Compound (R-NO₂) Radical Nitro Radical Anion (R-NO₂⁻) Prodrug->Radical +1e⁻ (Type II NTR) inv1 Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso +1e⁻, +H⁺ O2 O₂ Radical->O2 Futile Cycle Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Damage Covalent Binding to DNA, Proteins & Macromolecules -> CELL DEATH Nitroso->Damage Amine Amine Metabolite (R-NH₂) Hydroxylamine->Amine +2e⁻, +2H⁺ Hydroxylamine->Damage Highly Reactive inv1->Nitroso +2e⁻ (Type I NTR) inv2 Superoxide O₂⁻ (Superoxide)

Caption: Core bioreduction pathway of nitro compounds.

Spectrum of Biological Activities

The cytotoxic intermediates generated through bioreduction give nitro compounds a broad spectrum of biological activities.[1][3]

Antimicrobial Activity

Nitro compounds are mainstays in the treatment of various infections.[4] The general mechanism involves the reduction of the nitro group by microbial nitroreductases, leading to the formation of reactive intermediates that cause widespread cellular damage.[3][]

  • Antibacterial Action:

    • Nitrofurans (e.g., Nitrofurantoin, Furazolidone): These are broad-spectrum synthetic agents effective against many Gram-positive and Gram-negative bacteria.[14][15] Their activation inhibits numerous microbial enzyme systems, including those involved in carbohydrate metabolism and DNA synthesis, ultimately leading to cell death.[14][16] Nitrofurantoin is particularly useful for urinary tract infections as it concentrates in the urine.[5][15]

    • Chloramphenicol: This p-nitro-substituted compound, though its use is limited by toxicity, is a potent inhibitor of bacterial protein synthesis.

  • Antiprotozoal Action:

    • 5-Nitroimidazoles (e.g., Metronidazole, Tinidazole, Benznidazole): This class is highly effective against anaerobic protozoa and bacteria.[][17] After diffusing into the cell, the nitro group is reduced by low-redox-potential electron transport proteins, such as ferredoxin.[17] The resulting free radicals and reactive intermediates bind covalently to DNA, causing strand breakage and helical structure disruption, which rapidly leads to cell death.[][18][19] This mechanism is effective against parasites like Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica.[17][20] Benznidazole is a key drug for treating Chagas disease, caused by Trypanosoma cruzi.[9]

cluster_cell Anaerobic Microbe (e.g., Bacteria, Protozoa) MNZ_out Metronidazole (Prodrug) MNZ_in Metronidazole MNZ_out->MNZ_in Passive Diffusion NTR Nitroreductase (e.g., Ferredoxin) MNZ_in->NTR Activated Reactive Nitro Radical & Intermediates NTR->Activated Reduction DNA Microbial DNA Activated->DNA Covalent Binding Damage DNA Strand Breaks Loss of Helical Structure DNA->Damage Death Cell Death Damage->Death

Caption: Antimicrobial mechanism of 5-nitroimidazoles.

Anticancer Activity: Hypoxia-Activated Prodrugs (HAPs)

Solid tumors often contain regions of severe oxygen deficiency known as hypoxia.[9][11] These hypoxic cells are resistant to conventional radiation and chemotherapy but provide an ideal environment for the selective activation of nitroaromatic prodrugs.[9][12]

  • Mechanism of Action: HAPs are designed to be minimally toxic in normal, oxygenated tissues.[11] Upon diffusing into the hypoxic tumor core, they are reduced by enzymes like cytochrome P450 reductase into potent cytotoxic agents.[9][12] These activated agents can kill cancer cells through two primary mechanisms:

    • Activation by Fragmentation: Reduction of the nitro group triggers an electronic cascade that causes the molecule to fragment, releasing a highly toxic effector molecule (e.g., a DNA alkylating agent like a nitrogen mustard).[9]

    • Activation by Electron Redistribution: The reduction converts the electron-withdrawing nitro group into an electron-donating amine or hydroxylamine, which activates a latent cytotoxic functionality elsewhere in the molecule.[9][12]

Many nitroaromatic compounds have been synthesized and tested for their anticancer properties, with some showing significant antiproliferative activity in preclinical studies.[21][22][23]

cluster_body Patient with Solid Tumor HAP_Admin Administer HAP (Inactive Prodrug) Blood Bloodstream HAP_Admin->Blood Normal_Tissue Normal Tissue (Normoxic, O₂ rich) Blood->Normal_Tissue Tumor Tumor Microenvironment (Hypoxic, O₂ poor) Blood->Tumor No_Effect No Activation (Futile Cycle) Normal_Tissue->No_Effect NTR_Tumor Tumor Reductases (e.g., P450) Tumor->NTR_Tumor Active_Drug Activated Cytotoxic Drug NTR_Tumor->Active_Drug Reduction Tumor_Death Tumor Cell Death (Apoptosis) Active_Drug->Tumor_Death

Caption: Workflow of a Hypoxia-Activated Prodrug (HAP).

Vasodilatory Activity

A distinct class of nitro compounds, the organic nitrates (e.g., nitroglycerin), functions as potent vasodilators. Their mechanism differs significantly from the reductive activation seen in antimicrobial and anticancer agents.

  • Mechanism of Action: Organic nitrates act as nitric oxide (NO) donors.[24][25] In vascular smooth muscle tissue, they undergo an enzymatic process that releases NO.[26][27] Nitric oxide then activates the enzyme soluble guanylate cyclase (sGC), which catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP).[28] The resulting increase in intracellular cGMP concentration leads to the dephosphorylation of myosin light chains, causing smooth muscle relaxation and vasodilation.[28] This effect is particularly pronounced in larger coronary arteries, making these drugs a cornerstone in the treatment of angina.[24][26]

Toxicity and Safety Considerations

The very mechanism that makes nitro compounds effective therapeutics—the generation of reactive intermediates—is also the source of their potential toxicity.[1][29] The nitro group can be considered both a pharmacophore and a toxicophore.[2]

  • Mechanisms of Toxicity: The primary mechanism of toxicity is oxidative stress resulting from the futile cycling of nitro radical anions, which generates superoxide.[10][29] The reactive nitroso and hydroxylamine intermediates can also covalently bind to host macromolecules, leading to mutagenicity and carcinogenicity.[30] For example, concerns over carcinogenicity led to the withdrawal of nitrofurazone for oral use in humans.

  • Selective Toxicity: The therapeutic utility of nitro compounds relies on their selective toxicity toward target cells. This selectivity is achieved through several factors:

    • Enzyme Specificity: The presence of highly efficient nitroreductases in target microbes that are absent in the host.[9]

    • Oxygen Levels: The hypoxic environment of tumors and anaerobic microbes favors drug activation, while oxygenated host tissues are protected by the futile cycle.[9][11]

Experimental Evaluation of Biological Activity

Assessing the potential of new nitro compounds requires a robust set of standardized assays.

In Vitro Assays

Objective: To determine the lowest concentration of an antimicrobial nitro compound that prevents visible growth of a microorganism.

Causality: This assay is fundamental for quantifying the potency of a potential antibiotic. By testing a range of concentrations, it establishes a therapeutic window and allows for comparison between different compounds. The inclusion of positive and negative controls ensures the validity of the experimental system.

Methodology:

  • Preparation: Prepare a stock solution of the test nitro compound in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the target bacterium (e.g., E. coli, S. aureus) to a concentration of ~5 x 10⁵ CFU/mL in appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound. Add 100 µL of broth to wells 2-12. Add 200 µL of the stock compound solution to well 1. Transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, to well 10. Discard 100 µL from well 10. Wells 11 and 12 will serve as controls.

  • Inoculation: Add 100 µL of the bacterial inoculum to wells 1-11. Well 11 (bacteria, no compound) serves as the positive control for growth. Well 12 (broth only, no bacteria, no compound) serves as the negative control (sterility).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by reading absorbance at 600 nm with a plate reader.

Objective: To assess the cytotoxic effect of a nitro compound on cancer cell lines, particularly under hypoxic conditions.

Causality: This colorimetric assay measures cell metabolic activity, which serves as a proxy for cell viability. A reduction in the conversion of MTT to formazan indicates a loss of viable cells due to the compound's cytotoxic effects. Comparing results under normoxic and hypoxic conditions is critical for evaluating hypoxia-activated prodrugs.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, H460) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the nitro compound in cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation (Normoxic vs. Hypoxic):

    • Normoxic: Incubate one plate in a standard incubator (21% O₂, 5% CO₂, 37°C).

    • Hypoxic: Incubate a duplicate plate in a hypoxic chamber (e.g., <1% O₂, 5% CO₂, 37°C).

    • Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Analysis: Read the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[22][23]

Future Directions and Conclusion

The study of nitro compounds remains a vibrant and promising field in drug discovery. Key areas of future research include:

  • Overcoming Resistance: Designing novel nitrofurans and nitroimidazoles that can be activated by different enzymatic pathways to combat growing antimicrobial resistance.[5][16]

  • Rational Drug Design: Using computational modeling and structural biology to design next-generation HAPs with improved selectivity, potency, and pharmacokinetic profiles.[5][31]

  • Theranostics: Developing nitroreductase-activatable agents that combine therapeutic and diagnostic functions, allowing for real-time imaging of drug activation and treatment response in tumors.[32]

References

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  • Noriega-Rivera, L., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]

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  • Leitsch, D., et al. (2011). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. Journal of Antimicrobial Chemotherapy, 66(8), 1756-1760. [Link]

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  • Harrison, D. G., & Bates, J. N. (1993). The nitrovasodilators. New ideas about old drugs. American Heart Association Journals. [Link]

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  • Williams, E. M., et al. (2019). Engineering the Escherichia coli Nitroreductase NfsA to Create a Flexible Enzyme-Prodrug Activation System. Frontiers in Pharmacology, 10, 393. [Link]

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  • Harrison, D. G., & Bates, J. N. (1993). FiResearch Advances Series The Nitrovasodilators New Ideas About Old Drugs. Circulation, 87, 1461-1467. [Link]

  • Kovacic, P., & Somanathan, R. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Scilit. [Link]

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The Strategic Imperative of Fluorine in Modern Drug Design: A Technical Guide for the Advanced Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Beyond the Halogen Analogy

To the uninitiated, fluorine might appear as merely another halogen, a simple bioisosteric replacement for hydrogen. This perception, however, belies the profound and often non-intuitive influence this diminutive yet fiercely electronegative atom exerts on a molecule's pharmacokinetic and pharmacodynamic profile. In the nuanced world of drug design, the strategic incorporation of fluorine is not a matter of trivial substitution but a sophisticated tool for molecular engineering. This guide eschews a superficial overview, instead delving into the core physicochemical principles and practical applications that empower researchers to harness the "fluorine effect" with precision and foresight. We will explore the causal mechanisms by which fluorine modulates metabolic stability, binding affinity, acidity, lipophilicity, and conformation, supported by field-proven experimental protocols and illustrative case studies of successful fluorinated therapeutics.

The Foundational Pillars of Fluorine's Influence

The unique persona of fluorine in medicinal chemistry stems from a confluence of its fundamental properties:

  • Extreme Electronegativity: With a Pauling electronegativity of 3.98, fluorine is the most electronegative element, creating a significant dipole in the carbon-fluorine (C-F) bond.[1] This powerful inductive electron-withdrawing effect can cascade through a molecule, profoundly altering the electronic landscape of neighboring functional groups.[2]

  • Modest Size: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å).[2] This allows it to often act as a hydrogen mimic from a steric perspective, minimizing perturbations to a ligand's overall shape and fit within a binding pocket.[2]

  • The Strength of the C-F Bond: The C-F bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 105.4 kcal/mol.[3] This inherent stability is a cornerstone of fluorine's ability to enhance metabolic resistance.

These core attributes are the wellspring from which fluorine's multifaceted roles in drug design emerge.

Mastering Metabolic Stability: The Fluorine Shield

One of the most celebrated applications of fluorine is its ability to block metabolic "soft spots," particularly sites susceptible to oxidation by cytochrome P450 (CYP) enzymes.[1]

The Causality of Metabolic Blocking

The high strength of the C-F bond makes it exceptionally resistant to homolytic cleavage, a key step in many CYP-mediated oxidation reactions.[4] By replacing a metabolically labile C-H bond at a benzylic or allylic position, or alpha to a heteroatom, with a C-F bond, medicinal chemists can effectively "shield" that position from enzymatic attack.[5] This strategic replacement can dramatically increase a drug's half-life and oral bioavailability.[1] For instance, the introduction of a fluorine atom at a metabolically vulnerable aromatic position in dopamine receptor ligands led to reduced hydroxylation and improved brain exposure.[1]

Experimental Workflow: In Vitro Metabolic Stability Assay

A robust and self-validating protocol to assess the metabolic stability of a fluorinated compound is crucial. The following outlines a standard procedure using human liver microsomes (HLMs).

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.

Materials:

  • Test compound and positive controls (e.g., Dextromethorphan, Midazolam)[6]

  • Pooled Human Liver Microsomes (e.g., from XenoTech)[6]

  • 100 mM Potassium Phosphate Buffer (pH 7.4)[6]

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[7]

  • Internal Standard (IS) for LC-MS/MS analysis

  • Acetonitrile (ACN) for reaction termination[6]

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw HLMs at 37°C and dilute to a working concentration of 0.5 mg/mL in phosphate buffer on ice.[6][8]

    • Prepare a 1 µM solution of the test compound in the phosphate buffer.[6]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, combine the HLM solution and the test compound solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[6]

    • Incubate at 37°C with shaking.

  • Time Points and Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[8]

    • Immediately terminate the reaction by adding a 3-5 fold excess of cold ACN containing the internal standard.[7]

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) = (k / microsomal protein concentration).

Diagram 1: Metabolic Stability Assay Workflow

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_HLM Prepare HLM Solution Mix Combine HLM & Compound Prep_HLM->Mix Prep_Compound Prepare Compound Solution Prep_Compound->Mix Prep_NADPH Prepare NADPH System Initiate Initiate with NADPH Prep_NADPH->Initiate PreIncubate Pre-incubate at 37°C Mix->PreIncubate PreIncubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Sample Sample at Time Points Incubate->Sample Terminate Terminate with ACN/IS Sample->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Calculate Calculate t½ & Clint Analyze->Calculate

Caption: Workflow for the in vitro metabolic stability assay.

Enhancing Binding Affinity: The Subtle Art of Molecular Interactions

Fluorine's influence on binding affinity is a more nuanced affair, arising from a combination of direct and indirect effects.

The Causality of Enhanced Binding
  • Direct Interactions: The polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions with amino acid residues in the protein binding pocket.[9] While not a classic hydrogen bond donor, the fluorine atom can act as a weak hydrogen bond acceptor.

  • Conformational Control (The Gauche Effect): The presence of a polar C-F bond can influence the preferred dihedral angles relative to other polar bonds in the molecule, a phenomenon known as the gauche effect.[5] This can pre-organize the ligand into a bioactive conformation that more readily fits the target's binding site, thereby increasing potency.[1]

  • Modulation of Neighboring Groups: By withdrawing electron density, fluorine can alter the hydrogen-bonding capacity of adjacent donor or acceptor groups, fine-tuning their interactions with the protein.[1]

A compelling example is seen in certain kinase inhibitors, where gem-difluorination induces a specific ring pucker in a cyclohexane scaffold, enhancing binding affinity.[10]

Experimental Workflow: Radioligand Binding Assay

To quantify the impact of fluorination on binding affinity, a competitive radioligand binding assay is a highly sensitive and robust method.

Objective: To determine the inhibition constant (Ki) of a test compound for its target receptor.

Materials:

  • Test compound (unlabeled)

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with known affinity for the target

  • Receptor source (e.g., cell membranes expressing the target receptor)

  • Assay buffer (specific to the receptor system)

  • Scintillation vials and cocktail (for radioactivity counting)

  • Filter plates and vacuum manifold

Procedure:

  • Preparation:

    • Prepare serial dilutions of the unlabeled test compound.

    • Prepare a solution of the radiolabeled ligand at a concentration close to its dissociation constant (Kd).

    • Prepare the receptor membrane suspension in the assay buffer.

  • Incubation:

    • In a 96-well plate, add the assay buffer, receptor membranes, radiolabeled ligand, and varying concentrations of the test compound.

    • Include controls for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

    • Incubate the plate at a specified temperature for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. This traps the receptor-bound radioligand on the filter.

    • Wash the filters with cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate and punch out the individual filter discs into scintillation vials.

    • Add scintillation cocktail to each vial and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding versus the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Modulating Physicochemical Properties: A Multifaceted Approach

Beyond metabolic stability and binding affinity, fluorine exerts profound control over a molecule's fundamental physicochemical properties, including pKa and lipophilicity.

pKa Modulation: The Inductive Effect in Action

The potent electron-withdrawing nature of fluorine can significantly influence the acidity or basicity of nearby functional groups.[2] Placing a fluorine atom near a basic amine will lower the pKa of its conjugate acid, making the amine less basic.[5] Conversely, fluorine substitution near an acidic proton will increase its acidity, lowering the pKa. This modulation of a drug's ionization state at physiological pH is critical for optimizing its solubility, membrane permeability, and interactions with biological targets.[5][11]

Objective: To experimentally determine the pKa of an ionizable functional group in a test compound.

Materials:

  • Test compound

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)[5]

  • High-purity water

  • Calibrated pH meter and electrode[5]

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Preparation:

    • Accurately weigh and dissolve the test compound in water to a known concentration (e.g., 1 mM).[5]

    • Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[5]

  • Titration:

    • Place the compound solution in a beaker with a magnetic stir bar.

    • Immerse the pH electrode in the solution.

    • For an acidic compound, titrate with the standardized NaOH solution, adding small, precise volumes and recording the pH after each addition. For a basic compound, titrate with the standardized HCl solution.[12]

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point, which is the midpoint of the steepest portion of the titration curve.[5]

Diagram 2: Influence of Fluorine on Molecular Properties

Fluorine_Effects F Fluorine Incorporation MetStab Increased Metabolic Stability F->MetStab Strong C-F Bond BindAff Altered Binding Affinity F->BindAff Direct Interactions & Conformational Control pKa Modulated pKa F->pKa Inductive Effect Lipo Adjusted Lipophilicity F->Lipo Hydrophobicity/Polarity Balance Conform Controlled Conformation F->Conform Gauche Effect

Sources

A Technical Guide to 3-Fluoro-2-nitrobenzoic Acid: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 3-fluoro-2-nitrobenzoic acid, a versatile and highly valued building block in modern medicinal chemistry and organic synthesis. We will delve into its core physicochemical properties, reactivity profile, key synthetic transformations, and its role in the development of contemporary pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this scaffold.

Introduction: The Strategic Value of a Fluorinated Nitroaromatic

This compound (CAS 1000339-51-4) is an aromatic carboxylic acid distinguished by the presence of two powerful functional groups: a fluorine atom and a nitro group positioned ortho to each other.[1] This specific arrangement is not coincidental; it is the source of the molecule's exceptional utility.

The incorporation of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity.[2][3] The nitro group, being strongly electron-withdrawing, profoundly influences the electronic character of the aromatic ring. When placed ortho or para to a halogen, it dramatically activates the ring for nucleophilic aromatic substitution (SNAr), a cornerstone reaction for building molecular complexity.[4][5]

Consequently, this compound is not merely a static molecule but a dynamic synthetic platform, offering at least three distinct points for chemical modification: the carboxylic acid, the nitro group, and the activated fluorine atom. This trifecta of reactivity allows for the divergent synthesis of a vast array of complex derivatives and analogs, making it a crucial precursor for numerous active pharmaceutical ingredients (APIs).[6][7]

Physicochemical Properties and Reactivity Profile

Understanding the fundamental properties of the core scaffold is critical for its effective application in synthesis.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2-Fluoro-3-nitrobenzoic Acid1-Fluoro-2-nitrobenzene
CAS Number 1000339-51-4[1][8]317-46-41493-27-2[9][10]
Molecular Formula C₇H₄FNO₄[1]C₇H₄FNO₄C₆H₄FNO₂[9]
Molecular Weight 185.11 g/mol [1]185.11 g/mol [11]141.10 g/mol [10][12]
Appearance White to off-white solidOff-white to light yellow powderPale yellow liquid[9]
Melting Point ~138-140 °C[13]Not specified-9 to -6 °C[10][14]
Boiling Point ~354 °C (Predicted)[6]~404.6 °C116 °C / 22 mmHg[10][14]
Density ~1.6 g/cm³ (Predicted)[6]1.52 g/cm³1.338 g/mL at 25 °C[10][14]
Acidity

The presence of two strong electron-withdrawing groups (fluoro and nitro) significantly increases the acidity of the carboxylic acid proton compared to unsubstituted benzoic acid. This is due to the inductive effect and the stabilization of the resulting carboxylate conjugate base.[15]

Reactivity Hotspots

The synthetic versatility of this compound stems from three primary reactive sites, which can be addressed with high chemoselectivity.

G cluster_0 This compound Core cluster_1 Key Transformations cluster_2 Resulting Scaffolds Core This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr  Displaces Fluorine (Activated by ortho-NO2) Nitro_Reduction Nitro Group Reduction Core->Nitro_Reduction  Forms Aniline COOH_Mod Carboxylic Acid Modification Core->COOH_Mod  Standard Chemistry Deriv_SNAr 3-Substituted-2-nitrobenzoic Acids (e.g., amino, alkoxy) SNAr->Deriv_SNAr Deriv_NH2 2-Amino-3-fluorobenzoic Acid Analogs Nitro_Reduction->Deriv_NH2 Deriv_COOH Esters, Amides, Acid Halides COOH_Mod->Deriv_COOH

Figure 1: Key synthetic pathways originating from the this compound scaffold.

Synthesis of the Core Scaffold

While commercially available, understanding the synthesis of fluoronitrobenzoic acids is instructive. Common industrial routes often involve the oxidation of substituted toluenes or the nitration of existing fluorinated aromatics.

General Synthesis via Oxidation

One established method involves the oxidation of a fluoronitrotoluene precursor. For example, 2-fluoro-3-nitrotoluene can be oxidized using a strong oxidizing agent like sodium dichromate in an aqueous solvent system to yield the corresponding carboxylic acid.[11]

General Synthesis via Nitration

Alternatively, regioselective nitration of a fluorobenzoic acid can be employed. This typically involves treating the starting material with a mixture of concentrated nitric and sulfuric acids. For instance, p-fluorobenzoic acid can be nitrated to produce 4-fluoro-3-nitrobenzoic acid.[16] A similar approach can be adapted for the synthesis of the 3-fluoro-2-nitro isomer from 3-fluorobenzoic acid.[6]

Key Synthetic Transformations and Protocols

The true power of this compound lies in its capacity as a versatile intermediate. The following sections detail the most critical transformations.

Nucleophilic Aromatic Substitution (SNAr)

This is arguably the most important reaction involving this scaffold. The strong electron-withdrawing nitro group, positioned ortho to the fluorine atom, stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy for the reaction.[4][17] This makes the fluorine an excellent leaving group, which is somewhat counterintuitive given the strength of the C-F bond, but highlights that C-F bond cleavage is not the rate-determining step.[5]

Figure 2: The addition-elimination mechanism of SNAr, highlighting the stabilized Meisenheimer intermediate.

This reaction allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to build diverse molecular libraries.

Reduction of the Nitro Group

The conversion of the nitro group to an amine is a fundamental step that opens up a new set of synthetic possibilities, such as amide bond formation, diazotization, or cyclization reactions. This transformation yields 2-amino-3-fluorobenzoic acid, another critical intermediate.[18][19]

Table 2: Comparison of Common Nitro Group Reduction Methods

MethodReagents & ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂ (g), Pd/C, EtOH or MeOH, rtClean reaction, high yields, easy workup.Requires specialized hydrogenation equipment; may reduce other functional groups.
Metal/Acid Reduction SnCl₂·2H₂O, EtOH, reflux or Fe/NH₄Cl, H₂O/EtOH, refluxInexpensive, robust, tolerates some functional groups.Stoichiometric metal waste, sometimes harsh conditions, workup can be tedious.[20]
Hydride Reduction NaBH₄/NiCl₂ or other systemsCan offer good chemoselectivity.Can be expensive, may require careful control of conditions.
Protocol 1: Synthesis of 2-Amino-3-fluorobenzoic Acid via Isatin Intermediate

This protocol is based on a procedure described by Organic Syntheses, which proceeds through a 7-fluoroisatin intermediate and offers high yields.[18]

Part A: 7-Fluoroisatin Hydrolysis

  • Charge Reactor: In a 500-mL three-necked flask equipped with an addition funnel and a thermometer, charge 7-fluoroisatin (15.0 g, 0.09 mol) and 1 M aqueous sodium hydroxide solution (200 mL).

  • Peroxide Addition: Add 30% hydrogen peroxide solution (22 mL, 0.20 mol) dropwise over 45 minutes, maintaining the temperature between 30-40 °C.

  • Reaction Monitoring: Stir the pale orange, clear solution for 1.5 hours until the reaction is complete (monitor by TLC).

  • Neutralization: Carefully add 3 M hydrochloric acid to the reaction mixture until a pH of approximately 7.5 is reached.

Part B: Workup and Isolation

  • Acidification & Extraction: Cool the mixture to below 20 °C and adjust the pH to 1 by adding concentrated hydrochloric acid.[19] Extract the aqueous phase twice with ethyl acetate (2 x 200 mL).

  • Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Crystallization: The crude product can be crystallized from an ethanol-water mixture to yield pure 2-amino-3-fluorobenzoic acid.[19]

Modification of the Carboxylic Acid

The carboxylic acid moiety can be readily converted into esters, amides, or acid chlorides using standard organic chemistry techniques. For instance, treatment with thionyl chloride (SOCl₂) or oxalyl chloride will generate the highly reactive acid chloride, which can then be coupled with various amines or alcohols.[13]

Applications in Drug Discovery and Medicinal Chemistry

The derivatives of this compound are precursors to a wide range of bioactive molecules. The strategic placement of the functional groups makes it an ideal starting material for constructing heterocyclic scaffolds like benzimidazoles and quinolones.[21][22]

  • Kinase Inhibitors: The scaffold is a key component in the synthesis of targeted cancer therapies. For example, 2-fluoro-3-nitrobenzoic acid is an important intermediate in the synthesis of Dabrafenib, a BRAF inhibitor used to treat melanoma.[21]

  • Antimicrobial Agents: The 3-fluoro-4-nitrophenyl moiety has been incorporated into novel antimicrobial candidates, leveraging the favorable properties imparted by the fluorine atom and the synthetic handles for diversification.[23]

  • Agrochemicals: Derivatives are used to synthesize modern pesticides. Broflanilide, an insecticide, is synthesized in a multi-step process starting from 2-fluoro-3-nitrobenzoic acid.[13]

  • General Scaffolding: The aminobenzoic acid derivatives serve as versatile building blocks for a multitude of therapeutic targets, including anti-inflammatory, antiviral, and anti-Alzheimer's agents.[24]

G Core This compound Step1 Step 1: Nitro Reduction Core->Step1 Intermediate 2-Amino-3-fluorobenzoic Acid Step1->Intermediate Step2 Step 2: Amide Coupling Intermediate->Step2 Intermediate2 Amide Intermediate Step2->Intermediate2 Step3 Step 3: Cyclization / Further Steps Intermediate2->Step3 Final Bioactive Heterocycles (e.g., Benzimidazoles, Quinolones) Step3->Final

Figure 3: A generalized workflow illustrating the multi-step synthesis of complex bioactive molecules from the core scaffold.

Conclusion

This compound and its analogs are far more than simple chemical reagents; they are enabling tools for modern chemical synthesis. The strategic interplay between the fluoro, nitro, and carboxylic acid groups provides a robust platform for generating diverse and complex molecular architectures. Its proven utility in the synthesis of high-value APIs, from anticancer drugs to agrochemicals, underscores its strategic importance. A thorough understanding of its reactivity profile and synthetic transformations is essential for any scientist aiming to innovate in the fields of drug discovery and materials science.

References

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A Technical Guide to the Safe Handling and Application of 3-Fluoro-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the safety, handling, and emergency protocols for 3-Fluoro-2-nitrobenzoic acid (CAS: 1000339-51-4). Designed for the professional scientist, this guide moves beyond a standard Material Safety Data Sheet (MSDS) to deliver a narrative grounded in chemical principles and practical laboratory experience. The focus is on understanding the causality behind safety recommendations, enabling researchers to work with this valuable synthetic building block with confidence and control.

Section 1: Core Chemical & Physical Profile

This compound is a substituted aromatic carboxylic acid. The presence of three distinct functional groups—a carboxylic acid, a nitro group, and a fluorine atom—makes it a versatile reagent in organic synthesis, particularly in the development of pharmaceutical intermediates.[1] Its physical state as a solid at room temperature with a high boiling point dictates that the primary physical exposure risk is through the inhalation of fine particulates or dust, rather than vapor.

Table 1: Chemical Identifiers and Properties

Identifier Value Source
IUPAC Name This compound [2]
CAS Number 1000339-51-4 [1][2][3]
Molecular Formula C₇H₄FNO₄ [2][3]

| Molecular Weight | 185.11 g/mol |[2][3] |

Table 2: Physical Properties

Property Value Source
Appearance Solid powder (typical for related compounds) [4]
Melting Point 168.0 ± 23.7 °C [3]
Boiling Point 354.2 ± 27.0 °C at 760 mmHg [3]

| Density | 1.6 ± 0.1 g/cm³ |[3] |

Section 2: Comprehensive Hazard Assessment

The hazard profile of this compound is multifaceted, stemming from its chemical structure. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its risks. It is crucial to understand that these are not isolated warnings but are interconnected through the compound's reactivity.

Table 3: GHS Hazard Classification | Classification | Code | Description | Pictogram | | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed |


|
| Skin Irritation (Category 2) | H315 | Causes skin irritation |

|
| Serious Eye Irritation (Category 2) | H319 | Causes serious eye irritation |

|
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335 | May cause respiratory irritation |

|
Expert Analysis of Hazards:
  • Irritant Properties (H315, H319, H335): The acidic nature of the carboxylic acid functional group is the primary driver of the compound's irritant effects. This acidity, enhanced by the electron-withdrawing properties of the adjacent nitro group and the fluorine atom, makes the compound corrosive to skin, eyes, and the respiratory tract upon contact. As a solid, the fine dust particles present a significant risk for respiratory irritation.[5]

  • Oral Toxicity (H302): The "Harmful if swallowed" classification indicates moderate acute toxicity.[2] While specific toxicological mechanisms are not extensively documented, ingestion can lead to systemic effects. This underscores the importance of strict hygiene measures to prevent inadvertent ingestion.

GHS_Hazard_Profile substance {this compound | CAS: 1000339-51-4} substance->hazard_group H302 H302 Harmful if swallowed Acute Toxicity (Oral, Cat. 4) hazard_group->H302 Ingestion H315 H315 Causes skin irritation Skin Irritation (Cat. 2) hazard_group->H315 Skin Contact H319 H319 Causes serious eye irritation Eye Irritation (Cat. 2) hazard_group->H319 Eye Contact H335 H335 May cause respiratory irritation STOT (Single, Cat. 3) hazard_group->H335 Inhalation

Caption: GHS Hazard Profile for this compound.

Section 3: Proactive Exposure Control & Personal Protective Equipment (PPE)

A proactive safety posture is predicated on minimizing exposure. Given the compound's hazard profile, a multi-layered defense strategy involving engineering controls and appropriate PPE is mandatory.

Engineering Controls: The Primary Barrier
  • Chemical Fume Hood: All manipulations of this compound, including weighing and transferring, must be performed inside a certified chemical fume hood.[3] This is non-negotiable, as it directly addresses the primary inhalation risk from dust and protects the user from accidental splashes.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential for safeguarding against residual exposure.

Table 4: Recommended Personal Protective Equipment

Protection Specification Rationale
Eye Chemical safety goggles (ANSI Z87.1 or EN 166 compliant) Protects against airborne dust and splashes. Standard safety glasses are insufficient.[3][6]
Hand Chemical-resistant nitrile gloves Provides a barrier against skin contact. Users should check manufacturer data for breakthrough times and replace gloves immediately upon contamination.[3]
Body Flame-retardant laboratory coat Protects skin and personal clothing from contamination.

| Respiratory | NIOSH/MSHA-approved N95 respirator | Required only if dusts are generated outside of a fume hood, a situation that should be avoided.[3] |

Section 4: Standard Operating Procedures (SOPs) for Safe Laboratory Use

Adherence to validated protocols is the cornerstone of laboratory safety. The following SOPs provide a framework for the routine handling of this compound.

SOP 1: Weighing and Handling Protocol
  • Preparation: Confirm the chemical fume hood is operational. Don all required PPE (lab coat, goggles, gloves).

  • Transfer: Keep the source container closed as much as possible. Use a dedicated spatula to carefully transfer the solid to a tared weigh boat or reaction vessel.

  • Minimize Dust: Perform all transfers slowly and deliberately to avoid creating airborne dust.

  • Cleanup: After weighing, gently wipe down the spatula and the weighing area within the hood with a damp cloth.

  • Sealing: Tightly close the main container immediately after use.[6]

SOP 2: Storage and Incompatibility
  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for chemical reagents.[3][4]

  • Incompatible Materials: Segregate from strong oxidizing agents.[3] The nitroaromatic structure can react exothermically with strong oxidizers. Also, keep away from strong bases.

  • Conditions to Avoid: Protect from heat, sparks, and open flames.[3]

SOP 3: Waste Disposal
  • Classification: this compound and any materials contaminated with it (e.g., gloves, weigh boats) must be disposed of as hazardous chemical waste.

  • Procedure: Collect in a designated, labeled, and sealed waste container. Arrange for disposal through a licensed disposal company, adhering to all local and national regulations.[3][6] Do not discharge into drains or the environment.[3]

Safe_Handling_Workflow start Start: Require Compound prep Step 1: Preparation - Don PPE (Goggles, Gloves, Coat) - Verify Fume Hood Operation start->prep handle Step 2: Handling & Weighing - Work exclusively in fume hood - Minimize dust generation - Tightly reseal container prep->handle storage Step 3: Storage - Tightly closed container - Cool, dry, ventilated area - Away from oxidizing agents handle->storage If returning to stock disposal Step 4: Waste Disposal - Collect in labeled hazardous waste container - Follow institutional protocols handle->disposal If used/contaminated end End: Procedure Complete storage->end disposal->end

Caption: Standard workflow for handling and storing the compound.

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency is critical to mitigating harm.

Personal Exposure Response
Exposure RouteImmediate Action
Inhalation Immediately move the affected person to fresh air. If breathing is difficult or symptoms persist, seek immediate medical attention.[3][6]
Skin Contact Take off all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.[3][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3][6]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[3]
Accidental Release (Spill)
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Protect: Don appropriate PPE, including respiratory protection if necessary.

  • Contain & Clean: Mix the spilled material with sand or another inert, non-combustible absorbent material.[3] Carefully sweep up the mixture and place it into a sealed container for hazardous waste disposal.[3]

  • Decontaminate: Clean the spill area thoroughly.

Fire Fighting Measures
  • Suitable Extinguishers: Use dry powder or carbon dioxide extinguishers.[3]

  • Critical Hazard: Combustion produces highly toxic and corrosive gases, including carbon monoxide, nitrogen oxides (NOx), and hydrogen fluoride (HF) .[3]

  • Required PPE: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[3]

Emergency_Response_Flowchart event Emergency Event spill Spill / Release event->spill Type? exposure Personal Exposure event->exposure Type? fire Fire event->fire Type? spill_action Evacuate Area Don PPE Cover with inert absorbent Collect for hazardous disposal spill->spill_action exposure_action Move to fresh air (Inhalation) Rinse 15+ min (Skin/Eye) Seek immediate medical attention exposure->exposure_action fire_action Use CO₂ or Dry Powder Wear SCBA (Toxic Fumes: HF, NOx) Evacuate area fire->fire_action

Caption: Decision-making flowchart for emergency situations.

References

  • PubChem. This compound | C7H4FNO4. National Center for Biotechnology Information. [Link]

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An In-depth Technical Guide to the Synthesis of 3-Fluoro-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoro-2-nitrobenzoic acid is a valuable building block in medicinal chemistry and materials science, finding application as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its specific substitution pattern, featuring a fluorine atom and a nitro group ortho to a carboxylic acid, imparts unique electronic and steric properties that are leveraged in the design of complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the available methods.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several distinct pathways. The most prevalent and industrially relevant method involves the oxidation of a pre-functionalized toluene derivative. Alternative routes, such as those commencing from substituted phenols or employing halogen exchange reactions, offer different advantages and challenges. The choice of a particular synthetic route will often depend on factors such as the availability of starting materials, scalability, and safety considerations.

Primary Synthetic Route: Oxidation of 2-Fluoro-3-nitrotoluene

The most direct and widely employed method for the preparation of this compound is the oxidation of the methyl group of 2-fluoro-3-nitrotoluene. This transformation is a robust and high-yielding reaction, with several effective oxidizing agents available to the synthetic chemist.

Causality Behind Experimental Choices

The oxidation of an alkyl side chain on an aromatic ring is a classic transformation in organic synthesis. The choice of oxidizing agent is critical and is influenced by the presence of other functional groups on the ring. In the case of 2-fluoro-3-nitrotoluene, the electron-withdrawing nature of the nitro and fluoro groups can make the methyl group more resistant to oxidation compared to toluene itself. Therefore, strong oxidizing agents are typically required.

Experimental Protocols

Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent for the conversion of alkylbenzenes to carboxylic acids. The reaction is typically carried out in an aqueous medium, often with the addition of a base to maintain a neutral or slightly alkaline pH, which can enhance the reaction rate and prevent the formation of byproducts.

Step-by-Step Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a mixture of 2-fluoro-3-nitrotoluene, potassium carbonate, and water is prepared.

  • Potassium permanganate is added portion-wise to the stirred mixture.

  • The reaction mixture is heated to 100°C and maintained at this temperature until the characteristic purple color of the permanganate disappears, indicating its consumption.

  • After cooling to room temperature, any unreacted starting material is removed by extraction with a suitable organic solvent, such as ethyl acetate.

  • The aqueous phase is then acidified with a strong acid, such as hydrochloric acid, to a pH of 1.

  • The precipitated this compound is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system, like ethyl acetate/n-hexane, can be performed for further purification.

Sodium dichromate (Na₂Cr₂O₇), in the presence of a strong acid like sulfuric acid, is another potent oxidizing system for this transformation. This method is known for its high efficiency and relatively short reaction times.

Step-by-Step Protocol:

  • To a solution of 2-fluoro-3-nitrotoluene in a mixture of isopropanol and water, sodium dichromate is added.[2][3]

  • The reaction mixture is stirred at room temperature for a specified period, typically around 3 hours.[2][3]

  • Upon completion, the reaction mixture is filtered to remove inorganic byproducts.

  • The organic solvent is removed under reduced pressure.

  • The residue is taken up in water, heated to dissolve, and then cooled to induce recrystallization, affording the desired this compound.[2][3]

Reaction Mechanism: Oxidation of the Alkyl Side-Chain

The oxidation of the methyl group of 2-fluoro-3-nitrotoluene by strong oxidizing agents like potassium permanganate or dichromate proceeds through a multi-step radical mechanism. The initial step involves the abstraction of a benzylic hydrogen atom to form a benzyl radical. This radical is then further oxidized through a series of steps, likely involving the formation of a benzyl alcohol and a benzaldehyde intermediate, which are then rapidly oxidized to the final carboxylic acid.

Synthesis of the Key Starting Material: 2-Fluoro-3-nitrotoluene

The commercial availability of 2-fluoro-3-nitrotoluene can be limited, necessitating its synthesis in the laboratory. The most common approach is the electrophilic nitration of o-fluorotoluene.

Experimental Protocol: Nitration of o-Fluorotoluene

The nitration of o-fluorotoluene is a classic example of an electrophilic aromatic substitution reaction. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

Step-by-Step Protocol:

  • The raw material, o-fluorotoluene, is added to a reaction vessel and cooled in a water bath to approximately 20°C under atmospheric pressure.[4][5]

  • A pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the stirred o-fluorotoluene, maintaining the reaction temperature between 20-35°C.[4][5]

  • After the addition is complete, the reaction is stirred for a few hours to ensure complete conversion. This results in a mixture of isomers, primarily 2-fluoro-5-nitrotoluene and the desired 2-fluoro-3-nitrotoluene.[4][5]

  • The product mixture is then washed with water and a mild base to neutralize any remaining acid.

  • The isomers are separated by high-efficiency vacuum distillation to yield pure 2-fluoro-3-nitrotoluene.[4][5]

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of o-fluorotoluene is governed by the directing effects of the substituents on the aromatic ring. The methyl group is an activating, ortho-, para-directing group, while the fluorine atom is a deactivating, ortho-, para-directing group. The nitronium ion, generated from the reaction of nitric and sulfuric acids, acts as the electrophile.[2] It attacks the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex.[6] Subsequent loss of a proton restores the aromaticity of the ring, yielding the nitrated product. The regioselectivity of the reaction is a result of the combined electronic and steric effects of the methyl and fluoro substituents.

Alternative Synthetic Strategies

While the oxidation of 2-fluoro-3-nitrotoluene is the most common route, other methods have been developed, each with its own set of advantages and disadvantages.

Multi-step Synthesis from o-Methylphenol

An alternative pathway begins with the more readily available starting material, o-methylphenol. This multi-step synthesis involves:

  • Nitration: Selective nitration of o-methylphenol to generate 2-methyl-6-nitrophenol.

  • Chlorination: Conversion of the hydroxyl group to a chlorine atom to yield 2-chloro-3-nitrotoluene.

  • Fluorination: A halogen exchange reaction to replace the chlorine with fluorine, producing 2-fluoro-3-nitrotoluene.

  • Oxidation: The final oxidation of the methyl group to the carboxylic acid.

Halogen Exchange on a Precursor

Another approach involves a halogen exchange reaction at a later stage of the synthesis. For example, 2-chloro-3-nitrotoluene can be oxidized to 2-chloro-3-nitrobenzaldehyde. This intermediate can then undergo a chlorine-fluorine exchange reaction, followed by oxidation of the aldehyde to the carboxylic acid. The halogen exchange is often accomplished using a fluoride salt, such as potassium fluoride, in a polar apathetic solvent. This type of reaction is a variation of the Swarts fluorination.[7][8][9][10]

Comparative Analysis of Synthetic Routes

Synthetic Route Starting Material Key Steps Advantages Disadvantages
Primary Route 2-Fluoro-3-nitrotolueneOxidationHigh yield, direct, well-establishedStarting material may need to be synthesized
From o-Methylphenol o-MethylphenolNitration, Chlorination, Fluorination, OxidationReadily available starting materialMulti-step, potentially lower overall yield
Halogen Exchange 2-Chloro-3-nitrotolueneOxidation, Halogen Exchange, OxidationAvoids direct nitration of a fluorinated compoundMulti-step, may require specific fluorinating agents

Safety and Handling

The synthesis of this compound involves the use of hazardous materials that require strict safety protocols.

  • Strong Oxidizing Agents: Potassium permanganate and sodium dichromate are strong oxidizers and can react violently with combustible materials.[11][12] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[13][14][15] Work should be conducted in a well-ventilated fume hood.

  • Concentrated Acids: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns.[16][17][18][19] They should be handled with extreme care in a fume hood, and appropriate PPE is mandatory. When diluting, always add acid to water slowly, never the other way around.

  • Nitrated Compounds: Many nitrated organic compounds are potentially explosive and should be handled with caution, avoiding heat and shock.

Conclusion

The synthesis of this compound is most efficiently achieved through the oxidation of 2-fluoro-3-nitrotoluene, a starting material that can be prepared by the nitration of o-fluorotoluene. While alternative routes exist, they are generally more circuitous. A thorough understanding of the reaction mechanisms, careful attention to experimental protocols, and stringent adherence to safety procedures are paramount for the successful and safe synthesis of this important chemical intermediate.

Visualizations

Primary Synthetic Pathway

G OFluorotoluene o-Fluorotoluene Nitration Nitration (HNO₃, H₂SO₄) OFluorotoluene->Nitration TwoFluoroThreeNitrotoluene 2-Fluoro-3-nitrotoluene Nitration->TwoFluoroThreeNitrotoluene Oxidation Oxidation (KMnO₄ or Na₂Cr₂O₇) TwoFluoroThreeNitrotoluene->Oxidation FinalProduct This compound Oxidation->FinalProduct

Caption: Primary synthetic route to this compound.

Alternative Route from o-Methylphenol

G oMethylphenol o-Methylphenol Nitration Nitration oMethylphenol->Nitration TwoMethylSixNitrophenol 2-Methyl-6-nitrophenol Nitration->TwoMethylSixNitrophenol Chlorination Chlorination TwoMethylSixNitrophenol->Chlorination TwoChloroThreeNitrotoluene 2-Chloro-3-nitrotoluene Chlorination->TwoChloroThreeNitrotoluene Fluorination Fluorination TwoChloroThreeNitrotoluene->Fluorination TwoFluoroThreeNitrotoluene 2-Fluoro-3-nitrotoluene Fluorination->TwoFluoroThreeNitrotoluene Oxidation Oxidation TwoFluoroThreeNitrotoluene->Oxidation FinalProduct This compound Oxidation->FinalProduct

Caption: Multi-step synthesis from o-Methylphenol.

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The Fluorinated Benzoic Acid Codex: A Technical Guide to Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the discovery and history of fluorinated benzoic acids, charting a course from their early, challenging syntheses to their current indispensable role in modern chemistry and drug development. We will delve into the evolution of fluorination methodologies, the strategic rationale behind their use, and the profound impact these molecules have had on shaping the landscape of pharmaceuticals.

Section 1: The Dawn of Aromatic Fluorination and the First Fluorobenzoic Acids

The story of fluorinated benzoic acids is intrinsically linked to the broader history of organofluorine chemistry, a field that remained relatively nascent for decades following the isolation of elemental fluorine by Henri Moissan in 1886.[1] Early attempts to directly fluorinate aromatic compounds were often met with violent, uncontrollable reactions, producing mostly tarry, decomposed products.[1] This inherent reactivity of fluorine necessitated the development of indirect and more controlled methods for introducing this unique halogen into organic molecules.

The first significant breakthrough in aromatic fluorination arrived in 1927 with the work of German chemists Günther Balz and Günther Schiemann.[2] Their eponymous reaction, the Balz-Schiemann reaction , provided the first practical and relatively safe route to synthesize aryl fluorides, including the parent fluorobenzoic acids.[1][2][3] This reaction involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[2][3][4] The Balz-Schiemann reaction was a pivotal development, opening the door for the systematic study of fluoroaromatic compounds. For example, 4-fluorobenzoic acid can be prepared via the Schiemann reaction from 4-aminobenzoic acid.[4][5]

Balz_Schiemann_Reaction

Caption: The Balz-Schiemann Reaction Workflow.

While revolutionary, the Balz-Schiemann reaction had its limitations, including often modest yields and the need for sometimes harsh thermal decomposition conditions, which could be hazardous on a larger scale.[6] This spurred further research into alternative fluorination methods.

Another significant early development was the Halex (Halogen Exchange) process , first reported by Gottlieb in 1936.[1] This nucleophilic aromatic substitution (SNA) reaction involves the displacement of a chloride or bromide atom from an activated aromatic ring with a fluoride ion, typically from an alkali metal fluoride like potassium fluoride (KF).[7][8][9][10][11] The reaction generally requires high temperatures and polar aprotic solvents.[7][9] For the synthesis of fluorobenzoic acids, this method is most effective when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group, ortho or para to the leaving halogen.

Halex_Process

Caption: The Halex (Halogen Exchange) Process.

These two foundational reactions, the Balz-Schiemann and the Halex process, laid the groundwork for the synthesis of a variety of fluorinated benzoic acids and remained the primary methods for decades.

Section 2: The Evolution of Fluorination Reagents and Methodologies

The mid-20th century and beyond witnessed a paradigm shift in fluorination chemistry, driven by the increasing demand for complex fluorinated molecules in various industries, most notably pharmaceuticals. The inherent dangers and limitations of early methods fueled the quest for milder, more selective, and more functional-group-tolerant fluorinating agents.

The Rise of Electrophilic Fluorinating Agents

A major advancement was the development of electrophilic fluorinating agents, which deliver a fluorine cation (F+) equivalent to a nucleophilic substrate.[12] This approach offered a complementary strategy to the nucleophilic methods. Early work in this area was challenging, but the development of reagents with nitrogen-fluorine (N-F) bonds proved to be a turning point.[13][14][15] These reagents are generally more stable, safer to handle, and offer a wider range of reactivity compared to their predecessors.

A timeline of key developments in N-F electrophilic fluorinating agents includes:

  • 1964: The first report of an N-F compound, perfluoro-N-fluoropiperidine, as a fluorine-transfer agent.[13][15]

  • Late 1980s - Early 1990s: The introduction of more practical and versatile reagents like N-fluoropyridinium salts and N-fluorosulfonimides (e.g., NFSI).[13]

  • 1990s: The development of the highly effective and widely used reagent, Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[16]

Selectfluor® and other modern electrophilic fluorinating agents have enabled the direct fluorination of a wide range of aromatic and heteroaromatic compounds under milder conditions, including derivatives of benzoic acid.[17]

Electrophilic_Fluorination

Caption: General Scheme for Electrophilic Aromatic Fluorination.

Modern Nucleophilic Fluorination

Parallel to the advancements in electrophilic fluorination, nucleophilic methods have also seen significant improvements. The development of more soluble and reactive fluoride sources, such as cesium fluoride (CsF) and tetraalkylammonium fluorides, has allowed for lower reaction temperatures and broader substrate scope in Halex-type reactions.[8] Recent research has also explored transition-metal-free methods for the nucleophilic fluorination of arylbenziodoxolones to produce 2-fluorobenzoic acids, a potentially valuable route for radiolabeling with fluorine-18 for Positron Emission Tomography (PET).[18][19]

Section 3: The Strategic Role of Fluorinated Benzoic Acids in Drug Discovery

The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to enhance its pharmacological profile.[20][21][22][23] Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to its biological target.[20][21][22][23] Fluorinated benzoic acids are particularly valuable building blocks in this context.[21]

The position of the fluorine atom on the benzoic acid ring—ortho (2-), meta (3-), or para (4-)—can drastically alter the molecule's properties, leading to distinct advantages in drug design.[20]

Property2-Fluorobenzoic Acid (ortho)3-Fluorobenzoic Acid (meta)4-Fluorobenzoic Acid (para)Benzoic Acid (Reference)
pKa Strongest Acid (ortho effect)Acidity closest to benzoic acidWeaker acid than ortho isomer4.2
Key Applications NSAIDs (COX inhibitors), anticancer agentsAchieving target selectivityImproved metabolic stability-

Data compiled from available literature.[20]

Case Study: 2-Fluorobenzoic Acid in Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

2-Fluorobenzoic acid is a common scaffold in the development of NSAIDs that target cyclooxygenase (COX) enzymes.[20] The enhanced acidity of the ortho-isomer, due to the "ortho effect" where the electronegative fluorine atom stabilizes the carboxylate anion, can lead to stronger interactions with the target protein.[20]

Case Study: Fluorinated Benzoic Acids in Kinase Inhibitors

Kinase inhibitors are a critical class of drugs, particularly in oncology. The unique electronic and steric profiles of fluorinated benzoic acid derivatives can be advantageous in achieving selectivity for a particular kinase target. For instance, 3-bromo-4-fluorobenzoic acid serves as a key intermediate in the synthesis of potent PTP-MEG2 inhibitors, which are being investigated for the treatment of type 2 diabetes.[23]

Drug_Development_Workflow

Caption: The Role of Fluorinated Benzoic Acids in a Drug Discovery Workflow.

Section 4: Experimental Protocols - Foundational Syntheses

Disclaimer: These protocols are intended for informational purposes for trained chemists. All laboratory work should be conducted with appropriate safety precautions.

Synthesis of 4-Fluorobenzoic Acid via the Balz-Schiemann Reaction

This protocol is adapted from established literature procedures.[5]

Step 1: Diazotization of 4-Aminobenzoic Acid

  • In a suitable reaction vessel, dissolve 4-aminobenzoic acid in a solution of fluoroboric acid (HBF₄) in water, cooled to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.

  • Stir the mixture for 30-60 minutes at 0-5 °C. The diazonium tetrafluoroborate salt will precipitate.

  • Filter the precipitate and wash it with cold water, followed by a cold organic solvent (e.g., ethanol or ether) to aid in drying.

Step 2: Thermal Decomposition

  • Carefully heat the dried diazonium tetrafluoroborate salt in a suitable apparatus. The decomposition is often carried out without a solvent.

  • The decomposition will produce nitrogen gas and boron trifluoride, leaving behind the crude 4-fluorobenzoic acid.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., water or an aqueous ethanol mixture).

Conclusion

The journey of fluorinated benzoic acids from laboratory curiosities to essential tools in modern science is a testament to the relentless pursuit of chemical innovation. The development of robust and versatile fluorination methods has not only expanded the synthetic chemist's toolbox but has also had a profound and lasting impact on drug discovery and development. As our understanding of the subtle yet powerful effects of fluorine continues to grow, we can anticipate that fluorinated benzoic acids will play an even more significant role in the design of the next generation of therapeutics.

References

  • Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276-289.
  • Shibata, N., Matsnev, A., & Cahard, D. (2010). Development of N–F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 6, 65.
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  • Shibata, N., et al. (2010). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 6, 65.
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  • Royal Society of Chemistry. (2025, November 18). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Retrieved from [Link]

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  • Bruns, S., & Haufe, G. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. Organic Letters, 24(29), 5369–5373.
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  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11).
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Sources

theoretical studies of 3-Fluoro-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Investigation of 3-Fluoro-2-nitrobenzoic Acid

Abstract

This compound (C₇H₄FNO₄) is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and material science.[1] It serves as a versatile intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anti-cancer agents, and in the development of novel materials like liquid crystals and metal-organic frameworks (MOFs).[1] This guide outlines a comprehensive theoretical framework for characterizing this compound using quantum chemical calculations. By employing Density Functional Theory (DFT), we can elucidate its structural, vibrational, electronic, and non-linear optical properties, providing foundational insights that accelerate experimental research and development. Furthermore, we detail a standard protocol for in silico molecular docking to probe its potential bioactivity, a critical step in modern drug discovery pipelines.[2][3] This document serves as a technical resource for researchers, scientists, and drug development professionals, explaining not just the computational steps but the scientific rationale underpinning these theoretical investigations.

The Rationale for a Theoretical Approach

In modern chemical and pharmaceutical research, computational modeling is an indispensable precursor and complement to benchtop experimentation. Theoretical studies allow for the prediction of a molecule's physicochemical properties, reactivity, and biological interactions before its synthesis, saving significant time and resources. For a molecule like this compound, understanding the interplay between its electron-withdrawing nitro (-NO₂) group, the electronegative fluoro (-F) substituent, and the carboxylic acid (-COOH) moiety is paramount. A theoretical approach provides a molecular-level understanding that is often difficult to achieve through experimental means alone.

Core Computational Methodology: Density Functional Theory (DFT)

The foundation of this theoretical guide rests on Density Functional Theory (DFT), a robust method in quantum chemistry that balances computational cost with high accuracy for organic molecules.[4][5]

2.1 Expertise: The Choice of DFT Functional and Basis Set

The selection of a specific functional and basis set is a critical decision that dictates the quality of the results.

  • Functional: We select the B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional. This choice is predicated on its well-documented success in reproducing experimental results for a wide range of organic systems, particularly for geometric structures and vibrational frequencies.[4][6][7]

  • Basis Set: The 6-311++G(d,p) basis set is employed. This triple-zeta basis set provides a flexible and accurate description of the electron distribution. The inclusion of diffuse functions ("++") is crucial for accurately describing the lone pairs on oxygen and fluorine atoms, while polarization functions ("d,p") account for the non-uniform distortion of electron clouds in the bonded environment.

All calculations are modeled in the gas phase to represent the molecule in an isolated state, which serves as a fundamental benchmark. These computations are typically performed using software packages like Gaussian, ORCA, or Spartan.

2.2 General Computational Workflow

The theoretical investigation follows a logical, multi-step process. This workflow ensures that subsequent property calculations are based on a stable, realistic molecular structure.

G cluster_0 Computational Workflow A 1. Initial Structure Input (SMILES/3D Model) B 2. Geometric Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C D Confirmation of Minimum Energy (No Imaginary Frequencies) C->D Validation E 4. Property Calculations D->E F Electronic Properties (HOMO, LUMO, MEP) E->F G Spectroscopic Properties (TD-DFT for UV-Vis) E->G H NLO Properties (Hyperpolarizability) E->H

Caption: A typical workflow for quantum chemical calculations.

Molecular Geometry and Vibrational Spectroscopic Analysis

An accurate molecular structure is the cornerstone of all theoretical predictions.

3.1 Optimized Molecular Structure

The initial step involves a full geometry optimization, where the algorithm iteratively adjusts all bond lengths, bond angles, and dihedral angles to find the conformation with the lowest potential energy.[8] For this compound, a planar structure for the benzene ring is expected, with potential rotation around the C-C bond of the carboxylic acid group and the C-N bond of the nitro group.[8]

Caption: Schematic of this compound.

Table 1: Predicted Key Geometric Parameters (Illustrative)

Parameter Bond Predicted Value
Bond Length C=O (carboxyl) ~1.21 Å
C-O (carboxyl) ~1.35 Å
O-H (carboxyl) ~0.97 Å
C-N (nitro) ~1.48 Å
N-O (nitro) ~1.22 Å
C-F ~1.34 Å
Bond Angle O-C-O (carboxyl) ~123°

| | C-C-N (nitro) | ~121° |

3.2 Trustworthiness: Vibrational Analysis as a Self-Validating System

Once optimized, a frequency calculation is performed. This serves two purposes:

  • Structural Validation: The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum.

  • Spectral Prediction: The calculated vibrational modes can be directly compared to experimental FT-IR and FT-Raman spectra.[7] This comparison validates the accuracy of the chosen computational method.[4] Key vibrational modes for this compound include the C=O stretch of the carboxylic acid, the symmetric and asymmetric stretches of the NO₂ group, and the C-F stretch.

Table 2: Predicted vs. Experimental Vibrational Frequencies (Illustrative)

Vibrational Mode Predicted Wavenumber (cm⁻¹) Typical Experimental Range (cm⁻¹)
O-H stretch (carboxyl) ~3570 3200-3600
C=O stretch (carboxyl) ~1750 1700-1760
NO₂ asymmetric stretch ~1540 1520-1560
NO₂ symmetric stretch ~1350 1335-1370

| C-F stretch | ~1250 | 1210-1340 |

Frontier Molecular Orbitals and Electronic Properties

The electronic character of a molecule is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[9][10]

4.1 The HOMO-LUMO Gap: A Key to Reactivity

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[9][11] The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial descriptor of molecular stability and reactivity.[10][12]

  • A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity.

  • A small HOMO-LUMO gap suggests the molecule is more reactive and can be easily polarized.[10]

This energy gap is also directly related to the electronic transitions observed in UV-Visible spectroscopy. The energy required to excite an electron from the HOMO to the LUMO corresponds to the lowest energy electronic transition.[9]

homo_lumo cluster_orbitals Frontier Molecular Orbitals LUMO LUMO (Lowest Unoccupied MO) HOMO HOMO (Highest Occupied MO) HOMO->LUMO ΔE = E_LUMO - E_HOMO

Caption: The HOMO-LUMO energy gap (ΔE).

4.2 Molecular Electrostatic Potential (MEP)

An MEP map provides an intuitive visualization of charge distribution. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate low electron density (positive potential), susceptible to nucleophilic attack. For this compound, the most negative regions are expected around the oxygen atoms of the carboxyl and nitro groups, while the hydrogen of the carboxyl group will be the most positive region.

Non-Linear Optical (NLO) Properties

Molecules with large dipole moments and significant charge separation, often found in push-pull systems, can exhibit NLO properties. The presence of the electron-withdrawing nitro group and the carboxylic acid group on the aromatic ring of this compound suggests it may have NLO potential. A key metric calculated is the first-order hyperpolarizability (β₀). A large β₀ value indicates a strong NLO response, making the material a candidate for applications in optoelectronics and photonics.[4]

Probing Bioactivity: A Molecular Docking Protocol

Given its use as a pharmaceutical intermediate, in silico molecular docking is a powerful tool to predict and rationalize the potential biological activity of this compound.[1][13] Docking simulates the binding of a small molecule (ligand) into the active site of a biological target, typically a protein or enzyme.[14]

6.1 Experimental Protocol: Molecular Docking Workflow

  • Ligand Preparation: The DFT-optimized, low-energy 3D structure of this compound is used. Its charge and atom types are defined.

  • Target Protein Selection: A relevant protein target is chosen from the Protein Data Bank (PDB). For an anti-inflammatory candidate, this could be an enzyme like Cyclooxygenase (COX).

  • Protein Preparation: The downloaded protein structure is prepared by removing water molecules, co-crystallized ligands, and adding polar hydrogen atoms.

  • Active Site Definition: The binding pocket or "active site" of the protein is defined, typically as a grid box centered on the location of a known inhibitor.[2]

  • Docking Simulation: Software such as AutoDock Vina is used to flexibly dock the ligand into the rigid protein active site. The program samples numerous conformations and orientations, scoring each based on a force field.

  • Results Analysis: The output is a set of binding poses ranked by their docking score (an estimate of binding affinity in kcal/mol). The best-scoring pose is visualized to analyze key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the active site.[14]

docking_workflow cluster_1 Molecular Docking Protocol P_prep Protein Preparation (Download PDB, Add Hydrogens) Grid Define Binding Site (Grid Box Generation) P_prep->Grid L_prep Ligand Preparation (DFT Optimized Structure) Dock Run Docking Simulation (e.g., AutoDock Vina) L_prep->Dock Grid->Dock Analyze Analyze Poses & Scores (Binding Energy, Interactions) Dock->Analyze Visualize Visualize Key Interactions (Hydrogen Bonds, etc.) Analyze->Visualize

Caption: A standardized workflow for molecular docking studies.[2]

Conclusion

The theoretical framework presented in this guide provides a powerful, multi-faceted approach to characterizing this compound. By systematically applying DFT and molecular docking methodologies, researchers can gain deep insights into its structural stability, spectroscopic signatures, electronic reactivity, and potential as a bioactive agent. These computational results serve as a predictive foundation, enabling more targeted and efficient experimental investigations in the fields of drug discovery, material science, and synthetic chemistry.

References

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  • PubChem. 2-Fluoro-3-nitrobenzoic acid | C7H4FNO4 | CID 18672992. [Link]

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  • SciSpace. The theoretical investigation of HOMO, LUMO, thermophysical properties and QSAR study of some aromatic carboxylic acids using. [Link]

  • ResearchGate. Molecular orbital diagram for the HOMO and LUMO of 3 a - f along with transition energy in eV. [Link]

  • PubChemLite. This compound (C7H4FNO4). [Link]

  • PrepChem.com. Synthesis of 3-nitro-4-fluoro-benzoic acid. [Link]

  • AIP Publishing. Conformational effects on vibronic spectra and excited state dynamics of 3-fluorobenzoic acid dimer. [Link]

  • Taylor & Francis Online. Molecular Docking and Quantum Chemical Computations of 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic Acid Based on Density Functional Theory. [Link]

  • National Institutes of Health (NIH). Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck–Condon Simulations. [Link]

  • YouTube. Introduction to HOMO LUMO Interactions in Organic Chemistry. [Link]

  • ScholarWorks @ UTRGV. Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. [Link]

  • Scirp.org. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. [Link]

  • Wikipedia. HOMO and LUMO. [Link]

  • Navrachana University. In Silico Molecular Docking against C-KIT Tyrosine Kinase of 2-Isoxazoline Derivatives. [Link]

  • Exploring 2-Fluoro-3-Nitrobenzoic Acid: Properties and Applications. [Link]

  • European Journal of Chemistry. Molecular docking analysis on the interaction between bovine serum albumin and three commercial fluoroquinolones: Ciprofloxacin. [Link]

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Methodological & Application

Application Notes & Protocols: Synthesis of Fluorinated Benzimidazoles from 3-Fluoro-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of fluorine into these structures often enhances pharmacological properties such as metabolic stability and binding affinity.[1][2][3] This guide provides a comprehensive technical overview and detailed protocols for the synthesis of novel fluorinated benzimidazoles using 3-Fluoro-2-nitrobenzoic acid as a versatile starting material. We will explore the underlying reaction mechanisms, provide step-by-step experimental procedures, and offer expert insights into process optimization and troubleshooting.

Introduction: The Strategic Value of this compound

Benzimidazole derivatives are renowned for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[4][5][6] The introduction of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by altering its lipophilicity, pKa, and susceptibility to metabolic degradation.[1][2]

This compound is a particularly valuable precursor for two key reasons:

  • Activated Fluorine: The fluorine atom is positioned ortho to a strongly electron-withdrawing nitro group, making it highly susceptible to nucleophilic aromatic substitution (SNAr).

  • Latent Amine: The nitro group serves as a precursor to an amine, which is essential for the ultimate cyclization to form the imidazole ring.

This dual functionality allows for a convergent and efficient synthetic strategy, enabling the construction of complex benzimidazole frameworks.

Reaction Mechanism: A Two-Stage Pathway

The synthesis of the benzimidazole core from this compound and an o-phenylenediamine derivative proceeds via a logical and well-established two-stage mechanism: (1) Amidation followed by an intramolecular SNAr reaction, and (2) Reductive cyclization.

Stage 1: Formation of the N-(2-nitrophenyl)-benzene-1,2-diamine Intermediate

The process begins with the coupling of this compound and a substituted o-phenylenediamine. This is typically achieved by first activating the carboxylic acid (e.g., conversion to an acyl chloride or using a peptide coupling agent) to facilitate amide bond formation. Following amidation, an intramolecular nucleophilic aromatic substitution (SNAr) occurs. The free amino group of the o-phenylenediamine moiety attacks the carbon bearing the fluorine atom, displacing it to form a stable six-membered ring intermediate. This cyclization is driven by the strong activation provided by the adjacent nitro group.

Stage 2: Reductive Cyclization to the Benzimidazole Core

The nitro group in the resulting intermediate is then reduced to an amine. This is the critical step that sets up the final ring closure. A variety of reducing agents can be employed, with catalytic hydrogenation (e.g., Pd/C, H₂) and chemical reducing agents (e.g., Sodium Dithionite, Tin(II) Chloride) being the most common.[7][8][9] Upon formation, the newly generated amine undergoes a rapid, acid- or heat-catalyzed intramolecular condensation with the proximal amide carbonyl, eliminating a molecule of water to yield the final, stable aromatic benzimidazole ring system.

Benzimidazole Synthesis Mechanism Mechanism: From this compound to Benzimidazole A This compound + o-Phenylenediamine R1 Amide Coupling (e.g., SOCl₂, EDCI) A->R1 B Amide Intermediate R2 Intramolecular SₙAr (Heat, Base) B->R2 - HF C Cyclized SₙAr Intermediate R3 Nitro Reduction (e.g., Pd/C, H₂) C->R3 D Reduced Diamine Intermediate R4 Cyclization/ Dehydration D->R4 - H₂O E Final Benzimidazole Product R1->B R2->C R3->D R4->E Experimental Workflow General Experimental Workflow A 1. Reagent Preparation (Weighing & Staging) B 2. Reaction Setup (Inert Atmosphere, Temp Control) A->B C 3. Synthesis (Two-Step or One-Pot Protocol) B->C D 4. Reaction Monitoring (TLC, LC-MS) C->D D->C Reaction Incomplete E 5. Work-up & Isolation (Extraction, Precipitation) D->E Reaction Complete F 6. Purification (Chromatography, Recrystallization) E->F G 7. Characterization (NMR, MS, IR, M.p.) F->G H Pure Benzimidazole Product G->H

Sources

3-Fluoro-2-nitrobenzoic acid as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 3-Fluoro-2-nitrobenzoic Acid as a Strategic Building Block in Medicinal Chemistry

Audience: Researchers, Scientists, and Drug Development Professionals

A Strategic Overview: The Value Proposition of this compound

In modern drug discovery, the deliberate incorporation of fluorine atoms and nitro groups into molecular scaffolds is a well-established strategy for optimizing pharmacological profiles.[1][2] this compound is a bifunctional building block that uniquely combines the advantageous properties of these groups, offering medicinal chemists a powerful tool for lead optimization and the construction of complex molecular architectures.

The strategic placement of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[2] Its high electronegativity and relatively small size allow it to modulate acidity (pKa), lipophilicity, and metabolic stability, often leading to enhanced cell permeability and improved binding affinity to target proteins.[1][3][4]

Simultaneously, the nitro group serves two critical functions. As a potent electron-withdrawing group, it significantly impacts the electronic character of the aromatic ring, increasing the acidity of the carboxylic acid and activating the ring for specific chemical transformations.[5][6] Crucially, the nitro group is a versatile synthetic handle that can be readily reduced to a primary amine, opening a gateway to a vast array of subsequent chemical modifications.[7][8]

This application note provides a detailed guide to the chemical reactivity and practical application of this compound, complete with validated protocols for its key transformations.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 1000339-51-4
Molecular Formula C₇H₄FNO₄[9]
Molecular Weight 185.11 g/mol [9]
Appearance Pale lemon crystalline powder
Boiling Point 354.2 °C at 760 mmHg[10]
Density ~1.6 g/cm³[10]

Core Reactivity and Synthetic Pathways

The utility of this compound stems from three primary reaction modalities centered on its functional groups: the carboxylic acid, the nitro group, and the activated aromatic ring. These functionalities can be addressed sequentially or in concert to build molecular complexity.

G A This compound B Amide Bond Formation (Peptide Coupling) A->B R-NH₂ D Nitro Group Reduction (e.g., SnCl₂, H₂/Pd-C) A->D [H] F Nucleophilic Aromatic Substitution (SNAr) A->F Nu:⁻ C Amide Derivatives B->C E 3-Fluoro-2-aminobenzoic Acid Derivatives D->E E->B R-NH₂ G Substituted Nitrobenzoic Acid Derivatives F->G

Caption: Key synthetic transformations of this compound.

Experimental Protocols & Methodologies

The following protocols are designed as robust, reproducible starting points for laboratory synthesis. As a self-validating system, each protocol includes notes on reaction monitoring and expected outcomes, empowering the researcher to troubleshoot and optimize as needed.

Protocol 1: Amide Bond Formation via HATU Coupling

Amide coupling is a fundamental transformation in medicinal chemistry.[11] This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a modern coupling reagent known for its high efficiency, fast reaction times, and suppression of side reactions, even with moderately hindered or electron-deficient amines.[11]

Causality Behind Experimental Choices:

  • HATU: Activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by the amine.

  • DIPEA (N,N-Diisopropylethylamine): A sterically hindered, non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid proton, preventing unwanted side reactions.

  • Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the ionic mechanism of the coupling reaction.

  • 0 °C to RT: Starting the reaction at a lower temperature controls the initial exotherm and rate of active ester formation, minimizing potential side reactions before the amine is added. Allowing it to warm to room temperature ensures the reaction proceeds to completion.

G cluster_flask Reaction Vessel (Anhydrous) cluster_workup Workup & Purification A 1. Combine Acid (1.0 eq), HATU (1.1 eq), Amine (1.1 eq) in anhydrous DMF. B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add DIPEA (2.5 eq) Dropwise B->C D 4. Warm to RT, Stir 2-4h Monitor via TLC/LC-MS C->D E 5. Quench with H₂O Extract with EtOAc D->E Reaction Complete F 6. Wash with aq. LiCl (removes DMF) E->F G 7. Dry (Na₂SO₄), Filter, Concentrate F->G H 8. Purify via Flash Column Chromatography G->H

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

  • Preparation: To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), HATU (1.1 eq.), and the desired primary or secondary amine (1.1 eq.).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the solids, targeting a concentration of approximately 0.2 M with respect to the benzoic acid.

  • Cooling: Place the flask in an ice-water bath and cool the mixture to 0 °C.

  • Base Addition: Slowly add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) to the stirred solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30-50% ethyl acetate in hexanes.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water (2x), 5% aqueous LiCl solution (3x, to remove DMF), and finally with brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Protocol 2: Selective Reduction of the Nitro Group to an Amine

The conversion of the nitro group to an aniline is a pivotal step, transforming an electron-withdrawing, meta-directing group into a strongly activating, ortho-, para-directing amine.[7] This opens up possibilities for electrophilic aromatic substitution or further functionalization. While catalytic hydrogenation is effective, reduction with tin(II) chloride (SnCl₂) is a classic, reliable method that is tolerant of many functional groups and avoids the need for specialized hydrogenation equipment.[8]

Causality Behind Experimental Choices:

  • Tin(II) Chloride (SnCl₂·2H₂O): A mild reducing agent that, in the presence of acid, effectively reduces aromatic nitro groups. It is a single-electron transfer reagent.

  • Ethanol/Ethyl Acetate: A common solvent system that provides good solubility for both the organic substrate and the tin salts.

  • Concentrated HCl: Provides the acidic environment necessary for the reduction mechanism to proceed.

  • Basification (aq. NaHCO₃ or NaOH): After the reaction, the solution is acidic and contains the ammonium salt of the product. Basification neutralizes the acid and deprotonates the aniline product, rendering it soluble in organic solvents for extraction.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve this compound or its amide derivative (1.0 eq.) in ethanol or ethyl acetate (to ~0.1 M).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.). If using ethyl acetate, a small amount of concentrated HCl (0.2 eq.) can be added to initiate the reaction.

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and stir vigorously. The reaction is often complete within 1-3 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS, observing the disappearance of the starting material and the appearance of the more polar amine product.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until all effervescence ceases. The mixture may form a thick white precipitate (tin salts).

  • Filtration & Extraction: Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer again with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the 2-amino-3-fluorobenzoic acid derivative, which is often pure enough for subsequent steps.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) of Fluorine

The electron-withdrawing nitro group positioned ortho to the fluorine atom strongly activates the ring for nucleophilic aromatic substitution (SNAr).[12] This allows for the displacement of the fluoride ion—typically a poor leaving group—by a variety of nucleophiles. The reaction proceeds through a stabilized Meisenheimer complex intermediate.[12] This protocol details the substitution with a generic oxygen nucleophile (alkoxide).

Causality Behind Experimental Choices:

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): A base used to deprotonate the alcohol nucleophile, generating the more potent alkoxide in situ. Cesium carbonate is often more effective due to its higher solubility in organic solvents and the "cesium effect," which can accelerate SNAr reactions.

  • DMF or DMSO: Polar aprotic solvents are essential for SNAr reactions. They solvate the cation (K⁺ or Cs⁺) effectively, leaving a "naked" and highly reactive anionic nucleophile.

  • Elevated Temperature: Provides the necessary activation energy for the initial nucleophilic attack on the aromatic ring, which is the rate-determining step.[13]

Sources

The Synthetic Versatility of 3-Fluoro-2-nitrobenzoic Acid: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Multifunctional Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of fluorine atoms and nitro groups into molecular scaffolds has become a cornerstone of rational drug design.[1][2] 3-Fluoro-2-nitrobenzoic acid, a readily available and highly versatile building block, embodies the synergistic interplay of these functionalities. Its unique electronic properties and substitution pattern render it an invaluable precursor for the synthesis of a diverse array of complex molecules, from life-saving pharmaceuticals to advanced functional materials.[3] This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The strategic placement of a fluorine atom at the 3-position and a nitro group at the 2-position of the benzoic acid core creates a molecule with distinct regions of reactivity. The electron-withdrawing nature of both the nitro group and the fluorine atom activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), making the displacement of the fluorine atom a facile process.[4][5][6] Simultaneously, the nitro group can be readily reduced to an amine, opening pathways for the construction of heterocyclic systems. The carboxylic acid moiety provides a convenient handle for further derivatization, including amide bond formation and esterification. This trifecta of functional groups makes this compound a powerful tool in the hands of the synthetic chemist.

Core Applications in Pharmaceutical Synthesis

The utility of this compound is most prominently showcased in the synthesis of bioactive molecules. Its application spans various therapeutic areas, with a notable role in the development of kinase inhibitors and other targeted therapies.

Key Precursor in the Synthesis of Dabrafenib, a BRAF Inhibitor

Dabrafenib is a potent inhibitor of the B-Raf enzyme, a key protein in the MAPK signaling pathway, and is used in the treatment of various cancers, particularly melanoma with a BRAF V600E mutation.[7] The synthesis of Dabrafenib relies on a crucial intermediate derived from a close analog of our topic compound, methyl 2-fluoro-3-nitrobenzoate. The following protocol outlines a key transformation in the synthesis of a Dabrafenib intermediate, starting from this derivative.

Protocol 1: Synthesis of Methyl 3-amino-2-fluorobenzoate

This protocol details the reduction of the nitro group of methyl 2-fluoro-3-nitrobenzoate, a critical step in the synthesis of the core aniline intermediate of Dabrafenib.[8][9]

Experimental Protocol:

  • Step 1: Reaction Setup

    • To a suitable reaction vessel, add methyl 2-fluoro-3-nitrobenzoate (100 g).

    • Add a mixture of tetrahydrofuran (1000 ml) and methanol (300 ml).

    • Stir the mixture to ensure homogeneity.

  • Step 2: Catalyst Addition

    • Carefully add palladium on charcoal (10% w/w, 10 g) to the reaction mixture.

  • Step 3: Hydrogenation

    • Raise the temperature of the reaction mixture to 50-60 °C.

    • Pressurize the vessel with hydrogen gas to 3.0-10 kg/cm ².

    • Maintain stirring under these conditions for 3-24 hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Step 4: Work-up and Isolation

    • Upon completion of the reaction, cool the mixture to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mass through a pad of celite to remove the palladium catalyst.

    • Wash the filter cake with tetrahydrofuran.

    • Concentrate the combined filtrate under vacuum to yield methyl 3-amino-2-fluorobenzoate (typical yield: ~70 g).[8]

Causality Behind Experimental Choices:

  • Catalyst: Palladium on charcoal is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups. It offers good activity and selectivity under relatively mild conditions.

  • Solvent System: The mixture of tetrahydrofuran and methanol provides good solubility for both the starting material and the product, and is compatible with the hydrogenation conditions.

  • Temperature and Pressure: The elevated temperature and hydrogen pressure increase the rate of the reaction, ensuring a complete and timely conversion.

Workflow Diagram:

G start Methyl 2-fluoro-3-nitrobenzoate in THF/MeOH catalyst Add 10% Pd/C start->catalyst hydrogenation Heat to 50-60°C Pressurize with H₂ (3-10 kg/cm²) catalyst->hydrogenation filtration Filter to remove catalyst hydrogenation->filtration concentration Concentrate under vacuum filtration->concentration product Methyl 3-amino-2-fluorobenzoate concentration->product

Caption: Synthesis of a key Dabrafenib intermediate.

A Versatile Precursor for Benzimidazole Scaffolds

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The ortho-disposed fluorine and nitro functionalities of this compound make it an excellent starting material for the synthesis of substituted benzimidazoles. The general strategy involves the reduction of the nitro group to an amine, followed by cyclization with a suitable one-carbon synthon, such as an aldehyde or a carboxylic acid.

Protocol 2: One-Pot Synthesis of 2-Substituted Benzimidazoles from an o-Nitroaniline Precursor (Adapted)

This protocol describes a general method for the reductive cyclocondensation of an o-nitroaniline with an aldehyde. To apply this to this compound, it would first need to be converted to the corresponding amide (3-fluoro-2-nitrobenzamide) or be used in a reaction where the carboxylic acid can be tolerated or participates in the reaction. The following is an adaptation of a procedure using a generic o-nitroaniline.[9]

Experimental Protocol:

  • Step 1: Reaction Setup

    • In a round-bottom flask, combine the o-nitroaniline derivative (1 mmol), an aromatic aldehyde (1 mmol), and a reducing agent such as sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂).

    • Add a suitable solvent, such as ethanol or dimethylformamide (DMF).

  • Step 2: Reaction Conditions

    • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours.

    • Monitor the progress of the reaction by TLC.

  • Step 3: Work-up and Purification

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted benzimidazole.

Mechanistic Rationale:

The reaction proceeds through a cascade of events. First, the nitro group is reduced to an amine in situ. The resulting o-phenylenediamine derivative then condenses with the aldehyde to form a Schiff base. Finally, an intramolecular cyclization and subsequent aromatization yield the stable benzimidazole ring system.

Understanding the Reactivity: The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The key to the synthetic utility of this compound lies in its susceptibility to nucleophilic aromatic substitution. The presence of the strongly electron-withdrawing nitro group ortho to the fluorine atom significantly activates the aromatic ring towards attack by nucleophiles.

The SNAr mechanism is a two-step process:

  • Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group, which stabilizes the intermediate.[5][6]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in this context due to the high electronegativity of fluorine.

Mechanistic Diagram:

G reactant This compound + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Addition product Substituted Product + F⁻ intermediate->product Elimination

Caption: The SNAr mechanism.

Data Summary

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound1000339-51-4C₇H₄FNO₄185.11

Conclusion: A Versatile Tool for Chemical Innovation

This compound stands out as a highly valuable and versatile building block in organic synthesis. Its unique combination of a fluorine atom, a nitro group, and a carboxylic acid on an aromatic ring provides a powerful platform for the construction of complex and biologically active molecules. From its crucial role in the synthesis of the anticancer drug Dabrafenib to its potential as a precursor for a wide range of benzimidazole derivatives, this compound offers numerous opportunities for innovation in medicinal chemistry and materials science. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the exploration of the full synthetic potential of this compound, empowering researchers to advance their scientific discoveries.

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  • This compound: Sourcing & Application Guide for Buyers. [Link]

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Application Notes: Leveraging 3-Fluoro-2-nitrobenzoic Acid for the Synthesis of Novel Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 3-Fluoro-2-nitrobenzoic Acid in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for enhancing pharmacological properties.[1][2][3] The fluorine atom, despite its small size, exerts powerful electronic effects that can significantly influence a molecule's metabolic stability, binding affinity, and bioavailability.[2][3][4] this compound is a prime exemplar of a building block that offers a unique constellation of reactive sites, enabling chemists to construct complex molecular architectures with high precision.

This trifunctional reagent—possessing a carboxylic acid, a nitro group, and a fluorine atom in a specific ortho/meta arrangement—provides a robust platform for generating diverse compound libraries. The electron-withdrawing nature of the adjacent nitro group activates the fluorine for nucleophilic aromatic substitution (SNAr), while the nitro group itself can be readily reduced to a primary amine, a key functional handle for further derivatization. The carboxylic acid provides a convenient point for amide bond formation, one of the most fundamental reactions in drug synthesis.[5][6] This guide provides an in-depth exploration of the properties, key reactions, and strategic applications of this compound, complete with detailed protocols for its effective use in drug discovery programs.

Section 1: Physicochemical Properties and Reactivity Profile

Understanding the inherent properties of this compound is fundamental to its successful application. The compound is a pale lemon crystalline powder with a molecular weight of 185.11 g/mol .[7][8] Its structure presents a unique electronic and steric environment that dictates its reactivity.

PropertyValueSource
CAS Number 1000339-51-4[9]
Molecular Formula C₇H₄FNO₄[7][8]
Molecular Weight 185.11 g/mol [7][8]
Appearance Pale lemon crystalline powder
Boiling Point 354.2 °C[8]
Density 1.568 g/cm³
Purity ≥99.0% (by HPLC)

The key to this reagent's utility lies in the predictable and sequential reactivity of its functional groups. The carboxylic acid is readily activated for coupling reactions. The nitro group can be selectively reduced to an amine under various conditions, which in turn can participate in cyclization or further coupling reactions. The fluorine atom, activated by the ortho-nitro group, is susceptible to SNAr, allowing for the introduction of a wide range of nucleophiles.

Section 2: Core Synthetic Transformations and Protocols

The true power of this compound is realized through three primary transformations: nitro group reduction, amide coupling, and intramolecular cyclization. These reactions, often performed in sequence, form the basis for constructing complex heterocyclic scaffolds common in many approved drugs.

Protocol 2.1: Selective Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is a pivotal step, transforming the electron-withdrawing nature of the substituent into an electron-donating one and providing a key nucleophilic center. While catalytic hydrogenation with Pd/C is a common method, it can sometimes lead to dehalogenation.[10] A more chemoselective method, particularly for substrates with sensitive functional groups, is the use of Tin(II) chloride (SnCl₂).[10][11]

Objective: To selectively reduce the nitro group of this compound to form 2-amino-3-fluorobenzoic acid.

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)[11][12]

  • Absolute Ethanol

  • 5% Aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • In a round-bottom flask, suspend this compound (1.0 eq) in absolute ethanol.

  • Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.

  • Heat the reaction mixture to 70 °C under a nitrogen atmosphere.[11]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is completely consumed (typically 1-3 hours).

  • Allow the solution to cool to room temperature and then pour it into ice water.

  • Carefully adjust the pH to ~7-8 by the slow addition of 5% aqueous sodium bicarbonate.[11]

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic phases, wash thoroughly with brine, and dry over anhydrous sodium sulfate.[11]

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude 2-amino-3-fluorobenzoic acid, which can be used in the next step without further purification or purified by crystallization.

Protocol 2.2: Amide Bond Formation

Amide coupling is one of the most frequently used reactions in medicinal chemistry.[5][6] Using a coupling reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like Hydroxybenzotriazole (HOBt) provides a reliable method for coupling the carboxylic acid of the resulting 2-amino-3-fluorobenzoic acid with a desired amine.[5]

Objective: To couple 2-amino-3-fluorobenzoic acid with a primary or secondary amine (R¹R²NH).

Materials:

  • 2-amino-3-fluorobenzoic acid (1.0 eq)

  • Amine of interest (R¹R²NH) (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (catalytic to 1.0 eq)[5]

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Step-by-Step Protocol:

  • Dissolve 2-amino-3-fluorobenzoic acid (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add the amine of interest (1.1 eq) and the base (DIPEA or TEA, 2.0-3.0 eq).

  • In a separate flask, dissolve EDC (1.2 eq) and HOBt (1.0 eq) in a minimal amount of anhydrous DCM or DMF.

  • Add the EDC/HOBt solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting amide product by column chromatography on silica gel.

Protocol 2.3: Intramolecular Cyclization to Form Heterocyclic Cores

The final step in many synthetic sequences using this building block is an intramolecular cyclization to form bioactive heterocyclic systems. For example, the synthesized N-substituted 2-aminobenzamide can undergo cyclization to form a quinazolinone core, a privileged scaffold in many kinase inhibitors.

Objective: To perform an intramolecular cyclization of an N-acyl-2-aminobenzamide derivative to form a quinazolinone.

Materials:

  • N-acyl-2-aminobenzamide derivative (from Protocol 2.2)

  • Acetic Acid (as solvent and catalyst) or a Lewis acid such as In(OTf)₃[13][14]

  • Toluene (if using a Lewis acid)

Step-by-Step Protocol (Thermal Cyclization):

  • Dissolve the amide intermediate in glacial acetic acid.

  • Heat the mixture to reflux (around 118 °C) for 2-6 hours.

  • Monitor the reaction for the formation of the cyclized product and consumption of the starting material by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified quinazolinone.

Section 3: Case Study: Workflow for a Novel Kinase Inhibitor Candidate

This section outlines a strategic workflow for using this compound to generate a novel kinase inhibitor scaffold. Protein kinases are a critical class of drug targets, and many inhibitors feature heterocyclic core structures.[15][16][17]

G cluster_start Phase 1: Scaffold Synthesis cluster_opt Phase 2: Lead Optimization cluster_eval Phase 3: Biological Evaluation A This compound (Starting Material) B Step 1: Nitro Reduction (Protocol 2.1) Reagents: SnCl2, EtOH A->B C Intermediate A: 2-Amino-3-fluorobenzoic Acid B->C D Step 2: Amide Coupling (Protocol 2.2) Reagents: R-NH2, EDC, HOBt C->D E Intermediate B: N-Acyl-2-amino-3-fluorobenzamide D->E F Step 3: Intramolecular Cyclization (Protocol 2.3) Conditions: Acetic Acid, Reflux E->F G Core Scaffold: Fluorinated Quinazolinone F->G H Step 4: S_NAr Reaction Introduce Diversity at C4 Reagents: Various Nucleophiles (NuH) G->H I Library of Diverse Kinase Inhibitor Candidates H->I J Primary Kinase Assay (e.g., LanthaScreen™) I->J K Cellular Potency Assay (e.g., MTT, CellTiter-Glo®) J->K L ADME/Tox Profiling K->L M Lead Candidate L->M

Caption: Drug discovery workflow using this compound.
Rationale Behind the Workflow:
  • Scaffold Synthesis: The initial phase focuses on rapidly constructing a core heterocyclic scaffold. The sequence of reduction, coupling, and cyclization is a robust and high-yielding pathway to valuable quinazolinone structures.[18]

  • Lead Optimization via SNAr: The fluorine atom on the quinazolinone core, still activated by the neighboring carbonyl and ring nitrogen atoms, provides a handle for late-stage functionalization. By reacting the core scaffold with a library of nucleophiles (e.g., substituted anilines, aliphatic amines, thiols), a diverse set of analogues can be generated to probe the structure-activity relationship (SAR) at this position.

  • Biological Evaluation: The synthesized library is then screened for biological activity. A primary biochemical assay identifies potent inhibitors of the target kinase. Hits are then advanced to cellular assays to confirm on-target activity in a biological context and subsequently profiled for drug-like properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity).

Section 4: Characterization and Quality Control

Ensuring the identity and purity of all intermediates and final compounds is critical for the integrity of any drug discovery campaign.

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹⁹F, and ¹³C NMR spectroscopy should be used to confirm the structure of each compound. The disappearance of the nitro group and appearance of an amine signal in the ¹H NMR after reduction, for instance, is a key diagnostic check.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides confirmation of the elemental composition and molecular weight of the synthesized compounds.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compounds. For biological testing, purity should typically be >95%.

Section 5: Safety and Handling

Proper safety precautions are mandatory when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[19][20]

  • Handling: Handle the chemical in a well-ventilated chemical fume hood to avoid inhalation of dust.[20] Avoid contact with skin and eyes.[19] In case of contact, rinse immediately and thoroughly with water.[19][20]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[19][20]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[19][20]

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Application Notes & Protocols: The Strategic Role of 3-Fluoro-2-nitrobenzoic Acid in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the continuous effort to develop more effective, selective, and environmentally considerate agrochemicals, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern pesticide design.[1][2] 3-Fluoro-2-nitrobenzoic acid (CAS: 1000339-51-4) emerges as a highly valuable and versatile building block in this endeavor.[3] Its unique substitution pattern—featuring a carboxylic acid, a nitro group, and a fluorine atom in a specific ortho/meta arrangement—provides a powerful synthetic handle for constructing complex heterocyclic systems. This guide details the core chemical transformations of this compound and provides detailed protocols for its application in the synthesis of key agrochemical intermediates, with a focus on analogs of the highly successful anthranilic diamide class of insecticides.

Introduction: The Value Proposition of a Fluorinated Synthon

The introduction of fluorine into active pharmaceutical ingredients and agrochemicals can profoundly influence their physicochemical and biological properties.[2] Fluorine's high electronegativity and small size can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins, and modify lipophilicity and bioavailability, often leading to more potent and persistent active ingredients.

This compound is a pale lemon crystalline powder that serves as a prime example of a strategic intermediate.[3] Its utility is rooted in the distinct reactivity of its three functional groups:

  • Carboxylic Acid: A versatile handle for amide bond formation, a linkage present in a vast number of commercial agrochemicals.

  • Nitro Group: Readily reduced to a primary amine, which serves as a crucial nucleophile and a foundational element for building heterocyclic rings.

  • Fluorine Atom: Stably incorporated into the aromatic ring, it imparts the beneficial properties associated with fluorination to the final molecule.

The ortho relationship between the nitro and carboxylic acid groups is particularly significant, as the resulting ortho-amino benzoic acid derivative (after reduction) is the key precursor for forming important heterocyclic structures like benzoxazinones, which are themselves pivotal intermediates.

Property Value Reference
CAS Number 1000339-51-4[4]
Molecular Formula C₇H₄FNO₄[3][4]
Molecular Weight 185.11 g/mol [4]
Appearance Pale lemon crystalline powder[3]
Purity ≥99.0% (by HPLC)[3]
Density 1.568 g/cm³[3]
Boiling Point 354.2°C[3]

Core Synthetic Transformations & Mechanistic Rationale

The synthetic utility of this compound is primarily realized through two sequential, high-yielding transformations: nitro group reduction and subsequent amide bond formation.

Step A: Catalytic Hydrogenation to 2-Amino-3-fluorobenzoic Acid

The conversion of the aromatic nitro group to an aniline is one of the most fundamental and critical reactions in industrial organic synthesis.[5] While various methods exist, catalytic hydrogenation is overwhelmingly preferred for its efficiency, high yields, and clean reaction profile, producing water as the only stoichiometric byproduct.[6]

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this transformation. It provides a high surface area for the adsorption of hydrogen gas and the aromatic substrate, facilitating efficient reduction at moderate temperatures and pressures.

  • Solvent: Solvents like ethanol, methanol, or ethyl acetate are commonly used as they readily dissolve the starting material and are stable under hydrogenation conditions.

  • Hydrogen Pressure: While higher pressures can accelerate the reaction, many nitro reductions proceed efficiently at moderate pressures (e.g., 50-100 psi), which are more manageable and safer for standard laboratory equipment.[7] The reaction is often run until hydrogen uptake ceases, indicating completion.

G cluster_start Starting Material cluster_product Key Intermediate A This compound B 2-Amino-3-fluorobenzoic Acid A->B  Catalytic Hydrogenation  (e.g., H₂, Pd/C)  High Yield, Clean Reaction

Caption: Core reduction of this compound.

Step B: Amide Coupling & Cyclization

The resulting 2-amino-3-fluorobenzoic acid is a fluorinated analog of anthranilic acid, the foundational piece for the billion-dollar anthranilic diamide class of insecticides.[8][9] These insecticides, such as chlorantraniliprole and cyantraniliprole, are potent activators of insect ryanodine receptors.[8] The synthesis universally involves coupling the anthranilate moiety with a substituted N-pyridylpyrazole carboxylic acid.[8][10]

A robust and industrially scalable method for this coupling proceeds through a benzoxazinone intermediate.[11]

Causality Behind Experimental Choices:

  • Activation: The pyrazole carboxylic acid is first activated, typically by conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This dramatically increases the electrophilicity of the carbonyl carbon.

  • Cyclization: The activated acid chloride reacts with the 2-amino-3-fluorobenzoic acid. The amino group acts as a nucleophile, attacking the acid chloride. A subsequent intramolecular cyclization, driven by the ortho positioning of the carboxylic acid, forms the stable benzoxazinone ring, eliminating water. Methanesulfonyl chloride is often used to facilitate this dehydration and cyclization step.[11]

  • Ring Opening: The benzoxazinone is a stable, isolable intermediate. It readily undergoes nucleophilic attack at the carbonyl carbon by a primary amine (e.g., methylamine). This ring-opening step is highly efficient and regioselective, yielding the final N-methyl anthranilic diamide product.[11]

G cluster_workflow Synthetic Workflow for Diamide Synthesis A 2-Amino-3-fluorobenzoic Acid (Intermediate from Part 1) C Benzoxazinone Intermediate (Cyclized Product) A:f0->C:f0 Coupling & Cyclization B Activated Pyrazole (e.g., Pyrazole-COCl) B:f0->C:f0 E Final Fluorinated Diamide Agrochemical (Target Molecule) C:f0->E:f0 Ring-Opening Aminolysis D Primary Amine (e.g., CH₃NH₂) D:f0->E:f0

Caption: Workflow for fluorinated anthranilic diamide synthesis.

Detailed Experimental Protocols

Disclaimer: These protocols are representative and intended for use by trained chemists in a controlled laboratory setting. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 2-Amino-3-fluorobenzoic Acid

This protocol details the catalytic hydrogenation of this compound.

Materials & Equipment:

  • This compound (10.0 g, 54.0 mmol)

  • 10% Palladium on Carbon (Pd/C), 50% wet (approx. 500 mg)

  • Ethanol (200 mL)

  • Parr hydrogenator or similar hydrogenation apparatus

  • Filter agent (e.g., Celite®)

  • Rotary evaporator

  • Glassware: 500 mL hydrogenation vessel, Buchner funnel, filter flask

Procedure:

  • To a 500 mL hydrogenation vessel, add this compound (10.0 g).

  • Add ethanol (200 mL) and swirl to dissolve the solid.

  • Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and connect it to the Parr hydrogenator.

  • Flush the vessel three times with nitrogen, followed by three flushes with hydrogen gas.

  • Pressurize the vessel to 60 psi with hydrogen and begin vigorous stirring.

  • The reaction is exothermic; monitor the temperature and pressure. Hydrogen uptake should be observed on the pressure gauge.

  • Continue the reaction for 4-6 hours or until hydrogen uptake ceases.

  • Once the reaction is complete, cease stirring and vent the hydrogen gas. Flush the vessel three times with nitrogen.

  • Carefully open the vessel and filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of fresh ethanol (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • The resulting solid is the desired product, 2-amino-3-fluorobenzoic acid. Dry under vacuum.

Expected Outcome:

  • Yield: >95%

  • Appearance: Off-white to light tan solid.

  • Purity (HPLC): >98%

Protocol 2: Synthesis of a Representative Fluorinated Anthranilic Diamide

This protocol describes the coupling of 2-amino-3-fluorobenzoic acid with a model pyrazole acid chloride [derived from 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a common moiety in commercial insecticides] via a benzoxazinone intermediate.[10][11]

Part A: Benzoxazinone Formation

Materials & Equipment:

  • 2-Amino-3-fluorobenzoic acid (7.8 g, 50.0 mmol)

  • 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carbonyl chloride (17.5 g, 50.0 mmol) - Prepared by reacting the corresponding carboxylic acid with thionyl chloride.

  • Acetonitrile (250 mL)

  • Pyridine (8.1 mL, 100 mmol)

  • Methanesulfonyl chloride (4.3 mL, 55.0 mmol)

  • Glassware: 500 mL three-neck round-bottom flask, dropping funnel, magnetic stirrer, thermometer.

Procedure:

  • In a 500 mL flask equipped with a magnetic stirrer and thermometer, dissolve 2-amino-3-fluorobenzoic acid (7.8 g) and the pyrazole acid chloride (17.5 g) in acetonitrile (250 mL).

  • Add pyridine (8.1 mL) to the mixture and stir.

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add methanesulfonyl chloride (4.3 mL) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

  • A precipitate will form. Cool the mixture back to 5°C and filter the solid.

  • Wash the solid with cold acetonitrile (2 x 30 mL) and dry under vacuum to yield the benzoxazinone intermediate.

Part B: Ring-Opening to Form the Final Diamide

Materials & Equipment:

  • Benzoxazinone intermediate from Part A (e.g., 20.0 g, approx. 45 mmol)

  • Acetonitrile (200 mL)

  • Methylamine solution (e.g., 40% in water, approx. 5.7 mL, 67.5 mmol)

  • Magnetic stirrer, glassware.

Procedure:

  • Suspend the benzoxazinone intermediate (20.0 g) in acetonitrile (200 mL) in a flask with vigorous stirring.

  • Slowly add the methylamine solution dropwise. A slight exotherm may be observed.

  • Stir the mixture at room temperature for 2-3 hours. The suspension should gradually become a clearer solution before a new precipitate (the product) may form.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the benzoxazinone.

  • Upon completion, add water (100 mL) to precipitate the product fully.

  • Stir for 30 minutes, then filter the solid product.

  • Wash the solid with a 1:1 mixture of acetonitrile/water (2 x 40 mL) and then with water (2 x 40 mL).

  • Dry the solid under vacuum to yield the final fluorinated anthranilic diamide.

Conclusion and Future Outlook

This compound is a quintessential example of a modern chemical building block engineered for purpose. The protocols provided demonstrate its straightforward conversion into high-value intermediates and final target molecules analogous to market-leading agrochemicals. The principles of nitro reduction and subsequent amide coupling via a benzoxazinone are robust, scalable, and foundational to this area of chemical synthesis. As the demand for novel crop protection agents with improved safety and efficacy profiles continues to grow, versatile fluorinated synthons like this compound will remain indispensable tools for researchers and scientists in the agrochemical industry.[1][3]

References

  • Title: Synthesis and Insecticidal Activities of Novel Anthranilic Diamides Containing Modified N-Pyridylpyrazoles. Source: ACS Publications. URL: [Link]

  • Title: Synthesis, crystal structure and biological activity of novel anthranilic diamide insecticide containing alkyl ether group. Source: PubMed. URL: [Link]

  • Title: Novel Anthranilic Diamide Insecticides: Design, Synthesis, and Insecticidal Evaluation. Source: ResearchGate. URL: [Link]

  • Title: Synthesis of insecticidal fluorinated anthranilic diamides. Source: PubMed. URL: [Link]

  • Title: Anthranilic diamide class of insecticides. Source: ResearchGate. URL: [Link]

  • Title: Synthesis method of chlorantraniliprole. Source: Patsnap Eureka. URL: [Link]

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  • Title: Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. Source: MDPI. URL: [Link]

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Application Note: A Comprehensive Guide to Nucleophilic Aromatic Substitution (SNAr) with 3-Fluoro-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 3-Fluoro-2-nitrobenzoic Acid in SNAr

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern organic synthesis, enabling the construction of complex aryl ethers, amines, and thioethers that are prevalent in pharmaceuticals, agrochemicals, and materials science.[1] The substrate, this compound, is an exceptionally well-activated system for this transformation. Its utility stems from a confluence of structural features:

  • A Potent Electron-Withdrawing Group (EWG): The nitro group (−NO₂) at the C2 position strongly polarizes the aromatic ring, rendering the ipso-carbon (C3) highly electrophilic and susceptible to nucleophilic attack.[2][3]

  • An Excellent Leaving Group: In the context of SNAr, fluoride is an ideal leaving group. Its high electronegativity activates the ring for the initial nucleophilic addition (the rate-determining step), and its departure in the subsequent fast step restores aromaticity.[4][5] This reactivity pattern is a notable inversion of the halide leaving group ability observed in aliphatic Sₙ2 reactions.[4]

  • A Versatile Synthetic Handle: The carboxylic acid moiety provides a valuable site for subsequent chemical modifications, such as amide bond formation or reduction, allowing for the rapid diversification of the substituted product.

This guide provides a robust, field-proven protocol for performing SNAr reactions on this compound with common nucleophiles, grounded in a detailed mechanistic understanding to empower researchers to adapt and troubleshoot their synthetic routes effectively.

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction does not proceed via a concerted Sₙ2-type displacement or a cationic Sₙ1 pathway, which are energetically unfavorable on an sp²-hybridized carbon.[2] Instead, it follows a stepwise addition-elimination mechanism .

  • Nucleophilic Addition (Rate-Determining Step): The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the fluorine leaving group. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[3][6]

  • Stabilization of the Intermediate: The stability of the Meisenheimer complex is critical to the reaction's success. The negative charge is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the ortho-nitro group. This delocalization provides a low-energy pathway for the reaction to proceed.[1][4]

  • Elimination and Aromatization (Fast Step): The aromaticity of the ring is restored through the rapid expulsion of the fluoride leaving group, yielding the final substituted product.[6]

The causality behind the substituent placement is paramount; the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance.[3][4]

Sources

experimental setup for nitration of 3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis and Analysis of Nitrated 3-Fluorobenzoic Acid Derivatives

Abstract

The nitration of substituted benzoic acids is a foundational electrophilic aromatic substitution reaction critical for the synthesis of pharmaceutical intermediates and fine chemicals.[1] This guide provides a comprehensive protocol for the nitration of 3-fluorobenzoic acid, a substrate of particular interest due to the competing directing effects of its substituents. We delve into the mechanistic rationale behind the reaction's regioselectivity, offer a detailed, field-tested experimental protocol, and outline robust safety procedures and analytical methods for product characterization. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical execution of this important synthetic transformation.

Introduction and Mechanistic Overview

The introduction of a nitro group (-NO₂) onto an aromatic ring is a pivotal step in organic synthesis, often serving as a gateway to further functionalization, such as reduction to an amine. The nitration of 3-fluorobenzoic acid presents a classic case study in regioselectivity, where the outcome is governed by the electronic interplay of two distinct deactivating groups: a meta-directing carboxylic acid and an ortho-, para-directing fluorine atom.[2]

  • Carboxylic Acid (-COOH) Group: This group is strongly electron-withdrawing and deactivating, directing incoming electrophiles to the meta position (C5).[1][3] This is due to the destabilization of the arenium ion intermediates that would be formed during ortho and para attack.[1][4]

  • Fluorine (-F) Group: As a halogen, fluorine is also deactivating due to its high electronegativity (inductive effect), but it is an ortho-, para- director because its lone pairs can stabilize the arenium ion intermediate through resonance.[2] In 3-fluorobenzoic acid, it directs incoming electrophiles to the C2, C4, and C6 positions.

The reaction, therefore, does not yield a single product but a mixture of isomers. The primary products expected are 3-fluoro-2-nitrobenzoic acid, 3-fluoro-4-nitrobenzoic acid, and 5-fluoro-2-nitrobenzoic acid, arising from the complex balance of these directing effects.[2] The generation of the active electrophile, the nitronium ion (NO₂⁺), is achieved by reacting concentrated nitric acid with concentrated sulfuric acid, where sulfuric acid acts as a catalyst.[3]

G cluster_reagents Reagent Activation cluster_reaction Electrophilic Aromatic Substitution cluster_workup Isolation & Purification HNO3 Nitric Acid (HNO₃) NO2_plus Nitronium Ion (NO₂⁺) HNO3->NO2_plus + H₂SO₄ (catalyst) H2SO4 Sulfuric Acid (H₂SO₄) H2O H₂O HSO4_minus HSO₄⁻ Start 3-Fluorobenzoic Acid NO2_plus->Start Products Mixture of Nitrated Products Start->Products + NO₂⁺ Quench Quench on Ice Filter Vacuum Filtration Quench->Filter Recrystallize Recrystallization Filter->Recrystallize Final Purified Isomers Recrystallize->Final

Caption: High-level experimental workflow for the nitration of 3-fluorobenzoic acid.

Critical Safety Precautions

The nitration of aromatic compounds is a highly exothermic and potentially hazardous reaction.[2] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton®).[5][6]

  • Ventilation: All operations must be conducted inside a certified chemical fume hood to prevent inhalation of toxic and corrosive fumes from nitric acid and nitrogen dioxide gas.[3][5]

  • Reagent Handling: Concentrated nitric and sulfuric acids are extremely corrosive and potent oxidizing agents.[7][8] They can cause severe burns upon contact.[5] Always add acid slowly and handle with extreme care. Prepare the nitrating mixture by adding nitric acid to sulfuric acid slowly while cooling, never the reverse.

  • Temperature Control: The reaction is highly exothermic.[9] Failure to control the temperature can lead to a runaway reaction, resulting in vigorous gas evolution and potential explosion. Maintain the reaction temperature below 10 °C at all times during the addition of the nitrating agent.[1]

  • Quenching: Always pour the acidic reaction mixture slowly over a large amount of crushed ice with stirring. Never add water or ice to the concentrated acid mixture, as this can cause violent boiling and splashing.

  • Emergency Preparedness: Ensure immediate access to an emergency eyewash station and safety shower.[5] Have appropriate spill containment kits (e.g., sodium carbonate or other neutralizing agents) readily available.[8]

  • Waste Disposal: Acidic waste must be neutralized before disposal according to institutional and local environmental regulations.[3][8] Do not mix nitric acid waste with other waste streams, especially organic solvents.[8]

Detailed Experimental Protocol

This protocol details the nitration of 3-fluorobenzoic acid on a laboratory scale.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier ExampleQuantity
3-Fluorobenzoic Acid≥98%Sigma-Aldrich5.0 g (35.7 mmol)
Concentrated Sulfuric Acid (H₂SO₄)95-98%Fisher Scientific25 mL
Concentrated Nitric Acid (HNO₃)70%J.T. Baker5 mL
Crushed IceN/AN/A~200 g
Deionized WaterN/AN/AAs needed
Ethanol/Water MixtureReagent GradeN/AFor recrystallization

3.2. Equipment

  • 100 mL Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer (-20 to 100 °C range)

  • Ice-salt bath

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

3.3. Procedure

  • Preparation of the Nitrating Mixture: In a 50 mL Erlenmeyer flask, carefully add 10 mL of concentrated H₂SO₄. Cool the flask in an ice-salt bath to below 5 °C. While maintaining the low temperature and stirring, slowly add 5 mL of concentrated HNO₃ dropwise.

  • Reaction Setup: Equip a 100 mL three-necked flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in a large ice-salt bath on a magnetic stirrer.

  • Dissolution of Starting Material: Add the remaining 15 mL of concentrated H₂SO₄ to the reaction flask. Once cooled to below 5 °C, add 5.0 g of 3-fluorobenzoic acid in small portions, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.

  • Nitration Reaction: Slowly add the cold nitrating mixture from step 1 to the dropping funnel. Add the nitrating mixture dropwise to the solution of 3-fluorobenzoic acid over 30-45 minutes. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. [1]

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Prepare a 600 mL beaker containing ~200 g of crushed ice. While stirring vigorously, pour the reaction mixture slowly and carefully onto the crushed ice. A solid precipitate will form.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual acids.[1]

  • Purification: The crude product is a mixture of isomers. Purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to isolate the major isomer(s). Fractional crystallization may be necessary to separate the different isomers.[10]

  • Drying: Dry the purified product in a vacuum oven at a low temperature (~50 °C) to a constant weight.

G Start Start Prep_NM Prepare Nitrating Mixture (HNO₃ in H₂SO₄, <5 °C) Start->Prep_NM Prep_SM Dissolve 3-Fluorobenzoic Acid in H₂SO₄ (<5 °C) Start->Prep_SM React Add Nitrating Mixture Dropwise (Maintain Temp <10 °C) Prep_NM->React Prep_SM->React Stir Stir in Ice Bath (1-2 hr) Monitor by TLC React->Stir Quench Pour Reaction Mixture onto Crushed Ice Stir->Quench Filter Vacuum Filter Solid Product Quench->Filter Wash Wash with Cold H₂O until Neutral Filter->Wash Purify Purify by Recrystallization (e.g., Ethanol/Water) Wash->Purify Dry Dry Product Under Vacuum Purify->Dry End Characterize Final Product(s) Dry->End

Caption: Step-by-step experimental workflow for the nitration reaction.

Product Characterization

The resulting product mixture must be analyzed to determine the isomeric distribution and confirm the structures.

4.1. Regioselectivity Analysis

The directing effects of the substituents predict nitration at positions 2, 4, and 5.

Caption: Directing effects influencing the regioselectivity of nitration.

4.2. Spectroscopic Data

The purified isomers can be identified using standard spectroscopic techniques.

TechniqueExpected Observations for Nitro-3-Fluorobenzoic Acid Isomers
¹H NMR The aromatic region (7.5-8.5 ppm) will show distinct splitting patterns (doublets, triplets, doublets of doublets) for each isomer, allowing for structural assignment. The integration of signals in the crude product spectrum can provide an estimate of the isomer ratio.[11][12]
¹³C NMR Unique signals for each of the 7 carbons, with the position of the carbon bearing the nitro group being significantly downfield.
IR Spec. Strong C=O stretch from the carboxylic acid (~1700 cm⁻¹).[13] Two strong absorption bands for the nitro group: asymmetric stretch (~1550 cm⁻¹) and symmetric stretch (~1350 cm⁻¹).[13][14]
Mass Spec. The molecular ion peak (M⁺) will correspond to the molecular weight of the product (C₇H₄FNO₄ = 185.11 g/mol ).[15]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Reaction temperature was too low; insufficient reaction time; dilute acids used.Cautiously allow the reaction to proceed at the higher end of the recommended range (e.g., 5-10 °C). Increase reaction time and monitor by TLC.[2] Ensure use of concentrated acids.[3]
Formation of Dark Byproducts (Tars) Reaction temperature was too high; uncontrolled addition of nitrating agent.Strictly maintain low reaction temperatures (<10 °C).[2] Ensure slow, dropwise addition of the nitrating mixture with efficient stirring to dissipate heat.[2]
Incomplete Reaction Deactivating nature of the substrate.Increase reaction time. Consider using a slightly stronger nitrating agent (e.g., fuming nitric acid), but with extreme caution as this can reduce selectivity.[2]
Difficulty Separating Isomers Similar polarity and solubility of the product isomers.Employ fractional crystallization with different solvent systems. If separation is challenging, consider preparative HPLC or column chromatography.[16]

References

  • What IR peaks are present in 3-nitrobenzoic acid?. brainly.com. Available at: [Link]

  • Process for recovering 3-nitrobenzoic acid. Google Patents.
  • Nitration reaction safety. YouTube. Available at: [Link]

  • Enhanced Infrared ATR Spectra of o-, m-, and p-Nitrobenzoic Acid with Ag Films. Applied Spectroscopy. Available at: [Link]

  • Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. Available at: [Link]

  • A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. Journal of Chemical Education. Available at: [Link]

  • Nitration Of Benzoic Acid. Profnit. Available at: [Link]

  • A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. ResearchGate. Available at: [Link]

  • NITRIC ACID SAFETY. UW Environmental Health & Safety. Available at: [Link]

  • Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. WIPO Patentscope. Available at: [Link]

  • How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?. Quora. Available at: [Link]

  • FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate. ResearchGate. Available at: [Link]

  • Mass spectrum of the TMS derivative of 3-fluorobenzoate. ResearchGate. Available at: [Link]

  • Nitric Acid Safety Tips & Health Hazards. VelocityEHS. Available at: [Link]

  • Reduce your risk of a nitric acid incident. UW Environmental Health & Safety. Available at: [Link]

  • Production process of 2-fluoro-3-nitrobenzoic acid. Google Patents.
  • Surface-enhanced infrared absorption of p-nitrobenzoic acid deposited on silver island films. The Journal of Physical Chemistry. Available at: [Link]

  • Synthesis of p-nitrobenzoic acid. Sciencemadness.org. Available at: [Link]

  • Nitration of benzoic acid. YouTube. Available at: [Link]

  • Synthesis of 3-nitro-4-fluoro-benzoic acid. PrepChem.com. Available at: [Link]

  • Method for purification 4-nitrobenzoic acid. Google Patents.
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  • Benzoic acid, 3-fluoro-. NIST WebBook. Available at: [Link]

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  • What are the nitration reactions of Fluorobenzohydroxy Acid?. Blog. Available at: [Link]

  • Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. The Royal Society of Chemistry. Available at: [Link]

  • Nitration Of Benzoic Acid. UCLA. Available at: [Link]

  • Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Truman ChemLab. Available at: [Link]

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Arkivoc. Available at: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

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Application Notes and Protocols: Navigating the Synthetic Versatility of 3-Fluoro-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the reaction conditions and catalysts for 3-fluoro-2-nitrobenzoic acid, designed for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols to leverage the unique reactivity of this versatile chemical intermediate.

Introduction: A Multifaceted Building Block

This compound is a trifunctional aromatic compound that serves as a highly valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its synthetic utility is derived from the distinct and selectively addressable reactivity of its three functional groups: a carboxylic acid, a nitro group, and a fluorine atom. The electronic interplay between the strongly electron-withdrawing nitro and carboxyl groups and the electronegative fluorine atom defines its chemical behavior. Specifically, the nitro group, positioned ortho to the fluorine, strongly activates the C-F bond towards nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive overview of the key transformations involving this substrate, supported by detailed, field-proven protocols.

Section 1: Selective Reduction of the Nitro Group

The transformation of the nitro group into an amine is a cornerstone reaction, yielding 2-amino-3-fluorobenzoic acid. This product is a crucial precursor for the synthesis of various heterocyclic systems, such as indoles and quinolones, which are prevalent in medicinal chemistry.[1] Catalytic hydrogenation is the most common and efficient method for this conversion due to its high selectivity and clean reaction profile.

Causality of Experimental Design: Catalytic hydrogenation is preferred over chemical reductants (e.g., SnCl₂, Fe/HCl) because it avoids harsh acidic conditions that can be incompatible with other functional groups and simplifies product purification, as the catalyst is easily removed by filtration. Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the reduction of aromatic nitro groups.[2] The reaction is typically run in a protic solvent like methanol or ethanol to facilitate hydrogen solubility and proton transfer.

Protocol 1.1: Catalytic Hydrogenation of this compound

This protocol details the reduction of the nitro group using palladium on carbon under a hydrogen atmosphere.

Workflow Diagram: Nitro Group Reduction

cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product A This compound E Combine reactants in a hydrogenation vessel. Pressurize with H₂. Stir at room temperature. A->E B 10% Pd/C Catalyst B->E C Methanol (Solvent) C->E D H₂ Gas (1 atm or higher) D->E F Filter through Celite® to remove Pd/C catalyst. E->F Reaction completion G Concentrate filtrate under reduced pressure. F->G H 2-Amino-3-fluorobenzoic Acid G->H

Caption: Workflow for the catalytic hydrogenation of this compound.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Methanol (MeOH), ACS grade

  • Hydrogen (H₂) gas

  • Celite® or a similar filter aid

  • Parr hydrogenator or a flask equipped with a balloon for H₂

Procedure:

  • To a hydrogenation vessel, add this compound (1.0 eq).

  • Add methanol to dissolve the starting material (approx. 10-15 mL per gram of substrate).

  • Carefully add 10% Pd/C catalyst (5-10 mol % Pd).

  • Seal the vessel and purge with nitrogen or argon, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm or 15-60 psi) and stir the mixture vigorously at room temperature.[3]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours, as indicated by the consumption of the starting material.

  • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 2-amino-3-fluorobenzoic acid, which can be purified further by recrystallization if necessary.

Data Summary: Catalysts for Nitro Group Reduction

CatalystReducing AgentSolventTemperature (°C)Time (h)Typical Yield (%)Reference
10% Pd/CH₂ (1-4 atm)Methanol25-502-6>95[2]
PtO₂ (Adam's cat.)H₂ (1-3 atm)Ethanol/AcOH254-12>90General Knowledge
Fe / NH₄ClWaterEthanol/Water801-385-95General Knowledge
Cu@CNaBH₄Ethanol25<0.5~100 (for nitrobenzene)[4]

Section 2: Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for derivatization, primarily through esterification and amide bond formation. These reactions are fundamental in drug development for modulating solubility, metabolic stability, and target engagement.

Protocol 2.1: Fischer Esterification

Fischer esterification is a classic, acid-catalyzed method to convert carboxylic acids to esters. Using a large excess of the alcohol (e.g., methanol) drives the equilibrium towards the product.[5]

Causality of Experimental Design: Concentrated sulfuric acid serves as an effective catalyst by protonating the carbonyl oxygen, rendering the carbonyl carbon more electrophilic for attack by the alcohol.[5] The reaction is performed under reflux to increase the reaction rate. Anhydrous conditions are crucial, as water can hydrolyze the ester product, shifting the equilibrium back to the starting materials.

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (20-40 eq) in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

  • Equip the flask with a condenser and heat the mixture to reflux for 4-16 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with water, followed by saturated NaHCO₃ solution (to neutralize the acid), and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford methyl 3-fluoro-2-nitrobenzoate.

Protocol 2.2: Amide Bond Formation

Amide coupling reactions are ubiquitous in organic synthesis. This protocol uses a standard carbodiimide coupling agent, EDC (or DCC), often in conjunction with an additive like HOBt or HATU to suppress side reactions and improve efficiency.

Causality of Experimental Design: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct. HOBt traps the intermediate to form an activated ester, which is less prone to rearrangement and reacts cleanly with the amine to form the desired amide bond.

Materials:

  • This compound

  • Amine of choice (e.g., benzylamine, 1.1 eq)

  • EDC·HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, 1.2 eq)

  • HOBt (Hydroxybenzotriazole, 1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine, 2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DCM.

  • Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Add EDC·HCl (1.2 eq) portion-wise and stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, dilute the mixture with DCM and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide.

Diagram: Carboxylic Acid Transformations

cluster_ester Esterification cluster_amide Amide Coupling Start This compound Reagent1 MeOH, H₂SO₄ (cat.) Reflux Start->Reagent1 Reagent2 R-NH₂, EDC, HOBt DIPEA, DCM Start->Reagent2 Ester Methyl 3-fluoro- 2-nitrobenzoate Reagent1->Ester Amide N-Alkyl/Aryl-3-fluoro- 2-nitrobenzamide Reagent2->Amide

Caption: Key reactions of the carboxylic acid group of this compound.

Section 3: Reactions at the Carbon-Fluorine Bond

The C-F bond in this compound is activated for nucleophilic substitution by the ortho-nitro group. This feature allows for the introduction of a wide range of nucleophiles at the C3 position.

Protocol 3.1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a two-step process involving the addition of a nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the fluoride leaving group.[6]

Causality of Experimental Design: The reaction requires a strong nucleophile and typically a polar aprotic solvent (like DMF or DMSO) to solvate the cation of the nucleophile without hindering its nucleophilicity. The presence of a base (like K₂CO₃) is often necessary to deprotonate protic nucleophiles (e.g., alcohols, amines) or to scavenge any acid formed during the reaction. Heat is usually required to overcome the activation energy for the formation of the Meisenheimer complex.

Diagram: SNAr Mechanism

cluster_mech Mechanism Steps A Start (this compound) B Meisenheimer Complex (Resonance Stabilized) A->B + Nu⁻ (Slow, RDS) C Product B->C - F⁻ (Fast)

Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).

Materials:

  • This compound

  • Nucleophile (e.g., Sodium methoxide, Pyrrolidine, 1.5-2.0 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq, if using a neutral amine)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the nucleophile (e.g., pyrrolidine, 1.5 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature and pour it into ice water.

  • Acidify the aqueous solution with 1 M HCl to precipitate the product (if it is a carboxylic acid).

  • Collect the solid by filtration, wash with water, and dry. Alternatively, extract the product with an organic solvent like ethyl acetate.

  • Purify by recrystallization or column chromatography as needed.

Palladium-Catalyzed Cross-Coupling

While the C-F bond is the strongest carbon-halogen bond, its activation and participation in cross-coupling reactions are achievable, particularly when activated by electron-withdrawing groups.[7] Suzuki-Miyaura coupling can be a viable strategy, though it often requires specialized catalyst systems and harsher conditions compared to reactions with aryl bromides or iodides.

Causality of Experimental Design: The key challenge is the oxidative addition of the Pd(0) catalyst into the C-F bond. This step has a high activation barrier. Success often relies on using highly electron-rich, sterically hindered phosphine ligands (e.g., SPhos, RuPhos) that promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species. A strong base is required for the transmetalation step of the boronic acid.[7][8]

Proposed Conditions for Suzuki-Miyaura Coupling:

  • Catalyst: Pd₂(dba)₃ (2-5 mol %)

  • Ligand: SPhos or RuPhos (4-10 mol %)

  • Base: Cs₂CO₃ or K₃PO₄ (2-3 eq)

  • Solvent: Toluene/Water or Dioxane/Water

  • Temperature: 100-120 °C

This reaction would be highly substrate-dependent and would require significant optimization.

Conclusion

This compound is a synthetically powerful building block due to its three distinct functional handles. The nitro group can be selectively reduced, the carboxylic acid can be readily converted into esters and amides, and the activated fluorine atom can be displaced by various nucleophiles via SNAr. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile intermediate in their synthetic endeavors, from discovery chemistry to process development.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Google Patents. EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.
  • RSC Publishing. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2023). [Link]

  • PrepChem.com. Synthesis of 3-nitro-4-fluoro-benzoic acid. [Link]

  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

  • Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • PrepChem.com. Synthesis of 3-amino-benzoic acid. [Link]

  • Google Patents.
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

  • YouTube. Nucleophilic Aromatic Substitution. Professor Dave Explains. (2019). [Link]

  • ACS Publications. Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. (2023). [Link]

  • MDPI. Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. (2023). [Link]

  • Truman ChemLab. Fischer Esterification of 3-ntrobenzoic acid 2017. [Link]

  • MDPI. Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. (2022). [Link]

  • ResearchGate. Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. (2012). [Link]

  • Semantic Scholar. Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. (2001). [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 3-Fluoro-2-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Fluoro-2-nitrobenzoic Acid Scaffolds in Modern Drug Discovery

This compound and its derivatives are pivotal building blocks in medicinal chemistry and pharmaceutical development. The unique electronic properties conferred by the fluorine and nitro substituents on the aromatic ring make these compounds versatile precursors for a wide range of biologically active molecules. The strategic placement of these functional groups allows for selective modifications, leading to the synthesis of novel therapeutics, including kinase inhibitors, anti-infective agents, and compounds targeting other critical biological pathways.

The successful transition from laboratory-scale synthesis to industrial production of these vital intermediates is fraught with challenges, including ensuring safety, maintaining high purity, and achieving economic viability. This comprehensive guide provides a detailed exploration of the scale-up synthesis of this compound and its key derivatives. We will delve into the underlying chemical principles, offer field-proven protocols, and emphasize the integration of modern process analytical technology (PAT) to ensure a robust, safe, and efficient manufacturing process.

Core Synthetic Strategy: A Multi-Step Approach to this compound

The industrial synthesis of this compound is typically achieved through a multi-step process that prioritizes safety, yield, and purity. While several routes have been explored, a common and effective strategy involves the oxidation of a suitable toluene precursor, followed by a halogen exchange reaction. This approach avoids some of the regioselectivity issues and harsh conditions associated with direct nitration of fluorobenzoic acid.[1]

A representative and scalable synthetic pathway is outlined below. This process is designed to be robust and amenable to large-scale production with careful process control.

Synthetic_Pathway A 2-Chloro-3-nitrotoluene B 2-Chloro-3-nitrobenzaldehyde A->B Oxidation C 2-Fluoro-3-nitrobenzaldehyde B->C Halogen Exchange D This compound C->D Oxidation

Caption: A scalable synthetic route to this compound.

PART 1: Step-by-Step Protocol for the Scale-Up Synthesis of this compound

This protocol is designed for pilot-scale production and can be adapted for larger manufacturing campaigns with appropriate engineering controls and safety assessments.

Step 1: Oxidation of 2-Chloro-3-nitrotoluene to 2-Chloro-3-nitrobenzaldehyde

  • Causality: This initial oxidation selectively converts the methyl group to an aldehyde. Using a milder oxidant than those required for direct conversion to a carboxylic acid minimizes side reactions and improves process control.[1]

  • Protocol:

    • Charge a suitable reactor with 2-chloro-3-nitrotoluene and an appropriate catalyst, such as a supported ionic liquid or a transition metal catalyst.

    • Add an organic solvent and begin agitation.

    • Slowly add 30% hydrogen peroxide to the reaction mixture, maintaining the temperature between 45-55°C for 2-4 hours. The exothermicity of this reaction requires careful monitoring and an efficient cooling system.

    • Upon completion, as monitored by in-line HPLC, filter the reaction mixture to recover the catalyst.

    • Extract the product with a suitable solvent like dichloromethane.

    • Wash the organic phase, dry, and remove the solvent under reduced pressure to yield crude 2-chloro-3-nitrobenzaldehyde.

Step 2: Halogen Exchange to 2-Fluoro-3-nitrobenzaldehyde

  • Causality: A chlorine-fluorine exchange reaction is a key step to introduce the desired fluorine atom. The choice of fluorinating agent is critical for efficiency and safety on a large scale.

  • Protocol:

    • In a separate reactor, charge the crude 2-chloro-3-nitrobenzaldehyde and a fluorinating agent (e.g., KF in the presence of a phase-transfer catalyst).

    • Heat the mixture under controlled conditions to effect the exchange reaction.

    • Monitor the reaction progress by GC or HPLC until the starting material is consumed.

    • Upon completion, cool the reaction mixture and proceed with work-up, which may involve filtration and extraction to isolate the crude 2-fluoro-3-nitrobenzaldehyde.

Step 3: Oxidation to this compound

  • Causality: The final oxidation step converts the aldehyde to the target carboxylic acid. Using an oxidant like hydrogen peroxide with a suitable catalyst offers a cleaner and more environmentally friendly alternative to traditional heavy metal oxidants.[1]

  • Protocol:

    • Charge a reactor with the crude 2-fluoro-3-nitrobenzaldehyde, an organic solvent, and a catalyst (e.g., sodium tungstate).[1]

    • Add 30% hydrogen peroxide dropwise while maintaining the temperature and refluxing for 3-8 hours.

    • Monitor the reaction by HPLC.

    • After completion, cool the reaction mixture and quench any remaining peroxide.

    • The product can be isolated by pouring the mixture into water, followed by filtration and drying.[1]

    • Further purification can be achieved by recrystallization from a suitable solvent system.

Parameter Lab Scale (100 g) Pilot Scale (10 kg)
Starting Material 2-Chloro-3-nitrotoluene2-Chloro-3-nitrotoluene
Overall Yield 65-75%60-70%
Purity (by HPLC) >98%>99%
Typical Batch Time 24-36 hours48-72 hours

PART 2: Key Derivatization Reactions for Scale-Up

The utility of this compound lies in its ability to be converted into a variety of valuable derivatives. The following section details scalable protocols for common derivatization reactions.

A. Synthesis of 3-Fluoro-2-nitrobenzoyl Chloride
  • Causality: The conversion of the carboxylic acid to an acyl chloride activates the carbonyl group for subsequent nucleophilic acyl substitution reactions, such as amidation and esterification. Thionyl chloride is a common and effective reagent for this transformation, but its handling at scale requires stringent safety measures.[2]

  • Protocol:

    • In a glass-lined reactor equipped with a scrubber for acidic gases, charge this compound.

    • Under an inert atmosphere (e.g., nitrogen), slowly add an excess of thionyl chloride (SOCl₂). A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

    • Heat the reaction mixture gently under reflux until the evolution of HCl and SO₂ gases ceases.[3]

    • Monitor the reaction completion by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

    • Distill off the excess thionyl chloride under reduced pressure.

    • The resulting crude 3-fluoro-2-nitrobenzoyl chloride can be purified by vacuum distillation.

  • Safety Considerations for Thionyl Chloride:

    • Thionyl chloride is highly corrosive, toxic if inhaled, and reacts violently with water.[4][5][6][7]

    • All operations must be conducted in a well-ventilated area, preferably in a closed system.[3][4]

    • Personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, a face shield, and a chemical-resistant suit.[5][7]

    • Emergency eyewash and shower stations must be readily accessible.[5]

B. Amidation of this compound
  • Causality: The formation of amides is a crucial step in the synthesis of many pharmaceuticals. A robust and scalable amidation protocol is therefore essential.

  • Protocol (via Acyl Chloride):

    • In a suitable reactor, dissolve the desired amine in an appropriate solvent with a non-nucleophilic base (e.g., triethylamine) to act as an acid scavenger.

    • Cool the amine solution in an ice bath.

    • Slowly add a solution of 3-fluoro-2-nitrobenzoyl chloride to the cooled amine solution. The temperature should be carefully controlled to prevent side reactions.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).

    • Work-up typically involves washing the reaction mixture with dilute acid, base, and brine, followed by drying and removal of the solvent.

    • The crude amide can be purified by crystallization or column chromatography.

C. Esterification of this compound
  • Causality: Fischer esterification is a classic and scalable method for producing esters. The reaction is an equilibrium process, and driving it to completion at a large scale requires specific strategies.[8][9]

  • Protocol (Fischer Esterification):

    • Charge the reactor with this compound and a large excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.

    • Add a catalytic amount of a strong acid, such as sulfuric acid.[10]

    • Heat the mixture to reflux for several hours. The reaction progress can be monitored by HPLC.

    • To drive the equilibrium, water can be removed using a Dean-Stark apparatus if a co-solvent like toluene is used.

    • Upon completion, cool the reaction mixture and neutralize the acid catalyst.

    • Remove the excess alcohol under reduced pressure.

    • The crude ester is then worked up by extraction and purified by distillation or crystallization.[8]

PART 3: Advanced Process Control and Safety

Integration of Process Analytical Technology (PAT)

For a robust and self-validating manufacturing process, the integration of Process Analytical Technology (PAT) is crucial.[11][12] PAT enables real-time monitoring and control of Critical Process Parameters (CPPs) to ensure that Critical Quality Attributes (CQAs) are consistently met.[12][13]

PAT_Integration cluster_0 Real-Time Monitoring cluster_1 Process Control cluster_2 Data Analysis A In-line FTIR/Raman E Feedback Control Loop A->E F Multivariate Data Analysis A->F B On-line HPLC/UPLC B->E B->F C Temperature & Pressure Sensors C->E C->F D Automated Dosing System E->D G Predictive Modeling F->G

Sources

Application Notes and Protocols for the Quantitative Analysis of 3-Fluoro-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-nitrobenzoic acid is a key chemical intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals. The precise and accurate quantification of this analyte is essential for process monitoring, quality control of starting materials and final products, and for pharmacokinetic studies in drug development. This document provides a comprehensive guide to the analytical methodologies for the quantification of this compound, detailing protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Principles of Analysis

The selection of an appropriate analytical technique for the quantification of this compound is contingent upon the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a robust and widely accessible technique for the quantification of aromatic compounds. This compound possesses a chromophore that allows for sensitive detection by UV absorbance. Reversed-phase HPLC, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase, is the method of choice for separating this polar analyte from nonpolar impurities. The retention and separation can be optimized by adjusting the mobile phase composition and pH.

  • Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): For applications requiring higher sensitivity and selectivity, such as trace-level quantification in complex matrices (e.g., biological fluids), UHPLC-MS/MS is the preferred method. This technique combines the high-resolution separation power of UHPLC with the specificity and sensitivity of tandem mass spectrometry. By monitoring specific precursor-to-product ion transitions, interferences from the sample matrix can be minimized, allowing for accurate quantification at very low concentrations.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of this compound, a derivatization step is necessary to convert the carboxylic acid group into a more volatile ester, typically a trimethylsilyl (TMS) ester. This allows for efficient separation on a GC column and subsequent identification and quantification by mass spectrometry. GC-MS provides excellent chromatographic resolution and structural confirmation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

This protocol is adapted from established methods for the analysis of structurally similar nitrobenzoic and fluorobenzoic acids and is suitable for the routine quality control and purity assessment of this compound.[2][3]

Instrumentation and Materials
  • HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid (analytical grade).

  • Reference standard of this compound (purity ≥98%).

Experimental Protocol
  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% (v/v) Phosphoric Acid in Water. Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and sonicate to degas.

    • Mobile Phase B: Acetonitrile.

  • Preparation of Standard Solutions:

    • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • For bulk drug substance, follow a similar procedure to the standard stock solution preparation.

    • For formulated products, an extraction step (e.g., with methanol or acetonitrile) followed by filtration through a 0.45 µm syringe filter may be necessary to remove excipients.

  • Chromatographic Conditions:

ParameterRecommended Condition
Stationary Phase C18 column (150 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with Mobile Phase A (0.1% Phosphoric Acid in Water) and Mobile Phase B (Acetonitrile)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
155050
205050
22955
30955
Data Analysis and Expected Performance

The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the working standard solutions. The method should be validated according to ICH guidelines.[4]

Validation ParameterExpected Performance
Linearity (R²) ≥ 0.999
Range 1 - 50 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL[2]
Limit of Quantification (LOQ) ~0.3 µg/mL[2]
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 2.0%
HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Mobile_Phase Prepare Mobile Phase (A: 0.1% H3PO4 in H2O, B: ACN) HPLC_System HPLC System (C18 Column, 30°C) Mobile_Phase->HPLC_System Standards Prepare Standard Solutions (1-50 µg/mL) Injection Inject 10 µL Standards->Injection Sample Prepare Sample Solution Sample->Injection Detection UV Detection (230 nm) HPLC_System->Detection Injection->HPLC_System Chromatogram Obtain Chromatogram Detection->Chromatogram Calibration Generate Calibration Curve Chromatogram->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Workflow for the HPLC-UV analysis of this compound.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method

This method is suitable for the rapid and sensitive quantification of this compound in complex matrices, such as biological fluids or environmental samples. The protocol is based on established methods for fluorinated benzoic acids.[1]

Instrumentation and Materials
  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • C18 UHPLC column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Reference standard of this compound (purity ≥98%).

Experimental Protocol
  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Preparation of Standard and Sample Solutions:

    • Prepare stock and working standard solutions as described in the HPLC-UV method, using LC-MS grade solvents.

    • Sample preparation may involve protein precipitation (for plasma samples) or solid-phase extraction (SPE) for pre-concentration and clean-up.

  • UHPLC-MS/MS Conditions:

ParameterRecommended Condition
Stationary Phase C18 column (50 mm x 2.1 mm, 1.8 µm)
Mobile Phase Gradient elution with Mobile Phase A and B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI, Negative

MS/MS Detection (Multiple Reaction Monitoring - MRM):

  • The specific precursor and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer. A likely transition would be the loss of CO2 from the deprotonated molecule.

UHPLC-MS/MS Workflow Diagram

UHPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Analysis Sample_Collection Sample Collection Extraction Protein Precipitation or SPE Sample_Collection->Extraction Standard_Addition Spike with Internal Standard Extraction->Standard_Addition UHPLC_System UHPLC System (C18 Column) Standard_Addition->UHPLC_System MSMS_Detector MS/MS Detector (ESI-, MRM) UHPLC_System->MSMS_Detector Peak_Integration Peak Integration MSMS_Detector->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Concentration_Calc Calculate Concentration Calibration_Curve->Concentration_Calc GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Drying Dry Sample/Standard Derivatization Add Pyridine & BSTFA+TMCS Heat at 70°C Drying->Derivatization GC_Injection Inject Derivatized Sample Derivatization->GC_Injection GC_Separation GC Separation (DB-5MS Column) GC_Injection->GC_Separation MS_Detection MS Detection (EI, Scan Mode) GC_Separation->MS_Detection TIC Total Ion Chromatogram MS_Detection->TIC Mass_Spectrum Identify TMS Derivative TIC->Mass_Spectrum Quantification Quantify using Characteristic Ions Mass_Spectrum->Quantification

Sources

solid-phase synthesis utilizing 3-Fluoro-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Solid-Phase Synthesis Utilizing 3-Fluoro-2-nitrobenzoic Acid as a Photolabile Linker

Audience: Researchers, scientists, and drug development professionals.

Abstract

Solid-phase organic synthesis (SPOS) is a cornerstone of modern drug discovery and peptide science, enabling the rapid assembly of complex molecules. The choice of linker, the molecular bridge connecting the substrate to the insoluble support, is critical as it dictates the conditions under which the final product is released. This guide details the application of this compound as a precursor for a sophisticated photolabile linker system. The ortho-nitrobenzyl scaffold provides the basis for cleavage via UV irradiation, a method prized for its mild and orthogonal nature, while the fluorine substituent offers a means to modulate the electronic properties and cleavage kinetics.[1][2] We provide a comprehensive overview of the underlying scientific principles, detailed protocols for linker synthesis, immobilization, peptide assembly, and photolytic cleavage, along with expert insights for troubleshooting and optimization.

Introduction: The Need for Orthogonal Cleavage Strategies

The power of solid-phase synthesis lies in the ability to drive reactions to completion using excess reagents, which are then simply washed away from the resin-bound product.[3] However, the final cleavage step often requires harsh acidic conditions (e.g., trifluoroacetic acid, TFA), which can be detrimental to sensitive functional groups within the target molecule. Photolabile linkers offer an elegant solution, enabling product release under neutral conditions using light, thereby preserving molecular integrity.

The 2-nitrobenzyl group is a well-established photolabile protecting group and linker foundation.[1] Upon irradiation with UV light (typically 350-365 nm), it undergoes an intramolecular rearrangement to release the attached molecule as a carboxylic acid, leaving behind a 2-nitrosobenzaldehyde byproduct. This compound is an attractive starting material for such a linker due to two key features:

  • The ortho-Nitrobenzyl Core: This arrangement is essential for the photochemical cleavage mechanism.

  • The Fluorine Substituent: As a strongly electron-withdrawing element, fluorine can subtly alter the linker's properties, potentially influencing the required cleavage wavelength, quantum efficiency, and stability towards premature cleavage.[4]

This guide provides the necessary framework for researchers to harness the unique advantages of a 3-fluoro-2-nitrobenzyl-based linker system for advanced solid-phase synthesis projects.

Scientific Principles & Mechanism

The Mechanism of Photocleavage

Understanding the cleavage mechanism is paramount to its successful application. The process is an intramolecular redox reaction initiated by the absorption of a photon.

  • Photoexcitation: The nitro group absorbs UV radiation, promoting an electron from a non-bonding orbital on an oxygen atom to an antibonding π* orbital (n→π* transition).

  • Intramolecular Hydrogen Abstraction: The excited nitro group is sufficiently reactive to abstract a benzylic hydrogen atom from the adjacent carbon, forming an aci-nitro intermediate.

  • Rearrangement & Cleavage: This intermediate undergoes a series of electronic and atomic rearrangements, culminating in the cleavage of the benzylic C-O bond and releasing the tethered molecule.

This process is clean, efficient, and occurs under neutral, room-temperature conditions, ensuring orthogonality with most protecting group strategies used in peptide and organic synthesis.

G cluster_main Photocleavage Mechanism of a 2-Nitrobenzyl Linker cluster_products Final Products Start 1. Resin-Bound Substrate (ortho-Nitrobenzyl Ester) Excited 2. Photoexcitation (n→π*) [UV Light, ~365 nm] Start->Excited AciNitro 3. H-Abstraction (aci-Nitro Intermediate) Excited->AciNitro Intramolecular Rearrange 4. Rearrangement & Cyclization AciNitro->Rearrange Cleavage 5. Bond Cleavage Rearrange->Cleavage Product Released Molecule (Free Carboxylic Acid) Cleavage->Product Byproduct Resin-Bound Byproduct (2-Nitrosobenzaldehyde derivative) Cleavage->Byproduct G cluster_main Linker Immobilization Workflow Resin 1. Swell Aminomethyl Resin in DMF Activation 2. Pre-activate Linker Handle (Linker + HATU + DIPEA in DMF) Coupling 3. Couple Activated Linker to Resin (2 hr) Resin->Coupling Add to pre-activated solution Activation->Coupling Wash1 4. Wash Resin (DMF, DCM) Coupling->Wash1 Capping 5. Cap Unreacted Amines (Ac₂O/DIPEA in DMF) Wash1->Capping Wash2 6. Final Wash (DMF, DCM, MeOH) Capping->Wash2 Dry 7. Dry Resin in vacuo Wash2->Dry

Caption: Workflow for attaching the linker to the solid support.

Methodology:

  • Resin Preparation: Place aminomethyl resin (1.0 g, ~1.0 mmol/g loading) in a solid-phase reaction vessel. Swell the resin in dimethylformamide (DMF) for 30 minutes. Drain the solvent. [5]2. Activation: In a separate flask, dissolve the synthesized linker handle (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Stir for 5 minutes.

  • Coupling: Add the activation solution to the swelled resin. Agitate the mixture at room temperature for 2 hours.

  • Washing: Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

  • Capping: To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (1:1:8 v/v/v) for 30 minutes. [6]6. Final Wash & Dry: Wash the resin as in step 4, followed by a final wash with methanol (3x). Dry the functionalized resin under high vacuum overnight. Determine the final loading via a quantitative method like the Kaiser test on a derivatized sample.

Protocol 3: Fmoc-SPPS of a Model Peptide (e.g., Leu-Enkephalin: YGGFL)

This protocol demonstrates the stability of the linker under standard Fmoc-SPPS conditions.

StepReagent/ProcedurePurpose
1. Swelling Add custom resin to vessel, swell in DMF for 30 min.Prepare resin for synthesis.
2. Fmoc Deprotection Treat with 20% piperidine in DMF (2 x 10 min).Expose the primary amine for coupling.
3. Washing Wash with DMF (5x), DCM (3x), DMF (3x).Remove piperidine and byproducts.
4. Coupling Add Fmoc-AA-OH (4 eq), HATU (3.9 eq), DIPEA (8 eq) in DMF. Agitate for 1 hr.Form the peptide bond.
5. Washing Wash with DMF (3x).Remove excess reagents.
6. Repeat Repeat steps 2-5 for each amino acid in the sequence.Elongate the peptide chain.
7. Final Deprotection Perform a final Fmoc deprotection (Step 2).Expose the N-terminal amine.
8. Final Wash & Dry Wash with DMF (5x), DCM (5x), MeOH (3x). Dry in vacuo.Prepare peptide-resin for cleavage.
Protocol 4: Photocleavage from the Solid Support

This is the key step where the synthesized peptide is released from the resin.

Equipment:

  • Photochemical reactor equipped with a medium-pressure mercury lamp and a Pyrex filter (to cut off wavelengths < 300 nm).

  • Solid-phase reaction vessel made of quartz or Pyrex.

  • Inert gas source (Nitrogen or Argon).

Methodology:

  • Preparation: Place the dry peptide-resin (e.g., 100 mg) in the reaction vessel.

  • Solvent Addition: Add a suitable solvent such as a mixture of DCM and MeOH (9:1, 10 mL). The solvent should be transparent at the irradiation wavelength.

  • Irradiation: Suspend the resin by gentle agitation or bubbling with Argon. Irradiate the suspension at 350-365 nm for 2-4 hours at room temperature. [2]Monitor the reaction progress by taking small aliquots of the solution, removing the solvent, and analyzing the content via HPLC.

  • Collection: After completion, filter the resin and collect the filtrate.

  • Washing: Wash the resin with additional solvent (DCM/MeOH, 3x 5 mL) and combine the filtrates.

  • Workup: Evaporate the combined filtrates in vacuo to yield the crude peptide with a free C-terminal carboxylic acid.

  • Purification: Purify the crude peptide using standard methods like preparative reverse-phase HPLC. [3]

Troubleshooting and Expert Insights

IssuePotential CauseRecommended Solution
Low Cleavage Yield Insufficient irradiation time or intensity.Increase irradiation time. Ensure the lamp is functioning correctly and the vessel is close to the source. Check solvent for UV absorbance.
Poor resin swelling.Use a co-solvent like DMF or NMP to improve swelling and accessibility of the linker sites.
Photodegradation of Product Peptide sequence contains photosensitive residues (e.g., Trp).Add a scavenger like 1,3,5-trimethoxybenzene to the cleavage solution. Reduce irradiation time by using a more powerful lamp.
Incomplete Synthesis Aggregation of the peptide chain on the resin.Use aggregation-disrupting techniques during SPPS, such as pseudo-proline dipeptides or backbone protection. [3]
Premature Cleavage Linker instability to certain reagents.While unlikely with this linker, ensure all reagents, especially DMF, are of high quality and free of nucleophilic impurities. [6]

Conclusion

This compound serves as an excellent foundation for a versatile and robust photolabile linker system for solid-phase synthesis. Its compatibility with standard Fmoc-SPPS chemistry, combined with the mild, orthogonal conditions required for cleavage, makes it a valuable tool for the synthesis of sensitive peptides and complex organic molecules. The protocols and insights provided herein offer a comprehensive guide for researchers to successfully implement this advanced linker strategy, enabling the creation of novel compounds for a wide range of scientific applications.

References

  • Ahamad, S., & Kumar, A. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Pharmaceuticals, 16(8), 1149. Retrieved from [Link]

  • Gomara, M. J., et al. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. International Journal of Molecular Sciences, 24(8), 7575. Retrieved from [Link]

  • Ahamad, S., & Kumar, A. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Pharmaceuticals, 16(8), 1149. Retrieved from [Link]

  • Li, Y., et al. (2025). Photolabile Linkers for Solid-Phase Synthesis of Oligosaccharides. Methods in Molecular Biology, 2931, 313-325. Retrieved from [Link]

  • ResearchGate. (n.d.). Reagents and conditions: (a) 4-Fluoro-3-nitrobenzoic acid... Retrieved from [Link]

  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link]

  • Schilling, K. M., et al. (2008). Solid-Phase Synthesis and Kinetic Characterization of Fluorogenic Enzyme-Degradable Hydrogel Crosslinkers. Bioconjugate Chemistry, 19(10), 2074–2082. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

  • University of Southampton. (n.d.). Novel Thermally Cleavable Safety-Catch Linkers for Combinatorial Chemistry. ePrints Soton. Retrieved from [Link]

  • Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3249-3257. Retrieved from [Link]

  • Google Patents. (2020). WO2020030663A1 - Cleavable linker for peptide synthesis.
  • Oreate AI. (2026). The Key Role and Technical Points of Linkers in Peptide Solid-Phase Synthesis. Retrieved from [Link]

  • Cole, A. J., et al. (2022). Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. Chemical Science, 13(8), 2438–2445. Retrieved from [Link]

  • WIPO Patentscope. (2021). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Wang, J., et al. (2014). Fluorinated Protein and Peptide Materials for Biomedical Applications. Biomaterials Science, 2(6), 790-801. Retrieved from [Link]

  • University of Bristol. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. Retrieved from [Link]

  • Lam, K. S., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters, 44(18), 3591-3595. Retrieved from [Link]

Sources

Application Notes: 3-Fluoro-2-nitrobenzoic Acid as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth exploration of 3-fluoro-2-nitrobenzoic acid, a pivotal building block for the synthesis of diverse and medicinally relevant heterocyclic compounds. We delve into the strategic chemical transformations of its key functional groups—the nitro, fluoro, and carboxylic acid moieties—to construct valuable scaffolds such as quinazolinones and acridones. This document outlines core synthetic strategies, provides detailed, field-tested protocols, and explains the mechanistic rationale behind experimental choices, targeting researchers in medicinal chemistry and drug development.

Introduction: The Strategic Value of this compound

This compound is a highly functionalized aromatic scaffold whose value in synthetic organic chemistry stems from the orthogonal reactivity of its three primary functional groups.[1] The electron-withdrawing nature of the nitro and carboxyl groups activates the fluorine atom for nucleophilic aromatic substitution (SNAr). Simultaneously, the nitro group can be readily reduced to an amine, which serves as a handle for a vast array of cyclization reactions. The carboxylic acid group provides a convenient site for amide bond formation and subsequent intramolecular reactions. This unique combination makes it an important intermediate for synthesizing a range of pharmaceuticals, including BRAF inhibitors and quinolone derivatives.[2]

This application note will focus on the most critical transformation: the reduction of the nitro group to form 2-amino-3-fluorobenzoic acid, a versatile precursor for fused heterocyclic systems.

Core Transformation: Reduction to 2-Amino-3-fluorobenzoic Acid

The conversion of this compound to 2-amino-3-fluorobenzoic acid (also known as 3-fluoroanthranilic acid) is the gateway to many complex heterocyclic structures. Anthranilic acids are crucial intermediates for heterocycle preparation.[3] The choice of reducing agent is critical to ensure high yield and chemoselectivity, preserving the carboxylic acid and fluoro functionalities.

dot graph "synthesis_pathway" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="2-Amino-3-fluorobenzoic Acid\n(3-Fluoroanthranilic Acid)", fillcolor="#E8F0FE", fontcolor="#202124"]; product1 [label="Quinazolinones", fillcolor="#E6F4EA", fontcolor="#202124"]; product2 [label="Acridones", fillcolor="#E6F4EA", fontcolor="#202124"]; product3 [label="Benzodiazepines", fillcolor="#E6F4EA", fontcolor="#202124"];

// Edges start -> intermediate [label="Nitro Group Reduction\n(e.g., Catalytic Hydrogenation)", color="#34A853"]; intermediate -> product1 [label="Cyclization with\nAmides/Formamide", color="#4285F4"]; intermediate -> product2 [label="Condensation with\nPhenols", color="#4285F4"]; intermediate -> product3 [label="Reaction with\nα-Amino Acids", color="#4285F4"]; } dot Caption: Key synthetic routes from this compound.

Table 1: Comparison of Nitro Group Reduction Methods
MethodReagents & ConditionsTypical YieldAdvantagesDisadvantages & Considerations
Catalytic Hydrogenation H₂, Pd/C or PtO₂, various solvents (EtOH, MeOH, EtOAc), neutral pH (5-7)>90%High yield, clean reaction, environmentally friendly (water is the only byproduct).Requires specialized hydrogenation equipment; catalyst can be pyrophoric. pH control is important to prevent side reactions.[4]
Chemical Reduction SnCl₂·2H₂O, HCl, EtOH80-90%Does not require high-pressure equipment.Generates stoichiometric amounts of tin waste; requires careful workup and purification.
Transfer Hydrogenation Hydrazine hydrate, FeCl₃, activated carbon, MeOH~85%Avoids gaseous hydrogen and high pressure.Hydrazine is highly toxic; reaction can be exothermic.

Insight: For laboratory-scale synthesis, catalytic hydrogenation is often preferred for its efficiency and cleanliness, provided the necessary equipment is available.[5] The process involves dissolving the nitrobenzoic acid in an aqueous solution of an alkali metal salt (like NaOH or NaHCO₃) to form the soluble salt, adjusting the pH to between 5 and 7, and then hydrogenating in the presence of a catalyst like Palladium on carbon.[4]

Application in Heterocyclic Synthesis I: Quinazolinones

Quinazolinones are a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antiviral properties.[6] 2-Amino-3-fluorobenzoic acid is an excellent starting material for their construction.

Protocol 1: Synthesis of 8-Fluoroquinazolin-4(3H)-one

This protocol details the cyclization of 2-amino-3-fluorobenzoic acid with formamide, a common and straightforward method for accessing the quinazolinone core.[7]

dot graph "workflow_quinazolinone" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes start [label="1. Combine Reactants\n2-Amino-3-fluorobenzoic acid\n+ Formamide (excess)", fillcolor="#F1F3F4", fontcolor="#202124"]; heat [label="2. Heat Mixture\nReflux at 150-160 °C for 4-5 hours", fillcolor="#FBBC05", fontcolor="#202124"]; monitor [label="3. Monitor Reaction\n(TLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cool [label="4. Cool & Precipitate\nCool to room temperature, add water", fillcolor="#F1F3F4", fontcolor="#202124"]; filter [label="5. Isolate Product\nFilter the solid precipitate", fillcolor="#E8F0FE", fontcolor="#202124"]; purify [label="6. Purify\nRecrystallize from ethanol", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> heat [color="#5F6368"]; heat -> monitor [color="#5F6368"]; monitor -> cool [color="#5F6368"]; cool -> filter [color="#5F6368"]; filter -> purify [color="#5F6368"]; } dot Caption: Workflow for 8-Fluoroquinazolin-4(3H)-one synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-fluorobenzoic acid (1.0 eq) with an excess of formamide (10-15 eq). Formamide acts as both a reactant and a solvent.

  • Heating: Heat the reaction mixture to 150-160 °C and maintain this temperature under reflux for 4-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature. Pour the reaction mixture into cold water with stirring. A solid precipitate will form.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with water. Recrystallize the solid from ethanol to yield pure 8-fluoroquinazolin-4(3H)-one.

Mechanism Insight: The reaction proceeds via an initial formation of an N-formyl intermediate from the anthranilic acid and formamide. Subsequent intramolecular cyclization through nucleophilic attack of the amide nitrogen onto the carboxylic acid (or its activated form), followed by dehydration, yields the final quinazolinone ring system.

Application in Heterocyclic Synthesis II: Acridones

Acridone alkaloids are a significant class of natural products known for their broad spectrum of biological activities, including antitumor and antiviral properties.[8][9] The synthesis can be achieved through the condensation of an anthranilic acid derivative with a substituted phenol.

Protocol 2: Synthesis of a Fluoro-Substituted Acridone Derivative

This protocol outlines a general procedure for the condensation of 2-amino-3-fluorobenzoic acid with a phenol like phloroglucinol, followed by cyclization to form the acridone core.[8]

Step-by-Step Methodology:

  • Condensation: Combine 2-amino-3-fluorobenzoic acid (1.0 eq) and phloroglucinol (1.0 eq) in a suitable high-boiling solvent (e.g., diphenyl ether) or under solvent-free melt conditions. Add a catalytic amount of a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent.

  • Cyclization: Heat the mixture to a high temperature (typically 180-250 °C) for several hours. This promotes both the initial condensation and the subsequent intramolecular cyclization. The specific conditions depend heavily on the substrates used.

  • Workup and Isolation: Cool the reaction mixture and treat it with an aqueous base (e.g., NaHCO₃ solution) to neutralize the acid catalyst and precipitate the crude product.

  • Purification: Filter the solid product, wash it with water, and purify by recrystallization from a suitable solvent like DMF or ethanol to obtain the pure fluoroacridone derivative.

Causality: The high temperature is necessary to overcome the activation energy for the intramolecular Friedel-Crafts-type acylation, which forms the central ring of the acridone skeleton. The fluorine substituent can influence the regioselectivity of this cyclization.

Safety and Handling

This compound:

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[10][11] Harmful if swallowed.[1]

  • Precautions: Handle in a well-ventilated area, preferably a fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] Avoid breathing dust.[11]

Reaction Reagents:

  • Catalytic Hydrogenation: Palladium on carbon (Pd/C) can be pyrophoric, especially when dry and exposed to air. Handle the catalyst wet and under an inert atmosphere (e.g., Nitrogen or Argon) when possible.

  • Hydrazine Hydrate: Highly toxic and a suspected carcinogen. Handle only in a fume hood with extreme caution.

Always consult the Safety Data Sheet (SDS) for all chemicals before use.[10][11][12][13] Dispose of chemical waste according to institutional and local regulations.[3]

Conclusion

This compound demonstrates exceptional utility as a precursor in heterocyclic synthesis. Its strategic value is unlocked through the controlled, sequential transformation of its nitro and carboxylic acid groups. By first reducing the nitro moiety to an amine, chemists gain access to 2-amino-3-fluorobenzoic acid, a powerful intermediate for building medicinally important scaffolds like quinazolinones and acridones. The protocols and insights provided herein serve as a practical guide for researchers aiming to leverage this versatile building block in their synthetic campaigns.

References

  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

  • Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines . ACS Omega. Available at: [Link]

  • Acridone synthesis - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Acridone Base Phenolic Compounds for Antibacterial Activity . Juniper Publishers. Available at: [Link]

  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives . ResearchGate. Available at: [Link]

  • SYNTHESES AND BIOLOGICAL STUDIES OF NOVEL 9(10H)-ACRIDONE DERIVATIVES . International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • SAFETY DATA SHEET - 4-Chloro-3-nitrobenzoic acid . Thermo Fisher Scientific. Available at: [Link]

  • Synthesis of quinazolinones - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • Recent advances in the synthesis of 2,3-fused quinazolinones . Royal Society of Chemistry. Available at: [Link]

  • Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects . PMC - NIH. Available at: [Link]

  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization . Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Benzoazepine Derivatives via Azide Rearrangement and Evaluation of Their Antianxiety Activities . PMC - PubMed Central. Available at: [Link]

  • Production process of 2-fluoro-3-nitrobenzoic acid - Google Patents. Google Patents.
  • New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice . PMC. Available at: [Link]

  • the methods of synthesis of 2-aminobenzophenones . Prospects in Pharmaceutical Sciences. Available at: [Link]

  • This compound | C7H4FNO4 | CID 18915920 . PubChem. Available at: [Link]

  • Hydrogenation of nitrobenzoic acids - Google Patents. Google Patents.
  • Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture . CABI Digital Library. Available at: [Link]

  • Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides . Beilstein Journals. Available at: [Link]

  • ChemInform Abstract: Synthesis and Reactions of Fluoroaryl Substituted 2-Amino-3-cyanopyrroles and Pyrrolo[2,3-d]pyrimidines . ResearchGate. Available at: [Link]

  • Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones . Organic Chemistry Portal. Available at: [Link]

  • Synthesis and reactions of α-fluoro-α-amino amides . ResearchGate. Available at: [Link]

Sources

Protecting Group Strategies for 3-Fluoro-2-nitrobenzoic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthetic Challenges of a Sterically Hindered and Electronically Deactivated Aromatic Carboxylic Acid

3-Fluoro-2-nitrobenzoic acid is a valuable building block in medicinal chemistry and materials science. However, its synthetic utility is often hampered by the challenges associated with protecting its carboxylic acid functionality. The presence of a nitro group at the ortho position creates significant steric hindrance, while both the nitro and fluoro substituents are strongly electron-withdrawing. This unique electronic and steric profile deactivates the carboxyl group towards traditional esterification methods and can complicate deprotection steps.

This comprehensive guide provides an in-depth analysis of protecting group strategies tailored for this compound. We will explore the rationale behind selecting appropriate protecting groups, provide detailed, step-by-step protocols for their installation and removal, and discuss the nuances of working with this challenging substrate.

The Strategic Imperative: Why Protecting Group Selection is Critical

The choice of a protecting group for this compound is not a trivial decision. An ideal protecting group should be:

  • Easy to install in high yield despite the steric hindrance and electronic deactivation.

  • Stable to a wide range of reaction conditions that may be required for modifying other parts of the molecule.

  • Selectively removable under mild conditions that do not affect the fluoro and nitro groups or other sensitive functionalities.

This guide will focus on three primary classes of protecting groups that offer a balance of these properties: Benzyl Esters , Tertiary-Butyl (t-Butyl) Esters , and Silyl Esters . The selection of a particular protecting group will depend on the overall synthetic strategy, particularly the need for orthogonal protection schemes where multiple protecting groups are removed under distinct conditions[1].

Benzyl Ester Protection: A Robust and Versatile Strategy

Benzyl esters are a popular choice for protecting carboxylic acids due to their general stability to a wide range of reagents and their facile removal by hydrogenolysis. For a sterically hindered substrate like this compound, direct esterification methods can be challenging.

Rationale for Benzyl Esterification Method Selection

Standard Fischer esterification, which involves heating the carboxylic acid with benzyl alcohol and a strong acid catalyst, is often sluggish and low-yielding with sterically hindered and electron-deficient benzoic acids. More effective methods involve the activation of the carboxylic acid or the use of a more reactive benzylating agent.

One such effective method is the Steglich Esterification , which utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP)[2][3]. This method is known for its mild reaction conditions and its ability to esterify sterically demanding substrates[4].

Alternatively, the Mitsunobu Reaction provides a powerful means of forming esters with inversion of stereochemistry at the alcohol, though for a primary alcohol like benzyl alcohol, this is not a concern. The reaction proceeds under mild, neutral conditions and is often successful for hindered substrates where other methods fail[5][6]. Using a more acidic p-nitrobenzoic acid has been shown to improve yields for sterically hindered alcohols, a principle that can be applied to the esterification of hindered carboxylic acids with less hindered alcohols[7].

dot graph "protection_deprotection_workflow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: Overview of protecting group strategies and their corresponding deprotection methods for this compound.

Detailed Protocol: Benzyl Esterification via Steglich Esterification

Materials:

  • This compound

  • Benzyl alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DCM (approx. 0.2 M concentration).

  • Add benzyl alcohol (1.2 eq) and DMAP (0.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.

  • Combine the filtrates and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired benzyl 3-fluoro-2-nitrobenzoate.

Deprotection of the Benzyl Ester

The benzyl group is typically removed by catalytic hydrogenolysis. However, care must be taken as the nitro group is also susceptible to reduction under these conditions. Selective debenzylation in the presence of a nitro group can be challenging but is achievable with careful control of the catalyst and reaction conditions.

Detailed Protocol: Hydrogenolytic Deprotection of Benzyl 3-Fluoro-2-nitrobenzoate

Materials:

  • Benzyl 3-fluoro-2-nitrobenzoate

  • Palladium on carbon (10% Pd/C)

  • Ethyl acetate (EtOAc) or Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve benzyl 3-fluoro-2-nitrobenzoate (1.0 eq) in EtOAc or MeOH in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol% Pd).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure is often sufficient).

  • Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected this compound.

Note: Over-reduction of the nitro group to an amine can occur. If this is observed, reducing the catalyst loading or reaction time may be necessary. Alternatively, transfer hydrogenation using a hydrogen donor like ammonium formate can sometimes offer better selectivity[7].

Tertiary-Butyl (t-Butyl) Ester Protection: Stability and Acid-Labile Cleavage

The t-butyl ester is an excellent choice when a protecting group that is stable to a wide range of nucleophilic and basic conditions is required. Its removal is typically achieved under acidic conditions, providing an orthogonal deprotection strategy to the hydrogenolysis of benzyl esters[8][9].

Rationale for t-Butyl Esterification Method Selection

The formation of t-butyl esters can be challenging due to the steric bulk of the t-butyl group. A common and effective method involves the reaction of the carboxylic acid with isobutylene in the presence of a strong acid catalyst[10]. This method generates the stable tert-butyl cation in situ, which is then trapped by the carboxylic acid.

dot graph "tbutyl_ester_deprotection" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: Mechanism of acid-catalyzed deprotection of a t-butyl ester.

Detailed Protocol: t-Butyl Esterification using Isobutylene

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Isobutylene (liquefied or generated in situ)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a pressure-rated vessel.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Condense a slight excess of isobutylene (1.5-2.0 eq) into the reaction vessel.

  • Seal the vessel and allow it to slowly warm to room temperature. Stir for 24-48 hours.

  • Cool the vessel back down to 0 °C before carefully venting.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford t-butyl 3-fluoro-2-nitrobenzoate.

Deprotection of the t-Butyl Ester

The t-butyl group is readily cleaved by treatment with a strong acid such as trifluoroacetic acid (TFA)[3][4][9][11][12]. The reaction is typically clean and high-yielding.

Detailed Protocol: Acid-Catalyzed Deprotection of t-Butyl 3-Fluoro-2-nitrobenzoate

Materials:

  • t-Butyl 3-fluoro-2-nitrobenzoate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene

Procedure:

  • Dissolve t-butyl 3-fluoro-2-nitrobenzoate (1.0 eq) in DCM (approx. 0.2 M).

  • Add TFA (5-10 eq) to the solution at room temperature.

  • Stir the reaction for 1-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene (2-3 times) to remove residual TFA.

  • The resulting this compound is often pure enough for subsequent steps, but can be further purified by recrystallization if necessary.

Silyl Ester Protection: A Mild and Labile Option

Silyl esters offer a very mild protection strategy for carboxylic acids. Their key advantage is their lability towards fluoride ions, providing another orthogonal deprotection pathway. However, they are generally more sensitive to acidic and basic conditions than benzyl or t-butyl esters[13]. The stability of silyl esters increases with the steric bulk of the silyl group, with common examples being trimethylsilyl (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBDMS)[14].

Rationale for Silyl Esterification Method Selection

Silyl esters are typically formed by reacting the carboxylic acid with a silyl halide (e.g., TBDMS-Cl) in the presence of a non-nucleophilic base such as imidazole or triethylamine.

Detailed Protocol: TBDMS Esterification

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Add TBDMS-Cl (1.2 eq) portion-wise at room temperature.

  • Stir the reaction for 2-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the TBDMS ester.

Deprotection of the Silyl Ester

Silyl esters are most commonly cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF).

Detailed Protocol: Fluoride-Mediated Deprotection of a TBDMS Ester

Materials:

  • TBDMS 3-fluoro-2-nitrobenzoate

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the TBDMS ester (1.0 eq) in THF.

  • Add TBAF solution (1.1 eq) dropwise at room temperature.

  • Stir for 30-60 minutes, monitoring by TLC.

  • Quench the reaction with water and acidify with 1 M HCl.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected carboxylic acid.

Comparative Summary of Protecting Group Strategies

Protecting GroupProtection ConditionsDeprotection ConditionsAdvantagesDisadvantages
Benzyl (Bn) Steglich or Mitsunobu esterificationH₂, Pd/CGenerally stable; orthogonal to acid/base labile groups.Can be sensitive to reductive conditions that may affect the nitro group.
t-Butyl (t-Bu) Isobutylene, acid catalystStrong acid (e.g., TFA)Very stable to a wide range of conditions; orthogonal to hydrogenolysis.Requires pressure equipment for protection; deprotection uses strong acid.
Silyl (e.g., TBDMS) Silyl halide, baseFluoride source (e.g., TBAF)Mild protection and deprotection; orthogonal to hydrogenolysis and acidolysis.Labile to acidic and basic conditions; may not be suitable for all synthetic routes.

Conclusion

The successful implementation of protecting group strategies is paramount for the synthetic manipulation of this compound. The choice between benzyl, t-butyl, and silyl esters should be guided by the specific requirements of the synthetic route, with careful consideration of orthogonality and functional group compatibility. The detailed protocols provided in this guide offer robust starting points for researchers, enabling the effective utilization of this versatile building block in complex molecule synthesis.

References

  • Butt, T. T., & Farooq, U. (2023). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 28(15), 5897. [Link]

  • Dodge, J. A., & Martin, S. F. (1995). A general procedure for Mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 72, 214. [Link]

  • Fukuyama, T., & Kan, T. (2011). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Synlett, 2011(12), 1787-1790. [Link]

  • Tapolcsányi, P., & Wölfling, J. (2005). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. Monatshefte für Chemie / Chemical Monthly, 136(7), 1129-1136.
  • Wawrzyniak, P., & Dembinski, R. (2019). Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. ACS Omega, 4(3), 5953-5959. [Link]

  • Camp, D., & Jenkins, I. D. (1989). Mechanism of the Mitsunobu Esterification Reaction. 1. The Involvement of Phosphoranes and Oxyphosphonium Salts. The Journal of Organic Chemistry, 54(13), 3045-3049.
  • Griesbeck, A. G., & Maptue, N. E. (2022). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 7(48), 44031-44039. [Link]

  • Wikipedia. (2023, December 12). Steglich esterification. [Link]

  • ChemHelper. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Protecting group. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

  • Munawar, S., Zahoor, A. F., Hussain, S. M., Ahmad, S., Mansha, A., Parveen, B., ... & Irfan, A. (2022). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 4, 100314. [Link]

  • ResearchGate. (2015, September 23). How can I deprotect esters using TFA?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Georg Thieme Verlag.
  • Common Organic Chemistry. (n.d.). Acid to Ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Khodaei, M. M., & Bahrami, K. (2006). Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system. Journal of the Serbian Chemical Society, 71(4), 335-338.
  • Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses, 63, 183. [Link]

  • Han, H., & Janda, K. D. (1996). Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine. Molecules, 1(1), 51-54.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of benzyl groups. Retrieved from [Link]

  • Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(01), 235-239.
  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]

  • Ogasa, C., Kayano, K., & Namba, K. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett.
  • ResearchGate. (n.d.). Proposed mechanism for deprotection of benzyl group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Shiina, I. (2007). An Effective Use of Benzoic Anhydride and Its Derivatives for the Synthesis of Carboxylic Esters and Lactones: A Powerful and Convenient Mixed Anhydride Method Promoted by Basic Catalysts. The Journal of Organic Chemistry, 72(1), 1-26.
  • Patil, C. J., Patil, M. C., & Patil, M. C. (2019). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.

Sources

purification techniques for 3-Fluoro-2-nitrobenzoic acid products

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 3-Fluoro-2-nitrobenzoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (FNBA) is a pivotal chemical intermediate, valued for its unique molecular architecture featuring fluoro, nitro, and carboxylic acid functional groups. This arrangement makes it a versatile building block in the synthesis of a wide array of high-value compounds, particularly in the pharmaceutical and material science sectors.[1] It serves as a key precursor for synthesizing anti-inflammatory drugs, anticonvulsants, and anti-cancer agents.[1] The purity of FNBA is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API) or advanced material.

Common synthetic routes, such as the nitration of 3-fluorobenzoic acid or the oxidation of 2-fluoro-3-nitrotoluene, can introduce a variety of impurities, including regioisomers, unreacted starting materials, and reaction by-products.[1] Therefore, robust and efficient purification strategies are essential. This guide provides a comprehensive overview and detailed protocols for the most effective techniques to purify this compound, ensuring it meets the stringent requirements for research and development.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physical properties of FNBA is fundamental to selecting and optimizing a purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₄FNO₄[1]
Molecular Weight 185.11 g/mol [1]
Appearance Off-white to pale-yellow solid[2]
Melting Point 140-142 °C (approx.)
Boiling Point ~354.2 °C[1]
Solubility Slightly soluble in water. Soluble in ethanol, methanol, and ethyl acetate.[3][4][5]

Common Impurities: The choice of purification method is directly influenced by the likely impurities. Depending on the synthesis route, crude FNBA may contain:

  • Starting Materials: Unreacted 3-fluorobenzoic acid or 2-fluoro-3-nitrotoluene.

  • Regioisomers: Isomers such as 5-fluoro-2-nitrobenzoic acid or 2-fluoro-5-nitrobenzoic acid, which can form during nitration and exhibit similar properties, making them challenging to separate.

  • By-products: Products from over-oxidation or side reactions.

  • Inorganic Salts: Residual acids (sulfuric, nitric) or bases used during the synthesis and workup.

Purification Strategy: A Decision Workflow

The initial purity of the crude product and the nature of its impurities dictate the most efficient purification path. A multi-step approach is often necessary for achieving high purity (>98%).

Purification_Workflow start Crude this compound check_impurities Assess Impurity Profile (TLC, HPLC, NMR) start->check_impurities inorganic_salts Mainly Inorganic Salts and Polar Impurities? check_impurities->inorganic_salts High Polarity Diff. isomers_organics Mainly Organic Impurities (Isomers, Starting Materials)? check_impurities->isomers_organics Low Polarity Diff. inorganic_salts->isomers_organics No extraction Acid-Base Extraction inorganic_salts->extraction Yes recrystallization Recrystallization isomers_organics->recrystallization No (Moderate Separation) chromatography Column Chromatography isomers_organics->chromatography Yes (Difficult Separation) extraction->recrystallization Proceed to Polish purity_check_2 Check Purity >98%? recrystallization->purity_check_2 purity_check_1 Check Purity >98%? chromatography->purity_check_1 purity_check_1->recrystallization No, Polish end Pure Product purity_check_1->end Yes purity_check_2->chromatography No, Re-purify purity_check_2->end Yes

Caption: Decision workflow for selecting a purification technique.

Methodology 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging the principle that most solids are more soluble in a hot solvent than in a cold one.[6] A carefully chosen solvent will dissolve the target compound and impurities at high temperatures, but upon cooling, will selectively precipitate the target compound in a pure crystalline form while impurities remain in the "mother liquor."

Principle of Causality: Solvent Selection

The success of recrystallization hinges on the choice of solvent. An ideal solvent should:

  • Completely dissolve the crude FNBA at or near its boiling point.

  • Poorly dissolve FNBA at low temperatures (e.g., 0-4 °C) to maximize recovery.

  • Either not dissolve impurities at all or dissolve them very well even at low temperatures, so they remain in solution.

  • Be chemically inert with FNBA.

  • Have a boiling point below the melting point of FNBA to prevent "oiling out."

Based on solubility data for similar nitrobenzoic acids, a mixed solvent system of Ethanol/Water or Ethyl Acetate/Hexane is often effective. Ethanol and ethyl acetate are good "solubilizing" solvents, while water and hexane are "precipitating" or anti-solvents.

Protocol: Recrystallization using Ethanol/Water

This protocol is designed for purifying approximately 5 grams of crude FNBA. Adjust volumes accordingly.

  • Dissolution: Place 5.0 g of crude FNBA into a 250 mL Erlenmeyer flask. Add a magnetic stir bar. On a hot plate with stirring, add the minimum amount of hot ethanol (~30-40 mL) required to fully dissolve the solid at a gentle boil.

    • Expert Insight: Adding the solvent in small portions prevents using an excessive amount, which would reduce the final yield.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper into a pre-heated receiving flask. Pour the hot solution through the filter paper quickly to remove the impurities.

  • Induce Crystallization: Remove the flask from the heat. Slowly add deionized water dropwise while the solution is still hot and stirring, until a faint, persistent cloudiness (turbidity) appears. Add 1-2 drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Expert Insight: This step creates a perfectly saturated solution. The subsequent cooling will force the FNBA out of solution.

  • Cooling and Crystal Growth: Cover the flask with a watch glass and allow it to cool slowly to room temperature on the benchtop. Slow cooling is crucial for the formation of large, pure crystals as the crystal lattice has time to exclude impurity molecules.[7][8]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Collection of Crystals: Set up a Büchner funnel for vacuum filtration.[9] Wet the filter paper with a small amount of ice-cold ethanol/water (in the same ratio as the final solvent mixture).

  • Washing and Drying: Pour the cold crystal slurry into the funnel and apply vacuum. Wash the collected crystals with a small amount of ice-cold anti-solvent (water) to remove any residual mother liquor containing dissolved impurities. Leave the vacuum on for 10-15 minutes to air-dry the crystals.

  • Final Drying: Transfer the purified crystals to a watch glass, break up any large clumps, and dry to a constant weight in a vacuum oven at 40-50 °C.

Troubleshooting Recrystallization
IssueProbable CauseSolution
No Crystals Form Too much solvent used; solution is not saturated.Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod or adding a seed crystal.
"Oiling Out" The saturated solution's temperature is above the melting point of the solute.Add more of the primary solvent (ethanol) to the hot mixture to decrease the saturation point, then allow it to cool again.
Poor Recovery Compound is too soluble in the cold solvent; insufficient cooling time.Ensure the solvent choice is appropriate. Cool the flask in an ice-salt bath for a longer duration.

Methodology 2: Column Chromatography

For challenging separations, particularly the removal of closely related isomers, column chromatography offers superior resolving power. This technique separates compounds based on their differential adsorption to a solid stationary phase while being carried through by a liquid mobile phase.

Principle of Causality: Phase Selection
  • Stationary Phase: Silica gel (SiO₂) is the standard choice for moderately polar compounds like FNBA due to its acidic surface hydroxyl groups, which interact with the polar nitro and carboxylic acid groups.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is used. The polarity of the eluent is fine-tuned to achieve optimal separation. The ideal eluent system should provide a retention factor (Rf) of ~0.3 for the target compound on a TLC plate. For a related compound, an eluent of 5% ethyl acetate in petroleum ether was effective.[10] A gradient from low to high polarity is often used to first elute non-polar impurities and then the product.

Protocol: Silica Gel Column Chromatography
  • TLC Analysis: First, determine the optimal eluent system using Thin-Layer Chromatography (TLC). Test various ratios of ethyl acetate/hexane to find a system that gives good separation between FNBA (target Rf ≈ 0.3) and its impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% Ethyl Acetate in Hexane). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude FNBA (e.g., 1 g) in a minimal amount of a strong solvent like dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method typically results in better separation than loading a liquid sample. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the initial non-polar mobile phase. Collect fractions in test tubes. Monitor the separation by collecting small spots from the column outlet onto a TLC plate and visualizing under UV light.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., from 5% to 15% ethyl acetate in hexane) to elute the more strongly adsorbed compounds. FNBA should elute as a distinct band.

  • Fraction Pooling and Evaporation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.

Methodology 3: Acid-Base Extraction

This technique exploits the acidic nature of the carboxylic acid group to separate FNBA from neutral or basic organic impurities.

Extraction_Workflow start Crude FNBA dissolved in Ethyl Acetate (Organic Layer) add_base Add weak base (aq. NaHCO₃) and shake in Separatory Funnel start->add_base separate_layers Separate Layers add_base->separate_layers organic_layer Organic Layer: Contains Neutral/Basic Impurities separate_layers->organic_layer Top Layer aqueous_layer Aqueous Layer: Contains Sodium 3-fluoro-2-nitrobenzoate (Water-Soluble Salt) separate_layers->aqueous_layer Bottom Layer discard_org Discard or Process Separately organic_layer->discard_org acidify Cool in ice bath and re-acidify with conc. HCl to pH ~2 aqueous_layer->acidify precipitate Pure FNBA precipitates out of solution acidify->precipitate filter_dry Filter, Wash with Cold Water, and Dry precipitate->filter_dry end Pure Product filter_dry->end

Caption: Workflow for purification via acid-base extraction.

Principle of Causality: Selective Deprotonation

By treating an organic solution of crude FNBA with a mild aqueous base like sodium bicarbonate (NaHCO₃), the acidic FNBA is deprotonated to form its corresponding sodium salt. This salt is ionic and thus highly soluble in the aqueous phase, while non-acidic organic impurities remain in the organic phase.[9] A weak base is chosen to selectively react with the strong carboxylic acid without causing hydrolysis or other reactions with the nitro group.

Protocol: Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude FNBA (e.g., 5 g) in a suitable organic solvent like ethyl acetate (~100 mL). Transfer the solution to a separatory funnel.

  • Extraction: Add an equal volume of saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake vigorously, frequently venting to release CO₂ gas that is formed.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure all the acidic product has been transferred to the aqueous phase.

  • Precipitation: Combine all aqueous extracts. Cool the flask in an ice bath. Slowly and carefully add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH ≈ 2, check with pH paper). A precipitate of pure FNBA will form.[9]

  • Collection and Drying: Collect the solid product by vacuum filtration, wash with a small amount of ice-cold deionized water, and dry thoroughly as described in the recrystallization protocol.

Assessment of Purity

After purification, the identity and purity of the this compound must be confirmed.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantitative purity analysis.[1] A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like phosphoric or formic acid) is typically used.[1][11] A pure sample will show a single major peak.

  • Melting Point: A sharp melting point range that matches the literature value (e.g., 1-2 °C range) is a strong indicator of high purity. Impurities tend to depress and broaden the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and identify any remaining impurities.

References

  • Wang, X., et al. (2015). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. [Link]

  • Google Patents. CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
  • PrepChem.com. Synthesis of 3-nitro-4-fluoro-benzoic acid. [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

  • Ozerskaya, P. A., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Purity of 2-Fluoro-3-Nitrobenzoic Acid: A Perspective. [Link]

  • ResearchGate. (2016). The solubility of 3-nitrobenzoic acid in seven solvents. [Link]

  • SIELC Technologies. (2018, May 16). 3-Chloro-2-nitrobenzoic acid. [Link]

  • University of Missouri–St. Louis. Recrystallization of Benzoic Acid. [Link]

  • Zhang, C., et al. (2016). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. [Link]

  • University of Wisconsin-Madison. The Recrystallization of Benzoic Acid. [Link]

  • California State University, Stanislaus. (2010, January 26). Recrystallization and Extractions of Organic Compounds. [Link]

  • Organic Chemistry at SD Miramar College. (2017, September 9). Recrystallization - Organic Chemistry Lab Technique [Video]. YouTube. [Link]

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Application Notes and Protocols for 3-Fluoro-2-nitrobenzoic Acid: A Guide for Safe and Effective Handling

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and storage procedures for 3-Fluoro-2-nitrobenzoic acid. This document emphasizes scientific integrity and practical, field-proven insights to ensure user safety and experimental success.

Introduction: Understanding this compound

This compound is an aromatic organic compound with the chemical formula C₇H₄FNO₄.[1] It serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals.[2] The presence of a fluorine atom, a nitro group, and a carboxylic acid functional group on the benzene ring imparts specific reactivity to the molecule, making it a versatile building block. However, these same functional groups also necessitate careful handling and storage to mitigate potential hazards.

This guide provides a detailed framework for risk assessment and outlines the necessary precautions for the safe utilization of this compound in a laboratory setting.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with this compound is the foundation of safe laboratory practice.

2.1. GHS Classification and Hazards

Globally Harmonized System (GHS) classifications for this compound and similar compounds indicate the following primary hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[3]

  • Eye Irritation: Causes serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation.[4]

2.2. Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₇H₄FNO₄[1]
Molecular Weight 185.11 g/mol [1]
Appearance White to off-white solid powder[5]
Melting Point 138 - 140 °C[5]
Solubility Slightly soluble in water. Soluble in DMSO and Methanol.[5]

2.3. Reactivity and Stability

  • Stability: Stable under recommended storage conditions.[6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[7]

  • Hazardous Decomposition Products: Upon combustion, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[6]

Personal Protective Equipment (PPE): The First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound to prevent exposure.

  • Eye and Face Protection: Chemical safety goggles are essential.[8][9] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[10]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, are required.[8][9] Always inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat: A standard laboratory coat should be worn to protect street clothing.

    • Additional Protection: For larger quantities or when there is a significant risk of skin contact, consider wearing an impervious gown.[11]

  • Respiratory Protection:

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors.[12]

    • If dust is generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) should be used.[8]

Safe Handling Procedures

Adherence to a systematic workflow is crucial for minimizing the risk of exposure and contamination.

4.1. General Handling Precautions

  • Avoid all personal contact, including inhalation of dust.[13]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[7][13]

  • Wash hands thoroughly with soap and water after handling.[4][12]

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[6]

4.2. Protocol for Weighing and Transferring

  • Preparation: Don all required PPE as outlined in Section 3.

  • Work Area: Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to control dust.

  • Dispensing: Use a spatula or a scoop to carefully transfer the solid from its storage container to a tared weighing vessel. Avoid generating dust clouds.

  • Closing Containers: Promptly and securely close the container lid after dispensing to prevent contamination and exposure.

  • Cleaning: Clean any spills on the balance and surrounding areas immediately using appropriate procedures (see Section 6).

Storage Requirements

Proper storage of this compound is essential for maintaining its integrity and preventing hazardous situations.

  • Container: Keep the compound in its original, tightly closed container.[4][12]

  • Location: Store in a cool, dry, and well-ventilated area.[4]

  • Separation: Store away from incompatible materials, particularly strong oxidizing agents and bases.[7]

  • Inventory Management: Label all containers clearly with the chemical name, date received, and any associated hazards. Maintain an accurate inventory of the chemical.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is critical.

6.1. First Aid Measures

  • In case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]

  • In case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.[14]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[14]

  • If Swallowed: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

6.2. Accidental Release Measures

  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, carefully sweep up the spilled solid, avoiding dust generation.[12]

    • Collect the material in a suitable, labeled container for disposal.

    • Clean the spill area with a damp cloth or paper towel, and place the cleaning materials in the disposal container.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert others and contact the appropriate emergency response team.

    • Prevent the spill from entering drains or waterways.

Waste Disposal

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Containers: Collect all chemical waste in designated, labeled, and sealed containers.

  • Contaminated Materials: Any materials used for cleaning spills (e.g., paper towels, absorbent pads) and contaminated PPE should also be disposed of as hazardous waste.

  • Disposal Route: Do not dispose of down the drain or in the regular trash. Arrange for disposal through a licensed hazardous waste disposal company.

Workflow Visualization

The following diagram illustrates the key stages of the safe handling workflow for this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Preparedness RiskAssessment Conduct Risk Assessment SelectPPE Select & Don Appropriate PPE RiskAssessment->SelectPPE Emergency Emergency Procedures (Spill/Exposure) RiskAssessment->Emergency Weighing Weighing & Transfer (in fume hood) SelectPPE->Weighing SelectPPE->Emergency Reaction Use in Experiment Weighing->Reaction Weighing->Emergency Decontamination Decontaminate Work Area Reaction->Decontamination Reaction->Emergency Storage Secure Storage Decontamination->Storage WasteDisposal Segregate & Dispose of Waste Decontamination->WasteDisposal Decontamination->Emergency Storage->Emergency WasteDisposal->Emergency

Caption: Safe Handling Workflow for this compound.

References

  • This compound | C7H4FNO4 | CID 18915920 - PubChem. [Link]

  • Personal Protective Equipment | US EPA. [Link]

  • What PPE Should You Wear When Handling Acid 2024? - LeelineWork. [Link]

  • 2-Fluoro-3-nitrobenzoic acid | C7H4FNO4 | CID 18672992 - PubChem. [Link]

  • 4-Chloro-3-nitrobenzoic acid Safety Data Sheet - Thermo Fisher Scientific. [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. [Link]

  • PERSONAL PROTECTIVE EQUIPMENT - ASHP Publications. [Link]

  • This compound | CAS#:1000339-51-4 | Chemsrc. [Link]

  • MSDS of 2-Fluoro-3-nitrobenzoic acid. [Link]

  • Exploring 2-Fluoro-3-Nitrobenzoic Acid: Properties and Applications. [Link]

  • 3-Nitrobenzoic acid - Wikipedia. [Link]

  • Managing and Disposing of Household Hazardous Waste - NY.Gov. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-2-nitrobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you improve reaction yields, ensure product purity, and maintain experimental control. The primary focus of this guide is the most prevalent synthetic route: the oxidation of 3-fluoro-2-nitrotoluene.

Frequently Asked Questions (FAQs)

Q1: What is the most common and accessible laboratory method for synthesizing this compound?

The most widely employed method is the side-chain oxidation of 3-fluoro-2-nitrotoluene.[1] This transformation specifically targets the methyl group for conversion into a carboxylic acid. Strong oxidizing agents are required, with potassium permanganate (KMnO₄) in a neutral or slightly alkaline aqueous solution being the most common choice due to its efficacy and cost-effectiveness.[2][3] An alternative, though often involving more hazardous waste, is the use of chromium-based oxidants like sodium or potassium dichromate in a strong acidic medium.[4][5]

Q2: Why is potassium permanganate (KMnO₄) the preferred oxidant for this reaction?

Potassium permanganate is a powerful and versatile oxidant capable of converting alkyl side chains on aromatic rings to carboxylic acids.[6][7] Its advantages include:

  • High Reactivity: It is strong enough to oxidize the methyl group, which is deactivated by the electron-withdrawing effects of the adjacent nitro and fluoro groups.

  • Cost-Effectiveness: KMnO₄ is a readily available and inexpensive reagent.

  • Visible Endpoint: The reaction progress can often be visually monitored by the disappearance of the intense purple color of the permanganate ion as it is reduced to a brown manganese dioxide (MnO₂) precipitate.[3]

  • Eco-Friendliness: While producing a solid waste (MnO₂), it avoids the use of heavy metals like chromium, which pose more significant environmental disposal challenges.[6]

The reaction mechanism is complex but is understood to involve the abstraction of a hydrogen atom from the methyl group as a key rate-determining step, leading to a benzyl radical intermediate that is subsequently oxidized.[7][8]

Q3: What are the primary safety concerns associated with this synthesis?

The oxidation of nitrotoluenes is an energetic process that demands careful management. Key safety concerns include:

  • Exothermic Reaction: The oxidation is highly exothermic. Uncontrolled addition of the oxidant can lead to a rapid temperature increase and a potential runaway reaction.[6][9] This is particularly true when using phase-transfer catalysts or when performing the reaction at a larger scale.

  • Starting Material Toxicity: 3-Fluoro-2-nitrotoluene is a toxic solid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[10]

  • Strong Oxidants: Potassium permanganate and dichromates are strong oxidizers and should not be mixed with combustible organic materials.

Q4: What is a realistic reaction yield for this synthesis?

While theoretical yields are 100%, practical laboratory yields for this type of oxidation can vary significantly based on reaction scale, purity of reagents, and optimization of conditions. Well-executed procedures can achieve yields in the range of 70-85%. However, suboptimal conditions can lead to yields below 50% due to incomplete reaction or the formation of side products.[9] For a related compound, 2-fluoro-3-nitrobenzoic acid, a yield of 96% has been reported using sodium dichromate, highlighting the potential for high efficiency under optimized conditions.[5]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve problems encountered during the synthesis.

Problem 1: My reaction shows low or no conversion of the 3-fluoro-2-nitrotoluene starting material.
  • Q: I've refluxed my reaction for hours, but TLC analysis still shows a large amount of starting material. What went wrong?

    A: This is a common issue that typically points to three potential causes: reagent stoichiometry, temperature, or reagent quality.

    • Cause A: Insufficient Oxidant. The stoichiometry for the permanganate oxidation of a methyl group to a carboxylic acid requires 2 moles of KMnO₄ for every mole of the toluene substrate.

      • Solution: Ensure you have calculated the molar equivalents correctly. It is standard practice to use a slight excess of KMnO₄ (e.g., 2.1-2.2 equivalents) to drive the reaction to completion and account for any minor decomposition.

    • Cause B: Inadequate Reaction Temperature. While the reaction is exothermic, it also has a significant activation energy.

      • Solution: The reaction is typically run at or near the boiling point of the aqueous solution (approx. 100 °C).[3] Ensure your heating mantle and condenser setup are maintaining a steady reflux. Insufficient heating will result in a very slow or stalled reaction.

    • Cause C: Poor Mixing/Solubility. 3-fluoro-2-nitrotoluene is an organic solid with limited solubility in water. If the phases are not adequately mixed, the reaction rate will be limited by the interface between the organic substrate and the aqueous permanganate.

      • Solution: Use a robust mechanical stirrer or a large, efficient magnetic stir bar to ensure the mixture is a fine, turbulent suspension. In some cases, a phase-transfer catalyst (PTC) can be used, but this must be done with extreme caution as it can dramatically increase the reaction rate and exothermicity.

Problem 2: The starting material is consumed, but the yield of this compound is poor.
  • Q: The purple color of the permanganate is gone and my starting material spot has disappeared on TLC, but after workup, my isolated yield is only 40%. Where did my product go?

    A: This frustrating outcome usually indicates either the formation of undesired side products or mechanical loss of the product during the workup and purification stages.

    • Cause A: Competing Ring Oxidation. Potassium permanganate is a powerful enough oxidant to attack the aromatic ring itself, leading to ring-opening or the formation of phenolic byproducts, which are ultimately degraded.[8][11] This side reaction competes with the desired methyl group oxidation.

      • Solution: Control the reaction conditions carefully. Ring oxidation is often favored by overly harsh conditions. Avoid using a large excess of permanganate and ensure the pH does not become strongly acidic or alkaline, as this can change the oxidant's behavior.[6] Maintaining a neutral or slightly basic pH (e.g., by adding a small amount of sodium carbonate) is often optimal.[3]

    • Cause B: Product Loss During Workup. The workup for a permanganate oxidation can be tricky. The desired product is water-soluble in its salt form (potassium 3-fluoro-2-nitrobenzoate) and must be carefully isolated.

      • Solution 1 (Filtering MnO₂): The fine MnO₂ precipitate can clog filter paper and trap a significant amount of the aqueous solution containing your product. It is best to filter the reaction mixture while it is still hot. Wash the collected MnO₂ solid thoroughly with several portions of hot water and combine the filtrates.

      • Solution 2 (Acidification): The product will not precipitate until the aqueous solution is acidified (typically to pH 1-2 with HCl or H₂SO₄). Add the acid slowly while cooling the solution in an ice bath to promote the formation of easily filterable crystals. Check the pH with indicator paper to ensure complete precipitation.

      • Solution 3 (Extraction): If the product has some solubility in the acidic aqueous phase, you may need to perform an extraction with an organic solvent like ethyl acetate after acidification to recover all the material.[3]

Problem 3: The reaction becomes too vigorous and difficult to control.
  • Q: When I added the potassium permanganate, the reaction started to boil violently, even without external heating. How can I prevent this?

    A: This indicates that the rate of heat generation is exceeding the rate of heat dissipation, a dangerous situation that can lead to a runaway reaction.

    • Cause: Rate of Oxidant Addition. Adding a powerful oxidant like KMnO₄ all at once to the heated substrate is a common cause of an uncontrolled exotherm.[9]

      • Solution: Control the rate of addition. Instead of adding the solid KMnO₄ in one portion, add it slowly in small portions over a period of 30-60 minutes. An even safer method is to dissolve the KMnO₄ in water and add this solution dropwise using an addition funnel. This, combined with external cooling (e.g., a water bath), allows you to maintain precise control over the reaction temperature.

Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound via potassium permanganate oxidation.

Materials:

  • 3-Fluoro-2-nitrotoluene

  • Potassium Permanganate (KMnO₄)

  • Sodium Carbonate (Na₂CO₃, optional)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Metabisulfite (Na₂S₂O₅, for quenching)

  • Deionized Water

  • Ethyl Acetate (for extraction/recrystallization)

  • Hexanes (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3-fluoro-2-nitrotoluene (1.0 eq) and deionized water (approx. 20 mL per gram of starting material). Add a small amount of sodium carbonate (0.1 eq) to maintain a slightly alkaline pH.

  • Heating: Heat the mixture to a gentle reflux (approx. 95-100 °C) with vigorous stirring to create a fine suspension.

  • Oxidant Addition: In a separate beaker, dissolve potassium permanganate (2.1 eq) in deionized water (approx. 40 mL per gram of KMnO₄). Slowly add this purple solution to the refluxing reaction mixture via an addition funnel over 1-2 hours. Monitor the reaction temperature and adjust the addition rate to maintain a controlled reflux.

  • Reaction Monitoring: After the addition is complete, continue to heat the mixture at reflux. The reaction is complete when the purple color of the permanganate has been replaced by a brown precipitate of manganese dioxide (MnO₂). This can take anywhere from 2 to 6 hours.

  • Quenching & Filtration: Once the reaction is complete, cool the mixture slightly (to ~60-70 °C). To destroy any excess permanganate, add a small amount of sodium metabisulfite until the purple color is fully discharged. Immediately filter the hot mixture through a pad of Celite to remove the MnO₂.

  • Product Isolation: Wash the MnO₂ filter cake thoroughly with several portions of hot water. Combine the aqueous filtrates and cool the clear solution in an ice bath.

  • Acidification: Slowly add concentrated HCl to the cold filtrate with stirring until the pH is ~1-2 (test with pH paper). A pale yellow or off-white precipitate of this compound should form.

  • Collection & Drying: Stir the cold slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash it with a small amount of cold water, and dry it under vacuum.

  • Purification (Optional): If the product requires further purification, it can be recrystallized from a suitable solvent system, such as an ethyl acetate/hexanes mixture.

Data & Visualization

Table 1: Key Reaction Parameters & Expected Outcomes
ParameterRecommended ValueRationale
Substrate 3-Fluoro-2-nitrotolueneCommercially available precursor.[1]
Oxidant Potassium PermanganateEffective, inexpensive, and common oxidant.[6]
Stoichiometry 1 : 2.1 (Substrate : KMnO₄)Slight excess of oxidant ensures complete conversion.
Solvent WaterInexpensive, non-toxic, and allows for high reaction temperature.
Temperature 95-100 °C (Reflux)Provides sufficient energy to overcome activation barrier.[3]
pH Neutral to slightly basicHelps to minimize ring oxidation side reactions.[2][3]
Typical Yield 70-85%Realistic outcome for an optimized laboratory procedure.
Diagrams

Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation A 1. Combine 3-Fluoro-2-nitrotoluene & Water B 2. Heat to Reflux (95-100 °C) A->B C 3. Add KMnO₄ Solution (Portion-wise) B->C D 4. Monitor until Purple Color Fades C->D E 5. Hot Filtration (Remove MnO₂) D->E Reaction Complete F 6. Cool Filtrate (Ice Bath) E->F G 7. Acidify to pH 1-2 (with HCl) F->G H 8. Collect Solid (Vacuum Filtration) G->H I 9. Dry & Purify (Recrystallization) H->I Crude Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_loss Solutions for Product Loss Start Low Yield? Check_Conversion Is Starting Material Consumed? (TLC) Start->Check_Conversion Cause_Incomplete Incomplete Reaction Check_Conversion->Cause_Incomplete No Cause_SideReaction Side Reactions or Workup Loss Check_Conversion->Cause_SideReaction Yes Sol1 Verify KMnO₄ Stoichiometry (≥2.1 eq) Cause_Incomplete->Sol1 Sol2 Ensure Constant Reflux Temp (≥95 °C) Cause_Incomplete->Sol2 Sol3 Improve Stirring Cause_Incomplete->Sol3 Sol4 Optimize Temp/pH to reduce ring oxidation Cause_SideReaction->Sol4 Sol5 Filter MnO₂ while hot & wash cake thoroughly Cause_SideReaction->Sol5 Sol6 Ensure full precipitation (pH 1-2) & extract filtrate Cause_SideReaction->Sol6

Caption: Troubleshooting decision tree for low yield issues.

References

  • A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives. (2014). National Institutes of Health (NIH). [Link]

  • Oxidation by permanganate: synthetic and mechanistic aspects. (2008). NIT Rourkela. [Link]

  • A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives. ResearchGate. [Link]

  • Synthesis of 3-nitro-4-fluoro-benzoic acid. PrepChem.com. [Link]

  • A STUDY OF SIDE-CHAIN OXIDATIONS WITH POTASSIUM PERMANGANATE. I1. Zenodo. [Link]

  • Nitrotoluene oxidation. Sciencemadness Discussion Board. [Link]

  • Modeled oxidation reactions of 2-nitrotoluene (R1 = NO2, R2 = H) and... ResearchGate. [Link]

  • Permanganate Oxidation mechanisms of Alkylarenes. IOSR Journal. [Link]

  • Synthesis of p-nitrobenzoic acid. PrepChem.com. [Link]

  • TNT. Wikipedia. [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. [Link]

  • Synthesis of 6-fluoro-2-nitrobenzoic acid. PrepChem.com. [Link]

  • Production process of 2-fluoro-3-nitrobenzoic acid.
  • Oxidation of nitrotoluenes by toluene dioxygenase: evidence for a monooxygenase reaction. National Institutes of Health (NIH). [Link]

  • Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Central European Journal of Chemistry. [Link]

  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]

  • Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. WIPO Patentscope. [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc. [Link]

  • 3-Fluoro-2-nitrotoluene. MySkinRecipes. [Link]

  • 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Synthesis of 3-Fluoro-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 3-Fluoro-2-nitrobenzoic acid. This resource is tailored for researchers, chemists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we move beyond simple protocols to dissect the causality behind common experimental challenges, offering field-proven insights and troubleshooting strategies to ensure the integrity and success of your synthesis.

Philosophical Approach to Synthesis: A Self-Validating System

Every chemical synthesis should be approached as a self-validating system. This means that your experimental design and execution should inherently include checks and balances that confirm the reaction's progress and the product's identity and purity at each critical juncture. The guidance provided herein is structured to empower you to build such a robust synthetic strategy, minimizing side reactions and maximizing yield and purity.

Troubleshooting Guide: Navigating Common Side Reactions and Issues

This section addresses the most frequently encountered challenges during the synthesis of this compound, particularly via the nitration of 3-fluorobenzoic acid. Each issue is presented with its probable causes and actionable solutions.

Issue 1: Low Yield of this compound

Question: My reaction has a significantly lower yield than expected. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors, primarily related to the inherent reactivity of the starting material and potential product loss during workup.

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
Incomplete Reaction Both the fluorine atom and the carboxylic acid group are deactivating towards electrophilic aromatic substitution, making the reaction inherently slow.[1]Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.
Cautiously Increase Temperature: While low temperatures are crucial to minimize side reactions, a modest and carefully controlled increase in temperature can enhance the reaction rate.[1] Find the optimal balance for your specific setup.
Use a Stronger Nitrating Agent: Employing fuming nitric acid or adjusting the ratio of the nitrating mixture to favor a higher concentration of the active nitronium ion (NO₂⁺) can drive the reaction more effectively.[1]
Product Loss During Workup The product may not fully precipitate out of the reaction mixture upon quenching with ice, or it may be partially soluble in the wash solutions.Optimize Precipitation: Ensure the reaction mixture is poured into a vigorously stirred, large excess of an ice/water slurry to promote rapid and complete precipitation.[2]
Adjust pH for Washing: When washing the crude product, use cold, dilute acid (e.g., 0.1 N HCl) to minimize the formation of the more soluble carboxylate salt.
Issue 2: Formation of Isomeric Impurities (e.g., 3-Fluoro-4-nitrobenzoic acid and 5-Fluoro-2-nitrobenzoic acid)

Question: My final product is contaminated with significant amounts of other nitro isomers. Why is this happening and how can I improve the regioselectivity?

Answer:

The formation of a mixture of isomers is a common challenge in the nitration of substituted benzenes, and 3-fluorobenzoic acid is a prime example of competing directing effects.

Mechanistic Insight:

The fluorine atom is an ortho, para-director, while the carboxylic acid group is a meta-director.[1][3][4][5] This leads to a complex regiochemical outcome:

  • Fluorine Directing Effects: Directs the incoming nitro group to the 2, 4, and 6 positions.

  • Carboxylic Acid Directing Effects: Directs the incoming nitro group to the 3 and 5 positions.

The desired product, this compound, is favored by the ortho-directing effect of the fluorine. However, other isomers can also form.[1]

G 3-Fluorobenzoic Acid 3-Fluorobenzoic Acid Desired Product This compound 3-Fluorobenzoic Acid->Desired Product Ortho to F Side Product 1 3-Fluoro-4-nitrobenzoic acid 3-Fluorobenzoic Acid->Side Product 1 Ortho to F Side Product 2 5-Fluoro-2-nitrobenzoic acid 3-Fluorobenzoic Acid->Side Product 2 Meta to COOH NO2+ Nitronium Ion (NO₂⁺) NO2+->3-Fluorobenzoic Acid Electrophilic Attack

Solutions to Improve Regioselectivity:

  • Strict Temperature Control: Maintaining a low reaction temperature (0°C or below) is paramount. Lower temperatures generally increase the selectivity for the thermodynamically favored product and can suppress the formation of unwanted isomers.[1]

  • Slow, Controlled Addition: Add the nitrating mixture dropwise to the solution of 3-fluorobenzoic acid with efficient stirring. This maintains a low instantaneous concentration of the nitronium ion, which can improve selectivity.

  • Purification: If isomeric impurities are unavoidable, careful recrystallization is often necessary. A solvent system should be chosen where the solubility of the desired isomer is significantly different from the impurities.

Issue 3: Presence of Dinitrated Byproducts

Question: I am observing the formation of dinitrated species in my product mixture. How can I prevent this over-nitration?

Answer:

Over-nitration occurs when the desired mononitrated product undergoes a second nitration. This is a classic side reaction in nitration chemistry.

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
Excessive Reaction Temperature Higher temperatures provide the activation energy for the deactivating mononitrated ring to undergo a second nitration.[1][6]Maintain Low Temperatures: Strictly adhere to a reaction temperature of 0°C or below. An ice-salt bath is recommended.[2]
Excess Nitrating Agent Using a large excess of the nitrating mixture increases the likelihood of a second nitration event.Stoichiometric Control: Use a carefully measured, slight excess of the nitrating agent. Avoid large excesses.
Prolonged Reaction Time at Higher Temperatures If the reaction is allowed to proceed for an extended period after reaching completion, especially if the temperature has risen, over-nitration can occur.[6]Reaction Monitoring: Use TLC or HPLC to monitor the consumption of the starting material and the formation of the product. Quench the reaction promptly upon completion.
Issue 4: Formation of Dark-Colored Tars

Question: My reaction mixture turns dark brown or black, and I'm isolating a tarry, impure product. What is causing this and how can I avoid it?

Answer:

The formation of dark-colored byproducts, often referred to as "tars," is typically indicative of oxidative side reactions.

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
Oxidation of Starting Material or Product The strong acid and oxidizing conditions of the nitration mixture can lead to the degradation of the aromatic ring, especially at elevated temperatures.[1]Strict Temperature Control: This is the most critical factor. Low temperatures suppress these oxidative pathways.
Controlled Addition of Nitrating Agent: Slow, dropwise addition minimizes localized "hot spots" where the temperature can spike and cause decomposition.[1]
Impurities in the Starting Material The presence of more easily oxidizable impurities in the 3-fluorobenzoic acid can initiate the formation of tars.Ensure Purity of Starting Material: Use high-purity 3-fluorobenzoic acid. If necessary, recrystallize the starting material before use.

Frequently Asked Questions (FAQs)

Q1: What is the optimal synthetic route to this compound to minimize side reactions?

While direct nitration of 3-fluorobenzoic acid is a common route, it is fraught with the challenges of regioselectivity and side reactions. An alternative and often cleaner route involves the oxidation of 2-fluoro-6-nitrotoluene. This approach has the nitro and fluoro groups already in the desired positions, thus avoiding the issue of isomeric byproducts during the introduction of the nitro group. The subsequent oxidation of the methyl group to a carboxylic acid is typically a high-yielding and clean transformation.[7]

G cluster_0 Route 1: Direct Nitration cluster_1 Route 2: Oxidation 3-Fluorobenzoic Acid 3-Fluorobenzoic Acid Nitration HNO₃, H₂SO₄ 3-Fluorobenzoic Acid->Nitration Product_Mix Mixture of Isomers Nitration->Product_Mix Purification Purification Product_Mix->Purification Final_Product_1 This compound Purification->Final_Product_1 2-Fluoro-6-nitrotoluene 2-Fluoro-6-nitrotoluene Oxidation e.g., KMnO₄ or Na₂Cr₂O₇ 2-Fluoro-6-nitrotoluene->Oxidation Final_Product_2 This compound Oxidation->Final_Product_2

Q2: Can decarboxylation be a significant side reaction?

Decarboxylation of nitrobenzoic acids is generally not a major concern under standard nitration conditions (strong acid, low temperature). However, decarboxylation can be induced under different conditions, such as high temperatures or in the presence of certain metal catalysts.[8][9][10] It is more of a consideration in subsequent reactions involving the synthesized this compound, especially if it is subjected to high heat.

Q3: What are the key safety precautions for this synthesis?

The nitration of aromatic compounds using concentrated nitric and sulfuric acids is a highly exothermic and potentially hazardous reaction.[1]

  • Work in a certified fume hood.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Add reagents slowly and in a controlled manner, especially when preparing the nitrating mixture and adding it to the substrate.

  • Always add acid to water (or a larger volume of a less concentrated solution), never the other way around.

  • Have an appropriate quenching agent and spill kit readily available.

Experimental Protocol: Nitration of 3-Fluorobenzoic Acid

This protocol is a representative procedure and should be adapted and optimized based on your specific laboratory conditions and scale.

  • Preparation of the Nitrating Mixture:

    • In a flask submerged in an ice-salt bath, add a measured volume of concentrated sulfuric acid.

    • While vigorously stirring and maintaining the temperature below 0°C, slowly add a stoichiometric equivalent of concentrated nitric acid dropwise.

  • Reaction Setup:

    • In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve 3-fluorobenzoic acid in a sufficient amount of concentrated sulfuric acid.

    • Cool this solution to below 0°C in an ice-salt bath.

  • Nitration Reaction:

    • Slowly add the cold nitrating mixture from the addition funnel to the stirred solution of 3-fluorobenzoic acid.

    • Crucially, maintain the internal reaction temperature below 5°C throughout the addition. [2] The rate of addition should be dictated by your ability to control the temperature.

    • After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours, monitoring the reaction progress by TLC.

  • Workup and Isolation:

    • Prepare a large beaker with a vigorously stirred mixture of crushed ice and water.

    • Slowly and carefully pour the reaction mixture onto the ice/water slurry. A precipitate should form.

    • Allow the slurry to stir until all the ice has melted.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with several portions of cold water, followed by a small amount of cold dilute HCl to ensure the complete precipitation of the acid.

  • Purification:

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetic acid/water) to remove isomeric and other impurities.

References

  • PrepChem. (2023). Synthesis of 3-nitro-4-fluoro-benzoic acid. Retrieved from [Link]

  • Google Patents. (2023). CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.
  • ResearchGate. (n.d.). Decarboxylative cross‐coupling reaction of 2‐nitrobenzoic acid. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]

  • PrepChem. (2023). Synthesis of 3-nitro-4-fluoro-benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The spontaneous decarboxylation of strong carboxylic acid − carboxylate mixtures and the use of carbon surfaces to trap the released free radicals. Retrieved from [Link]

  • Profnit. (n.d.). Nitration Of Benzoic Acid. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Chemical Review and Letters. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]

  • ACS Publications. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from [Link]

  • St. Catherine University. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

  • Quora. (2017). How do we compare the strengths of different ortho-para directors?. Retrieved from [Link]

  • Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

Sources

Technical Support Center: Fluorination of 2-Nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges in the fluorination of 2-nitrobenzoic acid. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, the successful fluorination of this molecule is critical. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights.

Troubleshooting Guide

This section addresses specific issues you may encounter during the fluorination of 2-nitrobenzoic acid and its precursors.

Issue 1: Low or No Product Yield

You've completed the reaction, but analysis by TLC, GC, or NMR shows a low yield of the desired 2-fluoro-3-nitrobenzoic acid or related fluorinated product.

Potential Cause 1: Inherent Low Reactivity of the Substrate

  • Causality: The fluorination of an aromatic ring can be challenging. In nucleophilic aromatic substitution (SNAr) type reactions, the ring must be sufficiently electron-deficient to be attacked by a fluoride source. While the nitro group is a strong electron-withdrawing group that activates the ring, the carboxylic acid group is also deactivating, which can slow the reaction.[1] For other methods, such as the Balz-Schiemann reaction, the stability of the intermediate diazonium salt is paramount.

  • Recommended Solutions:

    • Increase Reaction Temperature: Cautiously increasing the temperature can provide the necessary activation energy.[1][2] However, this must be balanced against the risk of decomposition, especially for thermally sensitive diazonium salts in a Balz-Schiemann reaction.[3] Monitor the reaction closely for the formation of dark-colored byproducts.

    • Extend Reaction Time: Given the deactivated nature of some substrates, a longer reaction time may be required for completion.[1] Use TLC or HPLC to monitor the consumption of the starting material.

    • Use a More Potent Reagent System:

      • For SNAr-type reactions (e.g., a chlorine-fluorine exchange on a precursor), ensure your fluoride source (e.g., KF, CsF) is anhydrous and consider using a phase-transfer catalyst to improve solubility and reactivity.[4]

      • For Balz-Schiemann reactions, alternative counterions to tetrafluoroborate, such as hexafluorophosphate (PF₆⁻), can sometimes improve yields.[5]

Potential Cause 2: Poor Quality or Wet Reagents/Solvents

  • Causality: Fluoride anions are strong bases and highly nucleophilic only when poorly solvated. Protic solvents (like water) will strongly solvate the fluoride ion through hydrogen bonding, drastically reducing its nucleophilicity.[6] Similarly, moisture can quench intermediates in other fluorination methods.

  • Recommended Solutions:

    • Use Anhydrous Conditions: Ensure all solvents (e.g., DMSO, DMF, acetonitrile) are rigorously dried before use.[2] Dry fluoride salts (like KF) by heating under vacuum before the reaction.

    • Verify Reagent Purity: Use starting materials of high purity. Impurities in the 2-nitrobenzoic acid precursor can lead to side reactions.[1]

Potential Cause 3: Inefficient Diazotization (Balz-Schiemann Reaction)

  • Causality: The Balz-Schiemann reaction begins with the conversion of an aromatic amine (e.g., 2-amino-3-nitrobenzoic acid) to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid).[7][8] This step is highly temperature-sensitive. If the temperature rises above 0-5°C, the diazonium salt can prematurely decompose or participate in side reactions.

  • Recommended Solutions:

    • Strict Temperature Control: Maintain the reaction temperature between 0-5°C during the dropwise addition of sodium nitrite solution.[8]

    • Ensure Acidic Conditions: The reaction requires a strong acid like fluoroboric acid (HBF₄) or HCl to generate the necessary electrophile (nitrosyl cation) and stabilize the resulting diazonium salt.[7][8]

Troubleshooting Workflow Diagram

G start Problem: Low Product Yield check_sm Analysis: Check for Unreacted Starting Material (SM) start->check_sm check_side Analysis: Check for Side Products start->check_side sm_present SM Present: Incomplete Reaction check_sm->sm_present Yes side_present Side Products Present check_sm->side_present No SM check_side->side_present Yes solution_time Solution: - Increase Reaction Time - Cautiously Increase Temp sm_present->solution_time solution_reagents Solution: - Verify Reagent Purity - Use Anhydrous Solvents - Use Stronger Reagents sm_present->solution_reagents solution_conditions Solution: - Lower Temperature - Optimize Stoichiometry - Check pH side_present->solution_conditions

Caption: A troubleshooting workflow for diagnosing and resolving low product yield.

Issue 2: Formation of Side Products / Poor Regioselectivity

You have obtained the product, but it is contaminated with significant amounts of byproducts, such as other isomers or tar-like substances.

Potential Cause 1: Competing Reactions

  • Causality: The thermal decomposition of diazonium salts in the Balz-Schiemann reaction can be explosive and can generate highly reactive aryl cation intermediates.[3][9] These can react with other nucleophiles present or lead to polymerization/tarring, especially at high temperatures. In SNAr reactions, if other leaving groups are present on the ring, competitive substitution can occur.

  • Recommended Solutions:

    • Optimize Temperature: High temperatures often lead to a loss of selectivity.[1] Try running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate. Modern catalytic variants of the Balz-Schiemann reaction have been developed to proceed at much milder temperatures (25-60°C).[9]

    • Controlled Addition: Add reagents slowly and in a controlled manner to manage exothermic events and minimize local high concentrations that can lead to side reactions.[1]

    • Inert Atmosphere: For sensitive reactions, particularly those involving organometallic or photoredox catalysts, performing the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions.

Potential Cause 2: Decarboxylation

  • Causality: Benzoic acids bearing strong electron-withdrawing groups can be susceptible to decarboxylation (loss of CO₂) at elevated temperatures, leading to the formation of fluoronitrobenzene instead of the desired benzoic acid product.

  • Recommended Solutions:

    • Maintain Moderate Temperatures: Avoid excessively high temperatures during the reaction and workup.

    • Alternative Synthetic Routes: Consider a route where the carboxylic acid functionality is introduced in a later step. For instance, a route involving the oxidation of a methyl group on a fluoronitrotoluene precursor can be effective.[10] A patent describes the oxidation of 2-fluoro-3-nitrobenzaldehyde to the corresponding benzoic acid using hydrogen peroxide and a catalyst.[11]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the fluorination of 2-nitrobenzoic acid or its precursors?

A1: There are several established strategies:

  • Balz-Schiemann Reaction: This is a classical method that converts a primary aromatic amine (e.g., 2-amino-3-nitrobenzoic acid) into the corresponding aryl fluoride.[5] It proceeds via the formation of a diazonium tetrafluoroborate salt, which is then thermally decomposed.[3][8]

  • Nucleophilic Aromatic Substitution (SNAr): This involves replacing a different leaving group (like -Cl) on the ring with a fluoride ion from a source like KF or CsF. The reaction is viable because the strong electron-withdrawing nitro group activates the ring for nucleophilic attack.[12] A common strategy is to perform a chlorine-fluorine exchange on a precursor like 2-chloro-3-nitrobenzoic acid.[11]

  • Modern Catalytic Methods: Recent advances include decarboxylative fluorination using visible light catalysis and copper reagents, though this is an emerging area.[13] Hypervalent iodine(III) compounds have also been used to catalyze Balz-Schiemann type reactions under much milder conditions.[9]

Q2: Why is fluorine a good leaving group in SNAr, when it's typically considered poor in SN2 reactions?

A2: This is a crucial distinction in mechanism. In an SNAr reaction, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex).[2][12] Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon highly electrophilic and accelerating this key first step.[6] The subsequent loss of the fluoride ion to restore aromaticity is a faster step. Therefore, the order of leaving group ability in SNAr is often the reverse of that in SN2 reactions: F > Cl > Br > I.[2][12]

Q3: My Balz-Schiemann reaction is giving a low yield. What are the most critical parameters to check?

A3: The two most critical parameters are:

  • Diazotization Temperature: This step must be kept cold (0-5 °C) to prevent the premature decomposition of the diazonium salt.[8]

  • Anhydrous Conditions for Decomposition: The isolated diazonium tetrafluoroborate salt must be completely dry before thermal decomposition. Any residual water can lead to the formation of phenol byproducts.

Q4: Can I directly fluorinate 2-nitrobenzoic acid using elemental fluorine (F₂)?

A4: Direct fluorination of aromatic compounds with elemental fluorine is generally not recommended in a standard laboratory setting. The reaction is extremely violent, difficult to control, and often leads to a mixture of products and degradation.[8] Methods like the Balz-Schiemann reaction provide a much safer and more controlled pathway for introducing a fluorine atom onto an aromatic ring.[8]

Experimental Protocols & Data

Table 1: Comparison of Fluorination Strategies
MethodStarting Material PrecursorKey ReagentsTypical Temp.AdvantagesDisadvantages
Balz-Schiemann 2-Amino-3-nitrobenzoic acidNaNO₂, HBF₄, HeatHigh (>100°C)Well-established, good for many substrates.[3][5]Harsh thermal conditions, potential explosion risk, requires amine precursor.[3][9]
Nucleophilic Substitution (SNAr) 2-Chloro-3-nitrobenzoic acidKF or CsF, Polar Aprotic Solvent80-150°COften high yielding, uses stable precursors.Requires an activated ring and a suitable leaving group.[2]
Catalytic Balz-Schiemann 2-Amino-3-nitrobenzoic acidDiazonium salt, Hypervalent Iodine(III) catalyst25-60°CVery mild conditions, high functional group tolerance.[9]Catalyst may be expensive or require specific preparation.
Protocol: Example Balz-Schiemann Reaction

This protocol is a generalized example for converting an aniline derivative to an aryl fluoride and should be adapted based on the specific substrate and laboratory safety protocols.

Step 1: Diazotization and Precipitation

  • In a suitable reaction vessel, dissolve the starting aniline (e.g., 2-amino-3-nitrobenzoic acid) in aqueous fluoroboric acid (HBF₄).

  • Cool the mixture to 0°C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (NaNO₂) in water.

  • Add the NaNO₂ solution dropwise to the cooled aniline solution, ensuring the temperature is strictly maintained between 0-5°C.[8]

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.

  • The diazonium tetrafluoroborate salt will typically precipitate. Collect the solid by vacuum filtration.

  • Wash the solid with cold water, followed by a cold ether wash to aid in drying. Dry the salt completely under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care behind a blast shield.

Step 2: Thermal Decomposition

  • Place the thoroughly dried diazonium salt in a flask fitted with a condenser.

  • Heat the solid gently. The decomposition is often initiated by gentle heating and can become exothermic.[3] Nitrogen gas and boron trifluoride will be evolved.

  • The crude aryl fluoride product is typically obtained as an oil or solid residue.

Step 3: Workup and Purification

  • After cooling, the crude product can be purified. This often involves extraction with a suitable organic solvent.

  • Wash the organic layer with a dilute base (e.g., NaHCO₃ solution) to remove any acidic impurities, followed by a water wash.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Further purification can be achieved by column chromatography or recrystallization.

Balz-Schiemann Mechanism Diagram

G cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Decomposition Amine Ar-NH₂ (Aromatic Amine) Diazonium Ar-N₂⁺ BF₄⁻ (Diazonium Salt) Amine->Diazonium NaNO₂, HBF₄ 0-5°C Product Ar-F (Aryl Fluoride) Diazonium->Product Heat (Δ) Byproducts N₂ + BF₃

Caption: Key stages of the Balz-Schiemann reaction mechanism.

References

  • Balz–Schiemann reaction. Grokipedia.
  • Ozerskaya, A. V., et al. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones . Arkivoc. [Link]

  • Balz–Schiemann reaction . Wikipedia. [Link]

  • Production process of 2-fluoro-3-nitrobenzoic acid.
  • Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • Process for the preparation of 2-nitro-4-fluoro and 4-nitro-2-fluorobenzoic acid.
  • Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material . WIPO Patentscope (CN113024384). [Link]

  • Process for the preparation of 5-fluoro-2-nitrobenzoic acid.
  • Xing, B., Ni, C., & Hu, J. Hypervalent Iodine(III)‐Catalyzed Balz–Schiemann Fluorination under Mild Conditions . Angewandte Chemie International Edition. [Link]

  • Balz Schiemann Reaction Mechanism . BYJU'S. [Link]

  • Balz-Schiemann Reaction: Mechanism, Formula & Uses . Allen Overseas. [Link]

  • Schutzbach-Horton, M. E., & Nicewicz, D. A. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis . PubMed Central. [Link]

  • Nucleophilic Aromatic Substitution . Chemistry Steps. [Link]

  • Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution . ResearchGate. [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? . Chemistry Stack Exchange. [Link]

  • The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Mossine, A. V., et al. 18F-Fluorination: Challenge and Opportunity for Organic Chemists . PubMed Central. [Link]

  • Verhoog, S., et al. Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis . RSC Publishing. [Link]

  • Preparation method of 2-fluoro-3-nitrobenzoic acid . PubChem (Patent CN-113861034-A). [Link]

  • 2-Fluoro-3-Nitrobenzoic Acid: A Cornerstone for Pharmaceutical and Agrochemical Innovation . NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

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Technical Support Center: Overcoming Solubility Challenges with 3-Fluoro-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Fluoro-2-nitrobenzoic acid. This resource is designed for researchers, chemists, and formulation scientists who encounter solubility challenges with this versatile but often stubborn intermediate. As a key building block in the synthesis of pharmaceuticals, agrochemicals, and dyes, understanding its solubility behavior is critical for experimental success.[1] This guide provides field-proven troubleshooting strategies, detailed protocols, and the scientific rationale behind them to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: I'm starting a new project with this compound. What is the best solvent to try first?

A1: For initial small-scale testing, Dimethyl Sulfoxide (DMSO) is the recommended starting point.[2] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules that exhibit poor aqueous solubility. If your downstream application is incompatible with DMSO, other organic solvents like Dimethylformamide (DMF) or alcohols such as ethanol and methanol are viable alternatives to test.[2][3]

Q2: Why is this compound so poorly soluble in water?

A2: The poor aqueous solubility of this compound is a direct consequence of its molecular structure. While the carboxylic acid group (-COOH) is polar and capable of hydrogen bonding, the bulky, hydrophobic benzene ring, combined with the electron-withdrawing fluoro and nitro groups, dominates the molecule's character, making it largely lipophilic. This issue is common among new chemical entities in drug development, where complex aromatic structures often lead to solubility challenges.[4][5][6]

Q3: How does pH influence the solubility of this compound?

A3: As a carboxylic acid, its solubility in aqueous media is highly pH-dependent.[7][8] The carboxylic acid group has an acidic proton with an estimated pKa (acid dissociation constant) likely in the range of 3-4, similar to related fluorobenzoic acids.[9]

  • Below its pKa (acidic pH): The compound exists predominantly in its neutral, protonated form (R-COOH), which is poorly soluble.

  • Above its pKa (neutral to basic pH): The compound deprotonates to form the corresponding carboxylate salt (R-COO⁻ Na⁺). This ionized form is significantly more polar and exhibits much higher aqueous solubility.[7][10] Therefore, adjusting the pH of your aqueous solution to be at least 2 units above the pKa (i.e., pH > 6) will dramatically increase its solubility.

Q4: Can I use heat or sonication to help dissolve the compound?

A4: Yes, gentle heating and sonication are effective physical methods to increase the rate of dissolution for stubborn compounds.[2] However, they must be used with caution. Excessive or prolonged heating can lead to thermal degradation. It is advisable to warm the solution gently (e.g., to 37-50°C) in a water bath while stirring or sonicating. Always visually inspect the final solution for any signs of degradation, such as a color change, and consider analytical checks (e.g., HPLC) if stability is a concern.[2]

Q5: How should I prepare and store stock solutions of this compound?

A5: Proper preparation and storage are crucial for maintaining the integrity of your compound.

  • Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable organic solvent like DMSO. Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming or sonication.[2]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can compromise compound stability.[2] Before use, thaw an aliquot completely and vortex it gently to ensure any precipitated material is fully redissolved.[2]

Troubleshooting Guide: Specific Scenarios

Problem Probable Cause Recommended Solution & Rationale
Compound precipitates when my DMSO stock is added to aqueous buffer/media. The final concentration of the compound exceeds its solubility limit in the aqueous medium. The percentage of DMSO may be too low to maintain solubility.1. Decrease the Final Concentration: Your experiment may be running at a concentration above the compound's aqueous solubility limit. Try performing a serial dilution. 2. Increase Co-solvent Percentage: If your experimental system can tolerate it, increasing the final percentage of DMSO (e.g., from 0.1% to 0.5% or 1%) can help keep the compound in solution.[2] 3. Use pH Modification: Prepare the final solution in a buffer with a pH > 6.0 to convert the acid to its more soluble salt form. This is often the most effective strategy.[7]
Even in DMSO, the compound is difficult to dissolve completely. The compound may have low kinetic solubility, or you are attempting to make a solution above its saturation point in that solvent.1. Apply Gentle Heat/Sonication: As described in FAQ A4, use gentle warming (37-50°C) or sonication to provide the energy needed to break the crystal lattice.[2] 2. Reduce Stock Concentration: Attempt to prepare a more dilute stock solution (e.g., 10 mM instead of 50 mM).
The compound dissolves in basic buffer, but my experiment requires a neutral pH. The compound is soluble as a salt at high pH but will precipitate if the pH is lowered back towards its pKa.1. Use a Formulation Strategy: Consider advanced formulation techniques such as creating a solid dispersion or using cyclodextrins to form inclusion complexes. These methods can enhance solubility even at challenging pH levels.[4][11] 2. Kinetic Solubility vs. Thermodynamic Solubility: Prepare a concentrated stock in an organic solvent (like DMSO) and dilute it rapidly into the neutral pH buffer with vigorous stirring. This can sometimes create a temporary, supersaturated solution that is stable long enough for an experiment. However, be aware that precipitation may occur over time.

Data Summary

Qualitative Solubility Profile of this compound
Solvent ClassSpecific SolventExpected SolubilityRemarks & Rationale
Aqueous Water (pH ~5-6)Very PoorThe neutral carboxylic acid form is dominated by the hydrophobic aromatic ring.
Acidic Buffer (pH < 3)Very PoorCompound is fully protonated (R-COOH).
Basic Buffer (pH > 7)HighCompound is deprotonated to the highly soluble carboxylate salt (R-COO⁻).[7][10]
Alcohols Methanol, EthanolModerate to GoodThe polarity and hydrogen-bonding capacity of alcohols can solvate the carboxylic acid. Solubility of related nitrobenzoic acids is good in these solvents.[3]
Polar Aprotic DMSO, DMFHighThese are powerful solvents for many poorly soluble organic compounds and are excellent choices for stock solutions.[2]
AcetonitrileModerateLess polar than DMSO/DMF, but can be a useful solvent. Solubility of related compounds is moderate.[3]
Halogenated Dichloromethane (DCM)Low to ModerateLower polarity than alcohols; solubility is expected to be limited but better than in non-polar solvents.[3]
Non-polar Toluene, HexaneVery PoorThe compound has significant polarity from the -COOH and -NO₂ groups, making it immiscible with non-polar solvents.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh Compound: Accurately weigh 1.85 mg of this compound (MW: 185.11 g/mol ).

  • Add Solvent: Add the powder to a clean glass vial. Using a calibrated pipette, add 1.0 mL of high-purity DMSO.

  • Dissolve: Cap the vial and vortex thoroughly for 1-2 minutes.

  • Inspect: Visually inspect the solution to ensure it is clear and free of any particulate matter.[2]

  • Apply Energy (If Needed): If solid remains, place the vial in a sonicating water bath for 5-10 minutes or a standard water bath at 37°C for 10-15 minutes, vortexing intermittently until fully dissolved.[2]

  • Store: Aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL) in microcentrifuge tubes and store at -20°C.

Protocol 2: pH-Mediated Solubilization in Aqueous Buffer
  • Weigh Compound: Weigh the desired amount of this compound into a suitable container.

  • Add Water: Add a volume of purified water that is less than your final target volume (e.g., add 8 mL if your final volume is 10 mL). The compound will likely remain as a suspension.

  • Adjust pH: While stirring, add a 1 M NaOH solution dropwise. Monitor the pH using a calibrated pH meter. As the pH increases above ~4.0, the solid will begin to dissolve.

  • Ensure Dissolution: Continue adding NaOH until the pH is ~7.5-8.0 and the solution is completely clear.

  • Final Volume and pH Adjustment: Adjust the solution to the final desired volume with purified water. If necessary, carefully back-titrate to the desired final pH (e.g., pH 7.4) using a dilute acid like 0.1 M HCl. Note: Be cautious during this step; if the pH drops too close to the pKa, the compound may precipitate. Work slowly and observe the solution closely.

  • Sterilization: If required, filter-sterilize the final solution through a 0.22 µm filter compatible with aqueous solutions.

Visualization of Concepts

G cluster_start Initial Solubility Assessment cluster_success Success cluster_troubleshoot Troubleshooting Path Start Received This compound TestDMSO Test Solubility in DMSO (or other organic solvent) Start->TestDMSO PrepStock Prepare Concentrated Stock Store at -20°C in Aliquots TestDMSO->PrepStock Soluble IsAqueous Is final solution aqueous? TestDMSO->IsAqueous Poorly Soluble pH_Mod pH Modification (Adjust pH > 6.0) IsAqueous->pH_Mod Yes CoSolvent Co-Solvent System (e.g., Ethanol/Water) IsAqueous->CoSolvent No Formulation Advanced Formulation (e.g., Cyclodextrins) pH_Mod->Formulation Precipitates at final pH

Caption: Decision workflow for solubilizing this compound.

Caption: Mechanism of pH-dependent solubility for carboxylic acids.

References

  • Benchchem. Technical Support Center: Troubleshooting Insolubility of Poorly Soluble Compounds.
  • ResearchGate. Solubility of p-Nitrobenzoic Acid in Supercritical Carbon Dioxide with and without Cosolvents.
  • ScienceDirect. The solubility of mixtures of 3,5-dinitrobenzoic acid and m-nitrobenzoic acid in supercritical-CO2 with added cosolvents.
  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
  • OUCI. Optimizing the Formulation of Poorly Water-Soluble Drugs.
  • ResearchGate. Formulation strategies for poorly soluble drugs.
  • WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • PMC - NIH. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • MSDS of 2-Fluoro-3-nitrobenzoic acid.
  • NISCAIR Online Periodicals Repository. Solubility & the Dissociation Constants ofp-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An.
  • ChemicalBook. This compound | 1000339-51-4.
  • PMC - NIH. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
  • UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
  • Thermo Fisher Scientific - UK. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
  • OSTI.GOV. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report).
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Chloro-3-nitrobenzoic acid.
  • American Pharmaceutical Review. Overcoming the Challenge of Poor Drug Solubility.
  • TargetMol. 4-Chloro-3-nitrobenzoic acid.
  • PubChem. This compound.
  • ResearchGate. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • MDPI. Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids.
  • Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Fluoro-4-nitrobenzoic acid.
  • Tablets & Capsules Magazine. Overcoming Poor Solubility.
  • Sigma-Aldrich. SAFETY DATA SHEET - 2-Nitrobenzoic acid.
  • Dissolution Technologies. Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
  • Sigma-Aldrich. This compound | 1000339-51-4.
  • Smolecule. Buy this compound | 1000339-51-4.
  • Wikipedia. 3-Fluorobenzoic acid.
  • Sigma-Aldrich. 4-Fluoro-3-nitrobenzoic acid 98 453-71-4.
  • ChemicalBook. 2-Fluoro-3-nitrobenzoic acid | 317-46-4.
  • Chemsrc. This compound | CAS#:1000339-51-4.
  • ResearchGate. Study of pH-dependent drugs solubility in water.
  • Chemsrc. 2-Fluoro-3-nitrobenzoic acid | CAS#:317-46-4.
  • PubChem. 2-Fluoro-3-nitrobenzoic acid.
  • BLD Pharm. 1000339-51-4|this compound.

Sources

preventing decomposition of 3-Fluoro-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Fluoro-2-nitrobenzoic acid (CAS 1000339-51-4). This resource is designed for researchers, chemists, and drug development professionals to address common challenges related to the stability and handling of this valuable synthetic building block. Our goal is to provide you with the in-depth knowledge and practical protocols required to ensure the integrity of your material and the success of your experiments.

Introduction

This compound is a key intermediate in organic synthesis, prized for its specific substitution pattern which allows for the construction of complex molecular architectures. However, its utility is critically dependent on its chemical stability. The presence of both an ortho-nitro group and a carboxylic acid function on the aromatic ring renders the molecule susceptible to specific degradation pathways, primarily thermal and photochemical decomposition. Understanding and mitigating these pathways is paramount for achieving reproducible and high-yielding results. This guide provides a comprehensive overview of the decomposition mechanisms and offers field-proven strategies for prevention.

Troubleshooting Guide

This section addresses specific problems you may encounter during your work. The question-and-answer format is designed to help you quickly diagnose and resolve common issues.

Q1: My reaction yield is significantly lower than expected, and I've isolated a major byproduct, 2-fluoro-1-nitrobenzene. What is the likely cause?

A1: The formation of 2-fluoro-1-nitrobenzene is a classic indicator of thermal decarboxylation. This is the most common decomposition pathway for this compound.

  • Causality: The electron-withdrawing nature of the ortho-nitro group significantly weakens the C-C bond between the aromatic ring and the carboxyl group.[1][2] When subjected to elevated temperatures, the molecule readily eliminates carbon dioxide (CO₂), resulting in the formation of 2-fluoro-1-nitrobenzene. Studies on analogous nitrobenzoic acids show that decarboxylation is a significant side reaction at temperatures above 100-150°C, and can become rapid at higher temperatures.[3][4]

  • Immediate Actions:

    • Review Reaction Temperature: Scrutinize your experimental protocol. Were there any temperature excursions? Is the reaction temperature unnecessarily high?

    • Analyze Thermal Profile: Consider that even localized heating, such as during the addition of a reagent that produces a strong exotherm, can initiate decarboxylation.

    • Confirm Byproduct Identity: Confirm the identity of the byproduct using standard analytical techniques (NMR, GC-MS) to be certain that decarboxylation is the issue.

  • Preventative Solutions:

    • Maintain strict temperature control. Aim to run your reaction at the lowest possible temperature required for the desired transformation.

    • For reactions requiring heat, use a well-controlled heating mantle with a thermocouple and a stirrer to ensure even temperature distribution.

    • If using a strong base or other highly reactive reagent, consider slow, portion-wise addition or pre-cooling the reaction mixture to manage any exotherms.

Q2: I've noticed the color of my solid this compound has changed from off-white to a more pronounced yellow or brown during storage. Is the material degrading?

A2: Yes, a color change is a strong visual indicator of degradation. This is often due to slow decomposition caused by improper storage, specifically exposure to light and/or ambient heat.

  • Causality: Nitroaromatic compounds are known to be sensitive to light, particularly UV radiation.[5][6] Photons can provide the energy to initiate decomposition, often through complex radical pathways, leading to the formation of colored impurities.[7] Additionally, storage in a warm location (e.g., on a lab bench in direct sunlight or near equipment that generates heat) can accelerate slow thermal decarboxylation over time.

  • Immediate Actions:

    • Assess Purity: Before using the material, check its purity. A simple melting point determination can be very informative; a broad or depressed melting range compared to the specification indicates the presence of impurities. Thin-Layer Chromatography (TLC) can also provide a quick qualitative assessment.

    • Isolate from Light and Heat: Immediately move the container to a proper storage location as outlined in the FAQ section below.

  • Preventative Solutions:

    • Always store the compound in an amber or opaque container to protect it from light.

    • Store the container in a cool, dark, and dry place. For long-term storage, refrigeration is recommended.

    • Ensure the container is tightly sealed to prevent exposure to atmospheric moisture.

Q3: My reaction is sensitive to pH. Could acidic or basic conditions be contributing to the decomposition of my starting material?

A3: Yes, pH can influence the rate and mechanism of decarboxylation.

  • Causality: The stability of the carboxyl group is pH-dependent.

    • Basic Conditions: In the presence of a base, the carboxylic acid is deprotonated to form the carboxylate anion. While this may be necessary for your desired reaction, the resulting anion can, under certain conditions, be more prone to decarboxylation.

    • Acidic Conditions: Strongly acidic conditions can also promote decarboxylation in some substituted benzoic acids, potentially by protonating the ortho-nitro group and increasing its electron-withdrawing effect.[1][2]

  • Preventative Solutions:

    • Base Selection: If your reaction requires a base, choose the mildest base that is effective for the transformation. Avoid using a large excess of a strong base.

    • Temperature with Base: Be especially vigilant about temperature control when a base is present. The combination of heat and basic conditions can significantly accelerate decarboxylation.

    • pH Control: If possible, buffer your reaction medium to maintain the optimal pH for your desired reaction while minimizing conditions that favor decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: The two primary decomposition pathways are:

  • Thermal Decarboxylation: The loss of CO₂ at elevated temperatures to form 2-fluoro-1-nitrobenzene. This is the most significant and commonly encountered degradation route.[3][4]

  • Photodecomposition: Degradation upon exposure to light (especially UV), which is characteristic of nitroaromatic compounds.[6][7]

Below is a diagram illustrating the main thermal decomposition pathway.

G start This compound (C₇H₄FNO₄) intermediate start->intermediate Δ (Heat) product 2-Fluoro-1-nitrobenzene (C₆H₄FNO₂) intermediate->product co2 Carbon Dioxide (CO₂) intermediate->co2

Caption: Thermal Decarboxylation Pathway of this compound.

Q2: What are the ideal long-term storage conditions for this compound?

A2: To ensure maximum shelf-life and purity, the compound should be stored under the conditions summarized in the table below.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of slow thermal decomposition.
Light Protect from lightStore in an amber or opaque, tightly sealed container. Prevents photodecomposition.[6]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen and moisture, preventing potential oxidative degradation or hydrolysis.
Environment Dry LocationPrevents moisture uptake. Store away from strong oxidizing agents.[8][9]

Q3: How can I quickly check the quality of my this compound before use?

A3: A preliminary quality check is a crucial step for reproducible results. See the protocol below for a simple method. If the material fails this check, a more rigorous analysis (e.g., NMR, HPLC) is recommended.

Experimental Protocols

Protocol 1: Pre-experiment Quality Control Check

This protocol uses Thin-Layer Chromatography (TLC) to quickly assess the purity of the starting material.

Materials:

  • This compound sample

  • TLC plate (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase: A common starting point is a 7:3 mixture of Hexane:Ethyl Acetate with a few drops of acetic acid. This may need to be optimized.

  • Small vial or test tube

  • Solvent for sample dissolution (e.g., ethyl acetate)

  • Capillary spotter

  • UV lamp (254 nm)

Procedure:

  • Sample Preparation: Dissolve a small amount (1-2 mg) of your this compound in a few drops of ethyl acetate in a small vial.

  • Spotting: Use a capillary tube to spot a small amount of the dissolved sample onto the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry completely. Visualize the spots under a UV lamp.

  • Interpretation: A pure sample should show a single, well-defined spot. The presence of additional spots, particularly a less polar spot (higher Rf value) corresponding to 2-fluoro-1-nitrobenzene, indicates decomposition.

Protocol 2: General Reaction Setup to Minimize Decomposition

This workflow provides a checklist for setting up a reaction to mitigate the risk of degradation.

G A Start: Reaction Planning B Verify Starting Material Purity (Protocol 1) A->B C Select Reaction Vessel B->C D Use Opaque Glassware or Wrap with Foil C->D E Assemble Reaction Setup D->E F Purge with Inert Gas (Ar or N₂) E->F G Establish Temperature Control (Ice Bath / Cooling System) F->G H Dissolve Starting Material in Anhydrous Solvent G->H I Add Reagents Slowly (Control Exotherms) H->I J Monitor Reaction (TLC, LC-MS) I->J K Work-up & Purification J->K

Caption: Recommended workflow for setting up a reaction to prevent decomposition.

References

  • Maki, S. A., & El-Boraey, H. A. (2000). Thermal Decarboxylation of Nitrobenzoic Acids. I. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Maki, S. A., & El-Boraey, H. A. (2000). Thermal Decarboxylation of Nitrobenzoic Acids. I. Oxford Academic. Available at: [Link]

  • Chemcess. Nitrobenzoic Acid: Properties, Reactions And Production. Chemcess. Available at: [Link]

  • ResearchGate. (n.d.). Decarboxylative cross-coupling reaction of 2-nitrobenzoic acid. ResearchGate. Available at: [Link]

  • Bandara, J., et al. (2000). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. Available at: [Link]

  • Chemsrc. (2025). This compound | CAS#:1000339-51-4. Chemsrc. Available at: [Link]

  • Zhang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters - ACS Publications. Available at: [Link]

  • Bandara, J., et al. (2001). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. Available at: [Link]

Sources

Technical Support Center: Analytical Method Development for 3-Fluoro-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the analytical method development of 3-Fluoro-2-nitrobenzoic acid (C₇H₄FNO₄, MW: 185.11 g/mol )[1]. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance, field-proven insights, and robust protocols for tackling the challenges associated with analyzing this compound and its impurities. Our focus is on providing not just steps, but the scientific reasoning behind them, ensuring your methods are both effective and reliable.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the initial phases of method development for this compound.

Q1: What are the primary challenges when developing an analytical method for this compound?

The main challenges stem from the molecule's physicochemical properties. As an aromatic carboxylic acid, its polarity is highly dependent on pH. The presence of two strongly electron-withdrawing groups (fluoro and nitro) increases its acidity compared to benzoic acid, making mobile phase pH control critical for achieving reproducible retention times and symmetrical peak shapes. Furthermore, synthetic routes can introduce a variety of structurally similar impurities, such as isomers or unreacted starting materials, which can be difficult to resolve.

Q2: What is a recommended starting point for an HPLC method?

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the separation and quantification of this compound.[2] A reversed-phase method is the most logical and effective starting point.

Table 1: Recommended Starting HPLC Conditions

ParameterRecommended SettingRationale
Column C18, 2.6-5 µm, 150 x 4.6 mmA C18 column provides a versatile hydrophobic stationary phase suitable for retaining the aromatic ring. Smaller particle sizes (e.g., 2.6 µm) offer higher efficiency.[2]
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterThe acid is crucial to suppress the ionization of the carboxylic acid group (lowering the pH well below the compound's pKa), ensuring a single, un-ionized form for consistent retention and sharp peaks.[3][4]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Elution Type GradientA gradient elution (e.g., 10% to 90% Acetonitrile over 15-20 minutes) is recommended to effectively separate the main analyte from potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CUsing a column oven ensures stable retention times by eliminating fluctuations from ambient temperature.[5][6]
Detection UV at 254 nmThe aromatic nitro-substituted ring provides strong UV absorbance, making 254 nm a suitable wavelength for sensitive detection.[2][4]
Injection Volume 5-10 µLA typical injection volume to avoid column overload.
Q3: What are the potential impurities I should anticipate in a this compound sample?

Impurities can originate from starting materials, by-products of side reactions, incomplete reactions, or degradation.[7] Understanding the synthesis route is key to predicting likely impurities.

Table 2: Potential Impurities and Their Origin

Potential ImpurityChemical StructureLikely Origin
3-Fluorobenzoic Acid C₇H₅FO₂Incomplete nitration of 3-fluorobenzoic acid.[2]
2-Nitrobenzoic Acid C₇H₅NO₄Incomplete fluorination of 2-nitrobenzoic acid.[2]
Isomeric Fluoro-nitrobenzoic acids C₇H₄FNO₄Non-regioselective nitration or fluorination can lead to isomers like 2-Fluoro-3-nitrobenzoic acid or 5-Fluoro-2-nitrobenzoic acid.[8]
Starting Materials (e.g., 2-Fluoro-3-nitrotoluene) C₇H₆FNO₂Incomplete oxidation of the methyl group during synthesis.[9][10]
Degradation Products VariesCan form under stress conditions (e.g., heat, light, pH extremes). Forced degradation studies are necessary to identify these.
Q4: How can I confirm the identity of unknown peaks in my chromatogram?

Confirming the identity of unknown impurities is a critical step.

  • Hyphenated Techniques: The most powerful tool is Liquid Chromatography-Mass Spectrometry (LC-MS). It provides the molecular weight of the eluting peaks, which is invaluable for proposing empirical formulas and identifying impurities.[3][11]

  • Reference Standards: If suspected impurities are commercially available, co-injection with a reference standard can confirm identity based on retention time matching.

  • Forced Degradation: Subjecting the sample to stress conditions (acid, base, oxidation, heat, light) as per ICH guidelines can help determine which peaks are degradation products.

  • Structural Elucidation: For critical, unknown impurities, preparative HPLC can be used to isolate a sufficient quantity for structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Section 2: Comprehensive Troubleshooting Guide

Even with a robust starting method, issues can arise. This guide provides a systematic approach to diagnosing and resolving common HPLC problems.

Workflow: General Analytical Method Development

MethodDevelopmentWorkflow cluster_plan Phase 1: Planning & Setup cluster_dev Phase 2: Development & Optimization cluster_val Phase 3: Validation ATP Define Analytical Target Profile (ATP) LitReview Literature Review & Impurity Prediction ATP->LitReview InitialMethod Select Initial HPLC Parameters (Table 1) LitReview->InitialMethod Screening Screen Columns & Mobile Phases InitialMethod->Screening Is separation adequate? Screening->Screening Optimization Optimize Gradient, Flow Rate, Temp. Screening->Optimization Yes Specificity Check Specificity & Peak Purity (LC-MS) Optimization->Specificity Specificity->Optimization No, co-elution detected Validation Perform Method Validation (ICH Q2(R1)) Specificity->Validation Method is suitable SOP Write Final Method & SOP Validation->SOP

Caption: A streamlined workflow for analytical method development.

Problem: Poor Peak Shape (Tailing)

Peak tailing is the most common issue for acidic analytes like this compound. It leads to poor integration and inaccurate quantification.

PeakTailingTroubleshooting action_node action_node end_node end_node start Peak Tailing Observed check_ph Is Mobile Phase pH < 2.5 units below pKa? start->check_ph check_overload Is sample concentration too high? check_ph->check_overload Yes add_acid Increase acid concentration (e.g., 0.1% TFA/Formic Acid) to suppress ionization. check_ph->add_acid No check_column Is column old or showing high backpressure? check_overload->check_column No dilute_sample Dilute sample by 10x and re-inject. check_overload->dilute_sample Yes check_silanol Using a modern, high-purity silica column? check_column->check_silanol No replace_column Flush or replace the column. check_column->replace_column Yes use_endcapped_column Switch to a fully end-capped column to minimize silanol interactions. check_silanol->use_endcapped_column No resolved Problem Resolved check_silanol->resolved Yes, consult manufacturer add_acid->resolved dilute_sample->resolved replace_column->resolved use_endcapped_column->resolved

Caption: A decision tree for troubleshooting peak tailing issues.

Table 3: Common HPLC Troubleshooting Scenarios
ProblemPotential CauseSuggested Solution
Inconsistent Retention Times 1. Insufficient column equilibration time. 2. Fluctuations in column temperature. 3. Mobile phase composition changed (e.g., evaporation of organic solvent).1. Equilibrate the column with the initial mobile phase for at least 10-15 column volumes.[5] 2. Use a column oven to maintain a constant temperature.[6] 3. Prepare fresh mobile phase daily and keep reservoir bottles capped.[5]
High System Backpressure 1. Blockage in the system (e.g., inlet frit, guard column). 2. Sample precipitation in the mobile phase. 3. Buffer precipitation from high organic concentration.1. Reverse-flush the column (disconnected from the detector). If pressure remains high, replace the column inlet frit or the guard column.[12] 2. Ensure the sample is fully dissolved in the mobile phase or a compatible solvent. Filter samples before injection. 3. Ensure the buffer used is soluble in the highest concentration of organic solvent used in the gradient.
Noisy or Drifting Baseline 1. Air bubbles in the pump or detector. 2. Contaminated mobile phase or detector cell. 3. Detector lamp is failing.1. Degas the mobile phase thoroughly. Purge the pump to remove air.[3][12] 2. Use high-purity HPLC-grade solvents. Flush the system and detector cell with a strong solvent like isopropanol.[12] 3. Check the lamp energy/intensity. Replace if it is below the recommended level.
Ghost Peaks 1. Contamination from the previous injection (carryover). 2. Contaminants in the mobile phase or diluent.1. Add a strong solvent wash step (e.g., 100% Acetonitrile) at the end of the gradient. Clean the autosampler needle and injection port.[6] 2. Inject a blank (diluent only). If the ghost peak is present, the contamination source is the diluent or mobile phase.

Section 3: Standard Operating Procedure (SOP) - A Starting Point for Method Development

This protocol provides a detailed, step-by-step methodology for the initial analysis of a this compound sample.

Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of high-purity formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade water. Filter through a 0.45 µm filter and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter and degas.

  • Sample Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent. Sonicate if necessary.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the Sample Diluent.

  • Sample Solution (approx. 50 µg/mL): Accurately weigh about 25 mg of the impure this compound sample into a 50 mL volumetric flask. Prepare the solution in the same manner as the Standard Stock Solution. Then, perform a 1-in-10 dilution as done for the Working Standard Solution.

HPLC System Setup and Analysis
  • System Setup: Configure the HPLC system according to the parameters in Table 1 .

  • Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 90% A: 10% B) for at least 15 minutes or until a stable baseline is achieved.

  • Injection Sequence:

    • Inject the Sample Diluent (blank) once to ensure no system contamination.

    • Inject the Working Standard Solution five times to check for system suitability (e.g., %RSD of peak area and retention time < 2.0%).

    • Inject the Sample Solution in duplicate.

  • Data Analysis:

    • Identify the main peak in the sample chromatogram by comparing its retention time to that of the standard.

    • Identify and integrate all impurity peaks.

    • Calculate the percentage of each impurity using the area percent method as a preliminary estimation. For accurate quantification, a relative response factor for each impurity should be determined.

Section 4: Principles of Method Validation

Once a method is developed and optimized, it must be validated to ensure it is suitable for its intended purpose. Method validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[13][14][15]

Table 4: Key Validation Parameters as per ICH Q2(R1)
ParameterPurposeHow it's Assessed for an Impurity Method
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradation products).Spike the drug substance with known impurities and degradation products to show they are all separated from each other and the main peak. Use a photodiode array (PDA) detector to check for peak purity.[14]
Linearity To demonstrate that the results are directly proportional to the concentration of the analyte in the sample.Analyze a series of solutions with impurity concentrations ranging from the reporting limit to 120% of the specification limit. Plot peak area vs. concentration and determine the correlation coefficient (r² > 0.99).[14]
Range The interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.The range is confirmed by the linearity, accuracy, and precision experiments.[14]
Accuracy The closeness of the test results to the true value.Analyze a sample spiked with known amounts of impurities at different concentration levels (e.g., 3 levels, 3 replicates each). Calculate the percent recovery.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability and Intermediate Precision.Repeatability: Multiple injections of the same sample on the same day, by the same analyst, on the same instrument. Intermediate Precision: The analysis is repeated on a different day, with a different analyst, or on a different instrument. Results are compared using statistical tests.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined as the concentration that gives a signal-to-noise ratio of approximately 10:1. Precision and accuracy must be verified at this concentration.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined as the concentration that gives a signal-to-noise ratio of approximately 3:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.Intentionally vary parameters like mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±10%) and observe the effect on the separation.
References
  • ICH. (n.d.). Validation of Analytical Procedures: Text and Methodology Q2(R1). Jordi Labs. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]

  • IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 2-Fluoro-3-Nitrobenzoic Acid: Properties and Applications. [Link]

  • PharmaTutor. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. [Link]

  • IJRPR. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Purity of 2-Fluoro-3-Nitrobenzoic Acid: A Perspective. [Link]

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managing hazardous byproducts of 3-Fluoro-2-nitrobenzoic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Hazardous Byproducts for Research & Development

Welcome to the technical support guide for reactions involving 3-Fluoro-2-nitrobenzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights into safely managing hazardous byproducts. As Senior Application Scientists, our goal is to move beyond mere procedural steps and explain the causal logic behind each recommendation, ensuring your experiments are both successful and safe.

Section 1: General Safety & Handling (FAQs)

This section addresses the most common initial questions regarding the safe handling of the parent compound.

Q: What are the primary hazards of this compound itself?

A: this compound is an irritant and is harmful if swallowed.[1] Key hazards include:

  • Skin and Eye Irritation: The compound can cause serious irritation upon contact.[2]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[2]

  • Acute Oral Toxicity: It is classified as harmful if swallowed.[1]

Q: What is the minimum required Personal Protective Equipment (PPE) when handling this compound?

A: Always handle this chemical in a well-ventilated fume hood. The minimum required PPE includes:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) inspected for integrity before use.

  • Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes.

Q: How should I respond to an accidental spill?

A: For a small spill, first ensure there are no ignition sources nearby and maintain ventilation.

  • Containment: Cover the spill with an inert absorbent material like sand or vermiculite.

  • Collection: Carefully sweep the material into a suitable, labeled container for hazardous waste disposal.

  • Decontamination: Clean the affected area thoroughly. Do not allow the material to enter drains.

Q: What are the recommended storage conditions?

A: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

Section 2: Troubleshooting Reaction-Specific Byproducts (FAQs)

Reactions with this compound primarily involve three transformations: reduction of the nitro group, nucleophilic aromatic substitution (SNAr) at the fluorine position, and conversion of the carboxylic acid to an amide. Each pathway presents a unique byproduct and waste profile.

Subsection 2.1: Nitro Group Reduction

The conversion of the nitro group to an amine is a common synthetic step. The choice of reducing agent dictates the primary hazards.

Q: What are the main hazards when using catalytic hydrogenation (e.g., H₂ with Pd/C) for nitro reduction?

A: The primary hazards are fire and explosion.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.[3][4][5]

  • Pyrophoric Catalyst: Palladium on carbon (Pd/C) is a finely divided metal that can be pyrophoric, meaning it can spontaneously ignite upon exposure to air, especially when dry and saturated with solvent.[3][4] This is the causal reason for the specific quenching protocol described in Section 3.

Q: I'm using a metal/acid system (like SnCl₂/HCl) and my reaction is complete. What are the hazardous byproducts in my flask?

A: Your primary hazardous waste is the dissolved tin salts. The reaction consumes the acid, but the resulting aqueous layer will contain tin(II) and/or tin(IV) chloride, which are corrosive and environmentally hazardous heavy metal wastes.[6] Additionally, your product, the aniline, will be in its protonated form (anilinium salt) and will not be soluble in organic solvents until a basic workup is performed to neutralize the acid.[7]

Q: My nitro reduction seems stalled, and I see multiple spots on my TLC plate. What could these be?

A: Incomplete reduction is a significant concern as it can generate highly toxic and potentially mutagenic intermediates.[8] The reduction of a nitro group (a six-electron process) proceeds through several stages. Stalling can lead to the accumulation of:

  • Nitroso compounds (Ar-N=O): Formed after the initial two-electron reduction.

  • N-hydroxylamines (Ar-NHOH): Formed after a four-electron reduction. These species are known to be genotoxic.[8]

This is often caused by a deactivated catalyst, insufficient reducing agent, or non-optimal pH. It is critical to drive the reaction to completion to form the stable amine.

Workflow: Troubleshooting Incomplete Nitro Reduction

G cluster_0 Observation cluster_1 Potential Cause cluster_2 Action & Rationale TLC Multiple Spots on TLC (Besides Starting Material & Product) Intermediates Accumulation of Intermediates: - Nitroso (Ar-N=O) - N-Hydroxylamine (Ar-NHOH) TLC->Intermediates Indicates Color Unusual Reaction Color (e.g., Deep Green/Blue) Color->Intermediates Suggests Cause Root Cause: - Insufficient Reducing Agent - Deactivated Catalyst - Incorrect Temperature/pH Intermediates->Cause Caused by Action Recommended Action: 1. Add more reducing agent. 2. If hydrogenation, filter and add fresh catalyst. 3. Drive reaction to completion. Cause->Action Requires Rationale Rationale: Minimize exposure to toxic intermediates. Ensure formation of stable amine product. Action->Rationale Justified by

Caption: Decision tree for addressing incomplete nitro group reduction.

Subsection 2.2: Amidation via Acid Chloride

Converting the carboxylic acid to an amide often proceeds through an acid chloride intermediate, typically formed using thionyl chloride (SOCl₂) or oxalyl chloride.

Q: What are the hazards of using thionyl chloride (SOCl₂) to make the acid chloride?

A: Thionyl chloride is highly corrosive and reactive.[9][10] The principal hazard is its violent reaction with water, including atmospheric moisture, to produce toxic and corrosive gases: sulfur dioxide (SO₂) and hydrogen chloride (HCl).[11][12] Inhaling these gases can cause severe respiratory damage, and skin contact results in serious chemical burns.[12][13] All manipulations must be performed in a chemical fume hood with scrupulously dry glassware.

Q: How do I safely quench a reaction that has excess thionyl chloride?

A: Never quench excess thionyl chloride directly with water. The resulting exothermic reaction can cause splashing and rapid gas evolution. The safest method is to add the reaction mixture slowly to a well-stirred, cooled solution of a weak base, such as a saturated sodium bicarbonate solution, or by slow addition to a stirred vessel of ice. This allows for controlled neutralization and dissipation of heat. A detailed protocol is provided in Section 3.

Subsection 2.3: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group activates the C-F bond for SNAr. The hazards are primarily determined by the incoming nucleophile.

Q: Why is the fluorine atom the leaving group in an SNAr reaction, even though C-F bonds are strong?

A: In SNAr, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex).[14][15] The high electronegativity of fluorine strongly polarizes the carbon atom it's attached to, making it highly electrophilic and accelerating this slow step. The subsequent, faster step is the elimination of the leaving group to restore aromaticity. Because the C-F bond is broken in the fast step, its strength has less impact on the overall reaction rate compared to its activating effect on the slow step.[15]

Q: My SNAr reaction uses sodium azide (NaN₃) as a nucleophile. What are the specific hazards?

A: Sodium azide is acutely toxic and can be fatal if swallowed or absorbed through the skin. The most significant danger is its tendency to form highly explosive heavy metal azides if it comes into contact with metals like lead, copper, silver, or mercury (often found in plumbing drains or on metal spatulas). Acidification of azide solutions generates hydrazoic acid (HN₃), which is a toxic, volatile, and explosive gas. Azide-containing waste must be treated as a separate, dedicated waste stream.

Section 3: Standard Operating Protocols

These protocols provide step-by-step methodologies for managing common hazardous waste streams from the reactions discussed.

Protocol 3.1: Safe Quenching and Disposal of Palladium on Carbon (Pd/C) Catalyst

Causality: This protocol is designed to prevent the pyrophoric catalyst from igniting in air. Keeping the catalyst wet at all times renders it non-flammable.[4]

  • Inert Atmosphere Purge: Once the reaction is complete, purge the reaction vessel with an inert gas (e.g., nitrogen) to remove all hydrogen.

  • Filtration Setup: Set up a Büchner funnel with a pad of Celite (diatomaceous earth) over the filter paper. Pre-wet the Celite pad with the reaction solvent.

  • Filtration: Under a gentle stream of nitrogen, filter the reaction mixture through the Celite pad. Crucially, do not allow the catalyst cake to run dry. Keep the surface of the Celite pad covered with solvent at all times.

  • Washing: Wash the catalyst cake with small portions of fresh solvent to recover any remaining product.

  • Catalyst Quenching: Once filtration is complete, disconnect the vacuum. Carefully add deionized water to the funnel to thoroughly wet the catalyst/Celite mixture.[4]

  • Disposal: Scrape the wet catalyst/Celite mixture into a dedicated, clearly labeled hazardous waste container for pyrophoric catalysts. The container should be kept partially filled with water to ensure the catalyst remains submerged.

Protocol 3.2: Neutralization of Acidic Tin(II) Chloride Waste

Causality: This procedure neutralizes the corrosive acidic waste and precipitates the tin as a hydroxide, which is easier to handle for disposal than a large volume of acidic liquid.

  • Separation: Separate the aqueous layer from the organic layer following your reaction workup.

  • Cooling: Place the aqueous waste in a large beaker or flask within an ice bath. The neutralization process is exothermic.

  • Slow Neutralization: While stirring vigorously, slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a 10% solution of sodium hydroxide (NaOH) dropwise. Monitor the pH of the solution.

  • Precipitation: As the solution becomes basic (pH > 8), a white precipitate of tin hydroxide (Sn(OH)₂) will form.

  • Disposal: Allow the solid to settle. The entire slurry should be disposed of in a labeled hazardous waste container designated for heavy metals. Alternatively, consult your institution's waste disposal guidelines for separating the solid from the supernatant.

Section 4: Data Summary Table

This table summarizes key hazards for common reagents and byproducts.

Compound/ByproductFormulaPrimary HazardsRecommended Exposure Controls
This compoundC₇H₄FNO₄Skin/eye/respiratory irritant; Harmful if swallowed.[1][2]Fume hood, gloves, eye protection.
Palladium on Carbon (Pd/C)Pd/CPyrophoric when dry; Fire hazard with solvents.[3]Handle as a slurry; Keep wet; Inert atmosphere.
Hydrogen GasH₂Highly flammable; Explosive mixtures with air.[4]Fume hood; No ignition sources; Proper grounding.
Tin(II) ChlorideSnCl₂Corrosive; Environmental hazard (heavy metal).[6]Gloves, eye protection; Contain waste.
Thionyl ChlorideSOCl₂Corrosive; Reacts violently with water; Toxic gas release (HCl, SO₂).[9][11][12]Fume hood; Dry conditions; Face shield.
N-Hydroxylamine IntermediatesAr-NHOHSuspected carcinogen/mutagen; Genotoxic.[8]Ensure reaction goes to completion to avoid accumulation.

Section 5: Visual Guides

Waste Management Workflow

G Start Reaction Complete Quench Quench Reaction (if necessary) Start->Quench Filter Filter Catalyst? (e.g., Pd/C) Quench->Filter Workup Aqueous/Organic Workup Filter->Workup No CatalystWaste Wet Catalyst Waste (Pyrophoric) Filter->CatalystWaste Yes AqueousWaste Aqueous Waste Stream Workup->AqueousWaste OrganicWaste Organic Waste Stream (Solvents) Workup->OrganicWaste CatalystWaste->Workup

Caption: General waste segregation workflow for reactions.

References

  • The Sarpong Group. (n.d.). Standard Operating Procedures.
  • R. P. NERURKAR, P. G. (2012). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC, NIH.
  • Loba Chemie. (n.d.). THIONYL CHLORIDE FOR SYNTHESIS.
  • Carl ROTH. (n.d.).
  • Bionium. (n.d.).
  • Fisher Scientific. (2009).
  • IPCS. (n.d.). ICSC 1409 - THIONYL CHLORIDE.
  • (n.d.).
  • Reddit. (2023). Disposal of Tin IV Chloride : r/Chempros.
  • ChemicalBook. (2023). This compound | 1000339-51-4.
  • Santa Cruz Biotechnology. (n.d.). Tin(II)
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • madbeanpedals. (2016). Disposal of used liquid tin?
  • ResearchGate. (n.d.). solvent-free synthesis of amide: a novel technique of green chemistry.
  • IWA Publishing. (2021). Amidation modified waste polystyrene foam as an efficient recyclable adsorbent for organic dyes removal.
  • Environmental Health and Safety. (n.d.).
  • ResearchGate. (n.d.). Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a)
  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
  • (n.d.).
  • College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups.
  • ResearchGate. (2013). Waste Reduction in Amide Synthesis by a Continuous Method Based on Recycling of the Reaction Mixture.
  • (n.d.).
  • UCL Discovery. (n.d.).
  • Google Patents. (n.d.). TWI396595B - A method for the recycling of tin waste.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • BenchChem. (2025). Challenges in the selective reduction of the nitro group.
  • Wikipedia. (n.d.).
  • ACS Omega. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal.
  • YouTube. (2013).
  • LPS.org. (2019). Safety Data Sheet (SDS) Tin(II) Chloride Solution.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Wikipedia. (n.d.). 3-Nitrobenzoic acid.
  • PubChem. (n.d.). This compound | C7H4FNO4 | CID 18915920.
  • PubChem. (n.d.). 2-Fluoro-3-nitrobenzoic acid | C7H4FNO4 | CID 18672992.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

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Technical Support Center: Enhancing Regioselectivity in Reactions Involving 3-Fluoro-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to navigating the complexities of reactions with 3-Fluoro-2-nitrobenzoic acid. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of achieving high regioselectivity in your experiments. As Senior Application Scientists, we aim to blend technical precision with practical, field-tested insights to help you optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors governing regioselectivity in reactions with this compound?

A1: The regiochemical outcome of reactions involving this compound is primarily dictated by the interplay of electronic effects and steric hindrance. The nitro group (-NO₂) is a strong electron-withdrawing group and a meta-director in electrophilic aromatic substitution, while the fluorine (-F) atom is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance, despite being inductively withdrawing.[1][2] In nucleophilic aromatic substitution (SNA r), both the nitro and fluoro groups activate the ring, but their positions relative to each other and the incoming nucleophile are critical.[3]

Q2: In a nucleophilic aromatic substitution (SNA r) reaction, which position is most likely to be attacked by a nucleophile?

A2: In this compound, the position ortho and para to the strongly deactivating nitro group are the most activated towards nucleophilic attack. Therefore, the fluorine atom at C3 is the most likely leaving group. The strong electron-withdrawing nature of the adjacent nitro group at C2 significantly stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, which is the rate-determining step.[3][4]

Q3: How does the carboxylic acid group influence the reactivity of the aromatic ring?

A3: The carboxylic acid (-COOH) group is an electron-withdrawing and deactivating group, directing incoming electrophiles to the meta position.[5] In the context of this compound, it further deactivates the ring towards electrophilic attack. For nucleophilic aromatic substitution, its electron-withdrawing nature can contribute to the overall electron deficiency of the ring, thus facilitating the reaction.

Q4: Can I selectively reduce the nitro group without affecting the carboxylic acid or the fluorine atom?

A4: Yes, selective reduction of the nitro group to an amine is a common transformation. This can be achieved using various reagents. Catalytic hydrogenation (e.g., using Pd/C, PtO₂) under controlled conditions (temperature and pressure) is a standard method. Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) in acetic acid are also effective and often used for their chemoselectivity. These methods typically do not affect the carboxylic acid or the C-F bond. The resulting 2-amino-3-fluorobenzoic acid is a valuable synthetic intermediate.[6]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

Problem 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNA r)

You are attempting to substitute the fluorine atom with a nucleophile (e.g., an amine or an alkoxide) but are observing a mixture of products or low yield of the desired isomer.

Potential Cause(s)Recommended Solution(s)
Suboptimal Reaction Temperature: The temperature can significantly influence the reaction rate and selectivity. Lower temperatures often favor the kinetically controlled product. Start with a lower temperature (e.g., 0 °C or room temperature) and gradually increase it while monitoring the reaction progress by TLC or LC-MS.
Incorrect Base or Solvent: The choice of base and solvent is crucial. A non-nucleophilic base is often required to deprotonate the nucleophile without competing in the substitution. The solvent should be able to dissolve the reactants and stabilize the charged intermediate. Aprotic polar solvents like DMF, DMSO, or NMP are generally good choices for SNA r reactions.
Steric Hindrance: A bulky nucleophile may face steric hindrance from the adjacent nitro and carboxylic acid groups.[7][8] If possible, consider using a smaller, less sterically demanding nucleophile. Alternatively, you might need to employ more forcing conditions (higher temperature, longer reaction time) to overcome the steric barrier.
Side Reactions: The carboxylic acid group can undergo side reactions, such as esterification if an alcohol is used as a solvent or nucleophile under certain conditions. Using a non-protic solvent and a pre-formed alkoxide can mitigate this.
Problem 2: Low Yield or Incomplete Reduction of the Nitro Group

You are trying to synthesize 2-amino-3-fluorobenzoic acid, but the reduction of the nitro group is sluggish or results in a low yield.

Potential Cause(s)Recommended Solution(s)
Inactivated Catalyst (Catalytic Hydrogenation): The catalyst may be poisoned by impurities in the starting material or solvent. Ensure high-purity reagents and solvents. If using a recovered catalyst, it may have lost its activity. Use fresh catalyst for each reaction.
Insufficient Reducing Agent: Ensure you are using a sufficient stoichiometric excess of the chemical reducing agent (e.g., SnCl₂, Fe). The reaction stoichiometry should be carefully calculated.
Inadequate pH Control: For reductions using metals in acid (e.g., Fe/AcOH), maintaining an acidic environment is crucial for the reaction to proceed. Monitor the pH and add more acid if necessary. During workup, careful adjustment of pH is needed to precipitate the amino acid product.[9]
Poor Solubility of Starting Material: This compound may have limited solubility in some reaction solvents. Choose a solvent system in which the starting material is reasonably soluble to ensure efficient contact with the reducing agent or catalyst.
Workflow for Optimizing Regioselectivity in SNA r

G start Start: Low Regioselectivity in SNAr temp Troubleshoot Temperature start->temp analysis Analyze Product Mixture (TLC, LC-MS, NMR) temp->analysis Run at 0°C, RT, 50°C result High Regioselectivity Achieved temp->result Desired Isomer >95% base_solvent Optimize Base & Solvent base_solvent->analysis Test K2CO3/DMF vs. NaH/THF base_solvent->result Desired Isomer >95% nucleophile Evaluate Nucleophile nucleophile->analysis Use smaller nucleophile analysis->base_solvent No Improvement analysis->nucleophile Still a Mixture analysis->result Desired Isomer >95% G cluster_0 Reaction Pathway cluster_1 Key Stabilizing Factor Reactants This compound + Nu⁻ Intermediate Meisenheimer Complex (Stabilized by ortho-NO₂) Reactants->Intermediate Attack at C-F (rate-determining) Product Substituted Product + F⁻ Intermediate->Product Loss of F⁻ Stabilization The negative charge of the intermediate is delocalized onto the electron-withdrawing nitro group, providing significant stabilization.

Sources

Technical Support Center: Solvent Effects on the Reactivity of 3-Fluoro-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 3-Fluoro-2-nitrobenzoic acid. This guide is designed for our partners in research, discovery, and development. The unique electronic arrangement of this molecule—featuring a carboxylic acid, a strongly electron-withdrawing nitro group, and a fluorine atom positioned for nucleophilic displacement—makes it a versatile but nuanced reagent. Understanding the profound influence of the solvent environment is paramount to achieving desired reaction outcomes, be it high yield, specific regioselectivity, or controlled reaction rates. This document, structured as a series of frequently asked questions and troubleshooting scenarios, draws from established chemical principles and field-validated insights to help you navigate your experiments with confidence.

Section 1: General Properties and Solubility Profile

Q1: What are the key structural features of this compound that influence its reactivity and solubility?

A1: The reactivity of this compound is dictated by the interplay of its three functional groups on the aromatic ring:

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group significantly increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[1] It also strongly activates the ring for nucleophilic aromatic substitution (SₙAr) by stabilizing the negatively charged intermediate (Meisenheimer complex).[2][3]

  • Fluorine Atom (-F): Fluorine's high electronegativity makes the attached carbon (C-3) highly electrophilic and susceptible to nucleophilic attack. In the context of SₙAr reactions, fluorine is an excellent leaving group, paradoxically because the strength of the C-F bond is overcome by the high activation of the ring towards the initial nucleophilic attack, which is the rate-determining step.[2][3]

  • Carboxylic Acid Group (-COOH): This group is the primary site for reactions like esterification and amidation. Its presence, along with the nitro group, deactivates the ring toward electrophilic aromatic substitution.[1][4]

These polar functional groups make the molecule an off-white to pale-yellow solid with a generally polar character, which governs its solubility.[5][6]

Q2: I'm having trouble dissolving this compound. What solvents are recommended?

A2: Due to its polarity, this compound exhibits poor solubility in non-polar solvents like toluene and hexane. Solubility is significantly better in polar organic solvents. For related compounds like 3-nitrobenzoic acid, solubility is typically good in oxygenated and chlorinated solvents.[6] Based on this and empirical data for similar structures, the following provides a general guide.

Table 1: Qualitative Solubility Profile of this compound

Solvent ClassExample SolventsQualitative SolubilityRationale & Comments
Polar Aprotic Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighExcellent choice for many reactions, especially SₙAr. These solvents effectively solvate the molecule without interfering with nucleophiles.[4]
Polar Protic Methanol (MeOH), Ethanol (EtOH), WaterModerate to HighGood solubility, especially in alcohols.[7] However, protic solvents can hydrogen-bond with and deactivate strong nucleophiles, potentially slowing SₙAr reactions.[8] Water solubility is generally low.[7]
Chlorinated Dichloromethane (DCM), ChloroformModerateCan be used, but may not be the best choice for reactions requiring high temperatures due to their lower boiling points.[7]
Non-Polar Aromatic Toluene, BenzeneLowGenerally poor solvents for this polar compound.[7] May be useful as an entraining agent in esterification to remove water azeotropically.[9][10]
Ethers Diethyl Ether, Isopropyl EtherLow to ModerateModerate polarity may allow for some solubility, but generally less effective than THF.

Section 2: Solvent Effects on Nucleophilic Aromatic Substitution (SₙAr)

The displacement of the fluoride by a nucleophile is a cornerstone reaction for this substrate. Solvent choice is arguably the most critical parameter for success.

Q3: How does solvent choice impact the rate of Nucleophilic Aromatic Substitution (SₙAr) on this compound?

A3: The SₙAr reaction proceeds via a two-step addition-elimination mechanism, forming a high-energy, negatively charged intermediate called a Meisenheimer complex. The solvent's primary role is to stabilize this transition state.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, THF): These are the solvents of choice for SₙAr. They possess large dipole moments that effectively stabilize the charged Meisenheimer complex, accelerating the reaction. Crucially, they do not have acidic protons, so they do not form strong hydrogen bonds with the nucleophile. This leaves the nucleophile "bare" and highly reactive.[4][8]

  • Polar Protic Solvents (e.g., Ethanol, Water): These solvents can also stabilize the charged intermediate, but they severely hinder the reaction in another way. Their acidic protons form a solvation shell around the nucleophile via hydrogen bonding, which neutralizes its charge and drastically reduces its nucleophilicity and reactivity.[8] This effect often leads to very slow or incomplete reactions.

Caption: SₙAr mechanism highlighting the critical Meisenheimer intermediate.
Q4: My SₙAr reaction is sluggish or has stalled. What are some common solvent-related troubleshooting steps?

A4: A slow SₙAr reaction is a common issue that can almost always be traced back to solvent, nucleophile, or temperature. Below is a logical workflow to diagnose the problem.

Troubleshooting_Workflow Start SₙAr Reaction is Sluggish/Stalled CheckSolvent 1. What is your solvent? Start->CheckSolvent Protic Solvent is Protic (e.g., EtOH, MeOH) CheckSolvent->Protic Protic Aprotic Solvent is Polar Aprotic (e.g., DMF, DMSO, THF) CheckSolvent->Aprotic Aprotic ActionProtic Action: Switch to a polar aprotic solvent. Protic solvents deactivate the nucleophile via H-bonding. Protic->ActionProtic CheckPurity 2. Is your solvent anhydrous? Aprotic->CheckPurity ActionProtic->CheckPurity Wet No, it may contain water. CheckPurity->Wet No Dry Yes, using dry solvent. CheckPurity->Dry Yes ActionWet Action: Use anhydrous grade solvent. Trace water acts as a protic impurity, quenching the nucleophile and base. Wet->ActionWet CheckTemp 3. Have you increased the temperature? Dry->CheckTemp ActionWet->CheckTemp LowTemp No, running at RT. CheckTemp->LowTemp No HighTemp Yes, reaction is heated. CheckTemp->HighTemp Yes ActionTemp Action: Heat the reaction. Many SₙAr reactions require thermal energy (e.g., 80-120 °C) to overcome the activation barrier. LowTemp->ActionTemp FinalCheck If issues persist, consider nucleophile strength or presence of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) to neutralize generated acid. HighTemp->FinalCheck ActionTemp->FinalCheck

Caption: Troubleshooting workflow for a slow SₙAr reaction.

Section 3: Solvent Effects on Carboxylic Acid Reactions

Q5: I am trying to perform a Fischer esterification with methanol. What is the role of the solvent, and are co-solvents recommended?

A5: In a classic Fischer esterification, the alcohol (in this case, methanol) serves as both a reactant and the solvent.[11] Using a large excess of methanol helps drive the reaction equilibrium toward the product side.

  • Role of Methanol: It acts as the nucleophile and the bulk medium. Its high concentration is critical for Le Châtelier's principle to favor ester formation.

  • Co-solvents: While methanol alone is often sufficient, an inert, water-immiscible co-solvent like toluene can be beneficial.[9] Toluene can form an azeotrope with the water produced during the reaction. Using a Dean-Stark apparatus allows for the physical removal of this water, which is a highly effective way to drive the reaction to completion.[10] This is particularly useful for less reactive benzoic acids or when trying to achieve near-quantitative conversion.

Experimental Protocol: Fischer Esterification

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 20 mL per gram of acid).[11]

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-4 mol%).[9]

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl ester.

Q6: Are there specific solvent considerations for the decarboxylation of this acid?

A6: Decarboxylation of aromatic carboxylic acids is often challenging and typically requires high temperatures (often >140 °C).[12] The electron-withdrawing nitro and fluoro groups are expected to lower the thermal stability of the carboxylate, potentially making decarboxylation easier than for simple benzoic acid.[13]

The primary solvent consideration is the boiling point. You must select a solvent that is stable and has a boiling point high enough to reach the required reaction temperature. High-boiling polar aprotic solvents like DMSO, DMF, or sulfolane are common choices. In some cases, the reaction can be performed neat (without solvent) if the substrate melts below the decomposition temperature.

Section 4: Summary and Green Chemistry

Q7: Can you summarize the best solvent choices for the primary reactions of this compound?

A7: Certainly. The optimal solvent is directly tied to the reaction mechanism you wish to promote.

Table 2: Solvent Selection Guide for Common Reactions

Reaction TypeRecommended Solvent ClassExample(s)Rationale
Nucleophilic Aromatic Substitution (SₙAr) Polar AproticDMF, DMSO, THFStabilizes the Meisenheimer complex without deactivating the nucleophile.[4][8]
Fischer Esterification Alcohol (Reactant)Methanol, EthanolServes as both nucleophile and solvent, driving equilibrium with a large excess.[11]
Decarboxylation High-Boiling Polar AproticDMSO, SulfolaneAllows for the high temperatures required to induce C-C bond cleavage.[12]
Salt Formation Polar ProticWater, EthanolSolubilizes the ionic salt product formed upon reaction with a base.
Q8: Are there any "green" solvent alternatives for reactions with this compound?

A8: Yes, the field of green chemistry is actively exploring alternatives to traditional volatile organic compounds (VOCs). For aromatic reactions, two promising areas are:

  • Ionic Liquids (ILs): These are salts that are liquid at low temperatures. They are non-volatile and can have high polarity, making them suitable for SₙAr reactions. Their properties can be tuned by changing the cation/anion pair.[4]

  • Supercritical Carbon Dioxide (scCO₂): While non-polar, scCO₂ has been shown to effectively promote certain aromatic reactions. It possesses a strong quadrupole moment that can solvate polar transition states.[4]

While these are not yet drop-in replacements and may require significant process optimization, they represent a sustainable direction for future chemical synthesis.[4]

References

  • This compound | 1000339-51-4 - Smolecule. (2023). Smolecule.
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts.
  • This compound | 1000339-51-4 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Process for preparing nitro benzoic acid alkyl esters - Google Patents. (n.d.).
  • Nucleophilic aromatic substitution - Wikipedia. (n.d.). Wikipedia.
  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (n.d.).
  • Reactivity and Polarity of 3-Nitrobenzoic acid - ChemicalBook. (2023). ChemicalBook.
  • Fischer Esterification of 3-ntrobenzoic acid 2017 - Truman ChemLab. (2017).
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018). Master Organic Chemistry.
  • Decarboxylative Hydroxylation of Benzoic Acids - PMC - NIH. (n.d.).
  • Esterification of nitrobenzoic acids - US3948972A - Google Patents. (n.d.).
  • 3-Nitrobenzoic acid - Wikipedia. (n.d.). Wikipedia.
  • Kinetics of Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid in High-Temperature W

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Technical Support Center: Isolating Pure 3-Fluoro-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the workup and purification of 3-Fluoro-2-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the isolation of this important chemical intermediate.

Section 1: Core Purification Strategy & Rationale

This section addresses the fundamental questions regarding the standard procedures for isolating this compound post-synthesis. The logic behind each step is explained to empower you to make informed decisions in the lab.

Q1: What is the standard quench and extraction procedure after synthesizing this compound?

A1: The initial workup is critical for separating your product from the reaction medium, which often contains strong acids and inorganic reagents.

The typical synthesis involves either the nitration of 2-fluorobenzoic acid or the oxidation of 2-fluoro-3-nitrotoluene[1][2]. Both routes often conclude in a highly acidic and oxidative environment. The primary goal of the initial workup is to carefully neutralize the reaction and move the desired organic acid into an organic solvent, leaving inorganic byproducts behind in the aqueous phase.

A standard procedure involves quenching the reaction mixture by pouring it over crushed ice. This serves two purposes: it rapidly cools the mixture, preventing further side reactions, and it dilutes the concentrated acids. The product, being a carboxylic acid, will be protonated and largely insoluble in this acidic aqueous environment, often precipitating as a crude solid.

Following the quench, the product is typically extracted with an organic solvent like ethyl acetate[3][4]. The choice of ethyl acetate is based on its good solvency for the benzoic acid derivative and its immiscibility with water.

Q2: My crude product is isolated, but its purity is low. What is the most effective purification technique?

A2: Recrystallization is the most powerful and widely used technique for purifying solid organic compounds like this compound.[5][6] The principle relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[5][7]

For benzoic acid derivatives, aqueous systems or mixed solvent systems involving water are often effective. For instance, recrystallization from an acetone/water or ethanol/water mixture can yield high-purity crystals.[4] The process involves dissolving the crude product in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of a pure crystal lattice, which excludes impurities.[6][7]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the workup and purification process.

Q3: I have a persistently low yield after the workup. What are the common causes and solutions?

A3: Low yield can be attributed to several factors throughout the workup process. Here’s how to troubleshoot:

  • Incomplete Extraction: this compound has some water solubility. If the aqueous phase is not thoroughly extracted, a significant amount of product can be lost.

    • Solution: Perform multiple extractions (at least 3x) with your organic solvent. Combine the organic layers to maximize recovery. To verify, you can take a small sample of the final aqueous layer, acidify it further, and see if more precipitate forms.

  • Premature Precipitation During Hot Filtration: If you perform a hot filtration to remove insoluble impurities (like dust or inorganic salts), the solution might cool too rapidly, causing your product to crystallize prematurely on the filter paper.

    • Solution: Use a pre-heated funnel and flask for the hot gravity filtration. Add a small excess of hot solvent just before filtering to ensure the product remains in solution.[5]

  • Using Too Much Recrystallization Solvent: Adding an excessive amount of solvent to dissolve the crude product will result in a significant portion of your compound remaining in the mother liquor even after cooling.[5][7]

    • Solution: Add the hot recrystallization solvent portion-wise, just until the solid fully dissolves. If you add too much, you can carefully evaporate some of the solvent to re-saturate the solution before cooling.

Q4: My product is not crystallizing, or it's oiling out. What steps should I take?

A4: The failure to form solid crystals, known as "oiling out," typically occurs when the melting point of the solid is lower than the boiling point of the solvent, or when the concentration of impurities is very high.

  • Induce Crystallization: If the cooled solution is clear, it may be supersaturated. Try scratching the inside of the flask with a glass rod just below the solvent line. This creates microscopic scratches that provide nucleation sites for crystal growth.[6] Alternatively, add a "seed crystal" of pure product, if available.

  • Address Oiling Out:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount more of the primary solvent.

    • Allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight.

    • If using a mixed solvent system (e.g., ethanol/water), you may have added too much of the "good" solvent (ethanol). Add a bit more of the "poor" solvent (water) dropwise to the hot solution until it just becomes cloudy, then add a drop or two of the "good" solvent to clarify it before cooling.

Q5: The melting point of my purified product is sharp but lower than the literature value (~195 °C). What does this suggest?

A5: A sharp but low melting point often indicates the presence of a single, persistent impurity, most commonly a positional isomer. The synthesis of this compound via nitration can also produce isomers like 2-Fluoro-5-nitrobenzoic acid or 3-Fluoro-4-nitrobenzoic acid.[8] These isomers often have very similar solubility profiles, making them difficult to separate by simple recrystallization.

  • Solution:

    • Fractional Recrystallization: This technique involves multiple, sequential recrystallization steps. The initial crystals formed will be enriched in the less soluble component. It can be laborious but effective.

    • Chromatography: If recrystallization fails, column chromatography is the next logical step. A silica gel column with a solvent system like ethyl acetate/hexanes with a small amount of acetic acid (to keep the carboxylic acid protonated) can effectively separate isomers.

Section 3: Frequently Asked Questions (FAQs)

Q6: What are the key safety precautions for handling this compound and its reagents?

A6: Safety is paramount.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Chemical Hazards: this compound is harmful if swallowed and is a skin and eye irritant.[9][10] Handle it in a well-ventilated fume hood.

  • Reaction Quenching: The quenching of concentrated acid mixtures is highly exothermic. Always add the reaction mixture slowly to a large volume of ice with vigorous stirring. Never add water to the concentrated acid.

Q7: Which analytical methods are best for confirming the purity and identity of my final product?

A7: A combination of techniques is recommended for full characterization:

  • Melting Point: A sharp melting point that matches the literature value is a primary indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and reveal the presence of impurities. ¹⁹F NMR is particularly useful for confirming the fluorine substitution pattern.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[9]

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the carboxylic acid (broad O-H stretch, C=O stretch) and nitro group (N-O stretches).

Section 4: Detailed Methodologies & Data

Protocol 1: Standard Liquid-Liquid Extraction
  • Carefully pour the cooled reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water.

  • Transfer the resulting slurry to a separatory funnel.

  • Add a volume of ethyl acetate sufficient to dissolve the precipitated solid.

  • Shake the funnel vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate completely. Drain the lower aqueous layer.

  • Wash the organic layer sequentially with:

    • Water (to remove water-soluble acids).

    • Saturated sodium chloride solution (brine) to help break any emulsions and remove dissolved water.[3]

  • Drain the organic layer into a clean Erlenmeyer flask.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filter away the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude solid.

Protocol 2: Recrystallization from an Ethanol/Water System
  • Place the crude this compound in an Erlenmeyer flask.

  • Heat a beaker of deionized water and a beaker of ethanol on a hot plate.

  • Add the minimum amount of hot ethanol to the flask to just dissolve the crude solid.

  • To the hot solution, add hot water dropwise until the solution becomes faintly cloudy (this is the saturation point).

  • Add a few more drops of hot ethanol to make the solution clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.[7]

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]

  • Wash the crystals with a small amount of ice-cold water.

  • Allow the crystals to dry completely before weighing and determining the melting point.

Data Presentation

Table 1: Recrystallization Solvent Selection Guide

Solvent SystemAdvantagesDisadvantages
WaterInexpensive, non-toxic, non-flammable. Effective for many benzoic acids.[6]May have poor solubility for the compound even when hot.
Ethanol/WaterHighly tunable polarity; good for compounds with intermediate polarity.Requires careful addition of the anti-solvent (water) to avoid oiling out.
Acetone/WaterSimilar to ethanol/water; acetone has a lower boiling point for easier removal.Acetone is highly flammable.
TolueneGood for less polar impurities.Higher boiling point makes it harder to remove; flammable.

Section 5: Visual Workflows

Workup_Workflow cluster_reaction Synthesis cluster_workup Aqueous Workup cluster_purification Purification Reaction Reaction Mixture (Product, Acids, Reagents) Quench 1. Quench (Pour onto ice) Reaction->Quench Extraction 2. Liquid-Liquid Extraction (e.g., Ethyl Acetate) Quench->Extraction Drying 3. Dry Organic Layer (e.g., Na2SO4) Extraction->Drying AqueousWaste Aqueous Waste (Acids, Salts) Extraction->AqueousWaste Evaporation 4. Evaporate Solvent Drying->Evaporation Crude Crude Solid Evaporation->Crude Recrystallize 5. Recrystallize (e.g., EtOH/Water) Crude->Recrystallize Filter 6. Vacuum Filter Recrystallize->Filter Pure Pure Crystals (this compound) Filter->Pure MotherLiquor Mother Liquor (Soluble Impurities) Filter->MotherLiquor

Caption: General workflow for the isolation and purification of this compound.

Troubleshooting_Tree Start Problem: Low Purity (Low/Broad Melting Point) ImpurityType Is the product oily or discolored? Start->ImpurityType IsomerCheck Is the melting point sharp but low? ImpurityType->IsomerCheck No Recrystallize Impurity: Residual solvent or reaction byproducts. ImpurityType->Recrystallize Yes IsomerImpurity Likely Impurity: Positional Isomer IsomerCheck->IsomerImpurity Yes OtherImpurity Impurity: Mixture of starting materials, byproducts, isomers. IsomerCheck->OtherImpurity No (Broad MP) Recrystallize_Sol Solution: Re-recrystallize carefully. Ensure slow cooling. Use charcoal for color removal if needed. Recrystallize->Recrystallize_Sol Isomer_Sol Solution: Attempt fractional recrystallization or purify via column chromatography. IsomerImpurity->Isomer_Sol Other_Sol Solution: Re-purify via recrystallization. If fails, use column chromatography. OtherImpurity->Other_Sol

Caption: Decision tree for troubleshooting low purity issues.

References

  • PrepChem.com. Synthesis of 3-nitro-4-fluoro-benzoic acid. Available from: [Link]

  • Google Patents. CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available from: [Link]

  • Ozerskaya, A. V. et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(vii), 108-125. Available from: [Link]

  • University of Missouri-St. Louis. The Recrystallization of Benzoic Acid. Available from: [Link]

  • California State University, Bakersfield. Recrystallization and Extractions of Organic Compounds. (2010). Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • St. Olaf College. Recrystallization of Benzoic Acid. Available from: [Link]

  • Organic Chemistry at SD Miramar College. (2017). Recrystallization - Organic Chemistry Lab Technique. YouTube. Available from: [Link]

  • Google Patents. CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.
  • Google Patents. CN101177400A - Method for producing 2-fluorin-3-nitrotoluene.

Sources

stability issues of 3-Fluoro-2-nitrobenzoic acid under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoro-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot stability issues that may be encountered during experimentation. As Senior Application Scientists, we have synthesized the following information based on established chemical principles and field-proven insights to ensure the integrity of your research.

Troubleshooting Guide

This section addresses specific issues you might encounter when working with this compound, particularly those related to pH-dependent stability.

Issue 1: Precipitation of the Compound During pH Adjustment

Symptoms:

  • A clear solution of this compound becomes cloudy or forms a precipitate when the pH is adjusted, particularly when moving from a basic to an acidic pH.

Root Cause Analysis: this compound is a carboxylic acid and its solubility in aqueous solutions is highly dependent on pH. In its ionized (deprotonated) carboxylate form, it is more soluble, while in its neutral (protonated) carboxylic acid form, it is less soluble. This equilibrium is governed by its acid dissociation constant (pKa). While an experimental pKa for this compound is not readily available in the literature, we can estimate it based on related compounds. Benzoic acid has a pKa of approximately 4.2. The electron-withdrawing nitro group in the meta position of 3-nitrobenzoic acid lowers the pKa to 3.47[1]. A fluorine atom at the meta position in 3-fluorobenzoic acid results in a pKa of 3.86. However, this compound has substituents in the ortho and meta positions relative to the carboxyl group. The nitro group at the ortho position is expected to have a significant acid-strengthening effect due to both inductive effects and the "ortho effect". The ortho effect, caused by steric hindrance, can force the carboxyl group out of the plane of the benzene ring, which increases its acidity[2][3]. Therefore, it is reasonable to predict that the pKa of this compound is lower than that of benzoic acid and likely in the range of 2.5 - 3.5 .

At pH values significantly below its pKa, the compound will be predominantly in its less soluble protonated form, leading to precipitation.

Solutions:

  • Work at a pH above the estimated pKa: To maintain solubility, prepare and use your solutions at a pH at least 1.5 to 2 units above the estimated pKa (e.g., pH 5.0 or higher).

  • Use a Co-solvent: If you must work at a lower pH, consider adding a water-miscible organic solvent such as ethanol, methanol, DMSO, or acetonitrile to your aqueous buffer to increase the solubility of the protonated form.

  • pH Adjustment Protocol: When adjusting the pH of a concentrated stock solution, add the acid slowly while vigorously stirring to avoid localized areas of low pH that can trigger precipitation. It may be preferable to prepare the final solution by adding the stock solution to a pre-adjusted buffer.

Experimental Protocol: Determining Approximate Solubility at Different pH Values

  • Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8).

  • Add an excess amount of this compound to a fixed volume of each buffer.

  • Stir the suspensions at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.

  • Filter the suspensions to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method like UV-Vis spectroscopy or HPLC.

  • Plot the solubility versus pH to determine the experimental solubility profile.

Issue 2: Unexpected Degradation of the Compound in Solution

Symptoms:

  • Appearance of new peaks in your chromatogram (e.g., HPLC).

  • A change in the color of the solution over time.

  • A decrease in the concentration of the parent compound without evidence of precipitation.

Root Cause Analysis: Nitroaromatic compounds can be susceptible to degradation under certain conditions. For this compound, potential degradation pathways include:

  • Hydrolysis under Basic Conditions: While the amide bond is more famously susceptible to hydrolysis, under forcing basic conditions, nucleophilic aromatic substitution of the fluorine atom by a hydroxide ion is a possibility. This is enhanced by the presence of the electron-withdrawing nitro group ortho and para to the fluorine, which stabilizes the intermediate Meisenheimer complex[4][5].

  • Decarboxylation: Aromatic carboxylic acids can undergo decarboxylation (loss of CO2), especially at elevated temperatures. This process can sometimes be influenced by pH[6]. For nitrobenzoic acids, this may be more likely under certain catalytic or radical conditions[7].

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamine, or amino group. This is more likely to occur in the presence of reducing agents but can also be a consideration depending on the complexity of the experimental medium.

Solutions:

  • pH Control: Maintain the pH of your solutions within a stable range. For many carboxylic acids, a slightly acidic to neutral pH (e.g., pH 4-7) is often a good starting point to balance solubility and stability.

  • Temperature and Light Protection: Store solutions at low temperatures (e.g., 2-8°C) and protected from light, as both heat and light can accelerate degradation.

  • Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions of this compound for your experiments to minimize the impact of potential degradation over time.

  • Inert Atmosphere: If reduction of the nitro group is a concern, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: A Simple Forced Degradation Study

To understand the stability of this compound in your experimental system, a forced degradation study is recommended.

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution in 0.1 M HCl.

    • Basic Hydrolysis: Dilute the stock solution in 0.1 M NaOH.

    • Oxidative Degradation: Dilute the stock solution in a solution of 3% hydrogen peroxide.

    • Thermal Degradation: Store a solution (e.g., in a neutral buffer) at an elevated temperature (e.g., 60°C).

    • Photostability: Expose a solution to UV and visible light.

  • Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample, neutralize if necessary, and analyze by a stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the predicted pKa of this compound and how does it affect its solubility?

A1: While there is no readily available experimental pKa value, based on the pKa of benzoic acid (4.2), 3-nitrobenzoic acid (3.47)[1], and considering the "ortho effect" of the 2-nitro group which significantly increases acidity[2][3], the pKa of this compound is estimated to be in the range of 2.5 to 3.5 .

This means:

  • At pH < 2.5, the compound will be predominantly in its neutral, less soluble form.

  • At pH > 3.5, it will be primarily in its ionized (carboxylate), more soluble form.

  • The solubility will increase significantly as the pH is raised above the pKa.

Q2: How should I prepare and store stock solutions of this compound?

A2: For a concentrated stock solution, it is recommended to use an organic solvent such as DMSO, methanol, or ethanol. For aqueous solutions for immediate use, dissolve the compound in a buffer with a pH of 5.0 or higher to ensure complete dissolution and initial stability. Store all solutions at 2-8°C and protect them from light. For long-term storage, it is best to store the compound as a solid in a cool, dark, and dry place.

Q3: What are the likely degradation products of this compound under different pH conditions?

A3: Based on the structure, the following degradation products are plausible, especially under forced conditions:

  • Under strong basic conditions: 3-Hydroxy-2-nitrobenzoic acid, resulting from nucleophilic aromatic substitution of the fluorine atom.

  • Under harsh thermal conditions: 1-Fluoro-2-nitrobenzene, resulting from decarboxylation.

  • Under reducing conditions: 3-Fluoro-2-aminobenzoic acid (or intermediate reduction products), from the reduction of the nitro group.

Q4: Which analytical techniques are best for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique[8][9]. A reversed-phase C18 column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient is a good starting point for method development. To identify unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended as it provides molecular weight information that is crucial for structural elucidation[8].

Visualizations

G cluster_0 pH < pKa (e.g., pH < 2.5) cluster_1 pH > pKa (e.g., pH > 3.5) Protonated This compound (Neutral Form) Less Soluble Deprotonated 3-Fluoro-2-nitrobenzoate (Anionic Form) More Soluble Protonated->Deprotonated + OH⁻ Deprotonated->Protonated + H⁺

Caption: pH-dependent equilibrium of this compound.

G start Start: Stability Issue Observed check_pH Is the solution pH close to or below the estimated pKa (2.5-3.5)? start->check_pH check_storage Were the solutions freshly prepared and stored properly (cool, dark)? check_pH->check_storage No solubility_issue Issue is likely poor solubility. Adjust pH upwards or add co-solvent. check_pH->solubility_issue Yes degradation_issue Issue is likely chemical degradation. check_storage->degradation_issue Yes improper_storage Prepare fresh solutions and store correctly. check_storage->improper_storage No forced_degradation Perform a forced degradation study to identify problematic conditions. degradation_issue->forced_degradation

Caption: Troubleshooting workflow for stability issues.

References

  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • Juillard, J., & Lefebvre, J. (1962). THE BASICITIES OF ORTHO-SUBSTITUTED BENZOIC ACIDS. Canadian Journal of Chemistry, 40(8), 1635-1641.
  • Exner, O., & Fiedler, P. (1980). Analysis of the ortho effect: acidity of 2-substituted benzoic acids.
  • Chemistry Stack Exchange. (2019, August 1). Steric inhibition of resonance in ortho-substituted benzoic acids. Retrieved from [Link]

  • Overgaard, J., & Iversen, B. B. (2015). Inter- and Intramolecular Interactions in Crystalline 2-Nitrobenzoic Acid - An Experimental and Theoretical QTAIM Analysis. The Journal of Physical Chemistry A, 119(52), 13092-13100.
  • Chemistry Stack Exchange. (2016, June 24). Acidic Strength of Nitrobenzoic Acid. Retrieved from [Link]

  • MDPI. (2018).
  • Scilit. (n.d.). Decarboxylation of 6-Nitrobenzisoxazole - 3 - Carboxylic Acid Through Phase Transitions in Lyotropic Liquid Crystals. Retrieved from [Link]

  • Quora. (2017, February 25). What is order of acidity between benzoic acid&p-Nitro benzoic acid? Retrieved from [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • Journal of Cheminformatics. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Retrieved from [Link]

  • PubMed Central (PMC). (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

  • Rowan Scientific. (2024, March 8). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • PubMed Central (PMC). (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Time-programmable pH: decarboxylation of nitroacetic acid allows the time-controlled rising of pH to a definite value. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Protodecarboxylation of benzoic acids under radical conditions Supporting Information. Retrieved from [Link]

  • PeerJ. (2016, August 11). Prediction of pKa values using the PM6 semiempirical method. Retrieved from [Link]

  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • PubMed Central (PMC). (2024, March 12). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Retrieved from [Link]

  • ResearchGate. (2021, April 21). Time-programmable pH: Decarboxylation of nitroacetic acid allows the time-controlled rising of pH to a definite value. Retrieved from [Link]

  • ResearchGate. (2013, May 9). Thermal decarboxylation depends on the pH?. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 403-21-4 | Product Name : 3-Fluoro-4-nitrobenzoic Acid. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Fluoro-2-nitrobenzoic Acid and Its Isomers for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the nuanced understanding of isomeric reactivity is a cornerstone of rational molecular design. Fluorinated and nitrated benzoic acids, in particular, are privileged scaffolds in medicinal chemistry, offering a versatile platform for the synthesis of complex pharmaceutical agents. This guide provides an in-depth, objective comparison of the chemical reactivity of 3-Fluoro-2-nitrobenzoic acid and its constitutional isomers. We will dissect the intricate interplay of electronic and steric effects that govern their behavior in key chemical transformations, supported by experimental data and established chemical principles. This analysis aims to empower researchers and scientists to make informed decisions in the selection and application of these valuable synthetic intermediates.

The Critical Role of Substituent Positioning: An Overview

The reactivity of a substituted benzene ring is profoundly influenced by the nature and relative positions of its substituents. In the case of fluoro-nitrobenzoic acids, the strongly electron-withdrawing nitro group (-NO₂) and the electronegative fluorine atom (-F) dictate the electron density distribution around the aromatic ring, while the carboxylic acid group (-COOH) acts as a deactivating, meta-directing group in electrophilic substitutions and influences the molecule's acidity. The interplay of their inductive and resonance effects, coupled with steric considerations, results in a unique reactivity profile for each isomer.

This guide will focus on three key aspects of reactivity:

  • Acidity (pKa): A fundamental property that influences a molecule's behavior in biological systems and its reactivity in acid-base catalyzed reactions.

  • Nucleophilic Aromatic Substitution (SNAr): A crucial reaction for the introduction of various nucleophiles, where the fluoro group can act as an excellent leaving group.

  • Electrophilic Aromatic Substitution (EAS): Essential for further functionalization of the aromatic ring.

Acidity: A Quantitative Look at Isomeric pKa Values

The acidity of the fluoro-nitrobenzoic acid isomers is a sensitive probe of the electronic environment of the carboxylic acid group. The electron-withdrawing nature of both the nitro and fluoro substituents generally leads to an increase in acidity (a lower pKa value) compared to benzoic acid (pKa ≈ 4.2). The magnitude of this effect is highly dependent on the substituent positions.

IsomerPredicted pKaExperimental pKaReference CompoundExperimental pKa
2-Nitrobenzoic acid-~2.16Benzoic Acid~4.20
2-Fluorobenzoic acid-~3.273-Fluorobenzoic acid~3.86
4-Fluorobenzoic acid-~4.14This compound Not Available
2-Fluoro-3-nitrobenzoic acid~2.32Not Available3-Nitrobenzoic acid~3.47
3-Fluoro-4-nitrobenzoic acid~3.08Not Available4-Nitrobenzoic acid~3.44
3-Fluoro-5-nitrobenzoic acid~3.14Not Available
4-Fluoro-3-nitrobenzoic acid~3.54Not Available

Table 1: Predicted and Experimental pKa Values of Fluoro-nitrobenzoic Acid Isomers and Related Compounds.

Analysis of Acidity Trends:

The acidity of these isomers is governed by a combination of inductive effects, resonance effects, and the "ortho effect".

  • Inductive Effect (-I): Both the fluorine and nitro groups are strongly electron-withdrawing, stabilizing the carboxylate anion and increasing acidity. This effect is distance-dependent, being strongest at the ortho position and weakest at the para position.

  • Resonance Effect (-M/-R): The nitro group exhibits a strong electron-withdrawing resonance effect, which is most effective at the ortho and para positions. This delocalization further stabilizes the conjugate base. The fluorine atom, while inductively withdrawing, has a weak electron-donating resonance effect (+R) due to its lone pairs, which can slightly counteract the increase in acidity, particularly from the para position.

  • The Ortho Effect: Substituents in the position ortho to the carboxylic acid group often lead to a significant increase in acidity, regardless of their electronic nature. This is attributed to steric hindrance, which forces the carboxyl group out of the plane of the benzene ring. This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, thereby increasing the acidity.[1][2] For instance, 2-nitrobenzoic acid (pKa ~2.16) is considerably more acidic than its meta (pKa ~3.47) and para (pKa ~3.44) isomers.[1][3]

Based on these principles, we can predict that isomers with a substituent ortho to the carboxylic acid, such as This compound and 2-fluoro-3-nitrobenzoic acid , will be among the strongest acids in this series. The predicted pKa of ~2.32 for 2-fluoro-3-nitrobenzoic acid supports this.[4]

Nucleophilic Aromatic Substitution (SNAr): A Tale of Activation and Regioselectivity

The presence of a strongly electron-withdrawing nitro group ortho or para to a halogen atom significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). In this reaction, the fluorine atom serves as an excellent leaving group. The reactivity of the fluoro-nitrobenzoic acid isomers in SNAr reactions is a critical consideration for synthetic planning.

A direct comparative study on the reactivity of 1-fluoro-2-nitrobenzene and 1-fluoro-4-nitrobenzene with nucleophiles like isopropoxide and sulphite has shown that the ortho-isomer is more reactive.[5] This enhanced reactivity is attributed to the dominant inductive effect of the nitro group from the closer ortho position, which more effectively stabilizes the transition state leading to the Meisenheimer complex.[5]

Figure 2: Analysis of directing effects for electrophilic aromatic substitution on this compound.

Experimental Protocols

Protocol: pKa Determination by Potentiometric Titration

This method involves titrating a solution of the fluoro-nitrobenzoic acid isomer with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH. The pKa is the pH at the half-equivalence point. [1] Materials:

  • Fluoro-nitrobenzoic acid isomer

  • Standardized ~0.1 M NaOH solution

  • Deionized water

  • pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Buret

Procedure:

  • Accurately weigh a sample of the fluoro-nitrobenzoic acid isomer and dissolve it in a known volume of deionized water.

  • Calibrate the pH meter using standard buffer solutions.

  • Place the beaker containing the acid solution on the magnetic stirrer and immerse the pH electrode.

  • Titrate the solution with the standardized NaOH solution, recording the pH after each incremental addition of titrant.

  • Plot the pH versus the volume of NaOH added.

  • Determine the equivalence point (the point of steepest inflection).

  • The pKa is the pH at the half-equivalence point.

Protocol: Comparative Kinetic Analysis of SNAr

This protocol outlines a general procedure for comparing the rates of reaction of different fluoro-nitrobenzoic acid isomers with a nucleophile, such as an amine, using UV-Vis spectrophotometry or HPLC.

Materials:

  • Fluoro-nitrobenzoic acid isomers

  • Nucleophile (e.g., piperidine, morpholine)

  • Aprotic polar solvent (e.g., DMSO, DMF)

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Prepare stock solutions of each fluoro-nitrobenzoic acid isomer and the nucleophile in the chosen solvent.

  • In a temperature-controlled cuvette or reaction vial, mix the solutions of the isomer and the nucleophile to initiate the reaction.

  • Monitor the reaction progress over time by measuring the change in absorbance at a specific wavelength (for UV-Vis) or by taking aliquots at regular intervals and analyzing them by HPLC to determine the concentration of the reactant or product.

  • Calculate the initial reaction rate from the slope of the concentration versus time plot.

  • Compare the initial rates for the different isomers under identical conditions to determine their relative reactivity.

Conclusion and Future Directions

The reactivity of this compound and its isomers is a complex function of the interplay between the fluoro, nitro, and carboxylic acid substituents. The ortho effect is a dominant factor in determining the acidity of these compounds, with isomers bearing a substituent ortho to the carboxylic acid exhibiting significantly lower pKa values. In nucleophilic aromatic substitution, the position of the nitro group relative to the fluorine atom is the primary determinant of reactivity, with ortho and para activation leading to faster reaction rates. For electrophilic aromatic substitution, the combined directing effects of the deactivating groups must be carefully considered to predict the regiochemical outcome.

For drug development professionals, a thorough understanding of these reactivity principles is essential for the strategic design of synthetic routes and the optimization of reaction conditions. While this guide provides a framework based on established principles and available data, further experimental studies are warranted to obtain a complete set of experimental pKa values and quantitative kinetic data for the full range of fluoro-nitrobenzoic acid isomers. Such data would provide an invaluable resource for the medicinal chemistry community.

References

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A Comparative Guide to the Validation of Analytical Methods for 3-Fluoro-2-nitrobenzoic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoro-2-nitrobenzoic acid is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration must be precisely controlled to ensure the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods for its quantification are paramount. This guide provides a comprehensive comparison of validated analytical methods for the quantification of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the principles of method validation, present detailed protocols for High-Performance Liquid Chromatography (HPLC), and compare its performance with alternative techniques.

Chapter 1: Foundations of Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) have established guidelines that outline the necessary validation parameters.[3][4][5][6][7]

The core validation characteristics, as defined by the ICH Q2(R1) guideline, include:[2][8]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[9]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates the logical workflow of the analytical method validation process.

Analytical Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation Dev Develop Analytical Procedure Opt Optimize Method Parameters Dev->Opt Proto Define Validation Parameters & Acceptance Criteria Opt->Proto Spec Specificity Proto->Spec Execute Experiments Lin Linearity & Range Acc Accuracy Prec Precision LOD LOD & LOQ Rob Robustness Report Validation Report Rob->Report Approve Approval & Implementation Report->Approve

Caption: Logical workflow of the analytical method validation process.

Chapter 2: High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification

Based on the chemical properties of this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection is the most suitable primary analytical technique. The presence of the aromatic ring and the nitro group provides strong UV absorbance, allowing for sensitive detection.

Experimental Protocol

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)[10][11]

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Purified water (HPLC grade)

  • Phosphoric acid or Formic acid (for pH adjustment)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water (acidified to pH ~3 with phosphoric or formic acid). A typical starting point could be a 60:40 (v/v) mixture of acidified water and acetonitrile.[12]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm[10][11]

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 100 mL of the mobile phase.[12]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1 - 50 µg/mL).

  • Sample Solution: Accurately weigh a sample containing this compound, dissolve it in a known volume of the mobile phase, and dilute it to fall within the calibration range.

The following diagram illustrates the experimental workflow for the HPLC analysis.

HPLC Analysis Workflow Prep Sample & Standard Preparation Inject Inject into HPLC System Prep->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Data Data Acquisition & Processing Detect->Data Quant Quantification Data->Quant

Caption: Experimental workflow for HPLC analysis.

Validation Data Summary

The following table summarizes the expected performance characteristics of a validated HPLC method for this compound, based on data from analogous compounds.[10][13]

Validation ParameterAcceptance CriteriaExpected Performance
Specificity No interference at the retention time of the analytePeak purity index > 0.999
Linearity (R²) ≥ 0.999> 0.999
Range To be defined based on application1 - 50 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5%
Precision (% RSD) Repeatability: ≤ 2.0%Intermediate: ≤ 3.0%Repeatability: < 1.0%Intermediate: < 2.0%
LOD Signal-to-Noise Ratio ≥ 3~0.1 µg/mL
LOQ Signal-to-Noise Ratio ≥ 10~0.3 µg/mL
Robustness % RSD ≤ 5.0% for deliberate changesRobust

Chapter 3: Comparison with Alternative Analytical Methods

While HPLC is the recommended method, other techniques can be considered depending on the specific requirements of the analysis.

Gas Chromatography (GC)

GC can be a powerful technique for the analysis of volatile and thermally stable compounds. However, for a compound like this compound, which has a relatively low volatility, a derivatization step is necessary to convert it into a more volatile ester.[14] This adds complexity and potential for error in the sample preparation process.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more cost-effective technique that can be used for the quantification of aromatic compounds.[15] However, it is less specific than HPLC and is more susceptible to interference from other UV-absorbing compounds in the sample matrix.[14] This method is best suited for the analysis of relatively pure samples or for rapid, preliminary assessments.

Performance Comparison

The following table provides a comparative overview of the different analytical techniques for the quantification of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Vis Spectrophotometry
Principle Separation based on polarity, followed by UV detection.Separation of volatile derivatives by partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Measurement of light absorbance at a specific wavelength.
Sample Preparation Dilution, filtration.Derivatization (e.g., esterification) followed by extraction.[14]Dilution, filtration.
Specificity HighHighLow to Moderate
Sensitivity High (ng/mL to µg/mL range)Very High (pg/mL to ng/mL range)Moderate (µg/mL range)
Throughput HighModerateVery High
Cost ModerateHighLow
Key Advantages Robust, versatile, and widely applicable.High sensitivity and resolving power.Simple, rapid, and cost-effective.
Key Disadvantages Higher initial instrument cost.Requires derivatization for non-volatile analytes.Prone to interference from other UV-absorbing species.

Conclusion

For the accurate and reliable quantification of this compound in a research and drug development setting, a validated High-Performance Liquid Chromatography (HPLC) method is the most appropriate choice. It offers an excellent balance of specificity, sensitivity, and robustness. While Gas Chromatography can provide higher sensitivity, the need for derivatization makes it a more complex and less direct method. UV-Vis Spectrophotometry, though simple and inexpensive, lacks the specificity required for complex sample matrices. The successful implementation of a validated HPLC method will ensure the generation of high-quality data that is essential for regulatory compliance and the overall success of the drug development process.

References

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  • Wang, Q., & Cheng, J. (1998). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent.
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A Comparative Guide to the Spectroscopic Analysis of 3-Fluoro-2-nitrobenzoic Acid for Unambiguous Structural Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a foundational pillar of scientific rigor. In the synthesis of novel chemical entities, particularly those with nuanced substitution patterns like 3-Fluoro-2-nitrobenzoic acid, a multi-faceted analytical approach is not just recommended, but essential. This guide provides an in-depth comparison of key spectroscopic techniques for the structural elucidation of this compound, moving beyond a mere listing of methods to explain the causality behind experimental choices and the logic of data interpretation.

This compound (C₇H₄FNO₄, Molar Mass: 185.11 g/mol ) is a valuable building block in medicinal chemistry and materials science.[1][2] Its specific isomeric form is critical to its reactivity and the properties of downstream products. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for its structural confirmation, with a comparative analysis of what each technique uniquely reveals.

The Strategic Importance of Orthogonal Spectroscopic Techniques

No single analytical technique provides a complete structural picture. Each method probes different aspects of a molecule's constitution, and by combining their outputs, we create a self-validating system of structural confirmation. This approach is paramount for distinguishing this compound from its isomers, such as 2-fluoro-3-nitrobenzoic acid or 4-fluoro-2-nitrobenzoic acid, where subtle differences in spectral data become the definitive evidence of the correct structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a detailed map of the molecule's carbon-hydrogen framework and the unique fluorine environment.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize polar compounds and the acidic proton of the carboxyl group is readily observable.[3]

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved spectral resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition times are generally short.[4]

Data Interpretation and Comparative Analysis

The key to confirming the 3-fluoro-2-nitro substitution pattern lies in the chemical shifts and, crucially, the coupling patterns of the aromatic protons and carbons.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals for the three aromatic protons. The electron-withdrawing nature of the nitro and carboxylic acid groups, combined with the electronegativity of the fluorine atom, will deshield these protons, causing them to resonate at lower field (higher ppm). The splitting patterns, governed by through-bond J-coupling, are definitive.

  • H-4: Expected to be a triplet of doublets (td) or a complex multiplet due to coupling to H-5 (³JHH) and the fluorine at position 3 (³JHF).

  • H-5: Expected to be a multiplet, coupled to H-4 and H-6.

  • H-6: Expected to be a doublet of doublets (dd) or a multiplet, coupled to H-5 and the fluorine at position 3 (⁴JHF).

  • -COOH: A broad singlet at a very downfield position (>10 ppm), which may exchange with D₂O.

Comparison with Isomers: The coupling patterns would be markedly different for other isomers. For instance, in 4-fluoro-2-nitrobenzoic acid, the fluorine would not exhibit a ³J coupling to two adjacent aromatic protons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display seven distinct carbon signals. The chemical shifts are influenced by the substituents. The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant (¹JCF).

  • C=O (Carboxylic Acid): Expected around 165-170 ppm.

  • Aromatic Carbons: The chemical shifts of the six aromatic carbons will be spread over the range of approximately 110-150 ppm. The carbon directly attached to the fluorine (C-3) will appear as a doublet with a large coupling constant (¹JCF ≈ 240-260 Hz). The carbons ortho and meta to the fluorine will also exhibit smaller C-F couplings.

¹⁹F NMR Spectroscopy: This is a highly sensitive and informative technique for fluorinated compounds.[4] A single resonance is expected for the fluorine atom in this compound. Its chemical shift provides information about the electronic environment. The signal will be split into a multiplet due to coupling with the neighboring aromatic protons (H-4 and H-2, if present in an analogous non-carboxylated compound).

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. For this compound, IR spectroscopy will confirm the presence of the carboxylic acid and nitro groups.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: For solid samples, the most common methods are preparing a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is finely ground with dry KBr and pressed into a transparent disk. ATR allows for the direct analysis of the solid sample with minimal preparation.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Data Interpretation

The IR spectrum will exhibit characteristic absorption bands for the key functional groups:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹. This broadness is due to hydrogen bonding.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • N-O Stretch (Nitro Group): Two strong absorption bands, one asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

  • C-F Stretch: A strong absorption in the fingerprint region, typically around 1200-1300 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Weaker absorptions in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

Comparative Value: While IR spectroscopy is excellent for functional group identification, it is less powerful than NMR for distinguishing between positional isomers, as the IR spectra of different fluoro-nitrobenzoic acid isomers would likely be very similar.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or coupled to a chromatographic system like GC or LC. For a pure solid, direct infusion is often sufficient.

  • Ionization: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method that is useful for confirming the molecular weight.[5]

  • Analysis: The mass-to-charge ratio (m/z) of the ions is measured.

Data Interpretation
  • Molecular Ion Peak (M⁺•): For this compound, the molecular ion peak is expected at m/z 185, corresponding to its molecular weight.

  • Fragmentation Pattern: The fragmentation pattern in EI-MS is a unique fingerprint of the molecule. Key expected fragments for this compound include:

    • [M - OH]⁺ (m/z 168): Loss of the hydroxyl radical from the carboxylic acid.

    • [M - NO₂]⁺ (m/z 139): Loss of the nitro group.

    • [M - COOH]⁺ (m/z 140): Loss of the carboxyl group.

    • Decarboxylation and subsequent fragmentation: Loss of CO₂ from the molecular ion is also a possibility, especially in ESI-MS/MS.[5]

Distinguishing Isomers: The relative abundances of the fragment ions can differ between isomers due to the "ortho effect," where adjacent functional groups can influence the fragmentation pathways.[6]

Summary of Spectroscopic Data for Structural Confirmation

Spectroscopic TechniqueInformation ProvidedKey Features for this compoundComparison with Alternatives
¹H NMR Proton environment and connectivityDistinct chemical shifts and coupling patterns for the three aromatic protons, including ³JHF coupling.Provides unambiguous differentiation from isomers based on unique splitting patterns.
¹³C NMR Carbon skeleton and functional groupsSeven distinct carbon signals, with a large ¹JCF coupling for the carbon bonded to fluorine.Confirms the number of unique carbons and the position of the fluorine atom.
¹⁹F NMR Fluorine environmentA single resonance with a characteristic chemical shift and coupling to adjacent protons.Highly sensitive and specific for confirming the presence and electronic environment of the fluorine atom.
IR Spectroscopy Presence of functional groupsCharacteristic broad O-H, strong C=O, and two strong N-O stretching bands.Excellent for confirming functional groups but limited in distinguishing positional isomers.
Mass Spectrometry Molecular weight and fragmentationMolecular ion peak at m/z 185 and characteristic fragment ions.Confirms molecular formula and can provide clues to isomer structure through fragmentation patterns.

Integrated Workflow for Structural Confirmation

The following workflow illustrates a logical and self-validating approach to the structural confirmation of this compound.

Caption: Integrated workflow for the structural confirmation of this compound.

Conclusion

The structural confirmation of this compound requires a synergistic application of multiple spectroscopic techniques. While IR and MS provide rapid confirmation of functional groups and molecular weight, NMR spectroscopy (¹H, ¹³C, and ¹⁹F) stands as the ultimate arbiter for unambiguously determining the precise substitution pattern. By comparing the acquired spectral data with that of known isomers and theoretical predictions, researchers can have the highest degree of confidence in the structure of their synthesized material. This rigorous analytical approach is indispensable for ensuring the integrity and reproducibility of research and development in the chemical sciences.

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A Technical Guide to the Biological Activities of 3-Fluoro-2-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic incorporation of fluorine atoms and nitro groups into aromatic scaffolds is a cornerstone of modern medicinal chemistry. These functionalities can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and target binding affinity. 3-Fluoro-2-nitrobenzoic acid represents a versatile starting material for the synthesis of a diverse array of derivatives with potential therapeutic applications. This guide provides an in-depth comparison of the biological activities of various derivatives of this compound, supported by experimental data and detailed protocols. We will explore how modifications to the parent molecule can modulate its efficacy as an anticancer and antimicrobial agent, offering insights into structure-activity relationships (SAR).

The Rationale for Derivatization: Enhancing Biological Potential

This compound itself is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] The presence of the electron-withdrawing fluorine and nitro groups activates the aromatic ring, making it amenable to various chemical modifications.[3] Derivatization of the carboxylic acid group into amides, esters, and hydrazides allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's biological activity. This approach is fundamental in the quest to develop novel therapeutic agents with improved potency and selectivity.[4]

Comparative Biological Activities: A Focus on Anticancer and Antimicrobial Properties

While direct comparative studies on a broad series of this compound derivatives are not extensively documented in publicly available literature, we can infer structure-activity relationships from studies on closely related compounds, such as flavonoid-based amides and fluoroquinolone derivatives. These studies provide a strong foundation for understanding how different chemical modifications can impact biological outcomes.

Anticancer Activity

The search for novel anticancer agents is a major focus of drug discovery. Derivatives of fluoronitrobenzoic acids have shown promise in this area.

Amide Derivatives: The conversion of the carboxylic acid to an amide introduces a key hydrogen bond donor and acceptor, which can facilitate interactions with biological targets. Studies on flavonoid-based amides, which share structural similarities with potential this compound amides, have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, certain flavonoid-based amides have shown potent cytotoxicity against triple-negative breast cancer (TNBC) cell lines like MDA-MB-231.[5] One such derivative, with a 6-chloro-3-pyridyl group, exhibited an IC50 value of 1.76 µM against MDA-MB-231 cells, which was significantly more potent than the standard chemotherapeutic agent 5-fluorouracil (5-FU).[5] This suggests that the introduction of specific aromatic and heterocyclic moieties through an amide linkage can dramatically enhance anticancer efficacy.

Table 1: Hypothetical Anticancer Activity of this compound Amide Derivatives Against Breast Cancer Cell Lines (MCF-7 and MDA-MB-231)

Compound IDR-Group (Amide)MCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)
3F2N-A1 Phenyl> 50> 50
3F2N-A2 4-Fluorophenyl25.332.1
3F2N-A3 3,5-Difluorophenyl10.115.8
3F2N-A4 4-Chlorophenyl18.922.4
3F2N-A5 4-Methoxyphenyl35.741.2
3F2N-A6 Pyridin-3-yl8.511.3
3F2N-A7 6-Chloro-pyridin-3-yl2.1 4.7
5-Fluorouracil (Reference)5.07.8

This table presents hypothetical data based on structure-activity relationships observed in related compound series to illustrate potential trends.

Hydrazide-Hydrazone Derivatives: The hydrazide-hydrazone scaffold is another important pharmacophore in the design of anticancer agents. A series of hydrazide-hydrazone derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including prostate (PC-3), breast (MCF-7), and colon (HT-29) cancer.[6] One particular compound with a pyrrole ring showed IC50 values of 1.32 µM, 2.99 µM, and 1.71 µM against PC-3, MCF-7, and HT-29 cell lines, respectively.[6] This highlights the potential of incorporating heterocyclic rings into the hydrazone moiety of this compound derivatives to achieve potent anticancer activity.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Nitroaromatic compounds have a long history of use as antimicrobials, and their efficacy can be enhanced through strategic derivatization.[4]

Ester Derivatives: The esterification of the carboxylic acid group can increase the lipophilicity of the parent compound, potentially improving its ability to penetrate bacterial cell membranes. While specific data on this compound esters is limited, studies on other benzoic acid derivatives provide valuable insights. For example, certain 2-chloro-5-nitrobenzoic acid derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[7][8] A methylethanolammonium salt of this acid exhibited a broad inhibitory profile.[7][8]

Table 2: Hypothetical Antimicrobial Activity of this compound Ester Derivatives

Compound IDR-Group (Ester)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
3F2N-E1 Methyl64128
3F2N-E2 Ethyl3264
3F2N-E3 Propyl1632
3F2N-E4 Isopropyl3264
3F2N-E5 Butyl816
3F2N-E6 Phenyl128>128
Ciprofloxacin (Reference)10.5

This table presents hypothetical data based on general structure-activity relationships for antimicrobial compounds, where increased lipophilicity in a homologous series can sometimes correlate with increased activity up to a certain point.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the scientific rigor of our comparative analysis, we provide detailed, step-by-step methodologies for the key experiments used to assess the anticancer and antimicrobial activities of this compound derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding compound_prep 2. Compound Dilution treat_cells 3. Treat Cells compound_prep->treat_cells add_mtt 4. Add MTT Reagent treat_cells->add_mtt incubate_mtt 5. Incubate (4h) add_mtt->incubate_mtt solubilize 6. Solubilize Formazan incubate_mtt->solubilize read_absorbance 7. Read Absorbance (570 nm) solubilize->read_absorbance calc_ic50 8. Calculate IC50 read_absorbance->calc_ic50 MIC_Determination_Workflow cluster_setup Setup cluster_procedure Procedure cluster_result Result prep_inoculum 1. Prepare Bacterial Inoculum inoculate_wells 3. Inoculate Wells prep_inoculum->inoculate_wells serial_dilution 2. Serial Dilution of Compounds serial_dilution->inoculate_wells incubate_plate 4. Incubate (18-24h) inoculate_wells->incubate_plate read_mic 5. Determine MIC incubate_plate->read_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Potential Mechanisms of Action: A Look into Cellular Pathways

Understanding the mechanism of action is crucial for rational drug design. While the precise mechanisms for many this compound derivatives are still under investigation, insights can be drawn from related compounds.

For anticancer activity, one plausible mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis. [9]Another potential target is the PI3K/AKT signaling pathway, which is often dysregulated in cancer. [5]Inhibition of this pathway can suppress cell proliferation and induce apoptosis.

Anticancer_Mechanism cluster_tubulin Tubulin Polymerization cluster_pi3k PI3K/AKT Pathway compound 3-Fluoro-2-nitrobenzoic Acid Derivative tubulin Tubulin compound->tubulin Inhibits pi3k PI3K compound->pi3k Inhibits microtubules Microtubules tubulin->microtubules Polymerization apoptosis Apoptosis microtubules->apoptosis Disruption leads to akt AKT pi3k->akt proliferation Cell Proliferation akt->proliferation proliferation->apoptosis Inhibition leads to

Caption: Potential anticancer mechanisms of this compound derivatives.

For antimicrobial activity, the nitro group can be a key player. In many nitroaromatic compounds, the nitro group is enzymatically reduced within the microbial cell to form reactive nitroso and hydroxylamino intermediates. These reactive species can cause damage to cellular macromolecules, including DNA, leading to cell death. [4]

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with tunable biological activities. By modifying the carboxylic acid moiety to form amides, esters, and hydrazides, it is possible to significantly enhance their anticancer and antimicrobial properties. The structure-activity relationships gleaned from related compound series provide a valuable roadmap for the design of new, more potent therapeutic agents. Future research should focus on the synthesis and systematic evaluation of a diverse library of this compound derivatives to build a comprehensive understanding of their biological potential and to identify lead compounds for further development.

References

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Introduction: The Critical Role of Purity in a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Assessing the Purity of Synthesized 3-Fluoro-2-nitrobenzoic Acid

This compound (CAS No. 1000339-51-4) is a highly functionalized aromatic compound that serves as a crucial intermediate in the synthesis of a wide array of high-value molecules.[1][2] Its unique arrangement of a carboxylic acid, a nitro group, and a fluorine atom makes it an indispensable building block for pharmaceuticals—including anti-inflammatory drugs and anti-cancer agents—as well as advanced agrochemicals and dyestuffs.[1] In these exacting applications, the purity of the starting material is not merely a matter of quality control; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final product. Impurities can lead to unpredictable side reactions, reduced yields, and potentially toxic byproducts, compromising entire research and development pipelines.

This guide, designed for researchers, chemists, and drug development professionals, provides a comprehensive comparison of analytical methodologies for rigorously assessing the purity of synthesized this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to ensure a self-validating and trustworthy purity analysis workflow.

Anticipating the Challenge: Common Synthetic Routes and Potential Impurities

The purity profile of this compound is intrinsically linked to its synthetic origin. Understanding the common manufacturing pathways is the first step in predicting, identifying, and quantifying potential impurities.

Two primary routes are commonly employed for its synthesis:

  • Nitration of 3-Fluorobenzoic Acid: This method involves the regioselective introduction of a nitro group onto the 3-fluorobenzoic acid backbone, typically using a mixture of nitric and sulfuric acids.[1]

  • Fluorination of 2-Nitrobenzoic Acid: This approach utilizes a fluorinating agent, such as potassium fluoride, to replace a suitable leaving group on the 2-nitrobenzoic acid ring.[1]

These pathways, while effective, can generate a predictable spectrum of impurities that must be analytically monitored:

  • Isomeric Impurities: The most significant challenge is often the presence of other fluoro-nitrobenzoic acid isomers. During the nitration of 3-fluorobenzoic acid, electrophilic substitution can occur at other positions on the aromatic ring, leading to isomers like 4-fluoro-2-nitrobenzoic acid or 2-fluoro-5-nitrobenzoic acid.

  • Unreacted Starting Materials: Incomplete reactions can leave residual 3-fluorobenzoic acid or 2-nitrobenzoic acid in the final product.

  • Over-Nitrated/Fluorinated Byproducts: Harsh reaction conditions can sometimes lead to the introduction of additional nitro or fluoro groups.

  • Residual Solvents and Reagents: Solvents used during the reaction and purification (e.g., recrystallization) can be retained in the final solid material.

Workflow for Synthesis and Purity Verification

The logical flow from synthesis to a verified pure product involves iterative steps of purification and analysis.

G cluster_0 Synthesis & Workup cluster_1 Purification cluster_2 Purity Assessment Synthesis Chemical Synthesis Quenching Reaction Quenching Synthesis->Quenching Extraction Crude Product Extraction Quenching->Extraction Recrystallization Recrystallization Extraction->Recrystallization Crude Product Drying Drying Recrystallization->Drying HPLC HPLC Analysis Drying->HPLC Purified Solid HPLC->Recrystallization < 99.5% Purity NMR NMR Spectroscopy HPLC->NMR MS Mass Spectrometry HPLC->MS MP Melting Point HPLC->MP

Caption: General workflow from synthesis to purity analysis.

A Comparative Guide to Analytical Techniques

No single technique can provide a complete purity profile. A multi-faceted approach, leveraging the strengths of different methods, is essential for a comprehensive assessment. The choice of method depends on the specific question being asked—be it routine quality control, structural confirmation, or trace impurity identification.

Technique Principle Information Obtained Advantages for this compound Limitations & Considerations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase (e.g., C18) and a mobile phase.Quantitative purity (% area), detection of isomers and non-volatile impurities.Excellent for separating structurally similar isomers.[1] Established methods exist for nitrobenzoic acids.[3] High sensitivity and reproducibility.Requires a chromophore (present in this molecule). Impurity response factors may differ from the main peak, affecting % area accuracy without calibration.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gaseous mobile phase, followed by mass-based detection.Identification of volatile impurities, structural information from mass spectra.High-resolution capillary columns provide superior separation of isomers.[1] Mass spectrometry provides definitive identification of separated peaks.Requires derivatization to increase the volatility of the carboxylic acid.[1] Thermal instability can be a concern for some nitroaromatic compounds.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a strong magnetic Tield.Unambiguous structural confirmation, identification and quantification of impurities with unique NMR signals.Provides detailed structural information. ¹⁹F NMR is highly specific for fluorine-containing impurities. Quantitative NMR (qNMR) can determine absolute purity against a certified standard.Lower sensitivity compared to HPLC for trace impurities. Overlapping signals can complicate analysis in complex mixtures.
Mass Spectrometry (MS) Ionization of molecules and separation of ions based on their mass-to-charge ratio.Molecular weight confirmation, elemental composition (HRMS), fragmentation patterns for structural elucidation.Confirms the molecular weight of 185.11 g/mol .[1][4] Characteristic fragmentation patterns aid in structural identification.[1]Does not separate isomers on its own (requires coupling with LC or GC). Ionization efficiency can vary significantly between compounds.
Melting Point Analysis Determination of the temperature range over which a solid transitions to a liquid.Preliminary indication of purity.Simple, rapid, and inexpensive. A sharp, narrow melting point range close to the literature value suggests high purity.Insensitive to small amounts of impurities. A depressed and broad melting range indicates the presence of impurities but provides no information on their identity or quantity.

Decision Framework for Method Selection

Choosing the appropriate analytical tool is paramount for an efficient and accurate assessment.

G start Purity Assessment Goal? q1 Need Quantitative Purity & Isomer Separation? start->q1 q2 Need Unambiguous Structure & Impurity ID? start->q2 q3 Need Quick, Preliminary Check? start->q3 q1->q2 No hplc Use HPLC-UV q1->hplc Yes q2->q3 No nmr_ms Use NMR & LC-MS q2->nmr_ms Yes mp Use Melting Point q3->mp Yes

Caption: Decision tree for selecting the right analytical method.

Validated Experimental Protocols

Trustworthy data originates from meticulously executed and well-documented protocols. The following are detailed, step-by-step methodologies for the most critical purity assessment techniques.

Protocol 1: Quantitative Purity by High-Performance Liquid Chromatography (HPLC-UV)

This protocol is designed for the routine determination of purity and the separation of isomeric impurities, leveraging established methods for nitrobenzoic acids.[3]

1. Rationale and System Preparation:

  • Causality: A reversed-phase C18 column is chosen for its proven efficacy in separating moderately polar aromatic compounds like nitrobenzoic acids.[1][3] The acidic mobile phase (0.1% phosphoric acid) ensures the carboxylic acid group remains protonated (non-ionized), leading to sharp, symmetrical peaks and reproducible retention times. Acetonitrile is a common organic modifier providing good elution strength. UV detection at 254 nm is selected as it is a wavelength where aromatic rings typically exhibit strong absorbance.

2. Materials and Reagents:

  • HPLC system with UV or PDA detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (H₃PO₄) or Formic Acid (HCOOH)

  • Sample of synthesized this compound

  • Reference standard of this compound (if available)

3. Chromatographic Conditions:

ParameterSetting
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Elution Type Isocratic: 60% A, 40% B (adjust as needed for optimal separation)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes (or until all impurity peaks have eluted)

4. Sample Preparation:

  • Diluent: Prepare a mixture of Water:Acetonitrile (60:40 v/v).

  • Sample Solution: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of diluent to achieve a concentration of ~1 mg/mL. Sonicate briefly if necessary to ensure complete dissolution.

  • System Suitability: If a reference standard is available, prepare a solution at the same concentration.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (blank) to verify that no peaks are present from the solvent or system.

  • Inject the sample solution.

  • Integrate all peaks in the resulting chromatogram. The purity is typically reported as "% area," calculated as: (Area of Main Peak / Total Area of All Peaks) * 100.

6. Self-Validation and Interpretation:

  • Peak Shape: The main peak should be sharp and symmetrical. Tailing or fronting may indicate column degradation or interactions that need to be addressed.

  • Impurity Profile: Note the retention times and % area of all other peaks. These represent potential impurities. Isomeric impurities will have similar UV spectra but different retention times.

  • Trustworthiness: For regulatory filings or absolute purity claims, a relative response factor for each impurity should be determined using isolated standards, as UV response can vary.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

This protocol is essential for confirming the chemical identity of the synthesized product and identifying structurally distinct impurities.

1. Rationale and System Preparation:

  • Causality: ¹H NMR provides a "fingerprint" of the molecule by probing the chemical environment of each hydrogen atom. The choice of solvent, DMSO-d₆, is due to its ability to dissolve a wide range of organic compounds, including carboxylic acids, without exchanging the acidic proton, which can often be observed as a broad singlet.

2. Materials and Reagents:

  • NMR spectrometer (300 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Sample of synthesized this compound

3. Sample Preparation:

  • Weigh 5-10 mg of the synthesized product directly into a clean, dry NMR tube.

  • Add approximately 0.7 mL of DMSO-d₆.

  • Cap the tube and vortex or sonicate gently until the sample is fully dissolved.

4. NMR Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the DMSO-d₆.

  • Shim the magnetic field to achieve optimal resolution.

  • Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 5-second relaxation delay).

  • Process the data (Fourier transform, phase correction, baseline correction, and integration). Reference the spectrum to the residual DMSO peak at ~2.50 ppm.

5. Interpretation:

  • Expected Signals: The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region (typically between 7.0 and 8.5 ppm), corresponding to the three protons on the benzene ring. The coupling patterns (splitting) between these protons and with the fluorine atom will be characteristic of the 1,2,3-substitution pattern. A broad singlet at a higher chemical shift (>10 ppm) may be observed for the carboxylic acid proton.

  • Impurity Detection: The presence of unexpected signals indicates impurities. For example, residual starting material (3-fluorobenzoic acid) would show a different set of aromatic signals. The integration of impurity signals relative to the main product signals can provide a semi-quantitative estimate of their concentration.

  • Trustworthiness: Comparing the acquired spectrum to a literature reference or a predicted spectrum provides a high degree of confidence in the structural assignment.

Conclusion

The rigorous assessment of purity for synthesized this compound is a non-negotiable step in ensuring the quality and reliability of downstream applications in research and industry. A logical, multi-technique approach is superior to relying on a single method. While HPLC-UV provides the gold standard for quantitative purity and isomer separation, it must be complemented by spectroscopic techniques like NMR and Mass Spectrometry for unambiguous structural confirmation. By understanding the potential impurities arising from the synthesis and applying the detailed protocols described in this guide, scientists can confidently validate the quality of their material, paving the way for successful and reproducible outcomes.

References

  • Smolecule. (2023, August 15). This compound.
  • PrepChem.com. Synthesis of 3-nitro-4-fluoro-benzoic acid.
  • Benchchem. Synthesis routes of 3-Fluoro-4-nitrobenzoic acid.
  • ChemicalBook. (2025, July 14). This compound.
  • Chemsrc. (2025, September 10). This compound.
  • ChemicalBook. 2-Fluoro-3-nitrobenzoic acid synthesis.
  • Royal Society of Chemistry. Supporting Information.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Purity of 2-Fluoro-3-Nitrobenzoic Acid.
  • PubChem. This compound.
  • Google Patents. (Patent No. CN118271177B). Production process of 2-fluoro-3-nitrobenzoic acid.
  • Benchchem. Application Notes and Protocols for the HPLC Analysis of 2-Nitrobenzoic Acid.

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A Comparative Guide to 3-Fluoro-2-nitrobenzoic Acid and Its Isomers in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules represent a cornerstone for innovation. The strategic incorporation of fluorine can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Among the versatile fluorinated building blocks, fluoronitrobenzoic acids are of particular interest due to the presence of three distinct functional moieties: a carboxylic acid, a nitro group, and a fluorine atom. This guide provides an in-depth technical comparison of 3-Fluoro-2-nitrobenzoic acid and its isomers, offering insights into their synthetic applications, reactivity, and the causal factors guiding the choice of one isomer over another in complex chemical syntheses.

Physicochemical Properties: A Tale of Three Isomers

The positional arrangement of the fluorine and nitro substituents on the benzoic acid ring significantly influences the electronic and steric properties of the molecule, leading to distinct reactivity profiles. Understanding these differences is paramount for any synthetic chemist aiming to leverage these building blocks effectively.

PropertyThis compound2-Fluoro-3-nitrobenzoic Acid4-Fluoro-3-nitrobenzoic Acid
CAS Number 1000339-51-4317-46-4453-71-4
Molecular Weight 185.11 g/mol 185.11 g/mol 185.11 g/mol
Appearance Off-white to pale yellow solidOff-white to light yellow powderWhite to off-white powder
Predicted pKa ~2.5~2.8~3.4

Note: pKa values are estimated based on structure-property relationships and may vary under different experimental conditions.

The acidity of the carboxylic acid is a key differentiator. The proximity of the electron-withdrawing nitro and fluoro groups in this compound is expected to render its carboxylic acid proton the most acidic among the three isomers due to a strong inductive effect. This enhanced acidity can be advantageous in certain synthetic transformations and can influence the molecule's interaction with biological targets.

Synthetic Accessibility: A Comparative Overview

While all three isomers are commercially available, their synthetic routes differ, which can be a factor in their selection for large-scale applications.

Synthesis of 2-Fluoro-3-nitrobenzoic Acid: A common route involves the oxidation of 2-fluoro-3-nitrotoluene. A Chinese patent (CN113024384A) details a multi-step synthesis starting from o-methylphenol, proceeding through nitration, chlorination, fluorination to yield 2-fluoro-3-nitrotoluene, which is then oxidized to the final product.[1] Another patented method describes the fluoro ortho-lithiation of 2-fluoronitrobenzene followed by carboxylation with dry ice.

Synthesis of 4-Fluoro-3-nitrobenzoic Acid: This isomer is often prepared by the nitration of 4-fluorobenzoic acid. A detailed protocol involves the treatment of p-fluoro-benzoic acid with a mixture of nitric acid and sulfuric acid at low temperatures.[2]

Synthesis of this compound: Detailed synthetic protocols for this compound are less commonly reported in readily accessible literature compared to its isomers, suggesting it may be a less utilized building block. However, general synthetic strategies for fluoronitroaromatics can be adapted for its preparation.

Applications in the Synthesis of Bioactive Molecules

Fluoronitrobenzoic acids are valuable precursors for a wide range of heterocyclic compounds, many of which form the core of active pharmaceutical ingredients (APIs). The differential reactivity of the functional groups allows for a stepwise and regioselective elaboration of the molecular scaffold.

Role in the Synthesis of Benzimidazoles and Other Heterocycles

The ortho-relationship between the nitro and fluoro groups in 4-Fluoro-3-nitrobenzoic acid makes it an ideal precursor for benzimidazole synthesis.[3] The synthetic strategy typically involves the reduction of the nitro group to an amine, followed by cyclization with a suitable electrophile. The fluorine atom can be displaced via nucleophilic aromatic substitution (SNAr) either before or after the heterocycle formation, providing a handle for further molecular diversification.

While less documented, this compound can also serve as a precursor to various heterocyclic systems. The adjacent nitro and carboxylic acid groups can be transformed into a range of functionalities, enabling the construction of diverse molecular architectures.

Application in Kinase Inhibitor Synthesis

The fluoronitrobenzoic acid scaffold is found in numerous kinase inhibitors, a critical class of drugs in oncology. The fluorine atom can enhance binding affinity to the kinase active site and improve metabolic stability. The nitro group serves as a versatile handle that can be reduced to an amine and further functionalized to build the complex structures characteristic of these targeted therapies. For instance, 2-fluoro-3-nitrobenzoic acid is a key intermediate in the synthesis of the BRAF inhibitor dabrafenib.[4]

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom on the aromatic ring is susceptible to nucleophilic aromatic substitution, a key reaction for introducing complexity to the molecule. The rate of this reaction is highly dependent on the position of the electron-withdrawing nitro group.

In general, nitro groups at the ortho and para positions to the fluorine atom strongly activate the ring towards SNAr by stabilizing the negatively charged Meisenheimer intermediate through resonance and inductive effects.[5][6] The meta-nitro group offers less stabilization, leading to significantly slower reaction rates.

Therefore, in reactions where the displacement of the fluorine atom is the desired transformation, 2-fluoro-3-nitrobenzoic acid and 4-fluoro-3-nitrobenzoic acid would be expected to be more reactive than this compound where the nitro group is ortho to the carboxylic acid but meta to the fluorine. However, the ortho-nitro group in this compound can exert a strong inductive effect, potentially influencing the reactivity of the adjacent fluorine atom.

Experimental Protocols

Representative Synthesis of 4-Fluoro-3-nitrobenzoic Acid[2]

Objective: To synthesize 4-Fluoro-3-nitrobenzoic acid via the nitration of 4-fluorobenzoic acid.

Materials:

  • 4-Fluorobenzoic acid

  • Concentrated nitric acid (d=1.42)

  • Concentrated sulfuric acid

  • Ice

  • Standard laboratory glassware and equipment

Procedure:

  • In a flask equipped with a stirrer and cooled in an ice bath, slowly add 150 ml of concentrated nitric acid to 300 ml of concentrated sulfuric acid, maintaining the temperature at 0°C.

  • To this nitrating mixture, add 50 g of 4-fluorobenzoic acid portion-wise over 30 minutes, ensuring the temperature remains at 0°C.

  • Stir the reaction mixture at 0°C for one hour.

  • Allow the reaction temperature to rise to 20°C and continue stirring for 16 hours.

  • Pour the reaction mixture over a sufficient amount of crushed ice to quench the reaction and precipitate the product.

  • Collect the precipitate by vacuum filtration.

  • Wash the product with cold water and dry to obtain 4-Fluoro-3-nitrobenzoic acid.

Expected Yield: Approximately 47.6 g.

Visualization of Synthetic Logic

The following diagram illustrates a generalized workflow for the utilization of fluoronitrobenzoic acids in the synthesis of complex molecules, highlighting the key decision points based on the desired final product.

G cluster_0 Isomer Selection cluster_1 Key Transformations cluster_2 Intermediate Scaffolds cluster_3 Final Product 3-Fluoro-2-nitrobenzoic_Acid 3-Fluoro-2-nitrobenzoic_Acid Nitro_Reduction Nitro Group Reduction 3-Fluoro-2-nitrobenzoic_Acid->Nitro_Reduction SNAr Nucleophilic Aromatic Substitution (SNAr) 3-Fluoro-2-nitrobenzoic_Acid->SNAr Carboxylic_Acid_Activation Carboxylic Acid Activation/Coupling 3-Fluoro-2-nitrobenzoic_Acid->Carboxylic_Acid_Activation 2-Fluoro-3-nitrobenzoic_Acid 2-Fluoro-3-nitrobenzoic_Acid 2-Fluoro-3-nitrobenzoic_Acid->Nitro_Reduction 2-Fluoro-3-nitrobenzoic_Acid->SNAr 2-Fluoro-3-nitrobenzoic_Acid->Carboxylic_Acid_Activation 4-Fluoro-3-nitrobenzoic_Acid 4-Fluoro-3-nitrobenzoic_Acid 4-Fluoro-3-nitrobenzoic_Acid->Nitro_Reduction 4-Fluoro-3-nitrobenzoic_Acid->SNAr 4-Fluoro-3-nitrobenzoic_Acid->Carboxylic_Acid_Activation Aminofluorobenzoic_Acid Aminofluorobenzoic Acid Derivative Nitro_Reduction->Aminofluorobenzoic_Acid Substituted_Nitrobenzoic_Acid Substituted Nitrobenzoic Acid Derivative SNAr->Substituted_Nitrobenzoic_Acid Amide/Ester_Derivative Amide/Ester Derivative Carboxylic_Acid_Activation->Amide/Ester_Derivative Bioactive_Molecule Bioactive Molecule (e.g., Kinase Inhibitor) Aminofluorobenzoic_Acid->Bioactive_Molecule Substituted_Nitrobenzoic_Acid->Bioactive_Molecule Amide/Ester_Derivative->Bioactive_Molecule

Caption: Synthetic pathways from fluoronitrobenzoic acid isomers.

Conclusion

The choice between this compound and its isomers is a critical decision in synthetic design, dictated by a nuanced understanding of their respective physicochemical properties and reactivity. While all three isomers offer a versatile platform for the synthesis of complex molecules, particularly in the realm of drug discovery, their utility is not interchangeable. The enhanced acidity of this compound may be advantageous in specific contexts, while the greater reactivity of its 2,3- and 4,3-isomers in SNAr reactions makes them valuable for other synthetic strategies. A thorough evaluation of the target molecule and the planned synthetic route is essential for selecting the optimal fluoronitrobenzoic acid building block.

References

  • Chemistry Stack Exchange. (2021, April 27). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.
  • WIPO Patentscope. (n.d.). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]

  • Google Patents. (n.d.). CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.
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A Comparative Cost-Benefit Analysis of Synthetic Routes to 3-Fluoro-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoro-2-nitrobenzoic acid is a key building block in the synthesis of a variety of pharmaceuticals and agrochemicals. Its strategic importance necessitates the development of efficient, cost-effective, and safe manufacturing processes. This guide provides a detailed comparison of the most common synthetic routes to this valuable compound, offering insights into the cost-benefit analysis of each pathway to aid researchers and process chemists in selecting the optimal route for their specific needs.

Synthetic Routes: A Detailed Overview

Four primary synthetic routes to this compound have been identified and are critically evaluated below:

  • Oxidation of 2-Fluoro-3-nitrotoluene

  • Multi-step Synthesis from o-Methylphenol

  • Ortho-lithiation of 2-Fluoronitrobenzene

  • Diazotization-Fluorination of 3-Amino-2-nitrobenzoic Acid (Balz-Schiemann Reaction)

Route 1: Oxidation of 2-Fluoro-3-nitrotoluene

This is a classical and direct approach for the synthesis of this compound. The starting material, 2-fluoro-3-nitrotoluene, is commercially available.

Traditional Oxidation

The traditional method involves the use of strong oxidizing agents such as potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇).

  • Experimental Protocol (Sodium Dichromate Oxidation):

    • Dissolve 2-Fluoro-3-nitrotoluene (1 equivalent) in a suitable solvent system, such as a mixture of isopropanol and water.

    • Add sodium dichromate (approximately 1.8 equivalents) to the solution.

    • The reaction is typically carried out at room temperature for several hours.[1]

    • Upon completion, the product is isolated by filtration and recrystallization.

  • Yield: High yields, often exceeding 90%, have been reported for this method.[1]

  • Cost-Benefit Analysis:

    • Advantages: High yield and a relatively straightforward, one-step process.

    • Disadvantages: The use of stoichiometric amounts of chromium salts is a significant drawback due to their toxicity, the cost of the reagent, and the expense associated with the disposal of heavy metal waste.[2][3] Potassium permanganate, while also a strong oxidant, can lead to over-oxidation and lower yields if not carefully controlled.[4]

Alternative Two-Step Oxidation

A more recent, patented approach aims to circumvent the issues associated with heavy metal oxidants by employing a two-step oxidation coupled with a halogen exchange.

  • Process Overview:

    • Oxidation of 2-chloro-3-nitrotoluene to 2-chloro-3-nitrobenzaldehyde using a catalyst and a milder oxidant like hydrogen peroxide.

    • Chlorine-fluorine exchange reaction on the aldehyde.

    • Oxidation of the resulting 2-fluoro-3-nitrobenzaldehyde to the final product, again with a catalyst and hydrogen peroxide.[5]

  • Cost-Benefit Analysis:

    • Advantages: Avoids the use of highly toxic heavy metal oxidants, potentially leading to lower waste disposal costs and a greener process. The use of hydrogen peroxide as the terminal oxidant is also economically favorable.

    • Disadvantages: This is a multi-step process, which can increase operational complexity and potentially lower the overall yield compared to the direct oxidation. The cost and efficiency of the fluorination step are critical to the overall economic viability.

Diagram of Route 1: Oxidation of 2-Fluoro-3-nitrotoluene

Route_1_Oxidation cluster_traditional Traditional Oxidation cluster_alternative Alternative Two-Step Oxidation 2-Fluoro-3-nitrotoluene_T 2-Fluoro-3-nitrotoluene Product_T This compound 2-Fluoro-3-nitrotoluene_T->Product_T Na2Cr2O7 or KMnO4 2-Chloro-3-nitrotoluene 2-Chloro-3-nitrotoluene Aldehyde_Cl 2-Chloro-3-nitrobenzaldehyde 2-Chloro-3-nitrotoluene->Aldehyde_Cl H2O2, Catalyst Aldehyde_F 2-Fluoro-3-nitrobenzaldehyde Aldehyde_Cl->Aldehyde_F Fluorinating Agent Product_A This compound Aldehyde_F->Product_A H2O2, Catalyst Route_2_o_Methylphenol o-Methylphenol o-Methylphenol Nitrophenol 2-Methyl-6-nitrophenol o-Methylphenol->Nitrophenol Nitration Chloronitrotoluene 2-Chloro-3-nitrotoluene Nitrophenol->Chloronitrotoluene Chlorination Fluoronitrotoluene 2-Fluoro-3-nitrotoluene Chloronitrotoluene->Fluoronitrotoluene Fluorination Product This compound Fluoronitrotoluene->Product Oxidation

Caption: Multi-step synthesis starting from o-methylphenol.

Route 3: Ortho-lithiation of 2-Fluoronitrobenzene

This approach utilizes directed ortho-metalation, a powerful tool for the regioselective functionalization of aromatic rings.

  • Process Overview:

    • Lithiation: Treatment of 2-fluoronitrobenzene with a strong lithium base, such as lithium diisopropylamide (LDA) or n-butyllithium, at low temperatures. The fluorine atom directs the lithiation to the adjacent ortho position.

    • Carboxylation: The resulting organolithium intermediate is quenched with solid carbon dioxide (dry ice).

    • Acidification: Acidic workup protonates the carboxylate to yield the final product. [6]

  • Cost-Benefit Analysis:

    • Advantages: A highly convergent and regioselective route. It is claimed to be high-yielding and proceeds under mild reaction conditions. [6] * Disadvantages: Requires cryogenic temperatures (-78 °C), which can be energy-intensive and costly on an industrial scale. The use of organolithium reagents requires stringent anhydrous conditions and specialized handling due to their pyrophoric nature. The cost of the lithium base can also be a significant factor.

Diagram of Route 3: Ortho-lithiation

Route_3_Lithiation 2-Fluoronitrobenzene 2-Fluoronitrobenzene Lithium_Intermediate Ortho-lithiated Intermediate 2-Fluoronitrobenzene->Lithium_Intermediate LDA or n-BuLi, -78 °C Product This compound Lithium_Intermediate->Product 1. CO2 (dry ice) 2. H+

Caption: Ortho-lithiation route to the target molecule.

Route 4: Diazotization-Fluorination (Balz-Schiemann Reaction)

The Balz-Schiemann reaction is a classic method for the introduction of fluorine into an aromatic ring. [7][8][9]

  • Process Overview:

    • Diazotization: 3-Amino-2-nitrobenzoic acid is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

    • Fluorination: The diazonium salt is then treated with fluoroboric acid (HBF₄) or another fluoride source to yield the aryl fluoride upon thermal or photochemical decomposition.

  • Cost-Benefit Analysis:

    • Advantages: A well-established and reliable method for introducing fluorine. It can be a good option if the starting amino-nitrobenzoic acid is readily available and inexpensive.

    • Disadvantages: Diazonium salts are often unstable and can be explosive, especially in the solid state, posing significant safety risks, particularly on a large scale. [1][10][11][12][13]The reaction must be performed at low temperatures, and the yields can be variable. The use of fluoroboric acid also adds to the cost.

Diagram of Route 4: Balz-Schiemann Reaction

Route_4_Balz_Schiemann Starting_Material 3-Amino-2-nitrobenzoic acid Diazonium_Salt Diazonium Salt Starting_Material->Diazonium_Salt NaNO2, H+ (0-5 °C) Product This compound Diazonium_Salt->Product HBF4, Heat

Caption: The Balz-Schiemann reaction pathway.

Comparative Analysis

FeatureRoute 1: OxidationRoute 2: From o-MethylphenolRoute 3: Ortho-lithiationRoute 4: Balz-Schiemann
Starting Material Cost Moderate to HighVery LowModerateModerate to High
Number of Steps 1-341 (in situ)1 (in situ)
Overall Yield HighModerate to HighHighModerate
Process Complexity Low to ModerateHighHighModerate
Safety Concerns Heavy metal toxicity (traditional), runaway potentialRunaway potential in nitration [5][14][15][16]Pyrophoric reagents, cryogenic conditionsExplosive intermediates, low temperatures [1][10][11][12][13]
Environmental Impact High (traditional), Moderate (alternative)High (solvent usage, multiple steps)Moderate (solvent usage, quenching)Moderate (acidic waste)
Scalability GoodGoodChallengingChallenging due to safety

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound is a multifactorial decision that depends on the specific requirements of the project, including scale, budget, and safety infrastructure.

  • For large-scale, cost-driven production, the multi-step synthesis from o-methylphenol (Route 2) is a strong contender, provided that each step can be optimized to achieve high yields. The very low cost of the starting material is a major advantage. The alternative two-step oxidation (part of Route 1) also presents a promising option for industrial-scale synthesis due to its avoidance of heavy metal waste.

  • For laboratory-scale synthesis and rapid access to the material, the direct oxidation of 2-fluoro-3-nitrotoluene (Route 1) with sodium dichromate offers a high-yielding and straightforward procedure, assuming the necessary safety precautions for handling chromium are in place. The ortho-lithiation of 2-fluoronitrobenzene (Route 3) is also an excellent choice for small-scale synthesis where high purity and regioselectivity are paramount, and the necessary equipment for low-temperature reactions is available.

  • The Balz-Schiemann reaction (Route 4) is a viable option, particularly if the starting 3-amino-2-nitrobenzoic acid is readily available. However, the inherent safety risks associated with diazonium salts make it less attractive for large-scale production without specialized equipment, such as continuous flow reactors, which can mitigate some of the hazards. [17] Ultimately, a thorough process hazard analysis and a detailed economic evaluation should be conducted before selecting a route for commercial production.

References

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  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones - Arkivoc. Available at: [Link]

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  • Runaway and thermally safe operation of a nitric acid oxidation in a semi-batch reactor. Available at: [Link]

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  • Structures, Stability, and Safety of Diazonium Salts | Request PDF - ResearchGate. Available at: [Link]

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  • Expanding the Balz–Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro‐Dediazon - ResearchGate. Available at: [Link]

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  • 2026 Hazardous Waste Disposal Cost | Angi. Available at: [Link]

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A Comparative Benchmarking Guide to 3-Fluoro-2-nitrobenzoic Acid in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Benzoic Acids in Synthesis

In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. 3-Fluoro-2-nitrobenzoic acid stands out as a versatile building block, offering a unique combination of reactive functional groups that enable a diverse range of chemical transformations. The presence of the fluorine atom, ortho to a nitro group and meta to a carboxylic acid, imparts distinct reactivity profiles that can be leveraged for the efficient construction of complex molecular architectures.

This guide provides an in-depth, objective comparison of the performance of this compound in three critical classes of reactions: nucleophilic aromatic substitution (SNAr), amide bond formation, and nitro group reduction. We will benchmark its performance against a common alternative, 2-chloro-3-nitrobenzoic acid, providing supporting experimental data and detailed protocols to inform your synthetic strategy. Our analysis is grounded in established mechanistic principles and aims to equip researchers, scientists, and drug development professionals with the practical insights needed to make informed decisions in their synthetic endeavors.

I. Nucleophilic Aromatic Substitution (SNAr): A Clear Reactivity Advantage

The SNAr reaction is a cornerstone of aromatic chemistry, enabling the formation of carbon-heteroatom bonds. In this context, the reactivity of the halogen substituent is paramount. It is a well-established principle that in SNAr reactions, fluorine is a superior leaving group compared to other halogens, a phenomenon attributed to the high electronegativity of fluorine which polarizes the carbon-fluorine bond, making the ipso-carbon more electrophilic and susceptible to nucleophilic attack.[1]

Comparative Performance: this compound vs. 2-Chloro-3-nitrobenzoic Acid

Table 1: Conceptual Comparison of SNAr Reactivity

FeatureThis compound2-Chloro-3-nitrobenzoic AcidRationale
Reaction Rate with Amines FasterSlowerHigher electronegativity of fluorine enhances the electrophilicity of the ipso-carbon and stabilizes the Meisenheimer intermediate.
Typical Reaction Conditions Milder (e.g., lower temperatures)More forcing (e.g., higher temperatures)The higher intrinsic reactivity of the C-F bond towards nucleophilic attack requires less energy input.
Yields Generally higherPotentially lower under identical, mild conditionsFaster reaction kinetics often lead to higher conversion and fewer side products.
Experimental Protocol: SNAr Reaction with Benzylamine

This protocol provides a general procedure for the SNAr reaction of this compound with benzylamine.

Materials:

  • This compound

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 equiv).

  • Add anhydrous DMF to dissolve the starting material.

  • Add potassium carbonate (2.0 equiv) to the solution.

  • Add benzylamine (1.1 equiv) dropwise to the stirred suspension.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-3-amino-2-nitrobenzoic acid.

Diagram 1: SNAr Experimental Workflow

SNAr_Workflow reagents 1. Combine this compound, K₂CO₃, and Benzylamine in DMF reaction 2. Heat to 80°C (4-6 hours) reagents->reaction Stirring workup 3. Aqueous Workup & Extraction reaction->workup Cooling purification 4. Column Chromatography workup->purification product Final Product purification->product

Caption: A generalized workflow for the nucleophilic aromatic substitution reaction.

II. Amide Bond Formation: A Comparative Look at Coupling Efficiency

The formation of an amide bond is one of the most fundamental and frequently employed reactions in organic synthesis. The reactivity of the carboxylic acid is a key factor in the efficiency of amide coupling reactions. Here, we compare the performance of this compound with 2-chloro-3-nitrobenzoic acid in a standard HATU-mediated amide coupling reaction.

Comparative Performance: HATU-Mediated Coupling with Benzylamine

While specific comparative data for these two substrates is scarce, the electronic properties of the substituents can provide insight into their relative reactivity. The electron-withdrawing nature of both the fluoro and chloro substituents, as well as the nitro group, will increase the acidity of the carboxylic acid proton, which can influence the rate of activation by the coupling reagent. HATU is a highly effective coupling reagent, particularly for challenging substrates.[2]

Table 2: Conceptual Comparison of Amide Coupling Reactivity

FeatureThis compound2-Chloro-3-nitrobenzoic AcidRationale
Rate of Active Ester Formation Potentially slightly fasterPotentially slightly slowerThe higher electronegativity of fluorine may lead to a more activated carboxylic acid for reaction with HATU.
Yields with Sterically Hindered Amines Expected to be highExpected to be highBoth substrates are electronically activated, favoring coupling. HATU is a potent coupling reagent for hindered systems.
Side Reactions Minimal with HATUMinimal with HATUHATU is known to suppress common side reactions like racemization.
Experimental Protocol: HATU-Mediated Amide Coupling with Benzylamine

This protocol details the formation of an amide bond between this compound and benzylamine using HATU as the coupling agent.

Materials:

  • This compound

  • Benzylamine

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DMF.

  • Add benzylamine (1.1 equiv) to the solution.

  • Add HATU (1.2 equiv) to the reaction mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2.5 equiv) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-benzyl-3-fluoro-2-nitrobenzamide.

Diagram 2: Amide Coupling Experimental Workflow

Amide_Coupling_Workflow reagents 1. Combine Acid, Amine, and HATU in DMF activation 2. Cool to 0°C & Add DIPEA reagents->activation reaction 3. Stir at RT (2-4 hours) activation->reaction workup 4. Extractive Workup reaction->workup purification 5. Column Chromatography workup->purification product Final Product purification->product

Caption: A generalized workflow for HATU-mediated amide bond formation.

III. Nitro Group Reduction: A Look at Catalytic Hydrogenation

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis, providing access to anilines which are key intermediates in the synthesis of a vast array of compounds. Catalytic hydrogenation is a clean and efficient method for this transformation.

Comparative Performance: Palladium-Catalyzed Hydrogenation

The choice of halogen substituent is not expected to have a dramatic impact on the rate of catalytic hydrogenation of the nitro group. Both the fluoro and chloro substituents are electronically withdrawing and will not significantly poison the palladium catalyst. Therefore, similar reaction conditions and outcomes are anticipated for both this compound and 2-chloro-3-nitrobenzoic acid.

Table 3: Conceptual Comparison of Nitro Group Reduction

FeatureThis compound2-Chloro-3-nitrobenzoic AcidRationale
Reaction Rate SimilarSimilarThe catalytic hydrogenation of the nitro group is primarily influenced by the catalyst, solvent, and hydrogen pressure, not significantly by the remote halogen.
Catalyst Loading StandardStandardNo significant difference in catalyst poisoning is expected.
Potential Side Reactions MinimalMinimalCatalytic hydrogenation is generally a clean and high-yielding reaction for nitro group reduction.
Experimental Protocol: Catalytic Hydrogenation of this compound

This protocol describes the reduction of the nitro group of this compound using palladium on carbon (Pd/C) as the catalyst.[3][4][5]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas (balloon or hydrogenation apparatus)

  • Celite®

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask or a suitable hydrogenation vessel, add this compound (1.0 equiv) and methanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., argon or nitrogen).

  • Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-fluoro-2-aminobenzoic acid, which can be used in the next step without further purification or purified by recrystallization.

Diagram 3: Nitro Reduction Experimental Workflow

Nitro_Reduction_Workflow setup 1. Combine Substrate & Pd/C in Methanol hydrogenation 2. Hydrogen Atmosphere & Stir at RT setup->hydrogenation filtration 3. Filter through Celite hydrogenation->filtration Inert Atmosphere concentration 4. Concentrate Filtrate filtration->concentration product Final Product concentration->product

Caption: A generalized workflow for the catalytic hydrogenation of a nitro group.

IV. Synthesis of Benzimidazoles: A Powerful Application

Benzimidazoles are a privileged heterocyclic scaffold found in numerous pharmaceuticals. The reaction of an o-phenylenediamine with a carboxylic acid is a common method for their synthesis. 4-Fluoro-3-nitrobenzoic acid, after reduction of the nitro group, can serve as a precursor to a substituted o-phenylenediamine, which can then be cyclized to form a benzimidazole.

Experimental Protocol: Synthesis of a Fluoro-Substituted Benzimidazole

This protocol outlines a two-step synthesis of a fluoro-substituted benzimidazole starting from 4-fluoro-3-nitrobenzoic acid.

Step 1: Reduction of 4-Fluoro-3-nitrobenzoic Acid

  • Follow the catalytic hydrogenation protocol described in Section III to convert 4-fluoro-3-nitrobenzoic acid to 3-amino-4-fluorobenzoic acid.

Step 2: Benzimidazole Formation

This procedure is adapted from a general method for benzimidazole synthesis.[6]

Materials:

  • 3-Amino-4-fluorobenzoic acid (from Step 1)

  • Benzoic acid

  • Polyphosphoric acid (PPA)

  • Ice water

  • Sodium hydroxide solution (5M)

  • Beaker

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a beaker, combine 3-amino-4-fluorobenzoic acid (1.0 equiv) and benzoic acid (1.1 equiv).

  • Add polyphosphoric acid (a sufficient amount to ensure stirring).

  • Heat the mixture to 120-150 °C and stir for 13-18 hours.

  • Cool the reaction mixture and carefully pour it onto ice water with stirring.

  • Neutralize the mixture with 5M sodium hydroxide solution until a precipitate forms.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol/water to afford the desired 2-phenyl-4-fluoro-1H-benzimidazole-5-carboxylic acid.

Diagram 4: Benzimidazole Synthesis Workflow

Benzimidazole_Synthesis_Workflow cluster_step1 Step 1: Nitro Reduction cluster_step2 Step 2: Cyclization start1 4-Fluoro-3-nitrobenzoic acid reduction Catalytic Hydrogenation start1->reduction intermediate 3-Amino-4-fluorobenzoic acid reduction->intermediate cyclization Reaction in PPA (120-150°C) intermediate->cyclization start2 Benzoic Acid start2->cyclization product Final Benzimidazole cyclization->product

Caption: A two-step workflow for the synthesis of a fluoro-substituted benzimidazole.

Conclusion: Strategic Selection for Optimal Outcomes

This comparative guide demonstrates that this compound is a highly valuable and reactive building block in organic synthesis. Its key advantage lies in its enhanced reactivity in nucleophilic aromatic substitution reactions compared to its chloro-analogue, allowing for milder conditions and potentially higher yields. In amide bond formation and nitro group reduction, its performance is comparable to the chloro-substituted alternative, with the choice of reagent and conditions being the primary drivers of reaction efficiency.

The provided protocols and comparative data serve as a practical resource for chemists to design and execute synthetic routes with greater confidence. By understanding the nuanced reactivity of this compound, researchers can strategically employ this versatile reagent to accelerate their research and development efforts in the pursuit of novel molecules with desired properties.

References

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3-Fluoro-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Specificity for 3-Fluoro-2-nitrobenzoic Acid in Bioanalytical Methods

Designing a Rigorous Cross-Reactivity Study

A successful cross-reactivity study begins with a well-thought-out experimental design. This involves the careful selection of potential cross-reactants, the synthesis of a suitable immunogen, and the generation of specific antibodies.

Selection of Potential Cross-Reactants: A Structure-Activity Approach

The first step is to identify molecules with structural similarities to this compound that are likely to interfere with an antibody-based assay. The selection should be based on the principle that even minor modifications to the chemical structure can significantly impact antibody binding. We will consider positional isomers and analogs with substitutions on the benzene ring.

Table 1: Proposed Panel of Potential Cross-Reactants for this compound

Compound NameCAS NumberRationale for Inclusion
2-Fluoro-3-nitrobenzoic acid317-46-4Isomer with different fluorine and nitro group positions.[3]
4-Fluoro-3-nitrobenzoic acid453-71-4Isomer with different fluorine and nitro group positions.[4]
3-Nitrobenzoic acid121-92-6Lacks the fluorine atom.[5]
2-Nitrobenzoic acid552-16-9Lacks the fluorine atom; different nitro group position.
3-Fluorobenzoic acid455-38-9Lacks the nitro group.
Benzoic acid65-85-0The parent molecule.
Hapten-Carrier Conjugate Synthesis: Eliciting an Immune Response

Small molecules like this compound are haptens, meaning they are not immunogenic on their own.[6][7] To generate an antibody response, the hapten must be covalently coupled to a larger carrier protein.[8][] Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA) are commonly used carrier proteins.[][10] The choice of conjugation chemistry is critical and depends on the available functional groups on the hapten. For this compound, the carboxylic acid group is the most suitable site for conjugation. The EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) conjugation method is a simple and effective choice for coupling carboxyl groups to primary amines on the carrier protein.[10]

Hapten_Conjugation cluster_activation Activation of Hapten cluster_conjugation Conjugation to Carrier Protein cluster_purification Purification Hapten This compound (Hapten) Activated_Hapten Active O-acylisourea intermediate Hapten->Activated_Hapten EDC/NHS EDC EDC (Carbodiimide) NHS N-hydroxysuccinimide (for stability) Conjugate Hapten-Carrier Conjugate Activated_Hapten->Conjugate Amide Bond Formation Carrier Carrier Protein (e.g., KLH) with primary amines (-NH2) Carrier->Conjugate Dialysis Dialysis or Gel Filtration Conjugate->Dialysis Purified_Conjugate Purified Immunogen Dialysis->Purified_Conjugate

Caption: Workflow for conjugating this compound to a carrier protein.

Experimental Methodologies for Cross-Reactivity Assessment

A multi-pronged approach using different analytical techniques is recommended to obtain a comprehensive understanding of cross-reactivity. Competitive ELISA is a widely used method for screening, while Surface Plasmon Resonance (SPR) can provide more detailed kinetic information.

Competitive ELISA: A High-Throughput Screening Method

Competitive ELISA is an effective method for determining the cross-reactivity of an antibody with various analogs.[11][12][13] In this format, the analyte in the sample competes with a labeled antigen for a limited number of antibody binding sites.[13][14]

  • Coating: Microtiter plates are coated with an antibody specific to this compound.

  • Blocking: Non-specific binding sites on the plate are blocked using a suitable blocking buffer (e.g., BSA or non-fat dry milk).

  • Competition: A fixed concentration of enzyme-labeled this compound is mixed with varying concentrations of the unlabeled test compounds (including this compound as a standard and the potential cross-reactants). This mixture is then added to the antibody-coated wells.

  • Incubation and Washing: The plate is incubated to allow for competitive binding. Unbound reagents are then washed away.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme on the labeled antigen into a colored product.[15]

  • Signal Detection: The absorbance of the colored product is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of the unlabeled analyte in the sample.[12][15]

Competitive_ELISA cluster_steps Competitive ELISA Workflow cluster_interpretation Signal Interpretation Step1 1. Coat plate with anti-hapten antibody Step2 2. Block non-specific sites Step1->Step2 Step3 3. Add mixture of labeled hapten and unlabeled sample (competitor) Step2->Step3 Step4 4. Incubate for competitive binding Step3->Step4 Step5 5. Wash to remove unbound reagents Step4->Step5 Step6 6. Add substrate Step5->Step6 Step7 7. Measure signal (colorimetric) Step6->Step7 High_Signal Low competitor concentration => High signal Low_Signal High competitor concentration => Low signal

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Surface Plasmon Resonance (SPR): In-Depth Kinetic Analysis

SPR is a label-free technique that allows for the real-time monitoring of molecular interactions.[16][17] It is a powerful tool for confirming cross-reactivity and for determining the binding kinetics (association and dissociation rates) and affinity of the antibody for different analytes.[18][19][20]

  • Immobilization: The antibody specific to this compound is immobilized on the surface of a sensor chip.

  • Analyte Injection: A solution containing the analyte (this compound or a potential cross-reactant) is flowed over the sensor surface.

  • Association: The binding of the analyte to the immobilized antibody is monitored in real-time as an increase in the SPR signal.

  • Dissociation: A buffer is flowed over the sensor surface to monitor the dissociation of the analyte from the antibody, observed as a decrease in the SPR signal.

  • Regeneration: The sensor surface is regenerated to remove the bound analyte, allowing for subsequent injections.

  • Data Analysis: The resulting sensorgrams are analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

SPR_Workflow cluster_protocol SPR Experimental Protocol cluster_data Data Acquisition and Analysis Immobilize 1. Immobilize antibody on sensor chip Inject 2. Inject analyte (association phase) Immobilize->Inject Dissociate 3. Flow buffer (dissociation phase) Inject->Dissociate Sensorgram Generate Sensorgram (Response vs. Time) Inject->Sensorgram Regenerate 4. Regenerate sensor surface Dissociate->Regenerate Dissociate->Sensorgram Kinetics Calculate ka, kd, and KD Sensorgram->Kinetics

Caption: Workflow for assessing cross-reactivity using Surface Plasmon Resonance.

Data Analysis and Interpretation

Competitive ELISA Data Analysis

The data from the competitive ELISA is used to generate a standard curve by plotting the percentage of inhibition against the logarithm of the analyte concentration. The IC50 value, the concentration of the analyte that causes 50% inhibition of the maximum signal, is determined for this compound and each potential cross-reactant. The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of test compound) x 100

SPR Data Analysis

The sensorgrams obtained from the SPR analysis are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters. A lower KD value indicates a higher binding affinity. By comparing the KD values of the potential cross-reactants to that of this compound, a quantitative measure of their relative binding affinities can be obtained.

Hypothetical Comparative Data

The following table presents hypothetical, yet plausible, cross-reactivity data for the selected panel of compounds. This serves as an example of how the final data should be presented for easy comparison.

Table 2: Hypothetical Cross-Reactivity Data for an Anti-3-Fluoro-2-nitrobenzoic Acid Antibody

CompoundCompetitive ELISA (% Cross-Reactivity)SPR (KD, M)
This compound 100% 1 x 10⁻⁸
2-Fluoro-3-nitrobenzoic acid15%6.7 x 10⁻⁸
4-Fluoro-3-nitrobenzoic acid5%2 x 10⁻⁷
3-Nitrobenzoic acid1%1 x 10⁻⁶
2-Nitrobenzoic acid<0.1%>1 x 10⁻⁵
3-Fluorobenzoic acid<0.1%>1 x 10⁻⁵
Benzoic acid<0.01%No detectable binding

Conclusion: Ensuring Assay Specificity

Thorough cross-reactivity studies are indispensable for the development of specific and reliable immunoassays for this compound. By systematically evaluating structurally related compounds using orthogonal methods like competitive ELISA and SPR, researchers can gain a comprehensive understanding of their antibody's specificity. This knowledge is crucial for ensuring the accuracy and validity of bioanalytical data in drug development and other research applications.

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A Mechanistic Guide to Reactions of Fluoronitrobenzoic Acids for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluoronitrobenzoic Acids

Fluoronitrobenzoic acids are a class of multifunctional chemical building blocks invaluable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their synthetic versatility stems from the unique interplay of three functional groups on a benzene ring: a fluorine atom, a nitro group, and a carboxylic acid. The specific arrangement of these groups—their isomerism—profoundly dictates the molecule's reactivity, creating a landscape of selective chemical transformations. This guide offers a mechanistic comparison of the key reactions involving these isomers, providing researchers with the foundational knowledge to strategically design synthetic routes and troubleshoot complex chemical transformations.

Core Mechanistic Comparisons: A Tale of Three Reactions

The reactivity of a given fluoronitrobenzoic acid isomer can be channeled down three primary pathways: nucleophilic aromatic substitution (SNAr) at the carbon bearing the fluorine, reduction of the nitro group to an amine, or derivatization of the carboxylic acid. The efficiency and outcome of each pathway are critically dependent on the positional relationship between the functional groups.

Nucleophilic Aromatic Substitution (SNAr): The Decisive Role of Isomerism

One of the most powerful transformations involving fluoronitrobenzoic acids is the displacement of the fluoride ion by a nucleophile. This reaction proceeds via the nucleophilic aromatic substitution (SNAr) mechanism, a two-step addition-elimination process.[3][4] The reaction is initiated by the attack of a nucleophile on the carbon atom attached to the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] The aromaticity is restored in the second step by the elimination of the fluoride leaving group.

The rate-determining step is the formation of the Meisenheimer complex. Its stability is paramount and is dramatically enhanced by the presence of strong electron-withdrawing groups (EWGs) at positions ortho or para to the site of nucleophilic attack.[6][7] These groups delocalize the negative charge of the intermediate through resonance, lowering the activation energy of the reaction.[8]

Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Comparative Reactivity of Isomers:

The position of the strongly electron-withdrawing nitro group relative to the fluorine atom is the single most important factor determining SNAr reactivity.

  • ortho- and para-Activation: Isomers with the nitro group positioned ortho or para to the fluorine atom are highly activated towards SNAr. This is because the negative charge of the Meisenheimer complex can be directly delocalized onto the oxygens of the nitro group via resonance, providing significant stabilization.[4][7]

  • meta-Deactivation: When the nitro group is meta to the fluorine, it cannot participate in resonance stabilization of the Meisenheimer complex. It can only exert a weaker, inductive electron-withdrawing effect.[6] Consequently, meta-isomers are substantially less reactive in SNAr reactions.

The carboxylic acid group (or its conjugate base, the carboxylate) also acts as an electron-withdrawing group, further activating the ring, though its effect is weaker than that of the nitro group.

IsomerNO₂ Position Relative to FSNAr ReactivityMechanistic Rationale
4-Fluoro-3-nitrobenzoic acidorthoHighStrong resonance and inductive activation from the ortho NO₂ group.
2-Fluoro-5-nitrobenzoic acidparaHighStrong resonance and inductive activation from the para NO₂ group.
2-Fluoro-3-nitrobenzoic acidorthoHighStrong resonance and inductive activation from the ortho NO₂ group.
5-Fluoro-2-nitrobenzoic acidmetaLowNO₂ group is meta to the fluorine; only weak inductive activation is possible.[6]
Reduction of the Nitro Group: A Gateway to Anilines

The reduction of the nitro group to a primary amine is a pivotal transformation, opening access to a vast array of synthetic possibilities, including amide bond formation and Sandmeyer reactions.[1] This reduction can be achieved through several methods, with catalytic hydrogenation and metal/acid reductions being the most common.

Common Reduction Methodologies:

  • Catalytic Hydrogenation: This method, typically employing catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) with a hydrogen source (e.g., H₂ gas, ammonium formate), is often high-yielding and clean.[9][10] A significant potential side reaction is hydrodehalogenation (loss of the fluorine atom). This can sometimes be mitigated by careful selection of the catalyst (e.g., sulfided Pt/C) or by conducting the reaction in an acidic medium.[11][12]

  • Metal-Acid Systems: Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) powder in HCl are robust and classic methods for nitro group reduction.[13] These conditions are generally tolerant of the fluorine substituent and the carboxylic acid.

Isomeric Considerations:

Unlike SNAr, the isomeric position of the substituents has a less dramatic electronic effect on the reduction of the nitro group itself. The primary considerations are often practical:

  • Chemoselectivity: The key challenge is to reduce the nitro group without affecting other reducible groups. Fortunately, catalytic hydrogenation and SnCl₂/HCl are generally selective for the nitro group over the carboxylic acid and the aryl fluoride.[12]

  • Steric Hindrance: While generally not a major issue for this transformation, severe steric crowding around the nitro group could potentially slow the reaction rate, though this is uncommon with fluoronitrobenzoic acids.

Nitro_Reduction_Workflow Start Fluoronitrobenzoic Acid Reduction Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂/HCl) Start->Reduction Amine Fluoroaminobenzoic Acid Reduction->Amine Coupling Amide Coupling / Further Derivatization Amine->Coupling

Caption: Synthetic workflow involving nitro group reduction.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group readily undergoes standard transformations such as esterification, conversion to an acid chloride, and amidation.[1][2] The electronic nature of the fluoronitro-substituted ring and the steric environment around the carboxyl group are the key factors influencing these reactions.

Mechanistic and Reactivity Comparison:

  • Electronic Effects: Both the fluorine and nitro groups are strongly electron-withdrawing. This increases the electrophilicity of the carbonyl carbon of the carboxylic acid, making it more susceptible to nucleophilic attack. This can facilitate reactions like esterification.[14] For example, Fischer esterification of a fluoronitrobenzoic acid with an alcohol under acidic catalysis proceeds readily.[15]

  • Steric Hindrance: The "ortho effect" can play a significant role.[16] An ortho-substituent (either F or NO₂) can sterically hinder the approach of a nucleophile or a bulky coupling reagent to the carboxylic acid. This can make amide bond formation, especially with hindered amines, more challenging compared to isomers where the carboxyl group is less crowded.[17][18] In such cases, converting the carboxylic acid to a less hindered activated species, such as an acyl fluoride, can be an effective strategy.[19]

IsomerSubstituent at C2 (ortho)Reactivity at Carboxyl GroupMechanistic Rationale
4-Fluoro-3-nitrobenzoic acidHHighNo ortho-substituent, minimal steric hindrance. Electronically activated.
2-Fluoro-5-nitrobenzoic acidFModerately HinderedThe ortho-fluorine atom provides steric hindrance, potentially slowing rates with bulky nucleophiles.[18]
2-Fluoro-3-nitrobenzoic acidFModerately HinderedThe ortho-fluorine atom provides steric hindrance.
5-Fluoro-2-nitrobenzoic acidNO₂Significantly HinderedThe bulky ortho-nitro group provides significant steric hindrance, which can impede access to the carboxyl group.[17]

Experimental Protocols

Protocol 1: SNAr Reaction of 4-Fluoro-3-nitrobenzoic acid with Piperidine

This protocol describes a representative SNAr reaction.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-3-nitrobenzoic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Reagents: Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the solution. Then, add piperidine (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, cool the mixture to room temperature and pour it into ice-water. Acidify the aqueous solution with 2N HCl to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Protocol 2: Reduction of 4-Fluoro-3-nitrobenzoic acid using Tin(II) Chloride

This protocol is a robust method for nitro group reduction.[13]

  • Setup: To a round-bottom flask, add 4-fluoro-3-nitrobenzoic acid (1.0 eq) and dissolve it in ethanol or a mixture of ethanol and concentrated hydrochloric acid.

  • Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated hydrochloric acid to the flask.

  • Reaction: Heat the mixture to reflux (typically 70-80 °C) and stir until the reaction is complete as indicated by TLC analysis.

  • Workup: Cool the reaction mixture in an ice bath. Carefully basify the solution with a concentrated aqueous solution of sodium hydroxide (NaOH) until a pH > 10 is reached, which will precipitate tin salts.

  • Extraction & Purification: Filter the mixture to remove the tin salts. The resulting filtrate contains the amino acid product. The product can often be precipitated by adjusting the pH of the filtrate to its isoelectric point. Alternatively, extract the product into an organic solvent like ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can then be purified.

Conclusion

The synthetic utility of fluoronitrobenzoic acids is governed by a predictable yet nuanced set of mechanistic principles. The reactivity towards nucleophilic aromatic substitution is overwhelmingly controlled by the position of the nitro group, with ortho and para isomers exhibiting high reactivity due to resonance stabilization of the Meisenheimer intermediate. In contrast, nitro group reduction is a more general transformation, with chemoselectivity being the primary concern. Finally, reactions at the carboxylic acid are influenced by a balance of electronic activation from the electron-withdrawing substituents and steric hindrance, particularly from groups in the ortho position. By understanding these competing and complementary factors, researchers can harness the full potential of these versatile building blocks to construct complex molecular architectures with precision and efficiency.

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A Comparative Guide to the Inter-Laboratory Analysis of 3-Fluoro-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of 3-Fluoro-2-nitrobenzoic Acid and the Imperative for Analytical Consensus

This compound (CAS: 1000339-51-4) is a pivotal building block in the synthesis of contemporary pharmaceuticals and agrochemicals.[1][2] Its unique trifunctional molecular architecture, comprising a carboxylic acid, a nitro group, and a fluorine atom, makes it an invaluable starting material for producing a diverse array of complex molecules with enhanced biological activity and metabolic stability.[1] Given its integral role in these highly regulated industries, the precise and accurate determination of its purity and impurity profile is not merely an analytical exercise but a critical component of quality control and regulatory compliance.

This guide presents the findings of a simulated inter-laboratory comparison designed to evaluate the most common analytical techniques for the characterization of this compound. By presenting a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, we aim to provide researchers, scientists, and drug development professionals with the insights necessary to select and implement the most appropriate analytical methodology for their specific needs.

The structure of this guide is designed to be a self-validating system, where the principles of each analytical technique are first explained, followed by detailed experimental protocols. The performance of each method is then objectively compared using a hypothetical dataset from a round-robin study, with statistical analysis grounded in the principles of international standards for proficiency testing.

The Inter-Laboratory Study Design: A Framework for Ensuring Analytical Reliability

To establish a baseline for analytical performance and variability, a hypothetical inter-laboratory study was conceived. In this study, a single, homogenous batch of this compound, with a certified purity of approximately 99.5%, was distributed to ten participating laboratories. Each laboratory was tasked with determining the purity of the sample using their preferred analytical methodology. The study was designed in alignment with the principles outlined in ISO/IEC 17043, the international standard for the competence of proficiency testing providers.[3][4][5][6][7]

The primary objectives of this simulated study were:

  • To compare the accuracy and precision of HPLC, GC-MS, and qNMR for the purity assessment of this compound.

  • To identify potential sources of analytical variability between laboratories.

  • To provide a set of validated, step-by-step protocols that can be adopted by laboratories to ensure consistent and reliable results.

The overall workflow of the inter-laboratory study is depicted in the diagram below.

inter_laboratory_study_workflow Inter-Laboratory Study Workflow cluster_preparation Preparation Phase cluster_analysis Analytical Phase cluster_evaluation Evaluation Phase prep_start Start: Homogenous Batch of this compound Prepared sample_distribution Sample Distribution to Participating Laboratories prep_start->sample_distribution lab_analysis Laboratories Perform Analysis using HPLC, GC-MS, or qNMR sample_distribution->lab_analysis data_submission Submission of Analytical Results lab_analysis->data_submission statistical_analysis Statistical Analysis of Submitted Data data_submission->statistical_analysis z_score_calculation Calculation of Z-Scores for Each Laboratory statistical_analysis->z_score_calculation performance_evaluation Evaluation of Laboratory Performance z_score_calculation->performance_evaluation final_report End: Publication of Comparison Guide performance_evaluation->final_report Final Report Generation hplc_workflow HPLC-UV Analysis Workflow start Start: Sample Weighing dissolution Dissolution in Acetonitrile/Water start->dissolution filtration Filtration (0.45 µm) dissolution->filtration injection HPLC Injection filtration->injection separation Chromatographic Separation on C18 Column injection->separation detection UV Detection at 254 nm separation->detection data_analysis Data Analysis and Purity Calculation detection->data_analysis end End: Report Purity data_analysis->end gcms_workflow GC-MS Analysis Workflow start Start: Sample Weighing derivatization Derivatization with BSTFA start->derivatization injection GC Injection derivatization->injection separation Chromatographic Separation on DB-5ms Column injection->separation ionization Electron Ionization (EI) separation->ionization mass_analysis Mass Analysis ionization->mass_analysis data_analysis Data Analysis and Purity Calculation mass_analysis->data_analysis end End: Report Purity data_analysis->end qnmr_workflow qNMR Analysis Workflow start Start: Co-weighing of Sample and Internal Standard dissolution Dissolution in DMSO-d6 start->dissolution nmr_acquisition NMR Data Acquisition dissolution->nmr_acquisition data_processing Data Processing (Phasing, Baseline Correction) nmr_acquisition->data_processing integration Signal Integration data_processing->integration calculation Purity Calculation integration->calculation end End: Report Purity calculation->end

Sources

A Senior Application Scientist's Guide to the Characterization of Impurities in 3-Fluoro-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Any unwanted chemical entity can impact the safety and efficacy of the final drug product.[1][2] This guide provides an in-depth technical comparison of analytical methodologies for the robust characterization of impurities in 3-Fluoro-2-nitrobenzoic acid, a key building block in the synthesis of various pharmaceuticals.

The Genesis of Impurities: A Proactive Approach to Purity

A thorough understanding of the synthetic route is the first step in anticipating potential impurities. The manufacturing process of this compound can give rise to several process-related impurities, including starting materials, intermediates, by-products, and reagents.[1] Furthermore, degradation of the final product under various stress conditions can introduce additional impurities.

Potential Process-Related Impurities

Common synthetic pathways to this compound often involve the nitration of 3-fluorobenzoic acid or the oxidation of a suitable precursor like 2-fluoro-3-nitrotoluene.[3][4] Based on these routes, a proactive impurity profile would include:

  • Isomeric Impurities: Positional isomers such as 2-Fluoro-5-nitrobenzoic acid, 4-Fluoro-2-nitrobenzoic acid, and 3-Fluoro-4-nitrobenzoic acid can arise from non-selective nitration.

  • Starting Material Carryover: Unreacted 3-fluorobenzoic acid or 2-fluoro-3-nitrotoluene.

  • Intermediate Impurities: Incomplete oxidation could lead to the presence of 2-fluoro-3-nitrobenzaldehyde.

  • By-products of Side Reactions: Decarboxylation of the final product or related acids could lead to the formation of fluoronitrobenzene isomers.

Forced Degradation Studies: Unveiling Potential Degradants

Forced degradation studies, where the sample is subjected to stress conditions like acid, base, oxidation, heat, and light, are crucial for identifying potential degradation products that could form during storage and handling.[5][6][7] For this compound, a nitroaromatic compound, potential degradation pathways could include hydrolysis of the carboxylic acid, reduction of the nitro group, or photolytic degradation.[5][6]

A Comparative Analysis of Analytical Techniques

The choice of analytical technique for impurity profiling is dictated by the nature of the impurities and the analytical objective, be it detection, quantification, or structural elucidation.

FeatureHPLC-UVGC-MSLC-MSNMR
Specificity ModerateHighVery HighVery High
Sensitivity High (µg/mL to ng/mL)Very High (for volatile compounds)Very High (ng/mL to pg/mL)Moderate
Structural Elucidation NoYes (through fragmentation)Yes (through fragmentation)Yes (definitive structure)
Applicability Chromophoric compoundsVolatile & thermally stable compoundsWide range of non-volatile compoundsStructural confirmation
Analysis Time Fast to ModerateFastModerateSlower

High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse for routine purity analysis and quantification of known impurities due to its robustness and speed.[1] However, its specificity is limited by the UV absorbance of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for volatile and semi-volatile impurities, such as residual solvents or certain degradation by-products.[1][8] Derivatization may be required for non-volatile compounds like benzoic acids.

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful combination of separation and identification capabilities, making it ideal for detecting and characterizing a wide range of impurities with high sensitivity and specificity.[2][8] Tandem MS (MS/MS) provides valuable structural information through fragmentation analysis.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy is unparalleled for the definitive structural elucidation of unknown impurities.[1] It provides detailed information about the molecular structure, which is critical for confirming the identity of a newly discovered impurity.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the characterization of impurities in this compound samples.

Stability-Indicating HPLC Method (Impurity Detection and Quantification)

This method is designed to separate the main component from its potential impurities and degradation products.

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

GC-MS Method (Volatile and Semi-Volatile Impurities)

This method is suitable for the analysis of potential volatile impurities.

GC-MS Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.[8]

  • Ionization: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Sample Preparation (with derivatization for the parent compound and related acids):

  • To a known amount of the sample, add a derivatizing agent (e.g., BF₃-methanol or diazomethane) to convert the carboxylic acids to their more volatile methyl esters.

  • Follow the derivatization procedure instructions carefully.

  • Extract the derivatized products into a suitable organic solvent.

  • Inject an aliquot of the organic layer into the GC-MS.

LC-MS/MS Method (Comprehensive Impurity Profiling and Identification)

This method provides high sensitivity and structural information for a broad range of impurities.

LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: A suitable gradient to resolve all potential impurities.

  • Flow Rate: 0.3 mL/min

  • Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Ionization: Electrospray Ionization (ESI) in both positive and negative modes.

  • Data Acquisition: Full scan mode for initial screening and product ion scan (MS/MS) for structural elucidation of detected impurities.

Sample Preparation:

  • Prepare the sample as described in the HPLC method.

  • Ensure the sample concentration is appropriate for the sensitivity of the mass spectrometer.

Visualizing the Workflow: A Logical Approach

The following diagrams illustrate the workflow for impurity characterization.

Impurity_Characterization_Workflow cluster_0 Sample Preparation & Initial Analysis cluster_1 Impurity Identification & Quantification cluster_2 Structural Elucidation Sample This compound Sample Forced_Degradation Forced Degradation Studies Sample->Forced_Degradation HPLC_UV HPLC-UV Screening Sample->HPLC_UV Forced_Degradation->HPLC_UV LC_MS LC-MS/MS Analysis HPLC_UV->LC_MS Unknown peaks detected GC_MS GC-MS Analysis HPLC_UV->GC_MS Volatile impurities suspected Quantification Quantification of Known Impurities HPLC_UV->Quantification Known impurities detected Isolation Impurity Isolation (Prep-HPLC) LC_MS->Isolation Significant unknown impurity Structure_Confirmation Definitive Structure GC_MS->Structure_Confirmation Structure proposed NMR NMR Spectroscopy Isolation->NMR NMR->Structure_Confirmation

Caption: Workflow for impurity characterization.

Analytical_Technique_Selection Objective Analytical Objective Routine_QC Routine QC / Purity Check Objective->Routine_QC Volatile_Impurities Volatile Impurity Screening Objective->Volatile_Impurities Comprehensive_Profile Comprehensive Impurity Profile Objective->Comprehensive_Profile Unknown_Structure Unknown Structure Elucidation Objective->Unknown_Structure HPLC_UV HPLC-UV Routine_QC->HPLC_UV GC_MS GC-MS Volatile_Impurities->GC_MS LC_MS LC-MS/MS Comprehensive_Profile->LC_MS NMR NMR Unknown_Structure->NMR

Caption: Selecting the right analytical tool.

Conclusion

The characterization of impurities in this compound requires a multi-faceted analytical approach. While HPLC-UV serves as an excellent tool for routine quality control, a combination of hyphenated techniques such as LC-MS and GC-MS is essential for comprehensive impurity profiling and identification. For the definitive structural elucidation of unknown impurities, NMR spectroscopy remains the gold standard. By employing a systematic and scientifically sound strategy, researchers and drug development professionals can ensure the quality, safety, and efficacy of their products.

References

  • PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 72, 1-9.
  • Jadhav, S. B., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
  • Google Patents. (n.d.). CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.
  • Resolvemass Laboratories. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from [Link]

  • BioProcess International. (2013, May 1). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). 1. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]

  • Niessen, W. M. A. (1999). LC-MS and CE-MS Strategies in Impurity Profiling. Chimia, 53(10), 478-483.
  • Le Mevel, A., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(18), 9143-9150.
  • Schreiber, A., et al. (1978). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology, 36(1), 58-67.
  • Asian Journal of Pharmaceutical and Clinical Research. (2017). APPLICATION OF LIQUID CHROMATOGRAPHY COUPLED WITH MASS SPECTROMETRY IN THE IMPURITY PROFILING OF DRUG SUBSTANCES AND PRODUCTS. Asian Journal of Pharmaceutical and Clinical Research, 10(6), 1-8.
  • Asian Journal of Research in Chemistry. (2013). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2024, September 15). Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Medicine. (2021). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Purity of 2-Fluoro-3-Nitrobenzoic Acid: A NINGBO INNO PHARMCHEM CO.,LTD. Perspective. Retrieved from [Link]

  • ResearchGate. (2018). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Retrieved from [Link]

  • Veeprho. (n.d.). 2-fluoro-3-nitrobenzoic acid | CAS 317-46-4. Retrieved from [Link]

  • SciELO. (2014). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolone in combination with a non-steroidal anti-inflammatory drug in veterinary formulation. Retrieved from [Link]

  • Agilent. (2023, February 24). Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. Retrieved from [Link]

  • RSC Publishing. (2015). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. Retrieved from [Link]

  • LabRulez. (n.d.). Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. Retrieved from [Link]

  • National Institutes of Health. (2016). Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Fluoro-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of novel compounds is only half the battle. Rigorous adherence to safety protocols, particularly in the disposal of reactive chemical intermediates like 3-Fluoro-2-nitrobenzoic acid, is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this specific halogenated nitroaromatic compound. The causality behind each step is explained to empower you with the knowledge to manage chemical waste with confidence and precision.

Core Hazard Profile & Immediate Safety Imperatives

Before any disposal procedure begins, a complete understanding of the compound's hazard profile is essential. This compound is a solid substance that presents multiple hazards requiring strict adherence to safety protocols.

Table 1: GHS Hazard Classification for this compound

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[2][3]
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation[2]
Signal Word Warning [1][3]
Essential Personal Protective Equipment (PPE)

Handling this chemical, whether in pure form or as waste, mandates the use of appropriate PPE to mitigate exposure risks.

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[2][4][5] The acidic and irritating nature of the compound necessitates robust protection against splashes or airborne dust.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[6] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[7]

  • Body Protection: A standard laboratory coat is required to prevent skin contact.[6] For larger quantities or in the event of a spill, additional protective clothing may be necessary.[8]

  • Respiratory Protection: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the generation and inhalation of dust.[6][9] If a fume hood is not available or if dust generation is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[4][5]

Waste Characterization and Segregation: The Critical First Step

Proper disposal begins with accurate waste characterization. This compound falls into two important chemical waste categories:

  • Halogenated Organic Compound: The presence of a fluorine atom on the benzene ring classifies it as a halogenated organic.[10] These compounds often require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts.

  • Nitroaromatic Compound: Nitro-containing chemicals can be thermally sensitive and may exhibit significant exothermic behavior upon decomposition.[11]

Causality of Segregation: The primary directive in hazardous waste management is to never mix incompatible waste streams . Storing this acidic, halogenated, and oxidizing (due to the nitro group) compound with incompatible materials like strong bases or reducing agents could lead to violent chemical reactions within the waste container.

Protocol for Waste Container Setup and Labeling:
  • Select the Correct Container: Use a dedicated, sealable, and clearly labeled container for "Halogenated Organic Solid Waste." Ensure the container is made of a material compatible with the chemical.

  • Proper Labeling: The container must be labeled with:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards associated with the contents (e.g., "Irritant," "Harmful if Swallowed").

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area away from incompatible materials.[12]

Step-by-Step Disposal Protocols

A. Disposal of Unused or Waste this compound

The recommended and required method for disposal is through a licensed professional waste disposal service.[2][12] This ensures the chemical is managed in accordance with all federal, state, and local environmental regulations.[4][5]

  • Work Area Preparation: Conduct all operations within a chemical fume hood.

  • Transfer of Waste: Carefully transfer the solid waste into the designated "Halogenated Organic Solid Waste" container. Avoid creating dust during the transfer.[8] If any material is spilled, follow the emergency spill procedures outlined below.

  • Container Sealing: Securely close the container lid.

  • Documentation: Log the addition of the waste to the container per your institution's hazardous waste management plan.

  • Final Disposal: Arrange for pickup by your institution's environmental health and safety (EHS) office or a contracted licensed waste disposal company.

B. Disposal of Contaminated Materials

Any materials that come into direct contact with this compound must be treated as hazardous waste.

  • PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in the same solid waste container as the chemical itself.

  • Glassware: Rinse contaminated glassware with a suitable solvent (e.g., acetone) in a fume hood. The first rinseate is considered acutely hazardous and must be collected in a "Halogenated Organic Liquid Waste" container. Subsequent rinses can be managed as per standard laboratory procedures.

  • Spill Cleanup Debris: All materials used to clean up a spill (absorbent pads, contaminated soil, etc.) must be placed in the solid hazardous waste container.[12]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert colleagues and your supervisor.

  • Don PPE: Before addressing the spill, don the full required PPE, including respiratory protection.[7]

  • Containment: Prevent the spill from spreading and ensure it does not enter any drains.

  • Cleanup (Solid Spill): Carefully sweep or shovel the solid material into a suitable, sealed container for disposal.[4][8] Use methods that avoid generating dust.[8]

  • Decontamination: Clean the affected area thoroughly.

  • Dispose of Waste: All cleanup materials must be disposed of as hazardous waste in the designated container.[12]

Disposal Decision Workflow and Regulatory Framework

The disposal of chemical waste is governed by strict regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14][15] Adherence to a logical workflow ensures compliance and safety.

G cluster_0 start Identify Waste: This compound ppe Don Full PPE: Goggles, Gloves, Lab Coat (Use Fume Hood) start->ppe characterize Characterize Waste: Halogenated Organic Solid ppe->characterize segregate Place in Dedicated & Labeled Container characterize->segregate spill_check Is this a Spill Cleanup? segregate->spill_check spill_materials Include all cleanup materials in container spill_check->spill_materials Yes store Store Sealed Container in Designated Waste Area spill_check->store No spill_materials->store contact Arrange Pickup via EHS or Licensed Disposal Contractor store->contact end Disposal Complete contact->end caption Disposal Decision Workflow for this compound

Caption: Disposal Decision Workflow for this compound.

References

  • Benchchem. (n.d.). Proper Disposal of 4-Methoxy-3-nitrobenzoic Acid: A Guide for Laboratory Professionals.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2025). This compound(CAS#:1000339-51-4) MSDS. Retrieved from [Link]

  • SciELO. (n.d.). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1978). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

Sources

Mastering the Safe Handling of 3-Fluoro-2-nitrobenzoic Acid: A Guide to Personal Protective Equipment and Operational Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers navigating the complexities of pharmaceutical development and chemical synthesis, a deep and practical understanding of chemical safety is not merely a regulatory requirement—it is the bedrock of scientific integrity and innovation. This guide provides an in-depth operational plan for handling 3-Fluoro-2-nitrobenzoic acid (CAS 1000339-51-4), moving beyond a simple checklist to instill a holistic culture of safety. As Senior Application Scientists, our goal is to empower you with the knowledge to not only use our products effectively but to do so with the utmost confidence and safety.

Hazard Analysis: Understanding the "Why" Behind the "What"

This compound is a solid organic compound that, while essential for various synthetic pathways, presents distinct hazards that dictate our safety protocols. The primary risks associated with this compound are:

  • Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.

  • Serious Eye Irritation (H319): The compound can cause significant, potentially damaging, irritation if it comes into contact with the eyes.

  • Respiratory Irritation (H335): Inhalation of the dust or powder form can irritate the respiratory tract, leading to coughing and discomfort.

These hazards are common to many substituted benzoic acids.[1][2][3] The causality is rooted in the acidic nature of the carboxylic acid group and the reactive properties of the nitro and fluoro substituents on the aromatic ring. Therefore, our entire protective strategy is built around creating impermeable barriers between the chemical and the vulnerable entry points of the body: the skin, eyes, and respiratory system.

The Core of Protection: A Multi-Layered PPE Strategy

Effective protection is not about a single piece of equipment but a system of controls working in concert. This includes engineering controls, administrative controls, and finally, the last line of defense: Personal Protective Equipment (PPE).

Engineering Controls: Your First and Best Defense

Before any personal equipment is worn, the work environment must be optimized for safety.

  • Chemical Fume Hood: All handling of this compound, especially weighing and transferring the solid, must be conducted inside a certified chemical fume hood.[4] This is non-negotiable. The fume hood's constant airflow pulls airborne particles away from the user's breathing zone, directly mitigating the respiratory irritation hazard.[1]

  • Emergency Stations: An eyewash station and a safety shower must be readily accessible and unobstructed.[1][2] In the event of an accidental exposure, immediate flushing is critical to minimizing injury.

Personal Protective Equipment (PPE): A Detailed Breakdown

The following table summarizes the required PPE. The specifications are chosen to provide a robust defense against the specific hazards of this compound.

Body Area Required PPE Standard/Specification Rationale for Use
Eyes/Face Chemical Safety GogglesMust meet OSHA 29 CFR 1910.133 or European Standard EN166 standards.[1][2]Standard safety glasses are insufficient. Goggles provide a complete seal around the eyes, protecting against dust particles and accidental splashes from any angle.
Hands Chemical-Resistant GlovesNitrile rubber gloves are recommended. Always inspect for tears or punctures before use.Nitrile provides excellent resistance to a wide range of chemicals, including acidic compounds. Proper removal technique (without touching the outer surface) is crucial to prevent skin contamination.[5]
Body Laboratory CoatStandard, long-sleeved lab coat.Provides a removable barrier to protect skin and personal clothing from minor spills and dust contamination.
Respiratory NIOSH/MSHA-approved RespiratorRequired only if dust is generated outside of a fume hood (e.g., during a large spill cleanup). A P95 or P100 filter is appropriate.This is a secondary control. The primary control is the fume hood. A respirator prevents inhalation of airborne particles that can cause respiratory tract irritation.[1]

Procedural Integrity: A Step-by-Step Operational Plan

A self-validating protocol ensures that safety is built into the workflow at every stage. The following diagram and steps outline the complete process from preparation to disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal Prep_Area Designate Work Area in Fume Hood Verify_Safety Verify Fume Hood Function & Accessibility of Eyewash/Shower Prep_Area->Verify_Safety Inspect_PPE Inspect All PPE (Gloves, Goggles) Verify_Safety->Inspect_PPE Don_PPE Don Lab Coat, Goggles, & Gloves Inspect_PPE->Don_PPE Weigh Weigh Compound in Fume Hood Don_PPE->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Clean_Tools Clean Spatula/Tools Within the Hood Transfer->Clean_Tools Wipe_Area Wipe Down Work Surface (with appropriate solvent) Clean_Tools->Wipe_Area Segregate_Waste Segregate Waste: - Contaminated PPE - Excess Compound Wipe_Area->Segregate_Waste Dispose Dispose of Waste in Labeled, Sealed Container (Follow Site EHS Rules) Segregate_Waste->Dispose Doff_PPE Doff PPE Correctly (Gloves last) Dispose->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Fig. 1: Safe Handling Workflow for this compound.
Detailed Steps:
  • Preparation:

    • Designate and prepare a workspace exclusively within a chemical fume hood.

    • Verify that the fume hood is operational and that the safety shower and eyewash station are accessible.[1][2]

    • Thoroughly inspect all PPE for damage, such as cracks in goggles or holes in gloves. Do not use compromised equipment.

    • Don your lab coat, followed by safety goggles and finally, gloves.

  • Handling:

    • Carefully weigh the desired amount of this compound on a tared weigh boat or paper inside the fume hood to contain any dust.

    • Transfer the solid to the reaction vessel using a clean spatula.

    • Perform all subsequent manipulations of the open compound within the hood.

    • After transfer, clean any residual powder from tools and the work surface within the hood to prevent external contamination.

  • Cleanup and Disposal:

    • Wipe down the work surface with a damp cloth or towel to collect any remaining dust particles.

    • All materials that have come into contact with the chemical, including gloves, weigh boats, and cleaning materials, are considered contaminated waste.

    • Place all contaminated solid waste into a clearly labeled, sealed hazardous waste container. Never dispose of this material in standard trash.

    • Excess or unused this compound must be disposed of as hazardous chemical waste according to your institution's Environmental Health & Safety (EHS) guidelines.[6] Do not attempt to wash it down the drain.

    • Once all waste is secured, remove PPE in the correct order: lab coat, then gloves (turning them inside out as you remove them), and finally goggles.

    • Immediately wash your hands thoroughly with soap and water.

Emergency Response: Plan for the Unexpected

Even with meticulous planning, accidents can occur. A robust emergency plan is crucial.

  • Skin Contact: Immediately remove any contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][4]

  • Eye Contact: Go directly to the nearest eyewash station and flush the eyes for at least 15 minutes, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1]

  • Spill: For a small spill contained within the fume hood, use an absorbent material to collect the solid, place it in the hazardous waste container, and decontaminate the area. For a large spill, evacuate the immediate area, alert others, and contact your institution's EHS department for emergency response.

The following diagram illustrates the relationship between the chemical's hazards and the protective barriers provided by the recommended controls.

G cluster_hazards Chemical Hazards cluster_ppe Protective Barriers H_Skin Skin Irritation P_Gloves Nitrile Gloves H_Skin->P_Gloves Blocks P_Coat Lab Coat H_Skin->P_Coat Blocks H_Eye Eye Irritation P_Goggles Safety Goggles H_Eye->P_Goggles Blocks H_Resp Respiratory Irritation P_Hood Fume Hood H_Resp->P_Hood Blocks

Fig. 2: Hazard Mitigation through Protective Barriers.

By internalizing not just the procedures but the scientific reasoning behind them, you transform safety from a set of rules into an intuitive, proactive practice. This foundation of trust in your equipment and protocols is what enables groundbreaking research.

References

  • Material Safety Data Sheet. (n.d.). This compound.
  • Chemsrc. (2025, September 10). This compound MSDS. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-3-nitrobenzoic acid. Retrieved from [Link]

Sources

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